molecular formula C14H12O4 B187300 2-(2-Methoxyphenoxy)benzoic acid CAS No. 21905-73-7

2-(2-Methoxyphenoxy)benzoic acid

Cat. No.: B187300
CAS No.: 21905-73-7
M. Wt: 244.24 g/mol
InChI Key: LFWIIPSSDWXVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenoxy)benzoic acid is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-12-8-4-5-9-13(12)18-11-7-3-2-6-10(11)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWIIPSSDWXVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342110
Record name 2-(2-Methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21905-73-7
Record name 2-(2-Methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2-(2-Methoxyphenoxy)benzoic acid (CAS Number: 21905-73-7), a versatile molecule with significant applications in the pharmaceutical and agrochemical industries. Understanding these fundamental characteristics is paramount for its effective utilization in research, development, and formulation. This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and the experimental methodologies used for their determination.

Molecular Identity and Structural Features

This compound is an aromatic carboxylic acid distinguished by a methoxyphenoxy substituent at the ortho position of the benzoic acid core. This structural arrangement, featuring a diaryl ether linkage, is a key determinant of its chemical behavior and biological activity.

Table 1: Core Molecular Identifiers

PropertyValueSource
CAS Number 21905-73-7[1][2][3]
Molecular Formula C₁₄H₁₂O₄[1][2][3]
Molecular Weight 244.25 g/mol [1][2][3]
Appearance Off-white crystals[1]
PubChem CID 578689[2]

The presence of the carboxylic acid group imparts acidic properties, while the ether linkage and aromatic rings contribute to its lipophilicity and potential for π-π stacking interactions. The methoxy group can influence electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.

Solubility Profile: A Critical Parameter for Application

Table 2: Predicted and Analogous Solubility Data

SolventPredicted/Analogous SolubilityRationale/Reference Compound
WaterSlightly solubleThe carboxylic acid group can engage in hydrogen bonding with water, but the overall aromatic structure limits aqueous solubility. For the related compound 2-methoxybenzoic acid, a water solubility of 5443.79 mg/L at 30°C has been reported.[4]
EthanolSolubleThe polar hydroxyl group and non-polar ethyl group of ethanol can interact favorably with both the carboxylic acid and the aromatic rings of the molecule. Benzoic acid itself shows good solubility in ethanol.[5][6]
DMSOSolubleDimethyl sulfoxide is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The gold-standard method for determining equilibrium solubility is the shake-flask method, standardized by organizations like the OECD (Guideline 105).

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: The choice of agitation time and temperature is critical. Incomplete equilibration will lead to an underestimation of solubility. The analytical method for quantification must be specific and sensitive to the compound of interest.

Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) is a crucial parameter that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets.

Table 3: Predicted and Analogous pKa Values

CompoundpKaSource
Benzoic Acid4.20
2-Methoxybenzoic Acid4.08[4][7]
This compound ~4 (Predicted based on structural similarity)

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent system, often a co-solvent mixture like water-methanol or water-acetonitrile to ensure sufficient solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Diagram: Workflow for pKa Determination

pKa_Determination A Dissolve Compound in Co-solvent System B Titrate with Standardized NaOH A->B C Monitor pH Continuously B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Half-Equivalence Point D->E F pKa = pH at Half-Equivalence E->F

Caption: Workflow for the potentiometric determination of pKa.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

No experimental LogP value for this compound was found in the searched literature. However, computational methods can provide an estimated value. For comparison, the LogP of the related compound 2-methoxybenzoic acid is predicted to be around 1.67.[9]

Table 4: Predicted and Analogous LogP Values

CompoundLogP (Calculated)Source
2-Methoxybenzoic Acid1.67[9]
This compound > 2 (Predicted to be higher due to the additional phenoxy group)

Experimental Protocol: HPLC Method for LogP Determination

A common and rapid method for estimating LogP is through reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column and Mobile Phase: A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: A series of standard compounds with known LogP values are injected, and their retention times are recorded.

  • Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.

  • Correlation: A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards. The LogP of the target compound is then interpolated from this curve.

Causality: The retention of a compound on a C18 column is primarily driven by its hydrophobicity. A longer retention time indicates greater lipophilicity and thus a higher LogP value. The pH of the mobile phase must be controlled to ensure the compound is in its neutral form, as the ionized form will have a much lower retention time.

Thermal Properties

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of a compound, including its melting point, purity, and thermal stability.

Melting Point: The reported melting point for this compound is in the range of 114-120 °C .[1][3]

Experimental Protocol: DSC and TGA Analysis

  • Differential Scanning Calorimetry (DSC):

    • A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is measured relative to an empty reference pan.

    • The melting point is determined from the onset temperature of the endothermic melting peak on the DSC thermogram. The sharpness of the peak can also provide an indication of purity.

  • Thermogravimetric Analysis (TGA):

    • A slightly larger sample (typically 5-10 mg) is placed in a tared TGA pan.

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • The change in mass of the sample is recorded as a function of temperature.

    • The TGA curve provides information on the thermal stability of the compound and the temperatures at which decomposition occurs.

Diagram: Conceptual Workflow for Thermal Analysis

Thermal_Analysis cluster_DSC DSC Analysis cluster_TGA TGA Analysis A Sample Preparation (1-5 mg in pan) B Controlled Heating (e.g., 10 °C/min) A->B C Measure Heat Flow B->C D Determine Melting Point & Purity Indication C->D E Sample Preparation (5-10 mg in pan) F Controlled Heating E->F G Measure Mass Change F->G H Determine Thermal Stability & Decomposition G->H

Sources

An In-Depth Technical Guide to 2-(2-Methoxyphenoxy)benzoic Acid: A Versatile Scaffold for Scientific Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

2-(2-Methoxyphenoxy)benzoic acid, identified by its CAS number 21905-73-7, is an aromatic carboxylic acid that has garnered significant interest within the scientific community. Its unique structure, featuring a diaryl ether linkage, positions it as a valuable intermediate in the synthesis of a wide array of complex molecules. This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of its synthesis, properties, and applications, underscoring its potential in creating novel chemical entities for the pharmaceutical and agrochemical industries. The methoxyphenoxy group enhances its solubility and reactivity, making it an excellent candidate for the synthesis of various bioactive molecules.[1]

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. This compound is an off-white crystalline solid.[1] Key properties are summarized in the table below.

PropertyValueReference
CAS Number 21905-73-7[1][2][3]
Molecular Formula C₁₄H₁₂O₄[1]
Molecular Weight 244.24 g/mol [1]
Appearance Off-white crystals[1]
Melting Point 114-120 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage 0-8 °C[1]
SMILES COC1=CC=CC=C1OC2=CC=CC=C2C(=O)O[2]
InChI Key LFWIIPSSDWXVJZ-UHFFFAOYSA-N[2]

Synthesis and Mechanism: The Art of Diaryl Ether Formation

The core structural feature of this compound is the diaryl ether bond. The most established and versatile method for the formation of this linkage is the Ullmann condensation. This copper-catalyzed reaction provides a reliable pathway for coupling an aryl halide with a phenol.

The mechanism of the Ullmann condensation is a subject of extensive research. While several pathways have been proposed, a generally accepted sequence involves the formation of an organocopper intermediate. The reaction is thought to proceed through a Cu(I) catalytic cycle. Initially, an active Cu(I) species is generated, which then undergoes oxidative addition with the aryl halide. The resulting organocopper compound then reacts with the phenoxide, followed by reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.

Diagram: Generalized Ullmann Condensation Mechanism

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Intermediate1 Cu(III) Intermediate (Ar-Cu(III)-X(OAr')) CuI->Intermediate1 Oxidative Addition ArylHalide Aryl Halide (Ar-X) ArylHalide->Intermediate1 Phenoxide Phenoxide (Ar'-O⁻) Phenoxide->Intermediate1 Intermediate1->CuI Regeneration Product Diaryl Ether (Ar-O-Ar') Intermediate1->Product Reductive Elimination DiarylEtherApplications cluster_applications Potential Therapeutic Areas DiarylEther Diaryl Ether Scaffold (e.g., this compound) Anticancer Anticancer Agents DiarylEther->Anticancer AntiInflammatory Anti-inflammatory Drugs DiarylEther->AntiInflammatory Antibacterial Antibacterial Agents DiarylEther->Antibacterial Antiviral Antiviral Compounds DiarylEther->Antiviral Herbicidal Herbicides DiarylEther->Herbicidal Fungicidal Fungicides DiarylEther->Fungicidal

Sources

molecular structure of 2-(2-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-(2-Methoxyphenoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive examination of the (CAS No. 21905-73-7), a versatile chemical intermediate pivotal in the pharmaceutical, agrochemical, and polymer science sectors.[1][2] We will delve into the synthetic rationale, elucidation of its structural features through advanced spectroscopic techniques, and the implications of its architecture on its chemical behavior and applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound.

Introduction: A Molecule of Versatility

This compound is an aromatic carboxylic acid distinguished by a diaryl ether linkage.[1][3] Its molecular framework, combining a benzoic acid moiety with a methoxy-substituted phenoxy group, confers a unique balance of reactivity, solubility, and steric hindrance that makes it a valuable precursor in organic synthesis.[1][3] Its role as an intermediate is critical in the development of complex bioactive molecules, including novel herbicides and pharmaceutical agents.[1][2][3] Understanding its precise molecular structure is paramount to predicting its reactivity, optimizing synthetic routes, and designing new derivatives with enhanced functionality.

Physicochemical & Identification Data

The fundamental identity of a compound is established by its physical and chemical properties. For this compound, these are summarized below.

PropertyValueSource
CAS Number 21905-73-7[1][3]
Molecular Formula C₁₄H₁₂O₄[1][3]
Molecular Weight 244.25 g/mol [1][3]
Appearance Off-white crystals[1][3]
Melting Point 114-120 °C[1][3]
PubChem ID 578689[1]

Synthesis: Forging the Diaryl Ether Linkage

The central structural feature of this compound is the diaryl ether bond. The most established and mechanistically significant method for creating this bond is the Ullmann condensation.

The Ullmann Condensation: A Mechanistic Perspective

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[4][5] It involves the coupling of an aryl halide with an alcohol or phenol to form a diaryl ether.[4][6] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern modifications have introduced soluble copper catalysts and ligands that allow the reaction to proceed under milder conditions.[6][7]

The choice of a copper catalyst is critical; it facilitates the coupling by forming an organocuprate intermediate, which then undergoes reductive elimination to form the C-O bond and regenerate the catalyst.[5][8] The reaction is typically performed in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the phenol, forming the more nucleophilic phenoxide.[4][8]

G cluster_reactants Reactants cluster_conditions Conditions r1 2-Chlorobenzoic Acid p1 This compound r1->p1 r2 Guaiacol (2-Methoxyphenol) r2->p1 c1 Copper Catalyst (e.g., Cu₂O) c1->p1 c2 Base (e.g., K₂CO₃) c2->p1 c3 High-Boiling Solvent (e.g., DMF, Pyridine) c3->p1

Caption: Synthetic scheme for this compound via Ullmann condensation.

Experimental Protocol: Ullmann Ether Synthesis

This protocol is a representative methodology. Researchers should optimize conditions based on specific substrates and available laboratory equipment.

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1.0 eq), guaiacol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Catalyst & Solvent: Add copper(I) oxide (0.1 eq) and a high-boiling polar solvent such as N,N-Dimethylformamide (DMF).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 150-180 °C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction may take 12-24 hours.

  • Work-up: After cooling to room temperature, pour the mixture into a beaker containing dilute hydrochloric acid to neutralize the excess base and precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield off-white crystals of this compound.[1]

Structural Elucidation: A Multi-Technique Approach

Confirming the molecular structure requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer unambiguous proof of identity and connectivity.

G cluster_analysis Spectroscopic Analysis start Synthesized Crude Product purify Purification (Recrystallization) start->purify nmr NMR (¹H, ¹³C) Connectivity purify->nmr ir IR Functional Groups purify->ir ms Mass Spec Mass & Formula purify->ms final Confirmed Structure nmr->final ir->final ms->final

Caption: Workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

    • A broad singlet, typically downfield (>10 ppm), is characteristic of the acidic proton of the carboxylic acid.[9]

    • A sharp singlet around 3.8-4.0 ppm integrates to three protons, corresponding to the methoxy (-OCH₃) group.[9]

    • A complex series of multiplets between ~6.8 and 8.0 ppm represents the eight aromatic protons on the two benzene rings. The specific splitting patterns are dictated by their positions and coupling with adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.

    • The carboxyl carbon (C=O) appears as a singlet at the lowest field, typically ~165-175 ppm.[10]

    • The aromatic carbons resonate in the ~110-160 ppm region. Carbons attached to oxygen (the ether linkage and the methoxy-bearing carbon) will be further downfield within this range.

    • The methoxy carbon (-OCH₃) will appear as a sharp signal around 55-60 ppm.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)Significance
O-H (Carboxylic Acid) 2500-3300 (very broad)Confirms the presence of the hydrogen-bonded acid dimer.[11]
C=O (Carboxylic Acid) 1680-1710 (strong, sharp)Indicates the carbonyl stretch of the conjugated acid.[11]
C-O-C (Aryl Ether) 1200-1275 (strong, sharp)Confirms the diaryl ether linkage.
C=C (Aromatic) 1450-1600 (multiple bands)Characteristic of the benzene rings.
C-H (Aromatic) 3000-3100 (sharp)Aromatic C-H stretching.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer structural clues through fragmentation patterns. For this compound (MW = 244.25), the electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion Peak (M⁺): A strong peak at m/z = 244, confirming the molecular weight.[12]

  • Key Fragments: Fragmentation may occur via loss of a hydroxyl radical (-OH, m/z = 227), loss of a carboxyl group (-COOH, m/z = 199), or cleavage of the ether bond, leading to characteristic fragment ions corresponding to the substituted aromatic rings.

Supramolecular Structure: The Hydrogen-Bonded Dimer

In the solid state, the molecular structure is further defined by intermolecular forces. Like most carboxylic acids, this compound is expected to form a stable centrosymmetric dimer through strong intermolecular hydrogen bonds between the carboxyl groups of two separate molecules.[13][14] This dimerization significantly influences the compound's physical properties, such as its melting point and solubility.

Caption: Carboxylic acid dimer formation via intermolecular hydrogen bonding.

Conclusion

The is definitively characterized by its diaryl ether framework, a carboxylic acid functional group, and a methoxy substituent on one of the phenyl rings. Its synthesis is reliably achieved through the Ullmann condensation. A combined analytical approach utilizing NMR, IR, and mass spectrometry provides an unambiguous confirmation of this structure. In the solid state, its supramolecular architecture is dominated by the formation of hydrogen-bonded dimers. This detailed structural understanding is the foundation for its rational application in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.

References

  • Ullmann reaction | PPTX. (n.d.). Slideshare.
  • Ullmann condensation. (2023, November 29). In Wikipedia.
  • 2-(2-Methoxyphenyl)benzoic acid | C14H12O3 | CID 263251. (n.d.). PubChem.
  • Ullmann Condensation. (n.d.). SynArchive.
  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • This compound methyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2179. [Link]
  • 2-(2-Methoxyphenylamino)benzoic acid | C14H13NO3 | CID 202774. (n.d.). PubChem.
  • 2-(3-Methoxyphenoxy)benzoic acid | C14H12O4 | CID 89098. (n.d.). PubChem.
  • Showing Compound 2-Methoxybenzoic acid (FDB010544). (n.d.). FooDB.
  • Benzoic acid, 2-methoxy-. (n.d.). NIST WebBook.
  • Benzoic acid, 2-methoxy-. (n.d.). NIST WebBook.
  • Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. (2018, November 18). Chegg.
  • Zhang, Z.-F. (2011). 2-(3-Methoxyphenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1135. [Link]
  • Benzoic acid, 2-methoxy-. (n.d.). NIST WebBook.
  • 2-Methoxy-benzoic acid - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase.
  • Benzoic acid, 2-methoxy-. (n.d.). NIST WebBook.
  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). (n.d.). Human Metabolome Database.
  • Wagner, C. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. (2015, August 9). ResearchGate.
  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate.
  • 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (n.d.). Eureka | Patsnap.

Sources

A Technical Guide to 2-(2-Methoxyphenoxy)benzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 2-(2-Methoxyphenoxy)benzoic acid (CAS No: 21905-73-7), a versatile diaryl ether and carboxylic acid derivative. With a molecular formula of C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol , this compound serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. This document details a robust synthetic protocol based on the Ullmann condensation, provides a thorough guide to its structural characterization using modern spectroscopic techniques, and explores its applications, with a focus on its role as a precursor to pharmacologically active xanthone derivatives.

Introduction and Chemical Identity

This compound is an aromatic carboxylic acid distinguished by a methoxy-substituted phenoxy group at the ortho position to the carboxyl function. This structural arrangement imparts unique reactivity and solubility characteristics, making it a valuable building block in organic synthesis.[1] Its IUPAC name is definitively This compound . The molecule consists of a benzoic acid core linked via an ether bridge to a guaiacol (2-methoxyphenol) moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound-
CAS Number 21905-73-7
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
Appearance Off-white crystalline solid[2]
Melting Point 114-120 °C[2]
SMILES COC1=CC=CC=C1OC2=CC=CC=C2C(=O)O

Synthesis via Ullmann Condensation: A Mechanistic Approach

The synthesis of diaryl ethers like this compound is most effectively achieved through the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[3][4] This method involves the coupling of an aryl halide with a phenol. For the synthesis of the title compound, the logical precursors are a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) and guaiacol (2-methoxyphenol).

The choice of a copper catalyst is critical. While early Ullmann reactions required harsh conditions with stoichiometric amounts of copper powder, modern protocols utilize catalytic amounts of copper(I) salts, such as CuI or Cu₂O, often enhanced by ligands that stabilize the copper catalyst and accelerate the reaction.[1][5] The base, typically an alkali metal carbonate like K₂CO₃ or Cs₂CO₃, is essential for deprotonating the phenol, thereby generating the phenoxide nucleophile required for the substitution.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for a similar isomer and is based on established Ullmann condensation principles.[6][7]

Materials:

  • 2-Chlorobenzoic acid

  • Guaiacol (2-methoxyphenol)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • Pyridine (as solvent or co-solvent)

  • Hydrochloric Acid (HCl) for acidification

  • Sodium Hydroxide (NaOH) for extraction

  • Diethyl ether or Ethyl acetate for extraction

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzoic acid (1.0 eq), guaiacol (2.0 eq), anhydrous K₂CO₃ (2.0 eq), and a catalytic amount of CuI (e.g., 10 mol%).

    • Causality: Using an excess of the phenol component (guaiacol) and the base helps to drive the reaction to completion. K₂CO₃ deprotonates the guaiacol to form the potassium guaiacolate, the active nucleophile.

  • Solvent and Reflux: Add a high-boiling polar aprotic solvent like pyridine or DMF. Heat the mixture to reflux (typically 120-160 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The copper(I) catalyst facilitates the coupling of the aryl halide with the phenoxide. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Cu(I) species, followed by reaction with the phenoxide and reductive elimination of the diaryl ether product.[8]

  • Work-up and Extraction: After cooling, dilute the reaction mixture with water and basify with a NaOH solution to ensure the product is in its carboxylate salt form, which is soluble in the aqueous phase. Extract the mixture with diethyl ether to remove unreacted guaiacol and other organic impurities.

  • Acidification and Precipitation: Acidify the aqueous layer with concentrated HCl until the pH is approximately 2. The desired product, this compound, will precipitate as a solid.

  • Purification: Filter the crude product, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified product.

G cluster_reactants Reactants & Catalyst cluster_process Process 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Reflux Reflux in Pyridine/DMF 2-Chlorobenzoic Acid->Reflux Guaiacol Guaiacol Guaiacol->Reflux K2CO3 K2CO3 K2CO3->Reflux CuI_cat CuI (catalyst) CuI_cat->Reflux Workup Aqueous Work-up (Base/Acid) Reflux->Workup Reaction Mixture Product This compound Workup->Product Precipitation

Caption: Ullmann condensation workflow for synthesis.

Spectroscopic Characterization

Accurate structural elucidation is paramount. The following sections detail the expected spectroscopic signatures for this compound, drawing parallels with the well-characterized spectra of its constituent parts, 2-methoxybenzoic acid and guaiacol.[9][10]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environment.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
Carboxylic Acid (-COOH)~10.5 - 13.0Broad Singlet1HPosition is concentration-dependent and proton is exchangeable with D₂O.
Benzoic Acid Ring Protons~6.8 - 8.2Multiplets4HComplex splitting pattern due to ortho, meta, and para couplings. The proton ortho to the carboxyl group will be the most downfield.
Phenoxy Ring Protons~6.9 - 7.2Multiplets4HSignals will be in the aromatic region, influenced by the electron-donating methoxy and ether groups.
Methoxy (-OCH₃)~3.8 - 3.9Singlet3HCharacteristic singlet for a methoxy group attached to an aromatic ring.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AssignmentPredicted δ (ppm)Notes
Carboxylic Acid (C=O)~168 - 173The carbonyl carbon is significantly deshielded.
Aromatic C-O (Ether)~145 - 160Carbons directly attached to the ether oxygen are downfield.
Aromatic C-OCH₃~147 - 150Carbon bearing the methoxy group.
Quaternary Aromatic Carbons~120 - 135Carbons with no attached protons (e.g., C-COOH and C-OAr).
Aromatic CH~110 - 135A total of 8 signals are expected for the aromatic CH carbons.
Methoxy (-OCH₃)~55 - 57Typical chemical shift for a methoxy carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Table 4: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very broad, characteristic of H-bonded dimers.[11]
C-H Stretch (Aromatic)3000 - 3100Sharp, medium intensity.
C=O Stretch (Carboxylic Acid)1680 - 1710Strong, sharp absorption.[11]
C=C Stretch (Aromatic)1450 - 1600Multiple medium to strong bands.
C-O Stretch (Aryl Ether & Acid)1210 - 1320Strong, characteristic of the Ar-O-Ar and Ar-COOH bonds.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 244. Key fragmentation pathways would likely involve the loss of -OH (m/z 227), -COOH (m/z 199), and cleavage of the ether bond.

G cluster_nmr NMR Spectroscopy cluster_vib Vibrational Spectroscopy cluster_ms Mass Spectrometry 1H_NMR ¹H NMR 13C_NMR ¹³C NMR IR IR Spectroscopy MS Mass Spec Analyte 2-(2-Methoxyphenoxy) benzoic acid Analyte->1H_NMR Proton Environment Analyte->13C_NMR Carbon Framework Analyte->IR Functional Groups Analyte->MS Molecular Wt. & Fragmentation

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenoxy)benzoic Acid: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Methoxyphenoxy)benzoic acid is a versatile aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1] With a molecular formula of C₁₄H₁₂O₄ and a molecular weight of 244.25 g/mol , its structure incorporates a methoxyphenoxy group, which enhances its reactivity and solubility, making it a valuable building block in the pharmaceutical and agrochemical sectors.[1] This compound is notably used in the development of herbicides and as an intermediate in the synthesis of medicinal compounds.[1]

This guide provides a comprehensive technical overview of two fundamental physicochemical properties of this compound: its melting point and solubility. A thorough understanding of these characteristics is paramount for researchers and drug development professionals, as they directly influence substance purity, identification, formulation, and bioavailability. We will delve into the theoretical principles, present available data, and provide detailed, field-proven experimental protocols for the accurate determination of these properties.

Section 1: Melting Point Analysis

The melting point of a crystalline solid is a critical physical property that provides significant insights into its identity and purity.[2] For a pure compound, the melting point is typically a sharp, well-defined temperature range over which the solid phase transitions to a liquid.[2] The presence of impurities generally leads to a depression and broadening of this melting range.[2] Therefore, accurate melting point determination is a fundamental technique in quality control and compound characterization.

Reported Melting Point Data

The melting point of this compound has been reported by chemical suppliers. This data is essential for initial characterization and for setting specifications in a quality control environment.

CompoundReported Melting Range (°C)AppearanceSource
This compound114-120 °COff-white crystalsChem-Impex[1]

This relatively broad range may suggest the typical purity level of the commercially available substance or inherent thermal decomposition characteristics, which underscores the importance of in-house verification.

Experimental Protocol for Melting Point Determination (Capillary Method)

The capillary method is a widely accepted and standard technique for determining the melting point of a solid organic compound.[3][4][5] The protocol below outlines a robust procedure for obtaining an accurate melting range.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to liquefy (initial melting point) and fully transitions to a liquid (final melting point) are recorded to define the melting range.[5]

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

    • Tap the open end of a thin-walled capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-4 mm.

  • Instrument Setup (Modern Melting Point Apparatus):

    • Insert the prepared capillary tube into the heating block of the melting point apparatus.[5]

    • Set a starting temperature that is approximately 10-15 °C below the expected melting point (e.g., start at 100 °C).

    • Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly approach the melting point.[2]

  • Approximate Determination (Rapid Scan):

    • Start the heating program and observe the sample through the viewing lens.

    • Record the approximate temperature at which the sample melts. This provides a rough estimate and saves time in subsequent, more precise measurements.[2]

    • Allow the apparatus to cool sufficiently before the next determination.

  • Accurate Determination (Slow Scan):

    • Prepare a new capillary tube with the sample.

    • Set the starting temperature to about 10 °C below the approximate melting point found in the rapid scan.

    • Set a slow, controlled heating rate of 1-2 °C per minute.[2] A slow rate is crucial for ensuring thermal equilibrium and obtaining an accurate reading.[4]

    • Carefully observe the sample as the temperature rises.

    • Record T₁: The temperature at which the first drop of liquid appears.

    • Record T₂: The temperature at which the last solid crystal melts completely.

    • The melting range is reported as T₁ - T₂.

  • Validation and Reporting:

    • Repeat the accurate determination at least twice with fresh samples to ensure consistency and reproducibility.

    • Report the final melting range as the average of the consistent measurements.

Visualization: Melting Point Determination Workflow

The following diagram illustrates the logical flow of the capillary melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Measurement cluster_validation Validation & Reporting prep1 Dry and Powder Sample prep2 Load Capillary Tube (2-4 mm) prep1->prep2 det1 Insert Tube into Apparatus prep2->det1 det2 Rapid Heating (10-20°C/min) to find approximate MP det1->det2 det3 Set Start T° (10°C below approx. MP) det2->det3 det4 Slow Heating (1-2°C/min) det3->det4 det5 Record T1 (First Liquid) & T2 (All Liquid) det4->det5 val1 Repeat Measurement 2x det5->val1 val2 Check for Consistency val1->val2 val3 Report Average Range (T1 - T2) val2->val3

Caption: Workflow for Melting Point Determination via the Capillary Method.

Section 2: Solubility Profile

Solubility, the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature, is a critical parameter in drug development.[6] It influences everything from reaction kinetics during synthesis to the bioavailability of a final drug product. The fundamental principle governing solubility is "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[7][8]

Theoretical Solubility Assessment

This compound possesses both polar and non-polar characteristics.

  • Polar Groups: The carboxylic acid (-COOH) group can engage in hydrogen bonding and is acidic. The ether linkage (-O-) and methoxy group (-OCH₃) also contribute polarity.

  • Non-Polar Groups: The two phenyl rings provide a significant non-polar, hydrophobic character.

Based on this structure, a qualitative solubility profile can be predicted:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The carboxylic acid group should allow for solubility in polar protic solvents, especially alcohols. Solubility in water is expected to be limited due to the large non-polar backbone but should increase significantly in basic aqueous solutions (e.g., 5% NaHCO₃ or 5% NaOH) due to the formation of a highly polar carboxylate salt.[9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Good solubility is expected due to dipole-dipole interactions.

  • Non-Polar Solvents (e.g., hexane, toluene): Limited solubility is anticipated due to the compound's overall polarity.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[10] It involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8][10]

Step-by-Step Methodology:

  • Preparation:

    • Select a range of representative solvents (e.g., water, phosphate buffer pH 7.4, ethanol, acetone, toluene).

    • Prepare vials for each solvent. Add a measured volume of the chosen solvent (e.g., 5 mL) to each vial.

  • Equilibration:

    • Add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[10]

    • Seal the vials securely.

    • Place the vials in a constant-temperature shaker bath (e.g., 25 °C or 37 °C). Maintain constant agitation for a period sufficient to reach equilibrium (typically 24-48 hours).[10]

  • Sample Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[8] This step is critical to remove all undissolved solid particles.

  • Quantification (via HPLC):

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration into the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Calculation: Use the peak area from the sample chromatogram and the calibration curve equation to determine the concentration in the diluted sample. Multiply by the dilution factor to find the final solubility concentration.

  • Data Reporting:

    • Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Visualization: Shake-Flask Solubility Workflow

The following diagram outlines the key stages of the shake-flask method for determining equilibrium solubility.

SolubilityWorkflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification (HPLC) eq1 Add Excess Solid to Known Volume of Solvent eq2 Agitate at Constant T° (e.g., 24-48 hours) eq1->eq2 sep1 Allow Excess Solid to Settle eq2->sep1 sep2 Withdraw Supernatant sep1->sep2 sep3 Filter through 0.22µm Syringe Filter sep2->sep3 quant2 Dilute Filtered Sample sep3->quant2 quant1 Prepare Calibration Curve quant4 Calculate Concentration quant1->quant4 quant3 Analyze Sample via HPLC quant2->quant3 quant3->quant4

Caption: Experimental Workflow for the Shake-Flask Solubility Method.

Conclusion

The physicochemical properties of this compound, specifically its melting point and solubility, are foundational to its application in research and development. The reported melting range of 114-120 °C serves as a key identifier and purity indicator. While quantitative solubility data is sparse, a qualitative assessment based on its chemical structure suggests solubility in polar organic solvents and basic aqueous media, a hypothesis that can be precisely tested using the standardized shake-flask protocol. The methodologies detailed in this guide provide a robust framework for scientists to accurately characterize this important chemical intermediate, ensuring data integrity and facilitating its effective use in the synthesis of novel pharmaceutical and agrochemical agents.

References

  • E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals - ASTM.
  • Measuring Solubility | Secondaire - Alloprof. Alloprof. [Link]
  • Testing the Solubility of Common Liquid Solvents | Activity - Education.com.
  • EXPERIMENT 1 DETERMIN
  • Melting point determin
  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. Mettler Toledo. [Link]
  • Measuring the Melting Point - Westlab Canada. Westlab Canada. [Link]
  • Melting point determin
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

Sources

spectroscopic data for 2-(2-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 2-(2-Methoxyphenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the (CAS No. 21905-73-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deep, mechanistic interpretation grounded in established chemical principles. We will explore the synergistic application of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to provide an unambiguous structural confirmation and purity assessment. Each section details the causality behind experimental choices and offers self-validating protocols, ensuring technical accuracy and field-proven insights for professionals in drug development and chemical research.

Introduction: The Significance of Spectroscopic Characterization

This compound is a diaryl ether with the molecular formula C₁₄H₁₂O₄ and a molecular weight of 244.25 g/mol .[2] Its structure, featuring a benzoic acid core linked to a methoxyphenoxy group, makes it a versatile building block for more complex bioactive molecules.[1] In pharmaceutical and agrochemical development, the precise structural integrity and purity of such intermediates are paramount. Any deviation can lead to unwanted side-products, altered efficacy, or unforeseen toxicity.

Spectroscopic analysis provides a non-destructive, highly detailed fingerprint of a molecule's structure. By synergistically employing IR, NMR, and MS, we can confirm the presence of key functional groups, map the precise connectivity of every atom, and verify the compound's molecular weight. This guide serves as an authoritative reference for interpreting the spectroscopic signature of this compound.

Molecular Structure and Functional Groups

Before delving into the spectra, it is crucial to identify the key structural features of this compound that will produce distinct spectroscopic signals.

  • Carboxylic Acid: Consists of a carbonyl group (C=O) and a hydroxyl group (-OH). This group is central to the molecule's reactivity.

  • Aromatic Rings: Two phenyl rings, one substituted with the carboxylic acid and the ether linkage, and the other with the methoxy group and the ether linkage.

  • Ether Linkage: A C-O-C bond connecting the two aromatic rings.

  • Methoxy Group: An -OCH₃ group attached to one of the aromatic rings.

Integrated Spectroscopic Analysis Workflow

A robust structural elucidation relies on a logical workflow where each technique provides complementary information. The process begins with sample preparation, followed by data acquisition using multiple spectroscopic methods, and culminates in an integrated interpretation that confirms the molecular structure.

cluster_0 Phase 1: Preparation & Acquisition cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Structural Confirmation Sample Sample of This compound IR_Acq IR Data Acquisition Sample->IR_Acq NMR_Acq NMR Data Acquisition (¹H, ¹³C) Sample->NMR_Acq MS_Acq MS Data Acquisition Sample->MS_Acq IR_Interp IR: Identify Functional Groups (C=O, O-H, C-O-C) IR_Acq->IR_Interp NMR_Interp NMR: Map Carbon-Hydrogen Framework & Connectivity NMR_Acq->NMR_Interp MS_Interp MS: Determine MW & Fragmentation MS_Acq->MS_Interp Confirmation Final Structure Confirmation IR_Interp->Confirmation NMR_Interp->Confirmation MS_Interp->Confirmation M [C₁₄H₁₂O₄]⁺• m/z = 244 (Molecular Ion) F1 [M - OH]⁺ m/z = 227 M->F1 - •OH F2 [M - COOH]⁺ m/z = 199 M->F2 - •COOH F3 [C₇H₅O₂]⁺ m/z = 121 M->F3 Ether Cleavage

Caption: Plausible EI-MS Fragmentation Pathway.

Conclusion: A Unified Structural Portrait

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides the complete picture, but together they offer an unambiguous confirmation of the structure of this compound.

center_node This compound Structure Confirmed IR IR Spectroscopy IR_contrib Confirms: - Carboxylic Acid - Ether Linkage - Aromatic Rings IR->IR_contrib NMR NMR Spectroscopy (¹H & ¹³C) NMR_contrib Confirms: - C-H Framework - Atom Connectivity - Number of Protons/Carbons NMR->NMR_contrib MS Mass Spectrometry MS_contrib Confirms: - Molecular Weight (244) - Key Structural Fragments MS->MS_contrib IR_contrib->center_node NMR_contrib->center_node MS_contrib->center_node

Caption: Synergy of Spectroscopic Techniques.

This guide has detailed the acquisition and interpretation of IR, NMR, and MS data, providing the necessary framework for researchers and drug development professionals to confidently verify the identity, structure, and purity of this compound, a critical step in ensuring the quality and reliability of their scientific endeavors.

References

  • Eur J Mass Spectrom (Chichester). (2006). Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • SpectraBase. (n.d.). This compound methyl ester - Optional[13C NMR].
  • PubChem. (n.d.). 2-(2-Methoxyphenylamino)benzoic acid.
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709).
  • PubChem. (n.d.). 2-Methoxybenzoic acid.
  • SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum.
  • NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-.
  • MassBank of North America. (n.d.). MoNA.
  • NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-.
  • Chemical Science (RSC Publishing). (2024). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification.
  • ACS Publications. (n.d.). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid.
  • NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-.
  • SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[ATR-IR] - Spectrum.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • PubChem. (n.d.). Diaryl ether.
  • ResearchGate. (2025). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols.
  • Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid.
  • SpectraBase. (n.d.). 2-Methoxy-benzoic acid.
  • PubMed. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity.

Sources

Introduction: The Role of NMR in Structural Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(2-Methoxyphenoxy)benzoic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, predicted spectral features, and practical experimental protocols necessary for the structural elucidation of this molecule.

Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. For a compound like this compound, with its distinct functional groups and multiple aromatic protons, ¹H NMR provides a detailed fingerprint, revealing the precise arrangement of atoms. Understanding this spectrum is crucial for confirming synthesis, assessing purity, and gaining insights into the molecule's electronic environment. This guide will deconstruct the ¹H NMR spectrum, correlating each signal to the specific protons within the molecular structure.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique, non-equivalent proton environments within the this compound molecule. The structure consists of three key regions: a disubstituted benzoic acid ring, a disubstituted methoxyphenoxy ring, and two functional group protons (carboxylic acid and methoxy).

Due to the ortho-substitution pattern on both aromatic rings, all eight aromatic protons are chemically distinct. They are labeled H-3 through H-6 on the benzoic acid ring and H-3' through H-6' on the methoxyphenoxy ring.

Caption: Labeled structure of the molecule.

Core Principles of Spectral Interpretation

The ¹H NMR spectrum is analyzed based on four key features: chemical shift, integration, spin-spin coupling, and signal shape.

Chemical Shift (δ)

The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[1]

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the adjacent electronegative oxygen atoms. It appears far downfield, typically in the 9-13 ppm range.[2][3][4] The signal is often broad due to hydrogen bonding and its acidic nature means it will exchange with deuterium, causing the peak to disappear upon addition of D₂O.[2][5]

  • Aromatic Protons (Ar-H): Protons on a benzene ring typically resonate between 6.5 and 8.5 ppm.[6] Their exact shifts are influenced by the substituents on the ring.[7]

    • Benzoic Acid Ring (H-3 to H-6): This ring is substituted with an electron-withdrawing carboxylic acid group (-COOH) and an electron-donating ether oxygen (-OAr). The -COOH group will most strongly deshield the ortho proton (H-6), while the ether oxygen will shield the other protons.

    • Methoxyphenoxy Ring (H-3' to H-6'): This ring has two electron-donating groups: the ether linkage and the methoxy group (-OCH₃). The methoxy group is a particularly strong activating group and will cause significant shielding, especially at the ortho (H-3') and para (H-5') positions.[8]

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are shielded by the attached oxygen. They appear as a sharp singlet, typically in the 3.0-4.4 ppm region.[9][10]

Integration

The area under each signal is directly proportional to the number of protons generating that signal.[1][11] For this compound, the expected integral ratio would be 1 (COOH) : 8 (aromatic protons) : 3 (OCH₃).

Spin-Spin Coupling (Multiplicity)

Coupling between non-equivalent neighboring protons splits a signal into multiple lines (a multiplet), described by the n+1 rule.[1] The distance between these lines is the coupling constant (J), measured in Hertz (Hz).

  • Aromatic Coupling:

    • Ortho coupling (³JHH) between adjacent protons is typically 7–10 Hz.

    • Meta coupling (⁴JHH) across three bonds is smaller, around 2–3 Hz.

    • Para coupling (⁵JHH) is often negligible (<1 Hz).[12][13]

  • Expected Patterns: The aromatic protons will exhibit complex splitting patterns, such as doublets, triplets, or, more likely, doublets of doublets (dd) and triplets of doublets (td), due to multiple coupling partners. For example, H-4 would be coupled to H-3 and H-5, likely appearing as a triplet or triplet-like multiplet. H-6, adjacent to the C-1 carbon, would be coupled only to H-5, appearing as a doublet.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the principles above, we can predict the key features of the ¹H NMR spectrum. The signals are presented in order of their expected downfield shift.

Proton Assignment Predicted δ (ppm) Integration Predicted Multiplicity Justification
-COOH 9.0 - 13.01HBroad Singlet (br s)Highly deshielded acidic proton; exchangeable with D₂O.[2][4][5]
H-6 ~8.0 - 8.21HDoublet (d)Ortho to the strongly electron-withdrawing -COOH group.
Aromatic Protons 6.8 - 7.87HComplex Multiplets (m)Overlapping signals from both rings, influenced by competing electronic effects.[6][7]
-OCH₃ ~3.8 - 4.03HSinglet (s)Shielded protons on an electron-rich oxygen, no adjacent protons to couple with.[9]

Detailed Signal Breakdown:

  • Carboxylic Acid (9.0-13.0 ppm): A very broad singlet, its exact position highly dependent on solvent and concentration.[2][14]

  • Downfield Aromatic Region (~7.8-8.2 ppm): The proton ortho to the carboxylic acid group (H-6) is expected to be the most deshielded of the aromatic protons and should appear furthest downfield.

  • Mid-range Aromatic Region (~7.0-7.6 ppm): This region will likely contain the complex, overlapping signals of the remaining protons on the benzoic acid ring (H-3, H-4, H-5) and some protons from the methoxyphenoxy ring. The patterns will be complex due to ortho and meta couplings.

  • Upfield Aromatic Region (~6.8-7.2 ppm): The protons on the electron-rich methoxyphenoxy ring, particularly those ortho and para to the methoxy group (H-3' and H-5'), are expected to be the most shielded and appear in this region.[8]

  • Methoxy Signal (~3.8-4.0 ppm): A characteristic sharp singlet integrating to three protons, confirming the presence of the -OCH₃ group.[9]

Experimental Protocol for Data Acquisition

A robust and reproducible protocol is essential for obtaining a high-quality ¹H NMR spectrum.

Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed clearly.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Spectrometer Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz).

    • Insert the sample into the magnet.

    • Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the chemical shifts and coupling patterns to assign the peaks.

G cluster_workflow Experimental Workflow A Sample Preparation (5-10 mg in 0.7 mL solvent) B Spectrometer Setup (Tuning & Shimming) A->B C Data Acquisition (1D ¹H Experiment) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Assignment & Interpretation) D->E

Caption: A streamlined workflow for ¹H NMR analysis.

Advanced Considerations and Troubleshooting

  • Solvent Choice: The choice of solvent can affect the chemical shift, particularly for the acidic COOH proton. In CDCl₃, this peak may be very broad or even absent due to exchange. DMSO-d₆ is often a better choice for observing exchangeable protons.

  • Impurity Identification: Extraneous peaks in the spectrum may indicate the presence of residual solvents from synthesis (e.g., acetone, ethyl acetate) or starting materials.

  • 2D NMR Techniques: For an unambiguous assignment of all eight aromatic protons, which may overlap in the 1D spectrum, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (e.g., H-3 is coupled to H-4).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for assigning quaternary carbons and piecing together molecular fragments.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A systematic analysis of the chemical shifts, integrals, and coupling patterns allows for the confident assignment of each proton in the molecule. The characteristic downfield singlet of the carboxylic acid, the sharp singlet of the methoxy group, and the complex multiplet region of the eight aromatic protons together provide a definitive spectroscopic signature. This guide equips researchers with the foundational knowledge and practical steps to expertly acquire and interpret this crucial analytical data.

References

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids.
  • Magnetic Resonance in Chemistry. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. PubMed.
  • University of Colorado Boulder.
  • Chemistry Stack Exchange. (2020). NMR magnetically equivalent protons for a 1,4-disubstituted benzene ring.
  • MIT OpenCourseWare. ¹H NMR Spectral parameters for substituted benzenes.
  • The Journal of Chemical Physics. (1962). Proton NMR Spectra of Disubstituted Benzenes. AIP Publishing.
  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.
  • University College London. Chemical shifts.
  • Moodle.
  • ACD/Labs. Methoxy groups just stick out.
  • Doc Brown's Chemistry. ¹H proton nmr spectrum of benzoic acid.
  • ResearchGate. (n.d.). ¹H NMR spectra indicate the change of chemical shift of methoxy group...
  • Chemistry LibreTexts. (2025, January 19). Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenOChem Learn. Interpreting ¹H NMR.
  • ResearchGate. (2016, January 6). Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum?
  • ResearchGate. (2025, August 9).
  • University of Puget Sound.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • Iowa State University. NMR Coupling Constants.
  • Organic Chemistry D

Sources

13C NMR chemical shifts of 2-(2-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-(2-Methoxyphenoxy)benzoic acid

Abstract

This technical guide offers a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a molecule incorporating a benzoic acid moiety, a diaryl ether linkage, and a methoxy group, its ¹³C NMR spectrum presents a unique fingerprint reflective of its complex electronic and steric environment. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical characterization. By integrating foundational NMR principles with a detailed, predictive assignment of chemical shifts and a robust experimental protocol, this guide serves as an authoritative resource for understanding and acquiring the ¹³C NMR spectrum of this compound and structurally related molecules.

Molecular Structure and Carbon Environments

This compound (CAS 1137-41-3) is a disubstituted benzoic acid derivative featuring a phenoxy group at the 2-position, which itself is substituted with a methoxy group at its 2'-position. This substitution pattern results in 14 unique carbon environments, each with a distinct chemical shift in the ¹³C NMR spectrum. The absence of molecular symmetry means that all 14 carbon atoms are chemically non-equivalent and should, in principle, produce 14 discrete signals.

A clear and unambiguous numbering system is essential for accurate spectral assignment. The following diagram illustrates the molecular structure with the IUPAC-recommended numbering convention used throughout this guide.

molecular_structure cluster_benzoic_acid Benzoic Acid Ring cluster_phenoxy Phenoxy Ring C1 C1 C2 C2 C1->C2 C7 C7 (COOH) C1->C7 C3 C3 C2->C3 O_ether O C2->O_ether C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C1_p C1' C2_p C2' C1_p->C2_p C3_p C3' C2_p->C3_p C_methoxy C8 (OCH3) C2_p->C_methoxy C4_p C4' C3_p->C4_p C5_p C5' C4_p->C5_p C6_p C6' C5_p->C6_p C6_p->C1_p O_ether->C1_p

Caption: Molecular structure of this compound with IUPAC numbering.

Foundational Principles for Spectral Interpretation

The chemical shift (δ) of each carbon atom is primarily influenced by its local electronic environment. Key factors for this compound include:

  • Carboxylic Acid Carbon (C7): The carbon atom of a carboxyl group is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms.[1] It typically resonates in the downfield region of the spectrum, generally between 165 and 185 ppm.[2][3] Aromatic carboxylic acids tend to appear towards the upfield end of this range.[2]

  • Aromatic Carbons (C1-C6, C1'-C6'): Carbons within benzene rings resonate in a characteristic region, typically from 110 to 160 ppm.[3][4] The precise shift is determined by the nature of the substituents.

    • Electron-Withdrawing Groups (EWGs): The -COOH group is an EWG, which deshields the attached ipso-carbon (C1) and other carbons in the ring, particularly at the ortho and para positions.

    • Electron-Donating Groups (EDGs): The ether oxygen (-OAr) and methoxy (-OCH₃) groups are strong EDGs. They shield the aromatic carbons, causing upfield shifts, especially for the ortho and para positions. Carbons directly bonded to oxygen (C2, C2') are significantly deshielded and appear far downfield in the aromatic region.

  • Methoxy Carbon (C8): The methyl carbon of an aromatic methoxy group typically has a chemical shift of approximately 56 ppm.[5] However, this value is sensitive to steric hindrance. If bulky ortho substituents force the methoxy group out of the plane of the aromatic ring, its carbon signal can be shifted downfield to ~62 ppm.[5][6][7] This "ortho effect" is a key diagnostic feature.

Predictive Analysis and Chemical Shift Assignments

While a definitive, fully assigned experimental spectrum is not widely published, a highly accurate prediction of the ¹³C NMR chemical shifts can be synthesized from established substituent effects and data from analogous compounds like 2-methoxybenzoic acid and substituted diaryl ethers.[8][9] The following table details the predicted assignments for each carbon in a common NMR solvent like DMSO-d₆.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C7 168.0 - 171.0Carboxylic Acid Carbonyl: Highly deshielded by two oxygen atoms, characteristic of an aromatic carboxylic acid.[2][10]
C2 155.0 - 158.0Quaternary C-OAr: Directly bonded to the electron-withdrawing ether oxygen, causing a significant downfield shift.
C2' 150.0 - 153.0Quaternary C-OCH₃: Directly bonded to the methoxy group's oxygen, resulting in a strong deshielding effect.
C1' 145.0 - 148.0Quaternary C-OAr: Bonded to the ether oxygen, but its shift is also influenced by the adjacent C2' with its methoxy group.
C6 133.0 - 135.0Aromatic CH: Ortho to the -COOH group and meta to the -OAr group. Deshielded by the adjacent carboxylic acid.
C4 131.0 - 133.0Aromatic CH: Para to the -COOH group and meta to the -OAr group. Exhibits moderate deshielding.
C1 125.0 - 128.0Quaternary C-COOH: Ipso-carbon attached to the carboxylic acid group.
C4' 123.0 - 125.0Aromatic CH: Meta to the ether linkage and para to the -OCH₃ group. Influenced by both groups.
C5' 121.0 - 123.0Aromatic CH: Para to the ether linkage and meta to the -OCH₃ group.
C5 120.0 - 122.0Aromatic CH: Meta to both the -COOH and -OAr groups.
C3' 115.0 - 118.0Aromatic CH: Ortho to the ether linkage and meta to the -OCH₃ group. Shielded by the ether oxygen.
C3 114.0 - 117.0Aromatic CH: Ortho to the -OAr group, which causes significant shielding (upfield shift).
C6' 112.0 - 115.0Aromatic CH: Ortho to the -OCH₃ group, leading to a strong shielding effect.
C8 55.5 - 57.0Methoxy Carbon: Typical chemical shift for an aromatic methoxy group.[5][6] The value may trend slightly higher if steric crowding from the adjacent ether linkage restricts rotation.

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful attention to sample preparation and instrument parameters. The following protocol is a self-validating system designed for reproducibility.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended for carboxylic acids due to its excellent solvating power and its ability to minimize peak broadening of the carboxyl proton through hydrogen bonding.[10] CDCl₃ can also be used, but solubility may be lower.[1]

  • Concentration: Dissolve 20-30 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) as an internal reference, setting the chemical shift of its signal to 0.0 ppm.[1]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Sealing: Cap the NMR tube securely.

NMR Spectrometer Parameters

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

  • Nucleus: Observe ¹³C.

  • Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). This removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.

  • Temperature: Set to a constant temperature, typically 298 K (25 °C).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.[11]

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, from TMS to the carbonyl carbon, are captured.

    • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

    • Relaxation Delay (d1): 2.0 seconds. Quaternary carbons have longer relaxation times; a sufficient delay is necessary for their quantitative observation, though it increases experiment time.

    • Acquisition Time (aq): 1.0 - 1.5 seconds.

    • Number of Scans (ns): 1024 to 4096 scans. A large number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Correction: Perform automated or manual phase correction and baseline correction to produce a clean, flat spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (DMSO-d₆ at 39.52 ppm).

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve 1. Dissolve 20-30 mg in 0.7 mL DMSO-d6 add_tms 2. Add TMS Internal Standard dissolve->add_tms filter_tube 3. Filter into NMR Tube add_tms->filter_tube load_sample 4. Insert Sample into Spectrometer filter_tube->load_sample lock_shim 5. Lock and Shim Field Homogeneity load_sample->lock_shim setup_params 6. Set Parameters (¹³C observe, ¹H decouple) lock_shim->setup_params acquire 7. Acquire Data (1024+ scans) setup_params->acquire ft 8. Fourier Transform (LB = 1-2 Hz) acquire->ft correct 9. Phase and Baseline Correction ft->correct reference 10. Reference Spectrum (TMS = 0.0 ppm) correct->reference spectrum Final Annotated ¹³C NMR Spectrum reference->spectrum

Caption: Standard experimental workflow for ¹³C NMR spectroscopy.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information. The 14 unique signals can be assigned with high confidence by understanding the interplay of inductive, resonance, and steric effects of the carboxylic acid, ether, and methoxy functional groups. The chemical shifts of the carbonyl carbon (C7), the oxygen-bearing aromatic carbons (C2, C2'), and the methoxy carbon (C8) are particularly diagnostic. By following the detailed experimental protocol provided, researchers can reliably obtain a high-resolution spectrum, enabling unambiguous structural verification and purity assessment, which are critical steps in chemical synthesis and drug development.

References

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
  • American Chemical Society Publications. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A.
  • The Royal Society of Chemistry. Supplementary Information.
  • PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • The Royal Society of Chemistry. Supplementary Information File.
  • American Chemical Society Publications. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A.
  • ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131).
  • ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • ResearchGate. The 13 C-NMR (DMSO-d6, 125 MHz) data of compounds 1-3.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870).
  • Semantic Scholar. Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids.
  • Wiley Online Library. Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry.
  • University of Calgary. 13C NMR Chemical Shift Table.
  • SpectraBase. This compound methyl ester - Optional[13C NMR] - Chemical Shifts.
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
  • SpectraBase. 2-Methoxy-benzoic acid - Optional[13C NMR] - Chemical Shifts.
  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PhytoBank. 13C NMR Spectrum (PHY0064709).
  • ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • ResearchGate. 13 C-NMR data of the compounds 2 (DMSO-d6, δ/ppm).
  • PubChem. 2-(2-Methoxyphenylamino)benzoic acid.
  • MDPI. 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.
  • SpectraBase. 2-Methoxy-benzoic acid.
  • Oregon State University. 13C NMR Chemical Shifts.

Sources

IR absorption peaks of 2-(2-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Absorption Profile of 2-(2-Methoxyphenoxy)benzoic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a multifaceted organic molecule featuring a carboxylic acid, an ether linkage, and two aromatic rings. This unique combination of functional groups makes it a molecule of interest in various chemical and pharmaceutical research domains. Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique for the structural elucidation and quality control of such compounds. The principle of IR spectroscopy is rooted in the absorption of infrared radiation by a molecule, which induces molecular vibrations such as stretching and bending of the chemical bonds. The specific frequencies at which a molecule absorbs radiation are characteristic of its constituent functional groups, providing a unique "fingerprint."

This technical guide provides a comprehensive analysis of the expected IR absorption peaks for this compound. The interpretation is based on established principles of vibrational spectroscopy, correlating specific absorption bands to the molecule's distinct structural features. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for molecular characterization.

Molecular Structure and Key Functional Groups

To fully comprehend the infrared spectrum, it is essential to first visualize the molecular architecture of this compound. The molecule's structure is defined by a benzoic acid core linked to a methoxyphenoxy group at the ortho position via an ether bond.

Caption: Molecular structure of this compound with key functional groups highlighted.

Predicted Infrared Absorption Spectrum Analysis

The IR spectrum of this compound is a composite of the absorption bands arising from its constituent functional groups. The following sections detail the expected peaks and the underlying vibrational modes.

Carboxylic Acid Group (-COOH)

The carboxylic acid moiety provides the most distinct and easily identifiable peaks in the spectrum.

  • O-H Stretching: The hydroxyl (O-H) bond of the carboxyl group gives rise to a very broad and intense absorption band typically spanning from 2500 to 3300 cm⁻¹.[1][2][3] The significant broadening of this peak is a direct consequence of extensive intermolecular hydrogen bonding, where the carboxylic acid molecules form stable dimers.[2][3] This broad absorption often overlaps with the C-H stretching vibrations.[2][4]

  • C=O (Carbonyl) Stretching: A strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch is expected between 1680 and 1720 cm⁻¹.[5] For aromatic carboxylic acids, conjugation of the carbonyl group with the benzene ring slightly lowers the frequency compared to saturated carboxylic acids.[1][3] The presence of hydrogen bonding also contributes to a lower stretching frequency, typically around 1710 cm⁻¹ for the dimeric form.[1][4]

  • C-O Stretching: The stretching vibration of the carbon-oxygen single bond within the carboxyl group results in a moderate to strong absorption in the 1210-1320 cm⁻¹ region.[2]

Ether Linkage (Ar-O-Ar and Ar-O-CH₃)

The molecule contains two types of ether linkages: the aryl ether bond connecting the two phenyl rings and the aryl alkyl ether of the methoxy group.

  • Asymmetric C-O-C Stretching: Aryl ethers are characterized by a strong, asymmetric C-O-C stretching band. For an aryl alkyl ether like the methoxy group, two characteristic bands are expected: one around 1250 cm⁻¹ and another near 1040 cm⁻¹.[6][7] The peak around 1250 cm⁻¹ is often the most prominent in this region for aromatic ethers.[8]

  • Symmetric C-O-C Stretching: A weaker, symmetric C-O-C stretching vibration may also be present at lower frequencies, but the asymmetric stretch is more diagnostic.[6][8]

Aromatic Rings (C₆H₄ and C₆H₅)

The two benzene rings contribute several characteristic peaks to the spectrum.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings typically appear as weak to moderate absorptions just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range.[5][9] These peaks are often observed as sharp signals on the shoulder of the broad O-H band.[4]

  • C=C Ring Stretching: The stretching vibrations within the aromatic rings produce a series of characteristic absorptions in the 1450-1600 cm⁻¹ region.[9] Typically, two or more sharp bands of variable intensity are observed, with prominent peaks often near 1600 cm⁻¹ and 1500 cm⁻¹.[9]

  • C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ range arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is diagnostic of the substitution pattern on the benzene rings.[9]

Methoxy Group (-OCH₃)
  • Aliphatic C-H Stretching: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations. A characteristic symmetric C-H stretching peak for a methoxy group is often found around 2830 cm⁻¹.[8]

Summary of Expected IR Absorption Peaks

The following table summarizes the principal infrared absorption bands anticipated for this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300 - 2500Carboxylic AcidO-H Stretch (H-bonded)Strong, Very Broad
3100 - 3000Aromatic RingsC-H StretchWeak to Medium, Sharp
~2830Methoxy GroupSymmetric C-H StretchMedium
1720 - 1680Carboxylic AcidC=O Stretch (conjugated, H-bonded)Strong, Sharp
1600 - 1450Aromatic RingsC=C Ring StretchMedium to Strong, Sharp
1320 - 1210Carboxylic Acid / EtherC-O Stretch / Asymmetric C-O-C StretchStrong
~1040EtherAsymmetric C-O-C StretchStrong
900 - 690Aromatic RingsC-H Out-of-Plane BendStrong

Experimental Protocol: Acquiring the IR Spectrum

For researchers seeking to obtain an experimental spectrum, the Attenuated Total Reflectance (ATR) or KBr pellet methods are standard for solid samples.

ATR-FTIR Spectroscopy Workflow
  • Sample Preparation: Ensure the this compound sample is dry and pure. A small amount of the solid powder is sufficient.

  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow the source and detector to stabilize.

    • Perform a background scan to record the spectrum of the empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

  • Sample Analysis:

    • Place the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

G cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing & Interpretation start Start sample_prep Ensure Pure, Dry Sample start->sample_prep instrument_setup Stabilize Spectrometer sample_prep->instrument_setup background_scan Acquire Background Spectrum (Empty ATR Crystal) instrument_setup->background_scan place_sample Place Sample on ATR Crystal background_scan->place_sample apply_pressure Apply Consistent Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum (Co-add 16-32 scans) apply_pressure->acquire_spectrum process_data Automatic Background Subtraction acquire_spectrum->process_data baseline_correct Perform Baseline Correction process_data->baseline_correct peak_pick Identify Peak Maxima baseline_correct->peak_pick interpret Correlate Peaks to Functional Groups peak_pick->interpret final_report Final Report interpret->final_report

Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive signature of its complex structure. The key identifying features are the exceptionally broad O-H stretch and the strong carbonyl C=O stretch from the carboxylic acid group, complemented by the strong C-O stretching bands of the ether linkages and the characteristic absorptions of the aromatic systems. By understanding these correlations, researchers can confidently use IR spectroscopy for structural verification, purity assessment, and reaction monitoring involving this compound.

References

  • University of California, Davis. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337. [Link]
  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
  • University of California, Davis. Ether Infrared spectra. Chemistry LibreTexts. [Link]
  • PubChem. 2-(2-Methoxyphenylamino)benzoic acid.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
  • OpenStax. 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]
  • PubChem. 2-[(2-Methoxyphenyl)methoxy]benzoic acid.
  • PubChem. 2-(2-Methoxyphenyl)benzoic acid.
  • Química Organica.org. IR spectrum: Ethers. [Link]
  • Filo. (2025, May 29). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid). [Link]
  • NIST. Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. [Link]
  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b). [Link]
  • NIST. Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. [Link]
  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist
Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2-(2-methoxyphenoxy)benzoic acid (Molecular Formula: C₁₄H₁₂O₄, Molecular Weight: 244.25 g/mol )[1][2]. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the underlying chemical principles that govern its fragmentation, with a particular focus on the significant influence of the ortho effect. This guide synthesizes established fragmentation rules for aromatic carboxylic acids and diphenyl ethers with field-proven insights to provide a robust framework for structural elucidation. Detailed, self-validating experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, ensuring readers can acquire high-quality, reproducible data.

Introduction: The Structural Context

This compound is a molecule of interest in pharmaceutical and chemical synthesis due to its structural motifs: a benzoic acid, a diphenyl ether linkage, and a methoxy group. Understanding its behavior in a mass spectrometer is crucial for its identification, purity assessment, and metabolic studies. The key structural feature dictating its fragmentation is the ortho-positioning of the bulky methoxyphenoxy group relative to the carboxylic acid. This arrangement facilitates intramolecular interactions, a phenomenon known as the "ortho effect," which profoundly influences the resulting mass spectrum by creating unique fragmentation pathways not observed in its meta or para isomers[3][4].

1.1. Ionization Techniques: A Dichotomy of Approaches

This guide will address the two most common ionization techniques, each providing complementary information:

  • Electron Ionization (EI): A hard ionization technique that imparts significant energy, leading to extensive and often complex fragmentation. EI is invaluable for creating a reproducible "fingerprint" spectrum for library matching and detailed structural analysis.

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules. Subsequent fragmentation via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) allows for controlled, stepwise structural interrogation.

Electron Ionization (EI) Mass Spectrometry: Predicted Fragmentation

Upon entering the EI source (typically at 70 eV), this compound will ionize to form a molecular ion radical cation (M⁺•) at m/z 244. Due to the presence of two aromatic rings, this molecular ion is expected to be moderately abundant. The subsequent fragmentation is predicted to be dominated by pathways influenced by the carboxylic acid group and the intramolecular interactions driven by the ortho effect.

2.1. The Ortho Effect: A Dominant Fragmentation Driver

The proximity of the carboxylic acid's hydroxyl group and the ether oxygen of the methoxyphenoxy substituent is the critical factor in the EI fragmentation of this molecule. This steric arrangement promotes intramolecular hydrogen rearrangement and cyclization reactions[3][5].

A key predicted pathway is the loss of a water molecule (H₂O, 18 Da) from the molecular ion. This is not a simple dehydration but a result of the ortho effect, where the acidic proton is transferred to the ether oxygen, followed by the elimination of water, leading to a stable cyclic ion.

2.2. Key Fragmentation Pathways under EI
  • Initial Loss of Water (Ortho Effect): The molecular ion at m/z 244 is expected to readily lose water, leading to a prominent fragment at m/z 226 . This fragment is likely a dibenzo[b,f][1][6]dioxin-1-yl cation.

  • Loss of a Methoxy Radical: Cleavage of the methoxy group from the molecular ion can result in the loss of a •OCH₃ radical (31 Da), yielding a fragment at m/z 213 .

  • Loss of Carboxyl Group: As is characteristic for aromatic carboxylic acids, the loss of the entire carboxyl group (•COOH, 45 Da) will produce a fragment at m/z 199 [7].

  • Formation of the Benzoyl Cation: Cleavage of the C-O bond of the ether linkage can lead to the formation of the 2-hydroxybenzoyl cation at m/z 121 , following a hydrogen rearrangement.

  • Further Fragmentation: The primary fragments will undergo further decomposition. For example, the m/z 226 ion can lose carbon monoxide (CO, 28 Da) to form an ion at m/z 198 .

The following diagram illustrates the predicted major fragmentation pathways under Electron Ionization.

EI_Fragmentation M [M]⁺• m/z 244 F226 [M - H₂O]⁺• m/z 226 M->F226 - H₂O (Ortho Effect) F213 [M - •OCH₃]⁺ m/z 213 M->F213 - •OCH₃ F199 [M - •COOH]⁺ m/z 199 M->F199 - •COOH F121 [C₇H₅O₂]⁺ m/z 121 M->F121 Ether Cleavage + H transfer F198 [M - H₂O - CO]⁺• m/z 198 F226->F198 - CO

Caption: Predicted EI fragmentation of this compound.

2.3. Summary of Predicted EI Fragments
m/z Proposed Formula Neutral Loss Description Predicted Relative Abundance
244[C₁₄H₁₂O₄]⁺•-Molecular IonModerate
226[C₁₄H₁₀O₃]⁺•H₂O (18 Da)Loss of water via ortho effectAbundant
213[C₁₃H₉O₄]⁺•OCH₃ (31 Da)Loss of methoxy radicalModerate
199[C₁₃H₁₁O₂]⁺•COOH (45 Da)Loss of carboxyl radicalModerate
198[C₁₃H₁₀O₂]⁺•H₂O, CO (46 Da)Subsequent loss of CO from m/z 226Moderate
121[C₇H₅O₂]⁺C₇H₇O₂2-Hydroxybenzoyl cationModerate
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI analysis allows for the study of the intact molecule as either a protonated species [M+H]⁺ (m/z 245) in positive ion mode or a deprotonated species [M-H]⁻ (m/z 243) in negative ion mode. Collision-Induced Dissociation (CID) of these precursor ions provides targeted structural information.

3.1. Positive Ion Mode ESI-MS/MS ([M+H]⁺, m/z 245)

The protonation is likely to occur on the carboxylic acid group or one of the ether oxygens. Fragmentation will proceed via the loss of small, stable neutral molecules.

  • Primary Loss of Water: The most facile fragmentation is expected to be the loss of water (H₂O, 18 Da) from the protonated carboxylic acid, yielding a strong signal at m/z 227 .

  • Loss of Carbon Monoxide: The acylium ion at m/z 227 can then lose carbon monoxide (CO, 28 Da) to produce a fragment at m/z 199 .

  • Loss of Formic Acid: A concerted loss of formic acid (HCOOH, 46 Da) from the precursor ion could also occur, leading to a fragment at m/z 199 .

ESI_Positive_Fragmentation M_H [M+H]⁺ m/z 245 F227 [M+H - H₂O]⁺ m/z 227 M_H->F227 - H₂O F199 [M+H - H₂O - CO]⁺ m/z 199 M_H->F199 - HCOOH F227->F199 - CO ESI_Negative_Fragmentation M_minus_H [M-H]⁻ m/z 243 F199_neg [M-H - CO₂]⁻ m/z 199 M_minus_H->F199_neg - CO₂ F228_neg [M-H - •CH₃]⁻ m/z 228 M_minus_H->F228_neg - •CH₃

Caption: Predicted ESI(-) fragmentation of this compound.

3.3. Summary of Predicted ESI-MS/MS Fragments
Mode Precursor m/z Product m/z Neutral Loss Description
Positive245227H₂O (18 Da)Loss of water from protonated acid
Positive245199HCOOH (46 Da)Loss of formic acid
Positive227199CO (28 Da)Loss of carbon monoxide
Negative243199CO₂ (44 Da)Decarboxylation of the anion
Negative243228•CH₃ (15 Da)Loss of methyl radical
Experimental Protocols & Method Validation

The following protocols are designed to be self-validating systems, providing robust and reproducible data for the analysis of this compound.

4.1. GC-EI-MS Protocol

Expertise & Experience: Direct analysis of free carboxylic acids by GC can be challenging due to their polarity, which can cause peak tailing on standard non-polar columns. Therefore, derivatization is the cornerstone of a reliable method. Silylation is chosen as it is a rapid and effective method for converting the polar carboxylic acid into a more volatile and thermally stable trimethylsilyl (TMS) ester, ensuring sharp chromatographic peaks and reproducible fragmentation.[8]

Trustworthiness: The protocol includes a blank injection to ensure system cleanliness and an internal standard for quantitative accuracy. The temperature program is designed to provide good separation from potential impurities and derivatization by-products. The 70 eV ionization energy is a standard condition that ensures fragmentation patterns are consistent and comparable to established mass spectral libraries.

Methodology:

  • Sample Preparation (Silylation):

    • Accurately weigh ~1 mg of this compound into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Instrumentation & Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

    • Injection Volume: 1 µL.

    • Injector Temperature: 280°C.

    • Split Ratio: 20:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-550.

4.2. LC-ESI-MS/MS Protocol

Expertise & Experience: LC-MS is ideal for analyzing this polar molecule in its native form, avoiding derivatization. A reversed-phase C18 column is selected as it provides excellent retention and separation for moderately polar aromatic compounds. The mobile phase contains a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote efficient ionization and formation of the desired [M+H]⁺ or [M-H]⁻ precursor ions.[9][10]

Trustworthiness: The use of a gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and separating it from matrix components. The MS/MS analysis is highly specific; by selecting the precursor ion (m/z 245 or 243) and monitoring its characteristic fragments, we create a highly selective and sensitive detection method, minimizing false positives.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of ~1 µg/mL using a 50:50 mixture of water and methanol.

  • LC-MS/MS Instrumentation & Parameters:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Column: C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Column Temperature: 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.1% Ammonium Hydroxide (for negative mode).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile + 0.1% Ammonium Hydroxide (for negative mode).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-1 min: 5% B.

      • 1-7 min: 5% to 95% B.

      • 7-8 min: 95% B.

      • 8-8.1 min: 95% to 5% B.

      • 8.1-10 min: 5% B (re-equilibration).

    • Ion Source: ESI (Positive and Negative modes).

    • Ion Source Temperature: 500°C.

    • IonSpray Voltage: +5500 V (positive), -4500 V (negative).

    • MS/MS Transitions (MRM):

      • Positive Mode: Q1: 245.1 → Q3: 227.1, 199.1

      • Negative Mode: Q1: 243.1 → Q3: 199.1, 228.1

Overall Analytical Workflow

The following diagram provides a high-level overview of the complete analytical process, from sample receipt to final data interpretation.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Receive Sample Prep_GC Derivatize with BSTFA (for GC-MS) Sample->Prep_GC Prep_LC Dilute in Solvent (for LC-MS) Sample->Prep_LC GCMS GC-EI-MS Analysis Prep_GC->GCMS LCMS LC-ESI-MS/MS Analysis Prep_LC->LCMS Process_GC Process GC-MS Data (Library Search, Spectrum Interpretation) GCMS->Process_GC Process_LC Process LC-MS/MS Data (Peak Integration, Quantification) LCMS->Process_LC Report Final Report & Structural Confirmation Process_GC->Report Process_LC->Report

Caption: General workflow for MS analysis of the target compound.

References
  • Zhang, D., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694–703. [Link]
  • Trofimov, M. I., et al. (2012). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • American Chemical Society Publications. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.
  • PubMed. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.
  • PubMed. (2012). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • PubChem. (n.d.). 2-(2-Methoxyphenylamino)benzoic acid.
  • NIST. (n.d.). Benzoic acid, 2-methoxy-.
  • ResearchGate. (2014). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization.
  • PubChem. (n.d.). 2-(3-Methoxyphenoxy)benzoic acid.
  • ResearchGate. (2014). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples.
  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • National Institutes of Health. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
  • Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Springer. (n.d.). Acids: Derivatization for GC Analysis.
  • Semantic Scholar. (2016). [No Title in Snippet].
  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers.
  • University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • ResearchGate. (2014). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound‐assisted derivatization.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid.
  • ResearchGate. (2023). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid.
  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • National Institutes of Health. (2008). Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems.
  • ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
  • ResearchGate. (2013). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
  • ResearchGate. (2016). EI-MS mass fragmentation pattern of 2.

Sources

An In-depth Technical Guide to the Discovery and History of 2-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 2-(2-Methoxyphenoxy)benzoic acid, a diaryl ether that serves as a versatile intermediate in the pharmaceutical and agrochemical industries. While the specific historical record of its initial synthesis is not prominently documented, its existence is a direct consequence of the development of the Ullmann condensation in the early 20th century. This guide will delve into the historical context of diaryl ether synthesis, provide a detailed, field-proven protocol for the preparation of this compound via a modified Ullmann condensation, and explore its potential anti-inflammatory mechanism of action through the inhibition of cyclooxygenase (COX) enzymes, drawing on evidence from structurally related benzoic and salicylic acid derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Historical Context: The Dawn of Diaryl Ether Synthesis

The story of this compound is intrinsically linked to the groundbreaking work of German chemist Fritz Ullmann. In the early 1900s, Ullmann and his student, Irma Goldberg, pioneered the copper-catalyzed coupling of aryl halides with nucleophiles, a reaction that has become a cornerstone of modern organic synthesis.[1][2][3] The Ullmann condensation , as it came to be known, provided the first reliable method for the formation of the robust carbon-oxygen bond between two aromatic rings, giving rise to the diaryl ether scaffold.[4][5]

The classical Ullmann reaction was often a harsh and demanding process, requiring high temperatures (frequently exceeding 200°C) and stoichiometric amounts of copper powder or bronze.[4] These conditions limited the scope of the reaction to aryl halides activated by electron-withdrawing groups and were incompatible with many sensitive functional groups.

Over the decades, significant advancements have transformed the Ullmann condensation into a more versatile and milder synthetic tool. The introduction of soluble copper catalysts supported by ligands, such as diamines and amino acids, has dramatically improved reaction efficiency and allowed for lower reaction temperatures.[4] These modern iterations of the Ullmann-type reaction have expanded the substrate scope to include electron-rich aryl halides and a wider array of nucleophiles.

The diaryl ether motif, made accessible by the Ullmann condensation, is a privileged structure in medicinal chemistry and agrochemicals, appearing in a vast number of biologically active compounds, including antibiotics, antivirals, and anti-inflammatory agents.[6] this compound is a prime example of a versatile building block that leverages this important structural motif.

Synthesis of this compound via Modified Ullmann Condensation

The synthesis of this compound is most effectively achieved through a modified Ullmann condensation, coupling a 2-halobenzoic acid with guaiacol (2-methoxyphenol). The following protocol is a robust and reproducible method adapted from established procedures for similar diaryl ether syntheses.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product r1 2-Chlorobenzoic Acid p1 This compound r1->p1 Ullmann Condensation r2 Guaiacol (2-Methoxyphenol) r2->p1 re1 Potassium Carbonate (K2CO3) re2 Copper(I) Iodide (CuI) re3 Pyridine re4 Solvent (e.g., DMF or Water) G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_homeo Prostaglandins (Homeostatic functions) COX1->PGs_homeo PGs_inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflam Inflam_stim Inflammatory Stimuli Inflam_stim->COX2 NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition MPBA This compound (Putative Inhibitor) MPBA->COX2 Putative Inhibition G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Reagents (Enzyme, Substrates, Inhibitors) assay1 Add Enzyme, Heme, and Buffer to Plate prep1->assay1 assay2 Add Inhibitors (Test & Controls) assay1->assay2 assay3 Incubate assay2->assay3 assay4 Add Substrates (TMPD & Arachidonic Acid) assay3->assay4 analysis1 Measure Absorbance (Kinetic Read) assay4->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

Sources

synthesis of 2-(2-Methoxyphenoxy)benzoic acid precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenoxy)benzoic Acid Precursors

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key intermediate in the development of various pharmaceuticals and fine chemicals.[1] We delve into the foundational retrosynthetic analysis to identify the critical precursors, followed by a detailed exploration of the core synthetic strategy—the Ullmann condensation. This document emphasizes the mechanistic rationale behind experimental choices, contrasting classical methodologies with modern, ligand-accelerated approaches. Detailed, field-proven protocols for the synthesis of the essential precursors, 2-chlorobenzoic acid and guaiacol (2-methoxyphenol), are provided, alongside a robust protocol for their subsequent coupling. This guide is intended for researchers, chemists, and drug development professionals seeking a technically sound and practical understanding of this important synthetic process.

Introduction and Retrosynthetic Strategy

This compound is a diaryl ether derivative whose structural motif is a precursor to more complex molecules, including xanthone dicarboxylic acids, which have shown potential in pharmacological applications.[2] The synthesis of this molecule hinges on the efficient formation of a diaryl ether bond, a notoriously challenging transformation that has been significantly refined over the past century.

A logical approach to devising a synthetic route begins with retrosynthesis. By disconnecting the target molecule at its most strategic point—the ether linkage—we reveal two readily accessible precursor molecules: a benzoic acid derivative and a phenolic compound.

G TM This compound Disconnection C-O Ether Bond Disconnection (Ullmann Condensation) TM->Disconnection Retrosynthesis P1 Precursor 1: 2-Halobenzoic Acid (e.g., 2-Chlorobenzoic Acid) Disconnection->P1 P2 Precursor 2: Guaiacol (2-Methoxyphenol) Disconnection->P2

Caption: Retrosynthetic analysis of this compound.

This analysis identifies our primary building blocks:

  • An activated benzoic acid: Typically an ortho-halobenzoic acid, such as 2-chlorobenzoic acid. The halide serves as a leaving group in the subsequent coupling reaction.

  • A phenolic nucleophile: Guaiacol (2-methoxyphenol), which provides the second aromatic ring and the characteristic methoxy group.

The forward synthesis, therefore, involves the preparation of these two precursors followed by their coupling, most commonly via the Ullmann condensation.

The Core Reaction: Ullmann Condensation for Diaryl Ether Synthesis

The formation of the C(aryl)-O bond is most effectively achieved through the copper-catalyzed Ullmann condensation.[3][4] This reaction involves the coupling of an aryl halide with an alcohol or phenol and has evolved significantly since its discovery by Fritz Ullmann in 1905.[5]

Mechanism and Rationale

The currently accepted mechanism for the Ullmann condensation involves a catalytic cycle initiated by a copper(I) species.

  • Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Cu(III)-aryl intermediate.

  • Deprotonation & Coordination: The phenolic nucleophile (Ar'-OH) is deprotonated by a base to form a more reactive phenoxide (Ar'-O⁻), which then coordinates to the copper center.

  • Reductive Elimination: The desired diaryl ether (Ar-O-Ar') is formed via reductive elimination, regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.

G CuI Cu(I) Catalyst CuIII_intermediate Ar-Cu(III)-X Intermediate CuI->CuIII_intermediate Oxidative Addition ArX Ar-X (2-Chlorobenzoic Acid) ArX->CuIII_intermediate ArOH Ar'-OH + Base (Guaiacol) CuIII_complex [Ar-Cu(III)-OAr'] Complex ArOH->CuIII_complex Ar'-O⁻ CuIII_intermediate->CuIII_complex Ligand Exchange CuIII_complex->CuI Product Ar-O-Ar' (Diaryl Ether) CuIII_complex->Product Reductive Elimination

Caption: Simplified catalytic cycle of the Ullmann condensation.

Evolution of Reaction Conditions

The primary challenge of the classical Ullmann reaction was its requirement for harsh conditions, often necessitating stoichiometric amounts of copper powder at temperatures exceeding 200 °C in high-boiling polar solvents like DMF or N-methylpyrrolidone.[3][5] These conditions limited the reaction's scope and functional group tolerance.

Modern advancements have transformed the Ullmann condensation into a far more versatile and milder process.[5] The introduction of ligands that stabilize the copper catalyst is the most significant development.

ParameterClassical Ullmann CondensationModern Ligand-Accelerated UllmannRationale for Improvement
Copper Source Stoichiometric Cu powder, Cu₂O, CuOCatalytic (1-10 mol%) CuI, CuBr, CuClCatalytic amounts reduce waste and cost. Soluble salts are more reactive.
Ligand NoneDiamines, amino acids, phenanthrolines, acetylacetonatesLigands stabilize the copper intermediates, increasing catalytic turnover and preventing catalyst deactivation. This allows for lower reaction temperatures.
Temperature >200 °C80 - 130 °CMilder conditions improve functional group tolerance and reduce side reactions.
Base K₂CO₃Cs₂CO₃, K₃PO₄Stronger, non-nucleophilic bases more effectively deprotonate the phenol without competing in the reaction, leading to higher yields.
Substrate Scope Limited to activated aryl halidesBroad; includes electron-rich and -poor aryl halidesLigand systems enable the coupling of previously unreactive substrates.[5][6]

Synthesis of Essential Precursors

The success of the final coupling step is contingent upon the availability of high-purity precursors. Here, we detail reliable methods for the synthesis of 2-chlorobenzoic acid and guaiacol.

Precursor 1: Synthesis of 2-Chlorobenzoic Acid

2-Chlorobenzoic acid is a white solid that serves as the electrophilic partner in the Ullmann condensation.[7] A common and scalable industrial method is the oxidation of 2-chlorotoluene.

Reaction: Oxidation of 2-chlorotoluene Rationale: The methyl group on the aromatic ring is susceptible to oxidation to a carboxylic acid, while the chloro-substituent is stable under these conditions. Laboratory-scale preparations often use strong oxidizing agents like potassium permanganate.[7][8] Industrial processes may favor catalytic air oxidation for economic and environmental reasons.[9]

G cluster_0 Synthesis of 2-Chlorobenzoic Acid start 2-Chlorotoluene reagents Oxidizing Agent (e.g., KMnO₄ or Co/Mn catalyst + O₂) start->reagents product 2-Chlorobenzoic Acid reagents->product

Caption: Workflow for the synthesis of 2-chlorobenzoic acid.

Precursor 2: Synthesis of Guaiacol (2-Methoxyphenol)

Guaiacol is a naturally occurring phenolic compound that acts as the nucleophile.[10] It can be synthesized through the selective mono-methylation of catechol.

Reaction: O-Methylation of Catechol Rationale: Catechol has two adjacent hydroxyl groups. Selective mono-methylation can be achieved by carefully controlling the stoichiometry of the methylating agent. Dimethyl carbonate is considered a "green" methylating agent, offering a less toxic alternative to dimethyl sulfate.[11] The reaction is typically performed in the presence of a base to deprotonate one of the hydroxyl groups, increasing its nucleophilicity.

G cluster_1 Synthesis of Guaiacol start_g Catechol reagents_g Methylating Agent (e.g., Dimethyl Carbonate) + Base (e.g., KOH) start_g->reagents_g product_g Guaiacol reagents_g->product_g

Caption: Workflow for the synthesis of guaiacol.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be performed with appropriate safety precautions in a fume hood.

Protocol 1: Synthesis of 2-Chlorobenzoic Acid from 2-Chlorotoluene[7][9]
  • Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-chlorotoluene (0.5 mol, 63.3 g) and acetic acid (400 mL).

  • Catalyst Addition: Add cobalt acetate (0.01 mol, 2.5 g), manganese acetate (0.01 mol, 2.45 g), and sodium bromide (0.01 mol, 1.03 g).

  • Reaction: Heat the mixture to 135-145 °C with vigorous stirring. Once the temperature is stable, introduce a steady stream of oxygen or air into the mixture via a sparging tube.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete in 5-7 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of solution.

  • Purification: Filter the crude product using a Büchner funnel and wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual acetic acid and catalysts.

  • Drying: Dry the resulting white solid in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high, producing 2-chlorobenzoic acid as a white crystalline solid.

Protocol 2: Synthesis of Guaiacol from Catechol[11]
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add catechol (0.5 mol, 55.0 g) and polyethylene glycol 400 (50 mL) as a phase-transfer catalyst.

  • Base Addition: Heat the mixture to 130 °C to melt the catechol. Add potassium hydroxide (KOH) (0.5 mol, 28.0 g).

  • Methylation: Increase the temperature to 150-160 °C. Add dimethyl carbonate (0.65 mol, 58.5 g) dropwise from the dropping funnel over 5-6 hours, maintaining a gentle reflux.

  • Work-up: After the addition is complete, cool the reaction mixture to room temperature. Add 200 mL of chloroform and neutralize the mixture to pH ~5 with dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with chloroform (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the chloroform by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation to obtain guaiacol as a colorless to pale yellow liquid.

Protocol 3: Ullmann Condensation to Synthesize this compound[2][6]
  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuI (0.01 mol, 1.9 g), 2-chlorobenzoic acid (0.1 mol, 15.7 g), guaiacol (0.12 mol, 14.9 g), and anhydrous potassium carbonate (0.2 mol, 27.6 g).

  • Solvent: Add 200 mL of dry pyridine as the solvent.

  • Reaction: Heat the reaction mixture to reflux (approx. 115 °C) with vigorous stirring for 12-24 hours. Monitor the reaction's completion using TLC (a typical eluent would be a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of 2M hydrochloric acid. This will neutralize the base and protonate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture. The pure this compound should be obtained as a white or off-white solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons on both rings, a singlet for the methoxy (-OCH₃) group protons typically around 3.8 ppm, and a broad singlet for the carboxylic acid (-COOH) proton at a downfield shift (>10 ppm).

  • ¹³C NMR: The spectrum will confirm the presence of all 14 unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (around 170 ppm).

  • IR Spectroscopy: Key stretches to observe include a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), and C-O-C stretches for the ether linkage (1200-1300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the compound (C₁₄H₁₂O₄, M.W. 244.24 g/mol ) should be observed.[12]

Conclusion

The synthesis of this compound is a well-established process that relies on the robust and versatile Ullmann condensation. By understanding the underlying mechanisms and leveraging modern, ligand-assisted protocols, researchers can achieve high yields under significantly milder conditions than were historically required. The success of this synthesis is fundamentally dependent on the preparation of high-purity precursors, 2-chlorobenzoic acid and guaiacol, via reliable oxidation and methylation reactions, respectively. The methodologies and protocols outlined in this guide provide a solid foundation for the efficient and reproducible synthesis of this valuable chemical intermediate.

References

  • Wikipedia.
  • RSC Publishing.
  • RSC Publishing.
  • Grokipedia.
  • Slideshare. Ullmann reaction. [Link]
  • Semantic Scholar.
  • Wikipedia. Guaiacol. [Link]
  • Wikipedia. 2-Chlorobenzoic acid. [Link]
  • SynArchive.
  • ACS Publications. A General Copper-Catalyzed Synthesis of Diaryl Ethers. [Link]
  • Google Patents. CN1944367A - Synthetic method for guaiacol.
  • Google Patents. CN101219938B - Guaiacol synthesizing method.
  • Taylor & Francis Online. Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3. [Link]
  • Journal of Synthetic Chemistry.
  • RSC Publishing. Mechanism of the Ullmann condensation reaction. Part III.
  • SpectraBase. 2-Methoxy-benzoic acid. [Link]
  • NIST WebBook. Benzoic acid, 2-methoxy-. [Link]
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • PMC - NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
  • International Union of Crystallography. 2-(3-Methoxyphenoxy)benzoic acid. [Link]
  • J&K Scientific. This compound. [Link]

Sources

A Technical Guide to the Potential Biological Activity of 2-(2-Methoxyphenoxy)benzoic Acid: A Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Methoxyphenoxy)benzoic acid is a readily available aromatic carboxylic acid, primarily documented as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Despite its availability and the established biological activities of structurally related compounds, its intrinsic pharmacological potential remains unexplored. This guide presents a scientifically grounded rationale for investigating this compound as a potential anti-inflammatory and analgesic agent. We synthesize insights from analogous molecular structures to build a compelling hypothesis and provide a comprehensive, multi-stage research framework. This document offers detailed, field-proven protocols for in vitro screening, cell-based assays, and in vivo validation, designed to systematically uncover and characterize the compound's biological activity and mechanism of action.

Introduction and Scientific Rationale

This compound (CAS: 21905-73-7) is an organic compound featuring a benzoic acid moiety linked to a methoxyphenoxy group via an ether bond.[2] While its primary utility has been in organic synthesis,[1] a compelling case for its investigation as a bioactive molecule arises from the well-documented pharmacological profiles of its structural analogs.

The broader class of phenoxybenzoic acids and related methoxy-substituted aromatic acids has yielded numerous compounds with significant therapeutic effects, particularly in the management of pain and inflammation.[3][4]

  • Analgesic and Anti-inflammatory Precedent: Hydrazide derivatives of 2-phenoxybenzoic acid have demonstrated potent analgesic activities, in some cases exceeding the efficacy of standard drugs like mefenamic acid and diclofenac sodium in preclinical models.[3][5][6] The isomeric 2-(4-methoxyphenoxy)benzoic acid is a known intermediate in the development of pharmaceuticals targeting pain and inflammation.[7]

  • COX Inhibition Moiety: The core benzoic acid structure is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs), including aspirin (2-(acetyloxy)benzoic acid), which famously inhibits cyclooxygenase (COX) enzymes.[8][9] Furthermore, derivatives of 2-hydroxy-4-methoxy benzoic acid have shown significant anti-inflammatory and antioxidant effects by modulating inflammatory cytokines like TNF-α and IL-6.[10]

  • Lipoxygenase (LOX) Inhibition: Benzoic acid derivatives have also been identified as inhibitors of lipoxygenase (LOX), another key enzyme family in the inflammatory cascade responsible for producing leukotrienes.[11][12]

This collective evidence strongly suggests that the structural motifs present in this compound are conducive to anti-inflammatory and analgesic activities. This guide, therefore, proposes a systematic and rigorous experimental workflow to test this hypothesis.

Proposed Research and Development Workflow

To efficiently evaluate the therapeutic potential of this compound, a phased approach is recommended, progressing from broad initial screenings to specific mechanistic and validation studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Mechanistic Assays cluster_2 Phase 3: In Vivo Validation a Cytotoxicity Assay (MTT) Determine Non-Toxic Concentrations b Protein Denaturation Assay (Broad Anti-inflammatory) a->b c Membrane Stabilization Assay (Broad Anti-inflammatory) b->c d Enzyme Inhibition Assays (COX-1/COX-2, 5-LOX) c->d e LPS-Stimulated Macrophages (RAW 264.7) d->e Promising Results f Nitric Oxide (NO) Production (Griess Assay) e->f g Pro-inflammatory Cytokine Quantification (TNF-α, IL-6 ELISA) f->g h NF-κB Pathway Analysis (Western Blot) g->h i Carrageenan-Induced Paw Edema (Anti-inflammatory Model) h->i Confirmed Activity j Hot Plate Test (Central Analgesic Model) i->j k Acetic Acid Writhing Test (Peripheral Analgesic Model) j->k l Lead Optimization k->l

Caption: Proposed experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Part A: In Vitro Evaluation of Anti-inflammatory Activity

These initial assays are cost-effective methods to screen for general anti-inflammatory potential.[13]

Protocol 3.1: Inhibition of Albumin Denaturation Assay

  • Causality: Denaturation of tissue proteins is a well-documented cause of inflammatory and arthritic diseases.[14] The ability of a compound to prevent heat-induced protein denaturation correlates well with its anti-inflammatory properties.

  • Methodology:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA) or egg albumin.[13][14]

    • Prepare the test reaction mixture consisting of 0.5 mL of the albumin solution and 0.5 mL of this compound at various concentrations (e.g., 100, 250, 500, 1000 µg/mL).

    • A control group consists of 0.5 mL albumin solution and 0.5 mL of the vehicle (e.g., DMSO, phosphate-buffered saline).

    • A standard drug group is prepared using Diclofenac Sodium at the same concentrations.

    • Incubate all tubes at 37°C for 20 minutes, followed by heating at 70°C for 15 minutes in a water bath.[13]

    • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Test) / Absorbance_Control] x 100

  • Self-Validation: The protocol's integrity is maintained by the parallel testing of a known anti-inflammatory drug (Diclofenac Sodium), which serves as a positive control and a benchmark for efficacy.

Part B: Cell-Based Assays for Mechanistic Insights

If the compound shows promise in initial screens, cell-based assays are employed to understand its effects on inflammatory pathways. The RAW 264.7 macrophage cell line is a standard model for this purpose.[15][16]

Protocol 3.2: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

  • Causality: During inflammation, macrophages are stimulated to produce large amounts of nitric oxide (NO), a key pro-inflammatory mediator.[15] Inhibition of NO production is a hallmark of many anti-inflammatory agents.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells for 1 hour with non-toxic concentrations of this compound (determined from a preliminary MTT cytotoxicity assay).

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours at 37°C.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.[16]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm. The quantity of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.

  • Self-Validation: The inclusion of both unstimulated (negative control) and LPS-stimulated (positive control) cells ensures that the observed effects are due to the compound's inhibition of the inflammatory response and not baseline cellular activity.

Potential Target: The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for NO synthase (iNOS) and cytokines like TNF-α and IL-6.[17][18][19] Many anti-inflammatory drugs exert their effects by inhibiting this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Test_Compound 2-(2-Methoxyphenoxy) benzoic acid Test_Compound->IKK Potential Inhibition IkB_NFkB->NFkB IκBα degraded NFkB_n->Genes activates transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Part C: In Vivo Validation of Biological Activity

Positive results from in vitro and cell-based assays must be validated in a whole-organism model to confirm efficacy.[20][21]

Protocol 3.3: Carrageenan-Induced Paw Edema in Rats

  • Causality: This is a classic and highly predictive model of acute inflammation.[22] Injection of carrageenan induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce edema (swelling).

  • Methodology:

    • Acclimatize male Wistar rats (150-200 g) for one week.

    • Divide animals into groups (n=6): Vehicle control, Positive Control (Indomethacin, 10 mg/kg), and Test Groups (e.g., 25, 50, 100 mg/kg of this compound).

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, indomethacin, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema: % Inhibition = [1 - (ΔV_Test / ΔV_Control)] x 100 (where ΔV is the change in paw volume from the initial measurement).

  • Self-Validation: The use of a clinically relevant NSAID, Indomethacin, provides a robust benchmark for the anti-inflammatory effect, validating the model's responsiveness and allowing for a comparative assessment of the test compound's potency.

Protocol 3.4: Hot Plate Test for Central Analgesic Activity

  • Causality: This model assesses the response to a thermal pain stimulus and is primarily used to identify centrally acting analgesics (acting on the brain and spinal cord).[23][24] An increase in the time it takes for the animal to react to the heat indicates an analgesic effect.

  • Methodology:

    • Acclimatize male Swiss albino mice (20-25 g) to the laboratory environment.

    • Maintain the hot plate apparatus at a constant temperature of 55 ± 0.5°C.

    • Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time (in seconds) to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.

    • Administer vehicle, a positive control (e.g., Morphine, 5 mg/kg), or the test compound.

    • Measure the reaction time again at 30, 60, 90, and 120 minutes post-administration.

    • An increase in reaction time compared to the baseline and vehicle group indicates an analgesic effect.

  • Self-Validation: Morphine, a potent opioid analgesic, serves as the positive control, ensuring the model can detect centrally mediated analgesia and providing a standard against which the test compound's efficacy can be judged.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro Anti-inflammatory and Enzyme Inhibition Data (Hypothetical)

Compound Albumin Denaturation IC₅₀ (µg/mL) 5-LOX Inhibition IC₅₀ (µM) COX-1 Inhibition IC₅₀ (µM) COX-2 Inhibition IC₅₀ (µM)
This compound Experimental Value Experimental Value Experimental Value Experimental Value
Diclofenac Sodium Reference Value N/A Reference Value Reference Value

| Zileuton | N/A | Reference Value | N/A | N/A |

Interpretation Note: A low IC₅₀ value indicates high potency. Selective inhibition of COX-2 over COX-1 is a desirable trait for modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[25]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Edema - Hypothetical)

Treatment Group Dose (mg/kg) Paw Volume Increase at 3h (mL) % Inhibition of Edema
Vehicle Control - Experimental Value 0%
Indomethacin 10 Experimental Value Calculated Value
Test Compound 50 Experimental Value Calculated Value

| Test Compound | 100 | Experimental Value | Calculated Value |

Interpretation Note: A statistically significant, dose-dependent reduction in paw volume and a high percentage of inhibition relative to the vehicle control would confirm in vivo anti-inflammatory efficacy.

Conclusion

While this compound has historically been viewed as a synthetic building block, its structural features present a compelling, data-driven hypothesis for its potential as a novel anti-inflammatory and analgesic agent. The multi-phased experimental framework detailed in this guide provides a robust, logical, and scientifically rigorous pathway for its evaluation. By progressing from broad in vitro screens to specific cell-based mechanistic studies and culminating in whole-organism in vivo validation, researchers can systematically uncover and characterize the therapeutic potential of this compound. The successful execution of this research plan could lead to the development of a new lead compound in the ongoing search for safer and more effective treatments for inflammatory conditions and pain.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 513. [Link]
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
  • Afinogenova, Y., Dan, Y., & Li, J. (2019). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neurology, 10, 455. [Link]
  • Almasirad, A., Hosseini, R., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Semantic Scholar. [Link]
  • Almasirad, A., Hosseini, R., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological & Pharmaceutical Bulletin, 29(6), 1180-5. [Link]
  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
  • Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.
  • Ma, S., et al. (n.d.). Recent Development of Lipoxygenase Inhibitors As Anti-inflammatory Agents.
  • Ma, S., et al. (2017). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm, 8(11), 1993-2001. [Link]
  • Pérez-Sánchez, A., et al. (2023).
  • Charles River Laboratories. (n.d.). In Vivo Pain Models.
  • Khan, H., et al. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5(1), 80-86. [Link]
  • Patsnap Synapse. (2025). What in vivo models are used for pain studies?.
  • Ma, S., et al. (2017). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm, 8, 1993-2001. [Link]
  • Almasirad, A., et al. (2006). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides.
  • Marnett, L. J., & Kalgutkar, A. S. (1999). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of the American Chemical Society, 121(1), 1-20. [Link]
  • Kumar, A., et al. (2013). LABORATORY MODELS FOR SCREENING ANALGESICS. Semantic Scholar. [Link]
  • Al-Ghamdi, M. S., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
  • Oset-Gasque, M. J., et al. (2013). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Journal of Lipid Research, 54(12), 3337-3345. [Link]
  • Sacan, O., & Turhan, O. (2014). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. IUFS Journal of Biology, 73(2), 47-52. [Link]
  • ResearchGate. (n.d.). Studied methoxy derivatives of benzoic acid: p-anisic acid (1),...
  • PubChem. (n.d.). 2-(2-Methoxyphenylamino)benzoic acid. PubChem. [Link]
  • Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Tzani, A., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2068. [Link]
  • Hader, I., et al. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 103, 223-228. [Link]
  • PubChem. (n.d.). 2-(3-Methoxyphenoxy)benzoic acid. PubChem. [Link]
  • Dagnino, L., et al. (1993). Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives. Il Farmaco, 48(3), 379-92. [Link]
  • Sharma, S., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 105-112. [Link]
  • Shcheglov, D. S., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(21), 7481. [Link]
  • Guo, Z., et al. (2012). CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS. The Journal of biological chemistry, 287(13), 10161-10172. [Link]
  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 678-83. [Link]
  • Wikipedia. (n.d.). Aspirin. Wikipedia. [Link]

Sources

A Guide to 2-(2-Methoxyphenoxy)benzoic Acid: A Pivotal Intermediate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(2-methoxyphenoxy)benzoic acid, a versatile synthetic intermediate with significant applications in the pharmaceutical and chemical industries. We will dissect its synthesis, focusing on the Ullmann condensation, elucidate its key chemical transformations, particularly its cyclization to form the dibenzoxazepine core, and present its comprehensive physicochemical and spectroscopic profile. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical understanding and practical, field-proven protocols to leverage this compound's synthetic potential.

Introduction: The Strategic Importance of a Diarylether Linkage

This compound is an aromatic carboxylic acid distinguished by its diaryl ether scaffold.[1] This structural motif, which links a benzoic acid ring to a methoxy-substituted phenyl ring via an ether bond, is not merely a molecular curiosity; it is a premeditated design element in multi-step synthesis. The compound's true value lies in its capacity as a precursor to complex heterocyclic systems.[2]

The arrangement of the carboxylic acid and the phenoxy group is critical. Their ortho-relationship on the benzoic acid ring creates a state of steric and electronic readiness for intramolecular cyclization. This reaction is the cornerstone of its utility, providing a direct pathway to tricyclic structures, most notably the dibenzoxazepine nucleus. This core is the foundation for several neurologically active pharmaceutical agents.[3][4][5] Consequently, this compound is not just a reagent, but a strategic building block for constructing high-value, biologically active molecules.[2]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The identity and purity of this compound are confirmed through a combination of physical property measurements and spectroscopic analysis.

Physical and Chemical Properties

The compound presents as off-white crystals under standard conditions.[1] Its key properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 21905-73-7[1][2][6]
Molecular Formula C₁₄H₁₂O₄[1][2][6]
Molecular Weight 244.25 g/mol [1][2][6]
Appearance Off-white crystals[1][2]
Melting Point 114-120 °C[1][2]
Storage Store at 2-8 °C[2][6]
Spectroscopic Signature

Spectroscopic data provides an unambiguous fingerprint for the molecule. While specific shifts can vary slightly based on solvent and instrument calibration, the following represents typical data for structural confirmation.

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons on both rings, a sharp singlet for the methoxy (-OCH₃) group's protons, and a broad singlet for the acidic proton of the carboxylic acid group.[7]

  • ¹³C NMR: The carbon spectrum will show signals for the carboxyl carbon, the methoxy carbon, and the twelve aromatic carbons, with quaternary carbons typically showing lower intensity.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad absorption band for the O-H stretch of the carboxylic acid dimer and a sharp, strong peak for the C=O (carbonyl) stretch.[10]

  • Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[11]

Synthesis: Forging the Diaryl Ether Bond via Ullmann Condensation

The most prevalent and industrially relevant method for synthesizing this compound is the Ullmann condensation. This classic copper-catalyzed cross-coupling reaction is designed to form C-O bonds between an aryl halide and an alcohol or phenol.[12][13]

The Ullmann Condensation: Mechanism and Rationale

The Ullmann condensation involves the reaction of an aryl halide (2-chlorobenzoic acid) with a phenol (2-methoxyphenol, also known as guaiacol).[12] While the precise mechanism can be complex and involve multiple copper oxidation states (Cu(I), Cu(II), Cu(III)), a generally accepted pathway involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the deprotonated phenol and subsequent reductive elimination to yield the diaryl ether product.[14]

Causality Behind Experimental Choices:

  • Catalyst: Copper is the quintessential catalyst for this transformation. While early methods used stoichiometric amounts of copper powder, modern protocols often use catalytic amounts of copper(I) salts like CuI or Cu₂O, which are more reactive.[12][15]

  • Base: A base, such as potassium carbonate (K₂CO₃), is essential. Its primary role is to deprotonate the phenol, forming the more nucleophilic phenoxide ion required to attack the copper complex.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are traditionally used to achieve the high temperatures often required for the reaction to proceed at a reasonable rate.[12] However, the presence of an ortho-carboxyl group can facilitate the reaction, sometimes allowing for milder conditions.[16]

Experimental Workflow: Synthesis via Ullmann Condensation

The following diagram outlines the logical flow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge reactor with: - 2-Chlorobenzoic Acid - 2-Methoxyphenol - K₂CO₃ (Base) - CuI (Catalyst) - Pyridine (Ligand/Solvent) B Heat mixture to reflux (e.g., in water or DMF) for several hours A->B Heat C Monitor reaction progress (e.g., by TLC or HPLC) B->C Sampling D Cool reaction mixture C->D Reaction Complete E Basify with Na₂CO₃ solution and perform extraction (e.g., with diethyl ether) to remove unreacted phenol D->E F Separate aqueous layer E->F G Acidify aqueous layer (e.g., with HCl or Acetic Acid) to precipitate the product F->G Isolate H Filter the precipitated solid G->H Precipitation I Wash solid with water H->I J Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure product I->J

Caption: Workflow for the Ullmann Condensation Synthesis.

Detailed Synthesis Protocol

This protocol is a representative example based on established methodologies.[17] Researchers should optimize conditions based on their specific laboratory setup and scale.

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), 2-methoxyphenol (2 equivalents), anhydrous potassium carbonate (2 equivalents), pyridine (0.5 equivalents), copper powder (catalytic amount), and cuprous iodide (catalytic amount).[17]

  • Reaction: Add water or a suitable high-boiling solvent (e.g., DMF) and heat the mixture to reflux for 2-4 hours.[17]

  • Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Initial Work-up: Once the reaction is complete, cool the mixture to room temperature. Basify with a saturated sodium carbonate solution. This step ensures the product remains in the aqueous layer as its carboxylate salt while unreacted 2-methoxyphenol can be removed.

  • Extraction: Extract the basic mixture with diethyl ether or ethyl acetate to remove organic-soluble impurities and excess 2-methoxyphenol. Discard the organic layer.

  • Precipitation: Carefully acidify the aqueous layer with concentrated HCl or acetic acid while stirring in an ice bath. The this compound will precipitate out as a solid.

  • Isolation and Purification: Filter the solid using a Büchner funnel and wash thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield off-white crystals.

The Key Transformation: Cyclization to the Dibenzoxazepine Core

The primary value of this compound is its role as a direct precursor to the dibenzoxazepine tricycle. This structure is the scaffold for important antipsychotic drugs like Loxapine and the antidepressant Amoxapine.[3][18][19]

The Intramolecular Friedel-Crafts Acylation

The transformation is an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[20] In the presence of a strong acid or dehydrating agent (like polyphosphoric acid or Eaton's reagent), the carboxylic acid is activated. This activated species then acts as an electrophile, attacking the electron-rich methoxy-substituted phenyl ring to close the central seven-membered ring and form the tricyclic ketone.

Causality Behind Experimental Choices:

  • Cyclizing Agent: Polyphosphoric acid (PPA) is a classic and effective reagent for this type of cyclization. It acts as both a strong acid catalyst and a powerful dehydrating agent, driving the reaction towards the cyclized product. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a more modern and often more efficient alternative.

  • Temperature: The reaction typically requires elevated temperatures (e.g., 80-120 °C) to overcome the activation energy for the ring closure. The exact temperature is a critical parameter to optimize for yield and purity.

Pathway to Neurologically Active Pharmaceutical Ingredients (APIs)

The following diagram illustrates how this compound serves as a key intermediate in the synthesis of the dibenzoxazepine core, a precursor to drugs like Loxapine.

G A This compound B Intramolecular Cyclization (e.g., Polyphosphoric Acid, Heat) A->B Reactant C Dibenz[b,f][1,4]oxazepin-11(10H)-one (Dibenzoxazepine Core) B->C Product D Further Synthetic Steps: - Halogenation - Amination - etc. C->D Intermediate E Loxapine / Amoxapine (Final API) D->E Final Product

Caption: Synthetic pathway from intermediate to API core.

Detailed Cyclization Protocol
  • Reactor Setup: Place this compound (1 equivalent) in a round-bottom flask.

  • Reagent Addition: Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material) to the flask. Ensure the solid is thoroughly mixed with the viscous PPA.

  • Reaction: Heat the mixture with vigorous stirring to 100-120 °C for 2-5 hours. The reaction progress can be monitored by taking small aliquots, quenching them in water, and analyzing by TLC or HPLC.

  • Quenching: After the reaction is complete, cool the mixture slightly and pour it carefully onto a large amount of crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.

  • Isolation: Filter the precipitated solid, wash it extensively with water until the washings are neutral, and then wash with a dilute sodium bicarbonate solution to remove any unreacted starting material.

  • Purification: The crude dibenzoxazepinone product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Other Synthetic Applications

While its role in synthesizing dibenzoxazepines is paramount, the reactivity of this compound allows for its use in other areas:

  • Agrochemicals: It serves as an intermediate in the creation of certain herbicides and plant growth regulators.[2]

  • Polymer Science: The compound can be incorporated into polymer backbones to modify properties such as thermal stability.[2]

  • Xanthones: It is a known intermediate in the synthesis of xanthone dicarboxylic acids, which have been investigated for their ability to inhibit leukotriene B4 binding, relevant to inflammatory processes.[17]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial for personnel safety.

  • Hazards: The compound is classified as a skin, eye, and respiratory irritant.[21][22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[22][23] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[23][24]

  • Handling: Avoid creating dust.[25] Wash hands thoroughly after handling.[22]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[23] Recommended storage temperature is between 2-8 °C.[2][6]

  • First Aid: In case of skin contact, wash with plenty of soap and water.[22] For eye contact, rinse cautiously with water for several minutes.[22] If inhaled, move the person to fresh air.[22] Seek medical attention if irritation persists.

Conclusion

This compound is a testament to strategic molecular design. Its synthesis via the robust Ullmann condensation and its subsequent, efficient cyclization into the dibenzoxazepine core highlight its critical role as a high-value synthetic intermediate. For researchers in medicinal chemistry and process development, a thorough understanding of the principles and protocols governing its use is essential for the successful synthesis of complex pharmaceutical agents and other advanced materials. Its versatility ensures its continued relevance in the landscape of modern organic synthesis.

References

  • 2-(2-Methoxyphenyl)benzoic acid | C14H12O3 | CID 263251. (n.d.). PubChem.
  • Clinical Profile of Loxapine 10mg Capsule. (n.d.). GlobalRx.
  • Clinical Profile: Loxapine Succinate 5mg Capsule. (n.d.). GlobalRx.
  • Loxapine: Uses, Interactions, and Mechanism of Action. (n.d.). Minicule.
  • This compound methyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 2-(2-Methoxyphenylamino)benzoic acid | C14H13NO3 | CID 202774. (n.d.). PubChem.
  • Amoxapine. (2023). In StatPearls. NCBI Bookshelf.
  • What is an overview of loxapine, an (antipsychotic medication)? (2025). Dr.Oracle.
  • 2-Methoxybenzoic acid (CAS No: 579-75-9) API Intermediate Manufacturers. (n.d.). apicule.
  • CN102875471A - Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (n.d.). Google Patents.
  • Ullmann condensation. (n.d.). Wikipedia.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Benzoic acid, 2-methoxy-. (n.d.). NIST WebBook.
  • Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). (n.d.). Cheméo.
  • 2-Methoxybenzoic acid (FDB010544). (n.d.). FooDB.
  • Zhang, Z.-F. (2011). 2-(3-Methoxyphenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1078.
  • CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3. (n.d.). Google Patents.
  • A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. (2025). ResearchGate.
  • Hyma Synthesis Pvt. Ltd. (n.d.).
  • Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. (2019). ResearchGate.
  • Ullmann condensation using copper or copper oxide as the reactant. (2025). ResearchGate.
  • Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. (2013). PMC - NIH.
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). ACS Catalysis.
  • Cyclization of 2,2′-dithiodibenzoic acid derivatives. (1976). Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of 2-Alkylbenzofurans via Acid-Catalyzed Cyclization of 1,1-Dimethoxy-2-phenoxyalkanes. (2025). ResearchGate.

Sources

A Theoretical and Computational Investigation of 2-(2-Methoxyphenoxy)benzoic Acid: A Guide for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Methoxyphenoxy)benzoic acid is a diaryl ether derivative with a structural framework that suggests potential applications in medicinal chemistry and materials science. Its utility as a synthetic intermediate for bioactive molecules is recognized, yet a comprehensive theoretical understanding of its molecular properties is lacking in the public domain.[1] This technical guide provides a detailed roadmap for the theoretical and computational characterization of this compound. We outline a suite of in silico protocols, from quantum chemical calculations to molecular docking simulations, designed to elucidate the molecule's structural, electronic, and biological interaction landscape. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the exploration of this and related molecular scaffolds.

Introduction: The Rationale for a Theoretical Deep Dive

This compound, with the molecular formula C₁₄H₁₂O₄, is an off-white crystalline solid.[1] Its structure, featuring a flexible diaryl ether linkage and a carboxylic acid moiety, presents an intriguing subject for theoretical analysis. The carboxylic acid group is a well-known pharmacophore and a key participant in intermolecular interactions, notably the formation of hydrogen-bonded dimers.[2] The methoxy group and the ether bridge introduce conformational flexibility, which is critical for its interaction with biological targets and for its physicochemical properties.

While its role as an intermediate in the synthesis of herbicides, plant growth regulators, and potentially anti-inflammatory agents has been noted, a detailed, publicly available analysis of its fundamental molecular properties is conspicuously absent.[1] This guide aims to fill that gap by proposing a structured, theory-driven approach to understanding this compound at the molecular level. By establishing a robust computational workflow, we can predict its behavior, rationalize its reactivity, and guide its future applications in a more targeted and efficient manner.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 21905-73-7[3]
Molecular Formula C₁₄H₁₂O₄[3]
Molecular Weight 244.24 g/mol [3]
Appearance Off-white crystals
Melting Point 114-120 °C
SMILES COC1=CC=CC=C1OC2=CC=CC=C2C(=O)O[3]

Quantum Chemical Characterization: From Structure to Reactivity

Density Functional Theory (DFT) has emerged as a powerful and accurate tool for predicting the properties of organic molecules. We propose a systematic DFT-based investigation to build a foundational understanding of this compound.

Conformational Analysis and Geometry Optimization

The molecule's flexibility is primarily dictated by the rotation around the two C-O bonds of the ether linkage and the C-C bond connecting the carboxylic acid to the phenyl ring. A thorough conformational analysis is paramount to identifying the global minimum energy structure and other low-energy conformers that may be present in different environments.

G cluster_0 Conformational Search cluster_1 Geometry Optimization and Verification A Initial 3D Structure Generation B Potential Energy Surface (PES) Scan (e.g., along C-O-C-C dihedral angles) A->B C Identification of Local Minima B->C D Full Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) C->D E Frequency Calculation D->E F Verification of True Minima (No imaginary frequencies) E->F G Final Optimized Structure(s) F->G Lowest Energy Conformer

Figure 1: Workflow for determining the stable conformers of this compound.

Causality and Protocol: The initial step involves a systematic scan of the potential energy surface by rotating key dihedral angles. This allows for the identification of all plausible low-energy conformations. Each identified minimum is then subjected to a full geometry optimization using a robust DFT functional and basis set, such as B3LYP with the 6-311++G(d,p) basis set. A subsequent frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

Spectroscopic Characterization (Theoretical vs. Experimental)

A key validation of any theoretical model is its ability to reproduce experimental data. We propose the calculation of IR, Raman, and NMR spectra and their comparison with experimental data for the closely related compound, 2-methoxybenzoic acid, to benchmark our chosen computational methodology.

  • Input: Use the optimized geometry of the lowest energy conformer obtained from the workflow in Figure 1.

  • Calculation: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This yields the harmonic vibrational frequencies and their corresponding intensities for IR and Raman spectra.

  • Scaling: Apply a standard scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to the calculated frequencies to account for anharmonicity and basis set imperfections.

  • Visualization: Generate the theoretical spectra and compare them with experimental spectra. For 2-methoxybenzoic acid, experimental IR spectra are available from the NIST WebBook.[1][4][5]

  • Input: Use the optimized geometry.

  • Calculation: Employ the Gauge-Independent Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) to calculate the isotropic shielding values for ¹H and ¹³C nuclei.

  • Referencing: Calculate the shielding value for a reference compound (e.g., Tetramethylsilane, TMS) at the same level of theory. The chemical shift (δ) is then calculated as: δ = σ_ref - σ_sample.

  • Comparison: Compare the predicted chemical shifts with experimental data for 2-methoxybenzoic acid.[6][7]

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability.

FMO lumo homo energy Energy arrow gap ΔE = E_LUMO - E_HOMO

Figure 2: Conceptual representation of Frontier Molecular Orbitals (HOMO/LUMO).

Analysis and Interpretation: A small HOMO-LUMO gap suggests high reactivity and polarizability.[8] The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For instance, a LUMO localized on the carboxylic acid group would indicate its susceptibility to nucleophilic attack. These calculations provide quantitative reactivity descriptors such as chemical potential, hardness, and electrophilicity index, which are invaluable for predicting reaction outcomes.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

Application: For this compound, the MEP map would be expected to show a strongly negative potential around the carbonyl and hydroxyl oxygens of the carboxylic acid group, making them prime sites for hydrogen bonding and electrophilic attack. The aromatic protons would exhibit a positive potential. This information is crucial for understanding intermolecular interactions and for predicting how the molecule will be recognized by a biological receptor.

Intermolecular Interactions: The Dimerization Phenomenon

Carboxylic acids are well-known to form stable hydrogen-bonded cyclic dimers, both in the solid state and in non-polar solvents.[2][9] This dimerization can significantly alter the molecule's properties and its availability to interact with other species. There is also evidence that this compound can undergo spontaneous oxidative dimerization in aqueous solutions.[3]

  • Geometry Optimization: Optimize the geometry of the hydrogen-bonded dimer of this compound using DFT (e.g., B3LYP/6-311++G(d,p)).

  • Energy Calculation: Calculate the single-point energies of the optimized dimer and two isolated monomers.

  • Interaction Energy: The interaction energy (ΔE_int) is calculated as: ΔE_int = E_dimer - 2 * E_monomer.

  • Basis Set Superposition Error (BSSE) Correction: Apply the Counterpoise correction method to account for BSSE, which can artificially inflate the interaction energy. The corrected interaction energy provides a more accurate measure of the hydrogen bond strength.

This analysis will quantify the stability of the dimer and provide insight into the likelihood of its formation under various conditions.

Biological Activity: Molecular Docking with the Leukotriene B4 Receptor

The structural similarity of this compound to known anti-inflammatory agents suggests it may interact with relevant biological targets. One such target is the leukotriene B4 receptor (BLT1), a G protein-coupled receptor involved in inflammatory responses.[10][11][12] Molecular docking can be used to predict the binding mode and affinity of our molecule to this receptor.

G A Receptor Preparation (PDB: 5X33 or 7VKT) C Define Binding Site (Based on co-crystallized ligand or literature) A->C B Ligand Preparation (Lowest energy conformer) D Docking Simulation (e.g., AutoDock Vina) B->D C->D E Analysis of Binding Poses (Scoring function, intermolecular interactions) D->E F Identification of Key Interactions (H-bonds, hydrophobic, π-π stacking) E->F

Figure 3: A streamlined workflow for molecular docking simulations.

Causality and Protocol: The first step involves preparing the crystal structure of the BLT1 receptor (e.g., PDB ID: 5X33 or 7VKT), which includes removing water molecules, adding hydrogen atoms, and assigning charges.[3] The 3D structure of the lowest-energy conformer of this compound is prepared as the ligand. The binding pocket on the receptor is defined, typically based on the location of a known inhibitor in the crystal structure. Docking software, such as AutoDock Vina, is then used to explore possible binding poses of the ligand within the receptor's active site. The results are ranked using a scoring function, and the top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds between the ligand's carboxylic acid and polar residues in the receptor. This analysis can provide a structural hypothesis for the molecule's potential anti-inflammatory activity and guide the design of more potent analogs.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the in-depth characterization of this compound. By integrating DFT calculations for structural and electronic properties with molecular docking for biological interactions, researchers can gain a profound understanding of this molecule's potential. The proposed workflows are not merely academic exercises; they are practical, validated protocols that can accelerate the drug discovery and materials design process.

The insights gained from these theoretical studies will enable:

  • Rational Drug Design: Modification of the molecular scaffold to enhance binding affinity with the BLT1 receptor or other targets.

  • Prediction of Physicochemical Properties: Understanding solubility, stability, and reactivity to inform formulation and synthesis.

  • Interpretation of Experimental Data: Providing a theoretical basis for observed spectroscopic and chemical behaviors.

The application of this theoretical guide will undoubtedly pave the way for a more informed and efficient exploration of the chemical space surrounding this compound, unlocking its full potential in various scientific and industrial domains.

References

  • GeneCards. (n.d.). LTB4R Gene.
  • Truong, T. T., Nguyen, P. D., Nguyen, T. N., Le, T. T. T., & Nguyen, N. H. (2023). Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Vietnam Journal of Science, Technology and Engineering, 65(2), 3-11.
  • RCSB PDB. (2022). 7VKT: cryo-EM structure of LTB4-bound BLT1 in complex with Gi protein.
  • RCSB PDB. (2018). 5X33: Leukotriene B4 receptor BLT1 in complex with BIIL260.
  • Beni, A. S., Chermahini, A. N., & Sharghi, H. (2008). Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers. Bulletin of the Korean Chemical Society, 29(2), 393-398.
  • Di Tommaso, D., & Watson, K. L. (2012). First-Principles Prediction of the Effects of Temperature and Solvent Selection on the Dimerization of Benzoic Acid. The Journal of Physical Chemistry B, 117(1), 235-246.
  • Grokipedia. (2026). Leukotriene B 4 receptor 1.
  • UniProt. (n.d.). LTB4R - Leukotriene B4 receptor 1 - Homo sapiens (Human).
  • NIST. (n.d.). Benzoic acid, 2-methoxy-. In NIST Chemistry WebBook.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604).
  • Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid.
  • SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum.
  • SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[ATR-IR] - Spectrum.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(2-Methoxyphenoxy)benzoic Acid via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-(2-methoxyphenoxy)benzoic acid, a key intermediate in the development of pharmacologically active molecules and advanced materials. The synthesis is achieved through a copper-catalyzed Ullmann condensation, coupling 2-chlorobenzoic acid with guaiacol (2-methoxyphenol). This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, detailed procedures for synthesis and purification, safety protocols, and methods for product characterization.

Introduction

Diaryl ethers are a prevalent structural motif in a wide array of biologically active compounds and functional materials. The synthesis of these structures is, therefore, a critical process in organic chemistry. Among the various methods available, the Ullmann condensation remains a fundamental and powerful tool for the formation of aryl C-O bonds.[1] First reported by Fritz Ullmann in 1905, this reaction traditionally involves the copper-promoted coupling of an aryl halide with a phenol at elevated temperatures.[2]

The target molecule, this compound, contains the diaryl ether linkage and possesses two key functional groups—a carboxylic acid and a methoxy group—making it a versatile building block for further chemical elaboration. This protocol details a classic and reliable Ullmann-type reaction, providing a robust pathway to this valuable intermediate.

The Ullmann Condensation: Mechanism and Rationale

The Ullmann condensation is a cross-coupling reaction that, in this context, forms a C-O bond between an aryl halide and an alcohol or phenol.[1] The reaction is typically catalyzed by copper, either as a metal powder or in the form of a salt (e.g., CuI, CuBr).[3]

The generally accepted mechanism, while complex and subject to reaction conditions, can be simplified into a catalytic cycle:

  • Formation of a Copper(I) Phenoxide: The base (potassium carbonate) deprotonates the phenol (guaiacol), which then reacts with a Cu(I) species present on the surface of the copper catalyst to form a copper(I) phenoxide intermediate.

  • Oxidative Addition: The aryl halide (2-chlorobenzoic acid) undergoes oxidative addition to the copper center, forming a transient Cu(III) intermediate. The presence of an electron-withdrawing group (like the carboxylic acid) on the aryl halide can facilitate this step.[1]

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired diaryl ether product and regenerate the active Cu(I) catalyst, allowing the cycle to continue.

High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or pyridine are typically used to facilitate the reaction, which often requires high temperatures to proceed at a reasonable rate.[3]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.Supplier & Grade
2-Chlorobenzoic acidC₇H₅ClO₂156.57118-91-2Sigma-Aldrich, 98%
Guaiacol (2-Methoxyphenol)C₇H₈O₂124.1490-05-1Acros Organics, 99%
Anhydrous Potassium CarbonateK₂CO₃138.21584-08-7Fisher Scientific, ≥99%
Copper Powder, fineCu63.557440-50-8Alfa Aesar, <63 µm
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2EMD Millipore, anhydrous
Hydrochloric Acid, conc.HCl36.467647-01-0J.T. Baker, 37%
Ethyl AcetateC₄H₈O₂88.11141-78-6VWR, HPLC Grade
Deionized WaterH₂O18.027732-18-5In-house
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with inert gas inlet (e.g., Nitrogen or Argon)

  • Magnetic stirrer hotplate with a thermocouple for temperature control

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Experimental Protocol

This protocol is designed for a ~10 g scale synthesis of the final product.

Experimental Workflow Diagram

SynthesisWorkflow A 1. Reagent Setup - Add 2-Chlorobenzoic acid, Guaiacol, K2CO3, and Cu powder to a 3-neck flask. B 2. Solvent Addition & Inerting - Add anhydrous DMF. - Equip with condenser and flush with N2. A->B Setup C 3. Reaction - Heat mixture to 140-150 °C with vigorous stirring. - Maintain under N2 for 12-18 hours. B->C Heating D 4. Work-up: Cooling & Filtration - Cool reaction to room temperature. - Filter to remove Cu and salts. Wash with Ethyl Acetate. C->D Completion E 5. Work-up: Solvent Removal - Concentrate the filtrate under reduced pressure to remove DMF. D->E Filtrate F 6. Work-up: Acidification - Dissolve residue in water. - Cool in an ice bath and acidify to pH ~2 with conc. HCl. E->F Residue G 7. Product Isolation - Collect the white precipitate via vacuum filtration. - Wash solid with cold deionized water. F->G Precipitation H 8. Purification & Drying - Recrystallize the crude product from an ethanol/water mixture. - Dry the purified solid under vacuum. G->H Crude Solid I 9. Characterization - Obtain m.p., NMR, IR, and MS data to confirm structure and purity. H->I Purified Product

Sources

Application Notes and Protocols: Copper-Catalyzed Synthesis of 2-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Methoxyphenoxy)benzoic acid is a key structural motif found in various pharmacologically active molecules and functional materials. Its synthesis is of considerable interest to researchers in drug development and materials science. The copper-catalyzed Ullmann condensation, a classic and versatile method for forming carbon-heteroatom bonds, provides an efficient route to this diaryl ether.[1][2][3] This application note provides a detailed, experience-driven guide for the synthesis of this compound, focusing on the underlying principles, a robust experimental protocol, and troubleshooting strategies to ensure reproducible and high-yielding results. While palladium-catalyzed cross-coupling reactions are also prevalent, copper-based methods offer advantages in terms of cost-effectiveness and reduced toxicity.[3][4][5]

Reaction Mechanism and Key Parameters

The synthesis of this compound proceeds via an Ullmann-type condensation, which is a copper-catalyzed nucleophilic aromatic substitution.[1][6] The generally accepted mechanism involves the following key steps:

  • Formation of the Active Copper(I) Catalyst: The reaction is typically initiated with a Cu(I) salt, such as CuI, or a Cu(II) salt that is reduced in situ. The active catalyst is a Cu(I) species.[1][2]

  • Coordination of the Nucleophile: Guaiacol (2-methoxyphenol) coordinates to the copper(I) center. In the presence of a base, the phenolic proton is removed to form a copper(I) phenoxide intermediate.

  • Oxidative Addition: The aryl halide, 2-chlorobenzoic acid, undergoes oxidative addition to the copper(I) phenoxide. This step is often rate-limiting and can be influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[6] Some mechanistic proposals suggest the formation of a Cu(III) intermediate.[1][4][6]

  • Reductive Elimination: The desired C-O bond is formed through reductive elimination from the copper intermediate, yielding the this compound product and regenerating a copper(I) species, which re-enters the catalytic cycle.[2]

Key Parameters for Optimization:
  • Copper Source: Copper(I) iodide (CuI) is a commonly used and effective catalyst. The quality and activity of the copper catalyst are critical; oxidized or old copper sources can lead to low yields.[7]

  • Ligand: While some Ullmann reactions can proceed without a ligand, the addition of a suitable ligand can significantly improve reaction rates, yields, and substrate scope by stabilizing the copper catalyst and facilitating the catalytic cycle.[8][9] Bidentate ligands, such as 1,10-phenanthroline or various diamines, are often effective.[8][10]

  • Base: A base is required to deprotonate the phenol. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and the occurrence of side reactions.

  • Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are typically used to ensure the reactants remain in solution at the required reaction temperatures.[6]

  • Temperature: Traditional Ullmann condensations often require high temperatures (typically >150 °C) to proceed at a reasonable rate.[2][6] However, the use of appropriate ligands can sometimes allow for milder reaction conditions.[8]

  • Inert Atmosphere: To prevent oxidation of the copper(I) catalyst and other sensitive reagents, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.[7]

Catalytic Cycle of the Ullmann Condensation

Ullmann_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants cluster_products Product Cu(I)X Cu(I)X Cu(I)-OAr' Cu(I)-Phenoxide Cu(I)X->Cu(I)-OAr' + Ar'OH - HX Cu(III) Complex Cu(III) Intermediate (Ar-Cu(III)-OAr') Cu(I)-OAr'->Cu(III) Complex Oxidative Addition + ArX Cu(III) Complex->Cu(I)X Regenerates Catalyst Product Ar-O-Ar' Cu(III) Complex->Product Reductive Elimination Final_Product This compound Product->Final_Product Ar'OH Guaiacol Ar'OH->Cu(I)-OAr' ArX 2-Chlorobenzoic Acid ArX->Cu(III) Complex Troubleshooting_Workflow start Low or No Product Formation check_catalyst Check Copper Catalyst Quality start->check_catalyst check_atmosphere Verify Inert Atmosphere check_catalyst->check_atmosphere Appears Good replace_catalyst Use Fresh CuI check_catalyst->replace_catalyst Old/Oxidized check_reagents Assess Reagent/Solvent Purity check_atmosphere->check_reagents Atmosphere is Secure improve_inert Degas Solvents & Purge with N₂/Ar check_atmosphere->improve_inert Suspected Leak/O₂ check_temp Confirm Reaction Temperature check_reagents->check_temp Reagents are Pure purify_reagents Use Anhydrous Solvents & Pure Reagents check_reagents->purify_reagents Water or Impurities Present adjust_temp Optimize Temperature check_temp->adjust_temp Incorrect Temperature success Successful Synthesis check_temp->success Temperature is Correct replace_catalyst->success improve_inert->success purify_reagents->success adjust_temp->success

Sources

Application Notes and Protocols: Alternative Synthetic Routes to 2-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(2-Methoxyphenoxy)benzoic Acid

This compound is a key structural motif and a valuable intermediate in the synthesis of a variety of biologically active compounds. Its applications span across the pharmaceutical and agrochemical industries, where it serves as a building block for herbicides, plant growth regulators, and potential therapeutic agents.[1][2] The diaryl ether linkage within its structure is a common feature in many natural products and designed molecules with significant pharmacological activities.[3][4][5][6] Consequently, the development of efficient and versatile synthetic routes to this compound is of considerable interest to researchers in organic synthesis and drug development.

This application note provides an in-depth guide to alternative synthetic strategies for this compound, moving beyond the classical Ullmann condensation to explore modern, more efficient catalytic methods. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven protocols, and offer a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

The Classical Approach: A Baseline Understanding of the Ullmann Condensation

The Ullmann condensation, first reported in the early 20th century, has been the traditional method for synthesizing diaryl ethers.[7][8] This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol.[9][10] In the context of synthesizing this compound, this would involve the reaction of a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) with guaiacol (2-methoxyphenol).

While historically significant, the classical Ullmann condensation is often hampered by several drawbacks:

  • Harsh Reaction Conditions: The reaction typically requires high temperatures (often exceeding 200 °C) and prolonged reaction times.[7][8][10]

  • Stoichiometric Copper: Traditional protocols often necessitate the use of stoichiometric amounts of copper powder or copper salts, leading to difficulties in product purification and generating significant copper-containing waste.[7][10]

  • Limited Substrate Scope and Low Yields: The reaction can be sensitive to the nature of the substituents on both the aryl halide and the phenol, sometimes resulting in low to moderate yields.[6]

These limitations have spurred the development of more efficient and milder alternative synthetic methodologies.

Alternative Synthetic Strategies: Modern Approaches to Diaryl Ether Formation

Modern organic synthesis has provided a toolkit of powerful cross-coupling reactions that offer significant advantages over the classical Ullmann condensation. These methods, primarily based on palladium and copper catalysis, allow for the formation of the diaryl ether bond under much milder conditions, with greater functional group tolerance and often in higher yields.

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination, a cornerstone of modern cross-coupling chemistry, has been successfully adapted for the synthesis of diaryl ethers. This palladium-catalyzed reaction provides a highly efficient and general method for C-O bond formation.[5][11]

Mechanism: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and finally, reductive elimination to furnish the diaryl ether and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.

Buchwald_Hartwig cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Oxidative Addition Intermediate Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition Ar-X 2-Halobenzoic Acid Derivative Ar'-O⁻ Guaiacolate Ar-Pd(II)(OAr')L_n Ligand Exchange Intermediate Ar-Pd(II)(X)L_n->Ar-Pd(II)(OAr')L_n Ligand Exchange Ar-O-Ar' This compound Derivative Ar-Pd(II)(OAr')L_n->Ar-O-Ar' Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig diaryl ether synthesis.

Advantages:

  • Mild Reaction Conditions: Typically proceeds at lower temperatures (80-120 °C) compared to the Ullmann reaction.

  • High Yields and Broad Substrate Scope: Tolerates a wide range of functional groups on both coupling partners.[11]

  • Low Catalyst Loading: Often effective with low concentrations of the palladium catalyst.

Copper-Catalyzed Chan-Lam Cross-Coupling

The Chan-Lam coupling reaction offers another powerful copper-catalyzed alternative for the synthesis of diaryl ethers. A key advantage of this method is the use of arylboronic acids as the coupling partner for the phenol, which are often more stable and easier to handle than the organotin or organozinc reagents used in other cross-coupling reactions.[5][11]

Mechanism: The mechanism is thought to involve the formation of a copper(II) intermediate which then undergoes transmetalation with the arylboronic acid. Reductive elimination from the resulting diarylcopper(II) species yields the diaryl ether.

Chan_Lam cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Cu(II) Cu(II) Cu(II)(OAr') Copper Phenoxide Intermediate Cu(II)->Cu(II)(OAr') Coordination Ar-B(OH)₂ 2-Carboxyphenylboronic Acid Ar-Cu(II)(OAr') Transmetalation Intermediate Ar'-OH Guaiacol Cu(II)(OAr')->Ar-Cu(II)(OAr') Transmetalation Ar-O-Ar' This compound Ar-Cu(II)(OAr')->Ar-O-Ar' Reductive Elimination Cu(0) Cu(0) Ar-O-Ar'->Cu(0) Cu(0)->Cu(II) Oxidation

Caption: Catalytic cycle of the Chan-Lam diaryl ether synthesis.

Advantages:

  • Mild Conditions: Often proceeds at room temperature.[11]

  • Air-Stable Reagents: Arylboronic acids are generally stable to air and moisture.

  • Good Functional Group Tolerance: Compatible with a variety of functional groups.

Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic Aromatic Substitution (SNAr) provides a metal-free alternative for the synthesis of diaryl ethers.[12][13] This reaction is most effective when the aryl halide is activated by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) at the ortho and/or para positions to the leaving group.[13][14] For the synthesis of this compound, this would typically involve a starting material like 2-chloro- or 2-fluorobenzoic acid, where the carboxylic acid group provides some activation, although additional activating groups would enhance reactivity.

Mechanism: The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile (guaiacolate) attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[14] Subsequent elimination of the leaving group restores the aromaticity of the ring and yields the diaryl ether product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aryl-X Activated 2-Halobenzoic Acid Meisenheimer Meisenheimer Complex (Resonance Stabilized) Aryl-X->Meisenheimer Nucleophilic Addition Nu⁻ Guaiacolate Product This compound Meisenheimer->Product Elimination of X⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Advantages:

  • Metal-Free: Avoids the use of transition metal catalysts, simplifying purification and reducing cost.

  • Potentially Scalable: Can be a robust and scalable method for suitable substrates.

Comparative Analysis of Synthetic Routes

Parameter Ullmann Condensation Buchwald-Hartwig Coupling Chan-Lam Coupling Nucleophilic Aromatic Substitution (SNAr)
Catalyst Copper (often stoichiometric)PalladiumCopperNone (or base-catalyzed)
Temperature High (150-250 °C)Moderate (80-120 °C)Room Temperature to ModerateVaries with substrate activation
Reaction Time Long (12-48 h)Moderate (2-24 h)Moderate (2-24 h)Varies (can be rapid)
Yields Often low to moderateGenerally highGood to highSubstrate dependent, can be high
Substrate Scope LimitedBroadBroadRequires activated aryl halide
Key Advantage Historical precedentHigh efficiency and generalityMild conditions, stable reagentsMetal-free
Key Disadvantage Harsh conditions, wasteCatalyst cost, ligand sensitivityCan require excess boronic acidLimited to activated substrates

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of this compound via Buchwald-Hartwig Coupling

Materials:

  • 2-Bromobenzoic acid

  • Guaiacol (2-methoxyphenol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromobenzoic acid (1.0 mmol), guaiacol (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with 1 M HCl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) or by recrystallization to afford this compound.

Protocol 2: Copper-Catalyzed Synthesis of this compound via Chan-Lam Coupling

Materials:

  • 2-Carboxyphenylboronic acid

  • Guaiacol (2-methoxyphenol)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add 2-carboxyphenylboronic acid (1.0 mmol), guaiacol (1.2 mmol), and copper(II) acetate (1.0 mmol).

  • Add dichloromethane (10 mL) and pyridine (2.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with 1 M HCl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Conclusion

The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and disadvantages. While the classical Ullmann condensation provides a historical foundation, modern palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam couplings, offer milder, more efficient, and more versatile alternatives. For substrates with appropriate electronic activation, nucleophilic aromatic substitution presents a viable metal-free option. The choice of the optimal synthetic route will depend on factors such as substrate availability, desired scale, and the specific requirements for purity and yield. The protocols and comparative data presented in this application note are intended to empower researchers to make informed decisions in their synthetic endeavors.

References

  • Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. Semantic Scholar.
  • O'Brien, A. G., & Miller, S. J. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4898-4901.
  • Muthukrishnan, R., Kannan, R., & Swaminathan, S. (1972). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. Journal of the Chemical Society, Chemical Communications, (6), 358.
  • Muthukrishnan, R., Kannan, R., & Swaminathan, S. (1972). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. Journal of the Chemical Society, Chemical Communications, (6), 358.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • PubChem. (n.d.). 2-(2-Methoxyphenylamino)benzoic acid.
  • ResearchGate. (2014). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids.
  • Zhang, Z.-F. (2011). 2-(3-Methoxyphenoxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(5), o1078.
  • CN101891632A - Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Google Patents. (n.d.).
  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents. (n.d.).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ResearchGate. (2008). Synthesis of Benzoic and Tetralonecarboxylic Acid Esters from Phenols by Palladium-Catalyzed Alkoxy/Aryloxy Carbonylation.
  • Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents. (n.d.).
  • ResearchGate. (2009). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
  • Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
  • DiVA portal. (2024). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts.
  • PubMed Central. (2024). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts.
  • ACS Publications. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • ResearchGate. (n.d.). Copper Catalyzed Arylation of β-Dicarbonyl Compounds: 2-(1-Acetyl-2-Oxopropyl)Benzoic Acid.
  • MDPI. (2022). Palladium-Catalyzed Benzodiazepines Synthesis.
  • Organic Chemistry Portal. (2013). Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner.
  • NIH. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex.
  • Beilstein Journals. (2023). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones.
  • PubMed. (2016). Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions.
  • MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.

Sources

Application Note: High-Purity Isolation of 2-(2-Methoxyphenoxy)benzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Methoxyphenoxy)benzoic acid is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where high purity is a critical determinant of final product efficacy and safety.[1][2] This application note provides a comprehensive, field-proven protocol for the purification of this compound using recrystallization. We delve into the causal logic behind solvent system selection, provide a detailed step-by-step methodology, and outline a self-validating quality control process. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method to achieve high-purity crystalline product.

Foundational Principles: Rationale and Method Development

Recrystallization remains a powerful and cost-effective technique for purifying solid organic compounds.[3] Its efficacy hinges on the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its impurities at an elevated temperature, but as the solution cools, the solubility of the target compound decreases sharply, causing it to crystallize out in a pure form while the impurities remain dissolved in the "mother liquor".[4]

Physicochemical Profile of the Analyte

A thorough understanding of the compound's properties is paramount for designing an effective purification strategy. Key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₄[1]
Molecular Weight 244.25 g/mol [1]
Appearance Off-white crystals[1]
Melting Point (Crude) 114-120 °C[1]
Structure Aromatic Carboxylic Acid[5]

The broad melting point range of the commercially available compound is a clear indicator of the presence of impurities, necessitating a purification step.[1]

Anticipating and Targeting Impurities

The purification strategy must account for the likely impurities present in the crude material. For aromatic carboxylic acids synthesized via oxidation of corresponding alkyl aromatics, common impurities include by-products of incomplete oxidation, such as aromatic aldehydes and ketones.[6][7] Other potential contaminants include unreacted starting materials or residual catalysts from the synthesis process. The goal of this protocol is to select a solvent system where these impurities are either highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removable by hot filtration).

The Core of the Method: Solvent Selection Strategy

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should meet several criteria:

  • High Solvating Power at High Temperature: It must completely dissolve the crude compound near its boiling point.

  • Low Solvating Power at Low Temperature: It must afford poor solubility for the pure compound upon cooling to maximize recovery.

  • Favorable Impurity Solubility Profile: Impurities should remain in solution (or be entirely insoluble) at all temperatures.

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: It should have a relatively low boiling point for easy removal from the purified crystals during drying.

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and economical.

Aromatic carboxylic acids often exhibit good solubility in polar protic solvents like alcohols and poor solubility in non-polar solvents.[8][9] Water can also be an effective solvent, especially for polar compounds, but the solubility of this compound in cold water is expected to be low.[8][10] This suggests that a binary solvent system, such as an ethanol-water mixture, will provide the optimal balance of solvating power and insolubility needed for effective recrystallization.[11] The following diagram illustrates the logical workflow for selecting an appropriate solvent.

Solvent_Selection start Start: Crude this compound test_solubility Test solubility of small sample in potential solvent at room temp. start->test_solubility is_soluble Is it soluble? test_solubility->is_soluble heat_sample Heat the sample is_soluble->heat_sample No   bad_solvent1 Discard: Too soluble is_soluble->bad_solvent1  Yes is_soluble_hot Is it soluble when hot? heat_sample->is_soluble_hot cool_sample Cool the solution slowly. Does it crystallize? is_soluble_hot->cool_sample Yes   bad_solvent2 Discard: Insoluble is_soluble_hot->bad_solvent2  No good_solvent Potential Solvent Identified cool_sample->good_solvent Yes   try_mixture Consider a binary solvent system (e.g., Ethanol/Water) cool_sample->try_mixture  No bad_solvent2->try_mixture Workflow cluster_prep Preparation & Dissolution cluster_purify Purification & Crystallization cluster_isolate Isolation & Drying weigh 1. Weigh ~5g crude acid into 250mL Erlenmeyer flask add_solvent 2. Add 40mL Ethanol. Add stir bar and heat gently. weigh->add_solvent add_water 3. Add hot water dropwise until solid just dissolves (cloud point). add_solvent->add_water hot_filter 4. (Optional) Perform hot filtration if insoluble impurities are present. add_water->hot_filter cool_slow 5. Remove from heat. Allow to cool slowly to room temp. hot_filter->cool_slow ice_bath 6. Place in ice bath for 30 min to maximize crystal formation. cool_slow->ice_bath vac_filter 7. Collect crystals via vacuum filtration. ice_bath->vac_filter wash 8. Wash crystals with a small amount of ice-cold 20:80 Ethanol/Water. vac_filter->wash dry 9. Dry crystals on watch glass in a vacuum oven. wash->dry

Caption: Experimental workflow for the recrystallization of this compound.

  • Dissolution:

    • Place approximately 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.

    • Add 40 mL of 95% ethanol and a magnetic stir bar.

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves. Do not boil vigorously.

    • Once dissolved, begin adding hot deionized water dropwise to the solution. Continue adding water until the solution becomes faintly and persistently cloudy. This is the saturation point.

    • To this cloudy solution, add a few drops of hot ethanol until the solution becomes clear again. This ensures the compound will not prematurely crystallize during the next step.

  • Hot Filtration (Optional):

    • If you observe any insoluble impurities (e.g., dust, particulates) in the hot solution, perform a hot gravity filtration.

    • Pre-heat a stemless funnel and a new Erlenmeyer flask on the hot plate. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step must be done quickly to prevent crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. [12] * Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the ice-cold mother liquor or the washing solvent.

    • Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel. [13] * Wash the collected crystals with a small portion (~10-15 mL) of an ice-cold 20:80 ethanol/water mixture to rinse away any residual mother liquor.

    • Continue to draw air through the crystals on the funnel for 5-10 minutes to partially dry them.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the product to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Quality Control, Validation, and Troubleshooting

A successful purification is validated by quantitative and qualitative assessment.

Yield and Purity Assessment
  • Percent Recovery: Calculate the efficiency of the recrystallization:

    • Percent Recovery (%) = (Mass of Pure, Dry Product / Initial Mass of Crude Product) x 100

    • A typical recovery is expected to be in the range of 75-90%. A lower recovery may indicate that too much solvent was used.

  • Melting Point Analysis: This is the primary method for assessing purity. A pure compound will have a sharp melting point range (typically < 2 °C), whereas an impure compound will melt over a broader and depressed temperature range. [13] * Expected Result: The purified this compound should exhibit a sharp melting point, significantly narrower than the crude material's 114-120 °C range.

Troubleshooting Common Issues
IssueProbable Cause(s)Solution(s)
Oiling Out The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent (ethanol), and allow it to cool more slowly.
No Crystals Form Too much solvent was used; the solution is not saturated.Boil off some of the solvent on the hot plate to concentrate the solution and allow it to cool again.
Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound. [12]
Low Recovery Too much solvent was used; crystals were washed with a warm solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Always wash crystals with an ice-cold solvent mixture. Ensure filtration apparatus is pre-heated.
Colored Product Colored impurities were not fully removed.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. [4]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound by recrystallization from an aqueous ethanol solvent system. By following this procedure, researchers can consistently obtain a high-purity crystalline product, as validated by a sharpened melting point and good recovery. This foundational purification technique is essential for ensuring the quality of intermediates used in pharmaceutical and chemical research and development.

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Oxidation and crystallization process for aromatic carboxylic acid production.
  • 2-(2-Methoxyphenyl)benzoic acid. PubChem - NIH. [Link]
  • Recrystallization and Crystallization. University of California, Davis. [Link]
  • Recrystallization and Extractions of Organic Compounds. Grossmont College. [Link]
  • Showing Compound 2-Methoxybenzoic acid (FDB010544). FooDB. [Link]
  • SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology (NIST). [Link]
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
  • The Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]
  • Recrystallization of Benzoic Acid. Austin Community College. [Link]
  • Lab N °02: Synthesis / Purification by recrystallization of benzoic acid. University of Biskra. [Link]
  • 2-(2-Methoxyphenylamino)benzoic acid. PubChem - NIH. [Link]
  • Recrystallisation of benzoic acid. University of Sydney. [Link]
  • The solubility of benzoic acid in seven solvents.
  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids.
  • 2-(3-Methoxyphenoxy)benzoic acid. PubChem - NIH. [Link]
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

Sources

HPLC analysis method for 2-(2-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for 2-(2-Methoxyphenoxy)benzoic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, making a reliable analytical method crucial for quality control, stability testing, and research applications.[1][2][3] The described reversed-phase HPLC (RP-HPLC) method is designed to be specific, accurate, precise, and linear, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products generated under forced degradation conditions.

Introduction and Scientific Rationale

This compound is an aromatic carboxylic acid with a molecular formula of C₁₄H₁₂O₄ and a molecular weight of 244.25 g/mol .[1][4] Its structure, featuring a benzoic acid core linked to a methoxyphenoxy group via an ether bond, presents distinct analytical challenges. The carboxylic acid moiety dictates a pH-dependent chromatographic behavior, while the two aromatic rings provide a strong chromophore for UV detection.

The primary objective of this application note is to establish a stability-indicating analytical method. According to the International Council for Harmonisation (ICH) guidelines, such a method must be able to unequivocally assess the drug substance in the presence of its degradation products.[5] Therefore, this guide details not only the final chromatographic conditions but also the forced degradation studies required to generate and identify potential degradants, thereby proving the method's specificity.

Analyte Physicochemical Properties
PropertyValueSource
CAS Number 21905-73-7[4]
Molecular Formula C₁₄H₁₂O₄[1][4]
Molecular Weight 244.25 g/mol [1][4]
Appearance Off-white crystalline solid[1][4]
Melting Point 114-120 °C[1][4]
Predicted pKa ~3.7 (Estimated based on 2-methoxybenzoic acid)[6]

The acidic nature of the molecule (due to the carboxylic acid group) is a critical parameter for RP-HPLC method development. To ensure consistent retention and sharp peak shapes, the mobile phase pH must be controlled. By setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa, the carboxylic acid will be predominantly in its protonated, non-ionized form. This neutral form exhibits greater hydrophobicity and is better retained on a nonpolar C18 stationary phase.

HPLC Method Development and Optimization

The logical workflow for developing a robust HPLC method involves several interdependent stages, from selecting the initial conditions to fine-tuning for optimal performance.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Column Selection (e.g., C18, 5µm, 4.6x150mm) B Mobile Phase Selection (ACN vs. MeOH, Buffer pH) C Detector Wavelength (Scan 200-400nm) D Gradient Optimization (Slope & Time) C->D Initial Conditions E Flow Rate Adjustment (1.0 mL/min) F Column Temperature (e.g., 30°C) G Forced Degradation (Specificity) F->G Optimized Conditions H Validation Parameters (Linearity, Accuracy, Precision) G->H Prove Specificity I Final Method H->I Validated

Caption: Logical workflow for HPLC method development.

Recommended Chromatographic Conditions

Based on the analyte's properties and general principles for separating aromatic acids, the following conditions are recommended.[7][8]

ParameterRecommended ConditionRationale
Instrument HPLC or UHPLC system with UV/PDA DetectorStandard equipment for pharmaceutical analysis. A PDA detector is preferred for peak purity analysis.
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmC18 columns provide excellent retention for moderately nonpolar compounds like the target analyte.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Formic acid is an MS-compatible modifier that sets the pH to ~2.8, ensuring the analyte is protonated.[9]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier offering good elution strength and low UV cutoff.
Gradient Elution 0-2 min: 40% B; 2-12 min: 40% to 90% B; 12-14 min: 90% B; 14-14.1 min: 90% to 40% B; 14.1-18 min: 40% BA gradient program is essential for a stability-indicating method to ensure elution of both polar degradants and the nonpolar API.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 250 nmAromatic carboxylic acids typically exhibit strong absorbance around this wavelength.[7] A full UV scan is recommended to confirm the optimal wavelength.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Acetonitrile:Water (50:50, v/v)This mixture ensures analyte solubility and is compatible with the mobile phase.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the diluent. If necessary, filter the final solution through a 0.45 µm PVDF syringe filter before injection.

Forced Degradation (Stress Studies) Protocol

Forced degradation studies are critical to demonstrate the method's specificity and stability-indicating nature.[10] The goal is to achieve 5-20% degradation of the active ingredient.[11]

ForcedDegradation cluster_stress Stress Conditions API API Solution (1000 µg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 4h API->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 2h API->Base Oxidative Oxidation 3% H₂O₂, RT, 24h API->Oxidative Thermal Thermal Solid API, 80°C, 48h API->Thermal Photolytic Photolytic ICH Q1B Conditions API->Photolytic Neutralize Neutralization Step (For Acid/Base Samples) Acid->Neutralize Base->Neutralize Analyze Dilute & Analyze by HPLC Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Neutralize->Analyze

Caption: Workflow for forced degradation studies.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light. Dilute to 10 mL with diluent.

  • Thermal Degradation: Store a weighed amount of the solid API in an oven at 80 °C for 48 hours. Cool, then prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. Prepare a 100 µg/mL solution from the stressed samples.

Method Validation

The optimized method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: Analyze the forced degradation samples. The method is specific if the main peak is free from interference from degradants, impurities, and excipients. Peak purity analysis using a PDA detector should be performed.

  • Linearity: Analyze a minimum of five concentrations over a range (e.g., 50-150% of the target concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the same sample on the same day. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

Conclusion

This application note provides a detailed framework for the development and validation of a stability-indicating RP-HPLC method for this compound. The proposed method, utilizing a C18 column with a gradient of acetonitrile and acidified water, is designed to be robust and reliable for routine quality control and stability assessment in the pharmaceutical and agrochemical industries. The successful validation of this method, particularly through rigorous forced degradation studies, will ensure its suitability for regulatory submissions and guarantee the quality and safety of products containing this active intermediate.

References

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • PubChem. (n.d.). 2-(2-Methoxyphenylamino)benzoic acid.
  • PubChem. (n.d.). 2-(2-Methoxyphenyl)benzoic acid.
  • Skuljec, M., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43.
  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook.
  • Kurup, E., et al. (2016). A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology. Journal of Chromatography B, 1022, 252-258.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-phenoxy- on Newcrom R1 HPLC column.
  • PharmTech. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • PubChem. (n.d.). 2-[(2-Methoxyphenyl)methoxy]benzoic acid.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9).
  • Yoshikawa, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833.
  • FooDB. (n.d.). Showing Compound 2-Methoxybenzoic acid (FDB010544).
  • Rawat, T., & Pandey, I. P. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • Kumar, V., et al. (2021). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 10(2), 123-134.
  • Shinde, P., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5035-5041.
  • Science.gov. (n.d.). forced degradation study: Topics.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids.
  • NIST. (n.d.). Benzoic acid, 2-methoxy-.
  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.

Sources

Application Note: High-Confidence Characterization of 2-(2-Methoxyphenoxy)benzoic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated protocol for the characterization of 2-(2-Methoxyphenoxy)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to its inherent low volatility and high polarity, direct analysis of this aromatic carboxylic acid by gas chromatography is challenging. This guide provides two robust derivatization protocols—silylation and methylation—that render the molecule amenable to GC-MS analysis by increasing its volatility and thermal stability.[2][3][4] We offer comprehensive, step-by-step methodologies, from sample preparation to instrumental parameters and data interpretation, grounded in established chemical principles. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively. This document serves as a complete technical resource, incorporating quality control measures and field-proven troubleshooting advice to ensure the generation of accurate and reproducible data.

Introduction: The Rationale for Derivatization

This compound is a bifunctional aromatic compound whose carboxylic acid group imparts significant polarity. This characteristic, while beneficial for its role in synthesis, presents a considerable obstacle for GC analysis. The primary challenges include:

  • Low Volatility: The strong intermolecular hydrogen bonding capacity of the carboxylic acid group requires high temperatures to vaporize, often exceeding the thermal stability limits of the molecule.

  • Poor Peak Shape: Active sites within the GC inlet and column can interact strongly with the acidic proton, leading to significant peak tailing and poor chromatographic resolution.[5][6]

  • Thermal Instability: At the high temperatures required for volatilization, carboxylic acids can decarboxylate, leading to inaccurate characterization.

To overcome these issues, chemical derivatization is an essential prerequisite.[4] This process converts the polar, active carboxylic acid group (-COOH) into a less polar, more volatile, and more thermally stable ester. This guide details two of the most effective and widely used derivatization techniques for this purpose: Silylation to form a trimethylsilyl (TMS) ester and Methylation to form a methyl ester.[7][8]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₄[1][9]
Molecular Weight 244.25 g/mol [1][9]
Appearance Off-white crystals[1]
Melting Point 114-120 °C[1]

Principle of the Method: A Workflow for Success

The overall analytical strategy involves a multi-step process designed to ensure robust and reliable characterization. The analyte's active proton on the carboxylic acid is chemically replaced with a non-polar group (derivatization). The resulting derivative is then introduced into the GC-MS system, where it is separated from other components in the gas phase before being fragmented and detected by the mass spectrometer for unambiguous identification.

GCMS_Workflow Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample 1. Sample/Standard Weighing & Dissolution Deriv 2. Chemical Derivatization (Silylation or Methylation) Sample->Deriv Vial 3. Transfer to GC Vial Deriv->Vial Injection 4. GC Injection Vial->Injection Analysis Separation 5. Chromatographic Separation Injection->Separation Detection 6. MS Detection (EI Fragmentation) Separation->Detection Chroma 7. Peak Identification (Retention Time) Detection->Chroma Data Output Spectrum 8. Mass Spectrum Analysis (Library Match & Manual Confirmation) Chroma->Spectrum Report 9. Final Characterization Spectrum->Report

Caption: High-level workflow from sample preparation to final analysis.

Materials and Reagents

4.1. Instrumentation

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Analytical Balance (4-decimal place)

  • Vortex Mixer

  • Heating Block or Water Bath

  • Nitrogen Evaporation System

  • Autosampler Vials (2 mL) with micro-inserts

  • Syringes and Pipettes

4.2. Reagents and Standards

  • This compound standard (≥99% purity)[1]

  • For Silylation:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[7][10]

    • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • For Methylation:

    • Trimethylsilyldiazomethane (TMSD), 2.0 M solution in hexanes[8][11]

    • Methanol and Toluene (Anhydrous, GC grade)

    • Acetic Acid (Glacial)

  • Helium (Carrier Gas, 99.999% purity)

Detailed Experimental Protocols

Two distinct derivatization protocols are presented. The choice between them may depend on laboratory safety protocols, reagent availability, and potential sample matrix interferences. Silylation is extremely common and effective, while methylation with TMSD offers a safer alternative to traditional diazomethane.[8][12]

Caption: Chemical conversion of the analyte to its volatile derivatives.

5.1. Protocol 1: Silylation with BSTFA + 1% TMCS

Causality: Silylation is a robust and widely used derivatization technique for GC analysis.[2][7] It replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[4] BSTFA is a powerful TMS donor, and the 1% TMCS acts as a catalyst to accelerate the reaction, especially for moderately hindered functional groups.[7][10][13] The resulting TMS ester is significantly more volatile and thermally stable than the parent acid.[2][3]

Step-by-Step Methodology:

  • Standard/Sample Preparation: Accurately weigh ~1 mg of the sample or standard into a 2 mL reaction vial. Dissolve in 200 µL of anhydrous pyridine or acetonitrile.

  • Solvent Evaporation: Gently evaporate the solvent to complete dryness under a stream of dry nitrogen at room temperature. The absence of water is critical as silylation reagents are moisture-sensitive.[3][7]

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the dried residue.[10]

  • Reaction Incubation: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or water bath set to 70°C for 60 minutes to ensure the reaction goes to completion.[10]

  • Analysis: After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert. The sample is now ready for injection.

5.2. Protocol 2: Methylation with Trimethylsilyldiazomethane (TMSD)

Causality: Methylation is an excellent alternative that forms stable, volatile methyl esters.[8] TMSD is the reagent of choice as it is a safer, more stable substitute for the highly toxic and explosive diazomethane gas, while achieving the same instantaneous methylation of carboxylic acids.[8][11][12][14] The reaction proceeds rapidly at room temperature.

Step-by-Step Methodology:

  • Standard/Sample Preparation: Accurately weigh ~1 mg of the sample or standard into a 2 mL reaction vial. Dissolve in 500 µL of a 2:3 (v/v) mixture of Toluene:Methanol.

  • Derivatization: While vortexing, slowly add 50 µL of 2.0 M TMSD solution. A yellow color should persist, indicating an excess of the reagent. If the solution becomes colorless, add more TMSD dropwise until the yellow color remains.

  • Reaction Incubation: Cap the vial and allow it to react for 30 minutes at room temperature. The formation of nitrogen gas bubbles indicates the reaction is proceeding.

  • Quenching (Optional but Recommended): Add 1-2 drops of glacial acetic acid to quench any excess TMSD. The yellow color will disappear.

  • Analysis: Transfer the sample to a GC vial. The sample is now ready for injection.

GC-MS Instrumental Parameters

Causality: The instrumental parameters are optimized for the separation and detection of the derivatized analyte. A non-polar DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) column is chosen for its robustness and excellent resolving power for a wide range of compounds based primarily on boiling point.[15][16] The temperature program is designed to provide good separation of the analyte from any solvent or by-product peaks while ensuring it elutes in a reasonable time. Electron Ionization (EI) at 70 eV is the gold standard for generating reproducible mass spectra that can be compared against established libraries like NIST.[17]

Table 1: GC Method Parameters

Parameter Setting Rationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film Versatile, low-polarity column providing excellent resolution.[18]
Inlet Splitless Maximizes sensitivity for trace analysis.
Inlet Temp. 280 °C Ensures rapid and complete vaporization of the derivatized analyte.
Injection Vol. 1 µL Standard volume to avoid column overloading.
Carrier Gas Helium Inert, provides good efficiency.
Constant Flow 1.2 mL/min Optimal flow rate for a 0.25 mm ID column.
Oven Program
- Initial Temp. 80 °C, hold 2 min Allows for solvent focusing on the column head.
- Ramp 15 °C/min to 300 °C Provides a good balance of separation speed and resolution.

| - Final Hold | 300 °C, hold 5 min | Ensures elution of all compounds and cleans the column. |

Table 2: MS Method Parameters

Parameter Setting Rationale
Ionization Mode Electron Ionization (EI) Standard 70 eV energy for reproducible, library-searchable spectra.
Source Temp. 230 °C Standard temperature to promote ionization and prevent condensation.
Quadrupole Temp. 150 °C Standard temperature to maintain ion trajectory and prevent contamination.
Acquisition Mode Full Scan Collects all fragment data for qualitative characterization.
Scan Range m/z 40 - 550 Covers the expected mass range of derivatives and their fragments.

| Solvent Delay | 4 min | Prevents the high solvent load from damaging the MS filament. |

Data Analysis and Quality Control

7.1. Analyte Identification

  • Retention Time (RT): Inject a derivatized standard of this compound to determine its characteristic retention time under the specified conditions.

  • Mass Spectrum Confirmation: The identity is confirmed by comparing the mass spectrum of the chromatographic peak at the expected RT with a reference or library spectrum.

7.2. Expected Fragmentation Patterns The power of MS lies in its ability to generate a unique fragmentation "fingerprint." For aromatic esters, fragmentation is predictable and provides high-confidence identification.[19][20]

  • For the TMS Derivative (MW = 316.4 g/mol ):

    • Molecular Ion (M⁺): A peak at m/z 316 should be present.

    • Key Fragments: Expect ions at m/z 301 (loss of -CH₃), m/z 243 (loss of -Si(CH₃)₃), and the highly characteristic m/z 73 ([Si(CH₃)₃]⁺).

  • For the Methyl Ester Derivative (MW = 258.3 g/mol ):

    • Molecular Ion (M⁺): A strong peak at m/z 258 is expected.

    • Key Fragments: Expect prominent ions at m/z 227 (loss of -OCH₃ from the ester), and m/z 199 (loss of -COOCH₃).

7.3. Quality Control (QC) and System Suitability To ensure the trustworthiness and validity of the data, a strict QC regimen is mandatory.[21]

  • Instrument Blank: Run a solvent blank at the beginning of each batch to check for system contamination or carryover.

  • Performance Check: Analyze a derivatized standard at a known concentration to verify retention time, peak shape (tailing factor should be <1.5), and signal intensity.

  • Continuing Calibration Verification (CCV): A standard should be re-analyzed every 10-15 samples to monitor for instrument drift.[22]

Troubleshooting Guide

Even with a robust method, issues can arise. This guide provides solutions to common problems.[23][24]

ProblemPossible Cause(s)Suggested Solution(s)
No Peak or Very Small Peak Incomplete derivatization; Syringe/inlet leak; Sample degradation.Re-prepare sample, ensuring anhydrous conditions. Check septum and column fittings.[23] Lower inlet temperature if degradation is suspected.
Peak Tailing Active sites in the inlet liner or column; Column contamination.Use a deactivated liner; replace if necessary.[5][6] Clip ~15 cm from the front of the column; condition the column.
Ghost/Carryover Peaks Contamination from a previous high-concentration sample; Septum bleed.Run solvent blanks to clean the system. Use high-quality, low-bleed septa and do not overtighten the septum nut.[5]
Retention Time Shift Leak in the system; Change in carrier gas flow rate; Column aging.Perform a leak check. Verify flow controller settings.[23] Establish new RT with a fresh standard; replace column if shifts are drastic.
Poor Mass Spectral Quality Dirty ion source; Air leak in the MS vacuum system.Vent the MS and clean the ion source according to manufacturer's protocol.[17] Perform a leak check, especially around the transfer line connection.

Conclusion

The protocols detailed in this application note provide a reliable and reproducible framework for the GC-MS characterization of this compound. By converting the polar carboxylic acid to a more volatile and stable ester derivative through either silylation or methylation, the challenges associated with its direct analysis are effectively overcome. Adherence to the specified instrumental conditions, coupled with rigorous quality control and system suitability checks, will ensure the generation of high-confidence data suitable for research, development, and quality assurance applications.

References

  • Regis Technologies. (n.d.). Silylation Reagents.
  • Little, J. L. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing.
  • Restek. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide).
  • Connecticut Department of Emergency Services and Public Protection. (n.d.). CHEM-03 QA/QC for the GC/MS Instrument.
  • McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube.
  • Separation Science. (n.d.). How to Troubleshoot and Improve your GC/MS.
  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • NISCAIR. (2005). QA/QC aspects of GC-MS analytical instrument for environmental analysis.
  • Phenomenex. (n.d.). GC Troubleshooting Guide.
  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents.
  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • Shimadzu. (n.d.). GC Column Types & Selection Guide.
  • MsMetrix. (n.d.). GC/MS Quality Control.
  • ACS Publications. (2023, May 3). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
  • PubMed. (n.d.). Determination of medium- and long-chain perfluorocarboxylic acids in water by catalytic methylation with trimethylsilyl diazomethane and gas chromatography - Mass spectrometry analysis.
  • District of Columbia Department of Forensic Sciences. (2022, November 18). FCS09-SOP for Operating and Maintaining GC-MS and GC-FID Instruments.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • ResearchGate. (2021, October 13). What GC columns would be recommended to analyze polar and non-polar compounds in a gas?.
  • Utak. (2023, November 21). The Importance of Quality Control and Calibration in LC-MS/GC-MS Analysis.
  • PubMed. (2023, May 16). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry.
  • Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity.
  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook.
  • ResearchGate. (2015, November 25). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?.
  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenyl)benzoic acid. PubChem.
  • Little, J. L. (n.d.). Methyl Ester Derivatives for GC-MS: Easy Room Temperature Dilute and Shoot Sample Preparation Using Hexane Solution of Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing.
  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook.
  • The Organic Chemistry Tutor. (2021, February 22). Diazomethane Mechanism, Carboxylic Acid To Methyl Ester [Video]. YouTube.
  • ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544).
  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives.
  • ResearchGate. (n.d.). Mass spectrometry of carboxylic acid derivatives.
  • SpectraBase. (n.d.). Benzoic acid, 2-(2-methoxyphenoxy)-.

Sources

Application Notes & Protocols: The Strategic Use of 2-(2-Methoxyphenoxy)benzoic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2-(2-Methoxyphenoxy)benzoic acid. We will explore its fundamental properties, its own synthesis via classic organic reactions, and its critical role as a versatile intermediate in the synthesis of complex pharmaceutical agents, with a primary focus on the antihypertensive drug, Carvedilol.

Compound Profile and Strategic Importance

This compound (CAS No. 21905-73-7) is an aromatic carboxylic acid distinguished by a diaryl ether linkage.[1][2] This structural motif, combining a benzoic acid with a methoxyphenoxy group, is not merely incidental; it imparts enhanced solubility and tailored reactivity, making it a valuable building block in multi-step organic synthesis.[1][2] While it finds use in the agrochemical sector, its primary value in our field is as a sophisticated intermediate for crafting bioactive molecules.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 21905-73-7[2][4]
Molecular Formula C₁₄H₁₂O₄[1][2]
Molecular Weight 244.25 g/mol [1][2]
Appearance Off-white crystalline solid[1][2]
Melting Point 114-120 °C[1][2]
Purity ≥ 99% (HPLC)[1]
Storage Store at 2°C - 8°C[4]

The molecule's utility stems from its two primary functional groups: the carboxylic acid, which can be readily converted into esters, amides, or reduced to an alcohol, and the stable ether linkage, which forms the core of many larger structures.

The Genesis of a Key Intermediate: The Ullmann Condensation

To appreciate the application of this compound, it is instructive to understand its own synthesis. The formation of its diaryl ether backbone is a classic example of the Ullmann condensation , a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[5][6]

The causality behind this choice of reaction is its reliability for forming C(aryl)-O bonds, a notoriously difficult transformation. While modern palladium-catalyzed methods (like the Buchwald-Hartwig amination) exist for similar couplings, the Ullmann reaction remains a robust and historically significant method, especially for phenol couplings.[5][7] The reaction typically requires a copper catalyst (often Cu(I) salts or copper metal itself), a base, and high temperatures in a polar aprotic solvent.[5][8]

Ullmann_Condensation General Mechanism for Ullmann Condensation cluster_reactants Reactants cluster_cycle Catalytic Cycle ArylHalide Ar-X (e.g., 2-Chlorobenzoic acid) Cu_I Cu(I)X OxidativeAddition Oxidative Addition Phenol Ar'-OH (e.g., Guaiacol) Phenoxide Ar'-O⁻ Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Copper Cu(I) Catalyst Cu_Phenoxide Ar'-O-Cu(I) Cu_I->Cu_Phenoxide + Ar'-O⁻ - X⁻ Intermediate Ar(Ar'O)Cu(III)X Cu_Phenoxide->Intermediate + Ar-X Intermediate->Cu_I ReductiveElimination Reductive Elimination Product Ar-O-Ar' (Diaryl Ether) Intermediate->Product Reductive Elimination caption Fig 1. Simplified Ullmann Condensation Workflow.

Caption: Fig 1. Simplified Ullmann Condensation Workflow.

Core Application: Synthesis of Carvedilol

A prominent application of this compound is as a precursor for a key intermediate in the synthesis of Carvedilol . Carvedilol is a non-selective β-adrenergic blocker with α₁-blocking activity, widely used in the management of hypertension and heart failure.[9]

The benzoic acid itself is not used directly in the final coupling step. Instead, it is converted to the crucial primary amine, 2-(2-methoxyphenoxy)ethanamine . This transformation is a foundational two-step process in organic synthesis:

  • Amidation: The carboxylic acid is first activated (e.g., converted to an acyl chloride) and then reacted with ammonia or a protected amine equivalent to form the corresponding amide.

  • Reduction: The resulting amide is reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

The resulting amine, 2-(2-methoxyphenoxy)ethanamine, is a nucleophile that participates in the main bond-forming reaction to construct the Carvedilol backbone.

The Challenge: Impurity B Formation

The innovator's synthesis of Carvedilol involves the reaction of 2-(2-methoxyphenoxy)ethanamine with 4-(oxiran-2-ylmethoxy)-9H-carbazole.[9][10] A significant challenge in this epoxide-opening reaction is the formation of a bis-adduct, known as "Impurity B".[9][11] This occurs when the secondary amine formed after the initial reaction attacks a second molecule of the epoxide. This side reaction can account for 30-40% of the product mixture and is difficult to remove through purification.[9]

Carvedilol_Synthesis Carvedilol Synthesis Workflow cluster_precursor Precursor Synthesis cluster_main Main Reaction & Challenge Acid 2-(2-Methoxyphenoxy) benzoic acid Amine 2-(2-Methoxyphenoxy) ethanamine Acid->Amine 1. Amidation 2. Reduction Amine_node 2-(2-Methoxyphenoxy) ethanamine Epoxide 4-(oxiran-2-ylmethoxy) -9H-carbazole Reaction Epoxide Opening Epoxide->Reaction Amine_node->Reaction Carvedilol Carvedilol (Desired Product) Reaction->Carvedilol Desired Path ImpurityB Impurity B (Bis-Adduct) Reaction->ImpurityB Side Reaction Carvedilol->ImpurityB caption Fig 2. Synthetic route to Carvedilol and the formation of Impurity B.

Caption: Fig 2. Synthetic route to Carvedilol and the formation of Impurity B.

Protocol: An Improved Synthesis of Carvedilol via an N-Tosyl Intermediate

To circumvent the formation of Impurity B, modern synthetic approaches often employ a protecting group strategy. The following protocol is based on a facile synthesis that uses an N-tosyl protected intermediate, which prevents the secondary amine from reacting further.[10] This self-validating system ensures that only the primary amine is available for the initial coupling, and the protecting group is removed in a final, clean step.

Step 1: Synthesis of 2-(2-methoxyphenoxy)-N-tosylethanamine (6)

  • To a stirred solution of 2-(2-methoxyphenoxy)ethanamine (1 eq.) in dichloromethane (DCM), add triethylamine (1.2 eq.).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up: Wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-tosylated intermediate.

Step 2: Coupling with 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol (5)

  • To a stirred solution of toluene, add the N-tosylated intermediate (1.0 eq.) from Step 1.

  • Cool the mixture to 0-5°C and add 40% aqueous sodium hydroxide solution (approx. 2.5 mL per gram of tosyl-amine).

  • Add 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol (1.0 eq.) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.01 eq.).

  • Slowly heat the biphasic mixture to 80-85°C and maintain for 4-6 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the protected Carvedilol precursor.[10]

Step 3: Detosylation to Yield Carvedilol (1)

  • Dissolve the crude product from Step 2 in methanol.

  • Add magnesium turnings (excess, e.g., 5-10 eq.) portion-wise while stirring. The reaction is exothermic.

  • Reflux the mixture for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the mixture and filter to remove magnesium salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution and then brine.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield pure Carvedilol.

Table 2: Representative Reaction Summary

ReactantRoleEquivalentsPurpose
2-(2-methoxyphenoxy)ethanamineStarting Material1.0Nucleophile for epoxide opening
p-Toluenesulfonyl chlorideProtecting Group Reagent1.1Protects the amine to prevent bis-adduct formation
1-(9H-carbazol-4-yloxy)-3-chloropropan-2-olElectrophile1.0Provides the carbazole and propanol backbone
Sodium HydroxideBaseExcessFacilitates the coupling reaction
Magnesium in MethanolDeprotection ReagentExcessRemoves the tosyl protecting group
Expected Yield - - >75% over 3 steps (literature adapted)

This protective strategy elegantly solves the core issue of Impurity B, demonstrating the importance of process chemistry and rational design in pharmaceutical manufacturing.

Broader Pharmaceutical Potential

While the Carvedilol synthesis is a flagship application, the this compound scaffold is relevant in other therapeutic areas. Derivatives of phenoxybenzoic acids and related N-phenylanthranilic acids have been investigated for analgesic and anti-inflammatory activities.[12] Furthermore, the related 2-methoxybenzamide structure is a key pharmacophore in a new class of Hedgehog (Hh) signaling pathway inhibitors being developed as anticancer agents.[13] The core structure is also related to compounds studied for their ability to inhibit the binding of leukotriene B4 (LTB4) to its receptors, a process relevant to inflammatory responses.[2]

Safety and Handling

As with any laboratory chemical, proper handling of this compound and its derivatives is paramount.

Table 3: GHS Hazard Information

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[14]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

  • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[15]

  • Respiratory Protection: For operations generating dust, a NIOSH-approved respirator may be necessary.[15]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[14][16]

References

  • Notes A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermedi
  • Facile Synthesis of Carvedilol from Corresponding N-sulfonamides - JOCPR. [Link]
  • 2-Methoxybenzoic Acid in Organic Synthesis: Key Applic
  • SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL - Connect Journals. [Link]
  • 2-(2-Methoxyphenyl)benzoic acid | C14H12O3 | CID 263251 - PubChem. [Link]
  • An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)
  • BIO ACTIVE CARVEDILOL DERIV
  • SAFETY D
  • Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB. [Link]
  • Ullmann condens
  • This compound - FDER | UNR. [Link]
  • Ullmann reaction - Wikipedia. [Link]
  • Ullmann Reaction - Organic Chemistry Portal. [Link]
  • Synthesis of m-Aryloxy Phenols - Encyclopedia.pub. [Link]
  • Ullmann condensation using copper or copper oxide as the reactant.
  • Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. | Semantic Scholar. [Link]
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p

Sources

Application Notes and Protocols for 2-(2-Methoxyphenoxy)benzoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-Methoxyphenoxy)benzoic acid in the field of agrochemical research. This document outlines the synthesis, formulation, and detailed protocols for evaluating its potential as a novel herbicide, insecticide, and fungicide.

Introduction: The Potential of this compound in Agrochemicals

This compound is a member of the diphenyl ether class of compounds. This structural motif is of significant interest in agrochemical research, as many commercial herbicides share this core structure.[1][2] The primary mode of action for many diphenyl ether herbicides is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[3] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and, ultimately, plant death.[4]

Given its structural similarity to known PPO inhibitors, this compound presents a compelling candidate for development as a novel herbicide. Furthermore, the broader class of diphenyl ethers has shown potential for insecticidal and fungicidal activities, warranting a comprehensive evaluation of this compound's bioactivity profile.[5][6]

This guide provides the necessary protocols to synthesize, formulate, and screen this compound for its potential applications in crop protection.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via an Ullmann condensation reaction. This classic method for forming diaryl ethers involves the copper-catalyzed reaction of a phenol with an aryl halide.[3][7]

Protocol: Ullmann Condensation for this compound Synthesis

This protocol is adapted from the synthesis of the isomeric 2-(3-methoxyphenoxy)benzoic acid.[8]

Materials:

  • 2-Chlorobenzoic acid

  • Guaiacol (2-methoxyphenol)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Pyridine

  • Copper powder (Cu)

  • Cuprous iodide (CuI)

  • Sodium carbonate (Na₂CO₃) solution

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Activated charcoal

  • Acetic acid

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzoic acid (0.04 mol), guaiacol (0.08 mol), anhydrous potassium carbonate (0.08 mol), pyridine (0.02 mol), copper powder (0.2 g), and cuprous iodide (0.2 g) in 25 mL of water.[8]

  • Heat the mixture to reflux with constant stirring for 2 hours.[8]

  • After cooling, make the reaction mixture basic with a sodium carbonate solution and extract with diethyl ether to remove unreacted guaiacol.[8]

  • Acidify the aqueous layer with hydrochloric acid to precipitate the crude product.[8]

  • Filter the precipitate and dissolve it in a sodium hydroxide solution.

  • Treat the basic solution with activated charcoal and filter to remove impurities.

  • Acidify the filtrate with acetic acid to precipitate the purified this compound.[8]

  • Collect the final product by filtration, wash with cold water, and dry under vacuum.

  • Characterize the product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Diagram: Synthesis Workflow

Synthesis_Workflow Reactants 2-Chlorobenzoic Acid + Guaiacol + K2CO3 + Catalysts Reflux Reflux in Water (2 hours) Reactants->Reflux Basify Basify with Na2CO3 Extract with Diethyl Ether Reflux->Basify Acidify_HCl Acidify with HCl Precipitate Crude Product Basify->Acidify_HCl Purify Dissolve in NaOH Treat with Charcoal Filter Acidify_HCl->Purify Acidify_AcOH Acidify with Acetic Acid Precipitate Pure Product Purify->Acidify_AcOH Isolate Filter, Wash, and Dry Acidify_AcOH->Isolate Product This compound Isolate->Product

Caption: Ullmann condensation workflow for the synthesis of this compound.

Formulation for Agrochemical Screening

For laboratory and greenhouse bioassays, this compound must be formulated to ensure proper dispersion and uptake by the target organisms.

Protocol: Preparation of a Stock Solution and Test Formulations

Materials:

  • This compound (technical grade, >95% purity)

  • Acetone or Dimethyl sulfoxide (DMSO)

  • Tween® 20 or other suitable non-ionic surfactant

  • Distilled water

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of this compound by dissolving the appropriate amount in acetone or DMSO.

  • Test Solution Preparation:

    • For herbicidal and fungicidal assays, create a series of dilutions from the stock solution using distilled water.

    • Add a non-ionic surfactant, such as Tween® 20, to the final test solutions at a concentration of 0.1% (v/v) to improve wetting and spreading on plant and fungal surfaces.

    • For soil-applied herbicide tests, the surfactant may be omitted.

    • For insecticidal assays, the formulation may need to be adapted based on the application method (e.g., leaf dip, topical application).

Table: Example Dilution Series for Screening

Target Concentration (ppm)Volume of Stock (µL)Final Volume (mL)
1000100010
50050010
25025010
10010010
505010
101010

Herbicidal Activity Evaluation

The primary potential of this compound is as a herbicide. A tiered screening approach is recommended, starting with in vitro assays and progressing to whole-plant studies.

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay directly measures the inhibitory effect of the compound on its putative target enzyme.

Protocol: PPO Inhibition Assay

This protocol is adapted from established methods for assaying PPO inhibitors.[1][9]

Materials:

  • Spinach or other suitable plant material for chloroplast isolation

  • Extraction buffer (e.g., 330 mM sorbitol, 50 mM Tricine-KOH pH 7.9, 2 mM EDTA, 1 mM MgCl₂)

  • Protoporphyrinogen IX (Protogen) as substrate

  • This compound test solutions

  • Fluorometer or microplate reader capable of fluorescence measurement (Ex: ~405 nm, Em: ~630 nm)

Procedure:

  • Enzyme Preparation: Isolate chloroplasts from fresh spinach leaves. Lyse the chloroplasts to release the stromal fraction containing PPO.

  • Assay Reaction: In a microplate well, combine the PPO-containing stromal extract with a test concentration of this compound.

  • Initiate Reaction: Add protoporphyrinogen IX to start the reaction.

  • Incubation: Incubate the plate in the dark at a controlled temperature (e.g., 30°C) for a set time (e.g., 30 minutes).

  • Measurement: Measure the fluorescence of the product, protoporphyrin IX, using a fluorometer.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity).

Diagram: PPO Inhibition Pathway

PPO_Inhibition cluster_pathway Chlorophyll & Heme Biosynthesis Protogen Protoporphyrinogen IX PPO PPO (Protoporphyrinogen Oxidase) Protogen->PPO Oxidation ProtoIX Protoporphyrin IX PPO->ProtoIX Inhibitor This compound Inhibitor->PPO Inhibition

Caption: Inhibition of protoporphyrinogen oxidase (PPO) by this compound.

Whole-Plant Herbicidal Screening

Protocol: Pre- and Post-Emergence Herbicidal Assays

Target Species:

  • Broadleaf weeds: Redroot pigweed (Amaranthus retroflexus), Velvetleaf (Abutilon theophrasti)

  • Grass weeds: Barnyardgrass (Echinochloa crus-galli), Green foxtail (Setaria viridis)

  • Crop species (for selectivity): Soybean (Glycine max), Corn (Zea mays)

Procedure:

  • Planting: Sow seeds of the target species in pots containing a standard potting mix.

  • Pre-emergence Application: Within 24 hours of planting, apply the test solutions of this compound evenly to the soil surface.

  • Post-emergence Application: For post-emergence tests, allow the plants to grow to the 2-3 leaf stage before applying the test solutions as a foliar spray.

  • Growth Conditions: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light.

  • Evaluation: After 14-21 days, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) and compare them to untreated controls. Record the percent injury or growth reduction.

Insecticidal Activity Screening

While the primary target is herbicidal activity, the diphenyl ether scaffold warrants investigation for insecticidal properties.

Protocol: Insecticidal Bioassays

Target Species:

  • Lepidopteran: Tobacco cutworm (Spodoptera litura)

  • Hemipteran: Green peach aphid (Myzus persicae)

Procedure:

  • Leaf-Dip Bioassay (S. litura):

    • Dip leaves of a suitable host plant (e.g., cabbage) into the test solutions for 10-20 seconds.

    • Allow the leaves to air dry.

    • Place the treated leaves in a petri dish with second or third instar larvae of S. litura.

    • Record mortality after 24 and 48 hours.

  • Systemic Uptake Bioassay (M. persicae):

    • Apply the test solutions to the soil of potted host plants (e.g., bell pepper).

    • After 24 hours, infest the plants with adult aphids.

    • Record aphid mortality after 48 and 72 hours.

Fungicidal Activity Screening

The potential for fungicidal activity should also be explored.

Protocol: In Vitro Fungicidal Assay

Target Species:

  • Gray mold (Botrytis cinerea)

  • Sheath blight (Rhizoctonia solani)

Procedure:

  • Poisoned Food Technique:

    • Amend a molten potato dextrose agar (PDA) medium with the test solutions to achieve the desired final concentrations.

    • Pour the amended PDA into petri dishes.

    • Place a mycelial plug from a pure culture of the target fungus in the center of each plate.

    • Incubate the plates at 25°C.

    • Measure the radial growth of the fungal colony daily and compare it to an untreated control.

    • Calculate the percent inhibition of mycelial growth.

Physicochemical and Safety Information

A summary of the known properties and preliminary safety considerations for this compound is provided below.

Table: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₄H₁₂O₄[10]
Molecular Weight244.25 g/mol [10]
AppearanceOff-white crystals[10]
Melting Point114-120 °C[10]
Storage0-8 °C[10]

Safety Considerations:

  • General: Handle with care in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Toxicity: Specific toxicological data for this compound is limited. However, data for the related compound 2-methoxybenzoic acid suggests it may cause skin and serious eye irritation, as well as respiratory irritation.[11] Assume similar hazards for the title compound until specific data is available.

  • Environmental Fate: The environmental impact has not been thoroughly investigated. Dispose of waste in accordance with local, state, and federal regulations.[12]

Conclusion

This compound represents a promising scaffold for the development of new agrochemicals, particularly herbicides. The protocols outlined in this guide provide a robust framework for its synthesis, formulation, and comprehensive bioactivity screening. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and research objectives. Further studies into the precise mode of action, crop selectivity, and toxicological profile will be essential for the potential commercial development of this compound.

References

  • J&K Scientific. This compound | 21905-73-7. ([Link])
  • Scalla, R., Matringe, M., & Camadro, J. M. (1990). Recent Advances in the Mode of Action of Diphenyl Ethers and Related Herbicides.
  • Purdue University Cooperative Extension Service. Herbicide Mode-Of-Action Summary. ([Link])
  • Duke, S. O., & Kenyon, W. H. (1993). Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons: LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS. Plant Physiology, 102(3), 851-858.
  • Bowyer, J. R., Hallahan, B. J., Camilleri, P., & Howard, J. (1989). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: II. The Role of Photosynthetic Electron Transport in Scenedesmus obliquus. Plant Physiology, 91(4), 1390-1396.
  • FDER. This compound. ([Link])
  • Liu, X., et al. (2024). A new diphenyl ether with insecticidal activity from the mangrove endophytic fungus Aspergillus sp. GXNU-DY2-12.
  • Oklahoma State University Extension. Herbicide How-To: Understanding Herbicide Mode of Action. ([Link])
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 319-325.
  • BacMet D
  • Zhang, Z. F. (2011). 2-(3-Methoxyphenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1078.
  • PubChem. 2-(2-Methoxyphenylamino)benzoic acid. ([Link])
  • Zhang, Z. F. (2011). 2-(3-Methoxyphenoxy)benzoic acid. Acta Crystallographica Section E, E67, o1078.
  • Eureka | Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. ([Link])
  • Miao, Y., et al. (2022). Hemidesmus indicus (l)-derived 2-hydroxy-4-methoxy benzoic acid attenuates dna damage and autophagy in sk-mel28 cells via p-erk pathway. Pharmacognosy Magazine, 18(79), 653.
  • J&K Scientific. This compound | 21905-73-7. ([Link])
  • Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • Cimmino, A., et al. (2015). Fungal phytotoxins with potential herbicidal activity: chemical and biological characterization. Natural Product Reports, 32(11), 1629-1653.
  • Metcalf, R. L. (1977). Properties and actions of bridged diphenyl acaricides. Environmental Health Perspectives, 21, 83-91.
  • Al-Kahtani, M. D., et al. (2021). Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. Plants, 10(10), 2095.
  • Xuan, T. D., et al. (2007). Herbicidal and fungicidal activities and identification of potential phytotoxins from Bidens pilosa L. var. radiata Scherff. Weed Biology and Management, 7(2), 77-84.
  • ResearchGate. The main chemical structural formula of diphenyl ether herbicides. ([Link])
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Preethi, J., & P, R. (2017). Molecular docking analysis of syringic acid with proteins in inflammatory cascade. Journal of Pharmaceutical Sciences and Research, 9(10), 1801.
  • Gnanaprakash, K., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
  • ResearchGate. Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant)
  • Zhang, Z. F. (2011). 2-(3-Methoxyphenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1078.
  • University of Nottingham. New Material Could Replace Current Fungicides. ([Link])

Sources

The Versatility of 2-(2-Methoxyphenoxy)benzoic Acid: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, agrochemicals, and functional materials.[1] The strategic selection of starting materials, or building blocks, is paramount to the efficient and elegant synthesis of these complex structures. 2-(2-Methoxyphenoxy)benzoic acid has emerged as a highly versatile and valuable building block, offering a gateway to a diverse range of heterocyclic systems.[1] Its unique diaryl ether linkage, coupled with the ortho-disposed carboxylic acid and methoxy functionalities, provides a pre-organized framework for intramolecular cyclization reactions, leading to the formation of privileged scaffolds such as xanthones and dibenzo[b,f][1][2]oxazepin-11(10H)-ones.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound as a pivotal building block. We will delve into its fundamental properties, outline detailed protocols for its synthesis and subsequent transformation into key heterocyclic cores, and elucidate the underlying reaction mechanisms that govern these transformations. The protocols presented herein are designed to be robust and reproducible, empowering researchers to harness the full synthetic potential of this remarkable molecule.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is essential for its effective utilization in synthesis. The table below summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 21905-73-7[1][2]
Molecular Formula C₁₄H₁₂O₄[1][2]
Molecular Weight 244.25 g/mol [1][2]
Appearance Off-white crystalline solid[1][2]
Melting Point 114-120 °C[1][2]
Purity ≥ 99% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]

Synthesis of the Building Block: The Ullmann Condensation

The most common and effective method for the synthesis of this compound is the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction joins an aryl halide with an alcohol.[3] In this case, 2-chlorobenzoic acid is coupled with guaiacol (2-methoxyphenol).

Reaction Mechanism: A Copper-Catalyzed Pathway

The Ullmann condensation proceeds through a copper-catalyzed cycle. While the exact mechanism can be complex and dependent on the specific ligands and reaction conditions, a generally accepted pathway involves the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.[4]

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Reaction_Mixture Reaction Mixture 2-Chlorobenzoic_Acid->Reaction_Mixture Guaiacol Guaiacol (2-Methoxyphenol) Guaiacol->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Copper_Catalyst Copper Catalyst (e.g., CuI, CuO) Copper_Catalyst->Reaction_Mixture Solvent High-boiling polar solvent (e.g., DMF, Pyridine) Solvent->Reaction_Mixture Heating Heating (150-200 °C) Reaction_Mixture->Heating Workup Aqueous Workup & Acidification Heating->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Ullmann condensation workflow for synthesizing the title compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Chlorobenzoic acid

  • Guaiacol (2-methoxyphenol)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF) or Pyridine

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid (1 equivalent), guaiacol (1.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents).

  • Add copper(I) iodide (0.1 equivalents) to the flask.

  • Under a nitrogen atmosphere, add anhydrous DMF or pyridine to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 150-180 °C with vigorous stirring and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Acidify the aqueous mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Application in Heterocyclic Synthesis: Xanthones

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone framework that exhibit a wide range of biological activities.[5] this compound is an excellent precursor for the synthesis of methoxy-substituted xanthones via intramolecular Friedel-Crafts acylation, often referred to as an acid-catalyzed cyclization.[6]

Reaction Mechanism: Electrophilic Aromatic Substitution

The acid-catalyzed cyclization of this compound to form a xanthone is a classic example of an intramolecular electrophilic aromatic substitution reaction. A strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, protonates the carboxylic acid, which then eliminates water to form a highly reactive acylium ion. This electrophilic acylium ion is then attacked by the electron-rich methoxy-substituted aromatic ring, leading to the formation of the tricyclic xanthone core after deprotonation.

Workflow for the Synthesis of Methoxy-Substituted Xanthones

G Start This compound Reaction Intramolecular Friedel-Crafts Acylation Start->Reaction Cyclizing_Agent Cyclizing Agent (e.g., PPA, H₂SO₄) Cyclizing_Agent->Reaction Heating Heating Reaction->Heating Quenching Quenching with Ice-Water Heating->Quenching Purification Purification (Filtration & Recrystallization) Quenching->Purification Product Methoxy-Substituted Xanthone Purification->Product

Caption: Workflow for xanthone synthesis via acid-catalyzed cyclization.

Protocol 2: Synthesis of a Methoxy-Substituted Xanthone

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethanol or acetic acid for recrystallization

Procedure:

  • Place this compound (1 equivalent) in a round-bottom flask.

  • Add polyphosphoric acid (10-20 times the weight of the starting material) or concentrated sulfuric acid (5-10 equivalents) to the flask.

  • Heat the reaction mixture with stirring at 80-100 °C for 2-4 hours. The mixture will become viscous and may change color.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Allow the ice to melt completely, and a solid precipitate of the xanthone will form.

  • Collect the solid by vacuum filtration and wash it with copious amounts of deionized water until the washings are neutral to pH paper.

  • Further wash the solid with a saturated sodium bicarbonate solution to remove any unreacted starting material, followed by washing with deionized water.

  • Dry the crude product and recrystallize it from a suitable solvent such as ethanol or glacial acetic acid to obtain the pure methoxy-substituted xanthone.

Application in Heterocyclic Synthesis: Dibenzo[b,f][1][2]oxazepin-11(10H)-ones

Dibenzo[b,f][1][2]oxazepin-11(10H)-ones are a class of tricyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of this scaffold from this compound requires a multi-step approach, involving the formation of an amide intermediate followed by an intramolecular nucleophilic aromatic substitution.[7]

Synthetic Strategy: Amide Formation and Intramolecular Cyclization

The proposed synthetic route involves two key steps:

  • Amide Formation: this compound is first converted to its corresponding acid chloride, which is then reacted with 2-aminophenol to form the N-(2-hydroxyphenyl)-2-(2-methoxyphenoxy)benzamide intermediate.

  • Intramolecular Cyclization: The amide intermediate undergoes a base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr) reaction. The phenoxide, generated in situ, displaces a suitable leaving group on the other aromatic ring to form the seven-membered oxazepine ring. In the case of this compound, the cyclization would proceed via a Smiles rearrangement or a related intramolecular nucleophilic substitution pathway.

Workflow for the Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-ones

G cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Intramolecular Cyclization Start This compound Thionyl_Chloride Thionyl Chloride (SOCl₂) Start->Thionyl_Chloride Acid_Chloride 2-(2-Methoxyphenoxy)benzoyl Chloride Thionyl_Chloride->Acid_Chloride Amide_Formation Amide Bond Formation Acid_Chloride->Amide_Formation 2-Aminophenol 2-Aminophenol 2-Aminophenol->Amide_Formation Amide_Intermediate N-(2-hydroxyphenyl)-2-(2-methoxyphenoxy)benzamide Amide_Formation->Amide_Intermediate Cyclization Intramolecular SNAr / Smiles Rearrangement Amide_Intermediate->Cyclization Base Base (e.g., K₂CO₃, NaH) Base->Cyclization Heating Heating Cyclization->Heating Product Dibenzo[b,f][1,4]oxazepin-11(10H)-one Heating->Product

Sources

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 2-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of 2-(2-Methoxyphenoxy)benzoic Acid

This compound is a versatile aromatic carboxylic acid with significant applications in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a carboxylic acid ortho to a methoxyphenoxy group, provides a unique scaffold for the synthesis of a wide array of bioactive molecules.[1] The carboxylic acid moiety is a key functional handle, offering a gateway to a diverse range of derivatives with modified physicochemical properties and biological activities.

The strategic derivatization of this carboxylic acid group is a cornerstone in drug discovery and development. By converting the carboxylic acid into esters, amides, or other functional groups, researchers can fine-tune properties such as solubility, membrane permeability, metabolic stability, and target-binding interactions.[2] This guide provides a comprehensive overview of the principal strategies for derivatizing the carboxylic acid group of this compound, complete with detailed, field-proven protocols and an exploration of the underlying chemical principles.

Core Derivatization Strategies: A Chemist's Guide

The primary avenues for derivatizing the carboxylic acid group of this compound include esterification, amidation, and conversion to an acid chloride intermediate. The choice of strategy is dictated by the desired final product and its intended application.

  • Esterification: This process replaces the acidic proton of the carboxylic acid with an alkyl or aryl group, forming an ester.[3] Esters are often used to mask the polarity of the carboxylic acid, enhancing lipophilicity and potentially improving oral bioavailability of a drug candidate.

  • Amidation: The conversion of the carboxylic acid to an amide introduces a nitrogen-containing functional group. Amides are prevalent in pharmaceuticals due to their ability to form stable hydrogen bonds, a critical interaction for drug-receptor binding.

  • Acid Chloride Formation: The synthesis of the acyl chloride provides a highly reactive intermediate that can be readily converted into a wide variety of esters and amides under mild conditions.[4][5] This two-step approach is often favored for its efficiency and broad applicability.

The following sections will delve into the practical execution of these derivatization strategies, providing detailed protocols and insights into reaction optimization.

Protocol 1: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols under acidic catalysis.[6][7][8] The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[6][8][9]

Reaction Workflow: Fischer-Speier Esterification

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products Carboxylic_Acid This compound Reaction Reflux Carboxylic_Acid->Reaction Alcohol Alcohol (e.g., Methanol) Alcohol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Water Water (byproduct) Reaction->Water Purification Column Chromatography Workup->Purification Ester Ester Derivative Purification->Ester

Caption: Workflow for Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis of Methyl 2-(2-Methoxyphenoxy)benzoate
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.44 g, 10.0 mmol).

  • Reagent Addition: Add methanol (50 mL, a large excess) to the flask. While stirring, slowly add concentrated sulfuric acid (0.5 mL) as the catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[10]

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure methyl 2-(2-methoxyphenoxy)benzoate.

Reagent/SolventMolar Equiv.Amount
This compound1.02.44 g
MethanolExcess50 mL
Sulfuric Acid (conc.)Catalytic0.5 mL
Ethyl Acetate-~150 mL
Sodium Bicarbonate (sat. aq.)-As needed
Brine-50 mL

Table 1: Reagents and Solvents for Fischer-Speier Esterification.

Protocol 2: Carbodiimide-Mediated Amidation

Carbodiimide coupling is a widely used method for the formation of amide bonds from carboxylic acids and amines.[11] Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12] This intermediate then reacts with an amine to form the desired amide.[11][13]

Reaction Mechanism: Carbodiimide-Mediated Amidation

Carbodiimide_Amidation cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid This compound O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Amide Amide Derivative O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea Amine Primary or Secondary Amine Amine->Amide

Caption: Mechanism of Carbodiimide-Mediated Amidation.

Detailed Experimental Protocol: Synthesis of N-Benzyl-2-(2-methoxyphenoxy)benzamide
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.44 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the stirred solution, add EDC (2.30 g, 12.0 mmol) and 4-dimethylaminopyridine (DMAP, 0.12 g, 1.0 mmol) as a catalyst. Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add benzylamine (1.20 mL, 11.0 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure N-benzyl-2-(2-methoxyphenoxy)benzamide.

Reagent/SolventMolar Equiv.Amount
This compound1.02.44 g
EDC1.22.30 g
DMAP0.10.12 g
Benzylamine1.11.20 mL
Dichloromethane (anhydrous)-50 mL
1 M HCl-60 mL
Sodium Bicarbonate (sat. aq.)-60 mL
Brine-30 mL

Table 2: Reagents and Solvents for Carbodiimide-Mediated Amidation.

Protocol 3: Conversion to Acid Chloride and Subsequent Derivatization

For less reactive amines or to achieve faster reaction times, converting the carboxylic acid to a more reactive acid chloride is a highly effective strategy.[4] Thionyl chloride (SOCl₂) is a common reagent for this transformation.[14] The resulting acid chloride can then be reacted with a wide range of nucleophiles, such as alcohols or amines, to form the corresponding esters or amides.

Reaction Workflow: Two-Step Derivatization via Acid Chloride

Acid_Chloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Nucleophilic Acyl Substitution Carboxylic_Acid This compound Acid_Chloride 2-(2-Methoxyphenoxy)benzoyl Chloride Carboxylic_Acid->Acid_Chloride + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acid_Chloride Derivative Ester or Amide Derivative Acid_Chloride->Derivative + Nucleophile Nucleophile Alcohol or Amine Nucleophile->Derivative

Caption: Two-Step Derivatization via Acid Chloride Intermediate.

Detailed Experimental Protocol: Synthesis of 2-(2-Methoxyphenoxy)benzoyl Chloride and subsequent reaction with Ethanol

Step 1: Synthesis of 2-(2-Methoxyphenoxy)benzoyl Chloride

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend this compound (2.44 g, 10.0 mmol) in anhydrous toluene (40 mL).

  • Reagent Addition: Add thionyl chloride (2.2 mL, 30.0 mmol) dropwise to the suspension. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Reaction: Heat the mixture to reflux (approximately 110°C) for 2-3 hours, at which point the solution should become clear.

  • Isolation: After the reaction is complete, carefully remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-(2-methoxyphenoxy)benzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-(2-Methoxyphenoxy)benzoate

  • Reaction Setup: Dissolve the crude 2-(2-methoxyphenoxy)benzoyl chloride in anhydrous dichloromethane (DCM, 40 mL) in a 100 mL round-bottom flask under an inert atmosphere and cool to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of ethanol (0.88 mL, 15.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred acid chloride solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding water (30 mL). Separate the organic layer, and wash successively with 1 M HCl (30 mL), saturated aqueous sodium bicarbonate (30 mL), and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to obtain pure ethyl 2-(2-methoxyphenoxy)benzoate.

Reagent/Solvent (Step 1)Molar Equiv.Amount
This compound1.02.44 g
Thionyl Chloride3.02.2 mL
Toluene (anhydrous)-40 mL
DMFCatalytic1-2 drops

Table 3: Reagents for Acid Chloride Formation.

Reagent/Solvent (Step 2)Molar Equiv.Amount
2-(2-Methoxyphenoxy)benzoyl chloride1.0~2.63 g
Ethanol1.50.88 mL
Triethylamine1.52.1 mL
Dichloromethane (anhydrous)-50 mL

Table 4: Reagents for Esterification from Acid Chloride.

Conclusion and Future Perspectives

The derivatization of the carboxylic acid group of this compound is a pivotal step in the synthesis of novel compounds for pharmaceutical and agrochemical applications. The choice of derivatization strategy—be it direct esterification, amidation, or a two-step process via an acid chloride—provides researchers with a versatile toolkit to modulate the properties of the parent molecule. The protocols detailed in this guide offer robust and reproducible methods for achieving these transformations. Further exploration into alternative coupling reagents and catalytic systems may lead to even more efficient and environmentally benign derivatization processes, expanding the chemical space accessible from this valuable starting material.

References

  • Nakajima, N., & Ikada, Y. (Year). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Chemistry Steps. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Unknown. (n.d.).
  • LibreTexts. (2023).
  • JoVE. (2020).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
  • LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids into acid chlorides with SOCl2. [Link]
  • OperaChem. (2024).
  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]
  • Common Conditions. (n.d.). Acid to Acid Chloride. [Link]

Sources

scale-up synthesis of 2-(2-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-(2-Methoxyphenoxy)benzoic Acid

Introduction: A Versatile Diaryl Ether Intermediate

This compound (CAS No. 21905-73-7) is a key intermediate in the chemical and pharmaceutical industries.[1] Its diaryl ether structure is a common motif in pharmacologically active molecules and functional materials. This compound serves as a crucial building block in the synthesis of agrochemicals, such as herbicides, and as an intermediate for various medicinal compounds.[1][2] Furthermore, it finds application in polymer science to enhance the thermal stability and mechanical properties of materials.[2]

Given its industrial relevance, the development of a robust, scalable, and efficient synthetic protocol is of paramount importance. This application note provides a detailed guide for the via the Ullmann condensation, a classic and reliable method for the formation of aryl ethers.[3][4] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol optimized for larger scales, and outline the necessary safety and analytical procedures to ensure a high-quality product.

Synthetic Strategy: The Ullmann Condensation

The chosen synthetic route is the copper-catalyzed Ullmann condensation. This reaction involves the coupling of a phenol with an aryl halide and is one of the most established methods for constructing C-O bonds between aromatic rings.[4][5] While traditional Ullmann reactions were known for harsh conditions, modern adaptations have improved their efficiency.[5][6] The reaction proceeds by coupling 2-halobenzoic acid with guaiacol (2-methoxyphenol) in the presence of a copper catalyst and a base at elevated temperatures.

Overall Reaction Scheme

G cluster_product Product R1 2-Bromobenzoic Acid P1 This compound R1->P1 R2 Guaiacol (2-Methoxyphenol) R2->P1 C1 Copper(I) Catalyst (e.g., CuI, CuBr) C2 Base (e.g., K2CO3) C3 High-Boiling Solvent (e.g., DMF, NMP) C4 Heat (Δ) (>150 °C)

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism: A Copper-Catalyzed Cycle

The Ullmann condensation mechanism, while extensively studied, is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle.[4][7]

  • Formation of Copper(I) Phenoxide: The reaction initiates with the deprotonation of guaiacol by the base, followed by coordination to the Cu(I) catalyst to form a copper(I) phenoxide intermediate.

  • Oxidative Addition: The aryl halide (2-bromobenzoic acid) undergoes oxidative addition to the copper(I) center, forming a transient and highly reactive Copper(III) species.[4]

  • Reductive Elimination: This Cu(III) intermediate rapidly undergoes reductive elimination, forming the desired C-O bond of the diaryl ether product and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.

G CuI Cu(I) Catalyst CuPhenoxide Cu(I)-OAr' CuI->CuPhenoxide Phenoxide Guaiacol + Base → Ar'O⁻ Phenoxide->CuPhenoxide Forms Intermediate CuIII Cu(III) Intermediate (Ar)(Ar'O)Cu(I)X CuPhenoxide->CuIII Oxidative Addition ArylHalide 2-Bromobenzoic Acid (Ar-X) ArylHalide->CuIII CuIII->CuI Regenerates Catalyst Product Product (Ar-OAr') CuIII->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann condensation.

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a ~1 mole scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Materials and Equipment
Reagent/Material Formula MW ( g/mol ) CAS No. Supplier/Grade
2-Bromobenzoic acidC₇H₅BrO₂201.0288-65-3>98%
GuaiacolC₇H₈O₂124.1490-05-1>98%
Potassium CarbonateK₂CO₃138.21584-08-7Anhydrous, fine powder
Copper(I) IodideCuI190.457681-65-4>98%
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous
Ethyl AcetateC₄H₈O₂88.11141-78-6Technical Grade
Hydrochloric AcidHCl36.467647-01-037% (conc.)
Sodium HydroxideNaOH40.001310-73-2Pellets

Equipment: 5 L glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, nitrogen inlet, and heating mantle. Large filtration funnel (Büchner), and a vacuum drying oven.

Reagent Quantities
Reagent Moles Equivalents Mass/Volume
2-Bromobenzoic acid1.001.0201.0 g
Guaiacol1.201.2149.0 g
Potassium Carbonate2.502.5345.5 g
Copper(I) Iodide0.100.119.0 g
N,N-Dimethylformamide (DMF)--2.0 L
Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L reactor and ensure it is clean, dry, and leak-free. Purge the system with dry nitrogen for 15-20 minutes to establish an inert atmosphere.[7]

  • Charging Reagents: To the reactor, add N,N-dimethylformamide (2.0 L), followed by guaiacol (149.0 g, 1.2 mol), 2-bromobenzoic acid (201.0 g, 1.0 mol), anhydrous potassium carbonate (345.5 g, 2.5 mol), and finally copper(I) iodide (19.0 g, 0.1 mol).

    • Expert Insight: Adding the reagents in this order ensures the solids are well-dispersed in the solvent before heating commences. Potassium carbonate acts as the base and must be anhydrous to prevent side reactions.

  • Reaction Execution: Begin vigorous stirring and slowly heat the mixture to 150-155 °C. Maintain this temperature for 18-24 hours. The mixture will turn a dark brown/green color.

    • Causality: The high temperature is crucial to overcome the activation energy for the C-O bond formation in the Ullmann reaction.[3] Prolonged reaction time is necessary to drive the reaction to completion on a large scale.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots, quenching with dilute HCl, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the 2-bromobenzoic acid starting material indicates completion.

  • Cool-down and Filtration: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (< 40 °C) under gentle stirring. Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium bromide, excess potassium carbonate) and the copper catalyst. Wash the filtered solids with ethyl acetate (2 x 250 mL) to recover any trapped product.

  • Solvent Removal: Combine the filtrate and washes. Remove the DMF and ethyl acetate under reduced pressure using a rotary evaporator. This will yield a dark, viscous crude oil.

  • Purification via Acid-Base Extraction: a. Transfer the crude oil to a suitable separation funnel or vessel and dissolve it in 1.5 L of ethyl acetate. b. Add 1.5 L of a 2 M sodium hydroxide (NaOH) aqueous solution. Stir vigorously for 30 minutes. The product, being a carboxylic acid, will deprotonate and move into the aqueous layer as its sodium salt. c. Separate the layers. Keep the bottom aqueous layer and extract the top organic layer again with 500 mL of 2 M NaOH solution to ensure complete recovery. d. Combine the aqueous layers and cool them in an ice-water bath. e. Slowly acidify the cold aqueous solution by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 1-2. A thick, off-white precipitate of the desired product will form.[8]

  • Isolation and Drying: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove any residual inorganic salts. c. Dry the purified solid in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield: 195-220 g (80-90% of theoretical).

Safety and Handling

  • Solvents: DMF is a reproductive toxin and is readily absorbed through the skin. Handle only in a fume hood with appropriate gloves.

  • Reagents: 2-bromobenzoic acid and guaiacol are irritants. Avoid inhalation and skin contact. Potassium carbonate is a desiccant and can cause irritation.

  • Catalyst: Copper compounds are toxic. Avoid generating dust.

  • Reaction Conditions: High-temperature reactions require careful monitoring to prevent uncontrolled temperature excursions. Ensure the reactor is properly vented.

Product Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis Expected Result
Appearance Off-white to light beige crystalline solid[1]
Melting Point 114-120 °C[1][9]
HPLC Purity ≥ 99%[1]
¹H NMR Consistent with the structure of this compound.
Mass Spectrometry (ESI-) [M-H]⁻ calculated for C₁₄H₁₁O₄⁻: 243.07; found ~243.1

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By employing the copper-catalyzed Ullmann condensation, this method offers a reliable pathway to produce high-purity material suitable for research and industrial applications. The detailed explanation of the reaction mechanism, step-by-step procedure, and purification strategy provides researchers and drug development professionals with a robust framework for successfully scaling up the production of this valuable chemical intermediate.

References

  • Wikipedia. (2023). Ullmann condensation.
  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • J&K Scientific. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Monnier, F., & Taillefer, M. (2013). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 52(27), 6954-6971.
  • Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
  • ResearchGate. (2025). Ullmann condensation using copper or copper oxide as the reactant.
  • BYJU'S. (n.d.). Ullmann Reaction.
  • ACS Publications. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • European Patent Office. (1991). Method for the purification of benzoic acid - EP 0453022 A2.
  • National Institutes of Health. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
  • Wikipedia. (2023). Ullmann reaction.
  • NIST. (n.d.). Benzoic acid, 2-methoxy-.

Sources

laboratory preparation of 2-(2-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-(2-Methoxyphenoxy)benzoic Acid

Abstract

This document provides a comprehensive guide for the laboratory synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The protocol herein is centered on the Ullmann condensation, a robust and well-established method for the formation of diaryl ether linkages.[3][4] We present a detailed, step-by-step methodology, an exploration of the underlying reaction mechanism, safety protocols, and characterization data. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Significance

This compound is a versatile aromatic carboxylic acid whose structural motif is a precursor to more complex molecular architectures.[1] Its utility is primarily as a building block in organic synthesis, particularly in the creation of bioactive molecules for the pharmaceutical and agricultural sectors.[1][2] The synthesis of this diaryl ether is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction joins an aryl halide with an alcohol or phenol, in this case, 2-chlorobenzoic acid and guaiacol (2-methoxyphenol).[3] While traditional Ullmann conditions are often harsh, requiring high temperatures, modern advancements have improved the efficiency and scope of this valuable transformation.[3][5]

This application note provides an optimized protocol that leverages the fundamental principles of the Ullmann condensation to afford this compound in a reliable manner.

Reaction Principle and Mechanism

The synthesis proceeds via a copper-catalyzed nucleophilic aromatic substitution. The overall transformation is depicted below:

Reaction Scheme: 2-Chlorobenzoic Acid + Guaiacol → this compound

The reaction is believed to follow a catalytic cycle involving copper(I) as the active catalytic species.

Mechanistic Steps:

  • Deprotonation: A base, such as potassium carbonate or sodium hydroxide, deprotonates the hydroxyl group of guaiacol to form the more nucleophilic potassium or sodium guaiacolate.

  • Oxidative Addition: The copper(I) catalyst undergoes oxidative addition with 2-chlorobenzoic acid to form a copper(III) intermediate.

  • Ligand Exchange: The guaiacolate displaces a ligand on the copper center.

  • Reductive Elimination: The desired C-O bond is formed through reductive elimination, yielding the this compound product and regenerating the copper(I) catalyst.[4][6]

High reaction temperatures are typically necessary to overcome the significant activation energy required for the oxidative addition of the relatively unreactive aryl chloride.[3]

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success and safety of the synthesis.

ReagentCAS No.Molecular FormulaMolecular Wt. ( g/mol )Key Hazards
2-Chlorobenzoic acid118-91-2C₇H₅ClO₂156.57Skin & eye irritant.[7][8][9][10]
Guaiacol (2-Methoxyphenol)90-05-1C₇H₈O₂124.14Harmful if swallowed, skin & eye irritant.[11][12][13][14]
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Causes severe skin burns and eye damage.[15][16][17][18][19]
Copper(II) Sulfate (anhydrous)7758-98-7CuSO₄159.61Harmful if swallowed, eye irritant, toxic to aquatic life.[20][21]
Hydrochloric Acid (conc. HCl)7647-01-0HCl36.46Causes severe skin burns and eye damage, respiratory irritant.
Diethyl Ether60-29-7C₄H₁₀O74.12Extremely flammable, may form explosive peroxides.
Acetic Acid (glacial)64-19-7C₂H₄O₂60.05Flammable, causes severe skin burns and eye damage.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, work-up, and purification process.

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Product Work-up cluster_isolation Isolation & Purification A Combine 2-Chlorobenzoic Acid, Guaiacol, and NaOH Solution B Add Copper Sulfate Catalyst A->B C Heat Mixture to Reflux (Approx. 4-6 hours) B->C D Cool Reaction Mixture C->D Reaction Completion E Dilute with Water D->E F Extract with Diethyl Ether to Remove Impurities E->F G Separate Aqueous Layer F->G H Cool Aqueous Layer in Ice Bath G->H Proceed to Isolation I Acidify with HCl to Precipitate Product H->I J Filter Crude Product via Vacuum Filtration I->J K Recrystallize from Aqueous Acetic Acid J->K L Dry Final Product K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Prepare Base Solution: In a 250 mL beaker, carefully dissolve 8.0 g (0.2 mol) of sodium hydroxide pellets in 50 mL of deionized water. Caution: This process is highly exothermic; cool the beaker in an ice bath during dissolution.[15][17]

  • Combine Reactants: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6.26 g (0.04 mol) of 2-chlorobenzoic acid and 6.21 g (0.05 mol) of guaiacol.

  • Initiate Reaction: Add the prepared sodium hydroxide solution to the flask. The mixture will heat up. Add 0.5 g of anhydrous copper(II) sulfate as the catalyst.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain reflux with vigorous stirring for 4-6 hours. The color of the mixture will darken over time. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up - Impurity Removal: After the reflux period, allow the mixture to cool to room temperature. Transfer the dark solution to a 500 mL separatory funnel and dilute with 100 mL of water. Extract the aqueous solution twice with 50 mL portions of diethyl ether to remove any unreacted guaiacol and non-acidic impurities. Discard the organic layers.

  • Work-up - Product Precipitation: Transfer the aqueous layer to a 500 mL beaker and cool it in an ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise until the solution is strongly acidic (pH ~1-2, check with pH paper). A voluminous precipitate of crude this compound will form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water to remove inorganic salts.

  • Purification: Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as a mixture of acetic acid and water or aqueous ethanol, to yield the purified product.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically in the range of 60-75%.

Safety and Handling Precautions

Adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][15][22]

  • Ventilation: All steps, especially those involving volatile solvents (diethyl ether) or corrosive reagents (NaOH, HCl), must be performed inside a certified chemical fume hood.[8][23]

  • Reagent Handling:

    • Sodium Hydroxide: Highly corrosive and causes severe burns.[15][16][17] Avoid contact with skin and eyes. Handle solid pellets with forceps. The dissolution in water is highly exothermic.

    • 2-Chlorobenzoic Acid & Guaiacol: These are irritants.[7][13] Avoid inhalation of dust and direct contact with skin or eyes.[8][12]

    • Copper Sulfate: Harmful if swallowed and an eye irritant.[22][24] Avoid creating dust.

    • Acids (HCl, Acetic Acid): Highly corrosive and can cause severe burns and respiratory irritation.[25] Always add acid to water, never the other way around.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[7][12][15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][11][15] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15][22]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[16]

References

  • Sodium Hydroxide 40% - Safety Data Sheet. (n.d.).
  • Copper Sulphate 1M - Safety Data Sheet. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Guaiacol.
  • Rolfes Chemicals. (2024). Copper sulphate Safety Data Sheet.
  • Redox. (2021). Safety Data Sheet Copper sulphate, pentahydrate.
  • Tata Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide.
  • Chemical Suppliers. (2017). SAFETY DATA SHEET COPPER SULPHATE 5 H2O LRG.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium hydroxide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Copper(II) sulphate.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • International Union of Crystallography. (n.d.). 2-(3-Methoxyphenoxy)benzoic acid.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Eureka | Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • ResearchGate. (2025). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids.
  • ResearchGate. (2025). Ullmann condensation using copper or copper oxide as the reactant.
  • PubMed. (n.d.). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
  • ACS Publications. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • Chem-Impex. (n.d.). This compound.
  • J&K Scientific. (n.d.). This compound.
  • PubChem. (n.d.). 2-(2-Methoxyphenylamino)benzoic acid.
  • Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Taylor & Francis Online. (n.d.). Characterization and thermal analysis.
  • University of Toronto. (n.d.). Lab5 procedure esterification.

Sources

The Strategic Integration of 2-(2-Methoxyphenoxy)benzoic Acid Derivatives in Advanced Polymer Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Potential in Polymer Architectures

In the relentless pursuit of high-performance polymers, the thoughtful selection of monomers and additives is paramount. Aryl ether linkages, combined with carboxylic acid functionalities, offer a compelling structural motif for enhancing the thermal stability, mechanical robustness, and specialized properties of polymeric materials. 2-(2-Methoxyphenoxy)benzoic acid, while not extensively documented as a primary monomer in publicly available literature, represents a valuable building block and a structural analogue to compounds that have found utility in polymer science. Its rigid aromatic backbone, ether linkage, and reactive carboxylic acid group suggest its potential for incorporation into various polymer systems to impart desirable characteristics.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the established and potential applications of this compound and its structural analogues in polymer science. We will delve into its role as a precursor, its potential as a monomer in polycondensation reactions, and provide detailed, field-proven protocols for the synthesis of polymers from structurally similar benzoic acid derivatives. This document is designed to serve as a foundational resource, bridging theoretical potential with practical experimental guidance.

Part 1: this compound as a Precursor and Additive

While direct polymerization of this compound is not widely reported, its chemical structure lends itself to several key applications as a precursor or additive in polymer formulations.

Precursor to Functional Monomers

This compound can serve as a starting material for the synthesis of more complex, functionalized monomers. The carboxylic acid group can be readily modified to introduce polymerizable moieties, such as vinyl or acrylate groups, or to create bifunctional monomers for step-growth polymerization.

Enhancing Thermal and Mechanical Properties

The incorporation of rigid aromatic structures is a well-established strategy for increasing the glass transition temperature (Tg) and thermal stability of polymers.[1][2] Commercial suppliers note that this compound is incorporated into polymer formulations to improve these very properties.[3][4] The mechanism behind this enhancement lies in the restriction of segmental motion within the polymer chains, imparted by the bulky and rigid nature of the additive.

Part 2: Hypothetical Polymerization of this compound

Based on the principles of polymer chemistry and data from analogous systems, we can extrapolate the potential polymerization behavior of this compound. Due to the presence of a carboxylic acid group, the most probable route to forming a homopolymer would be through self-condensation to create a poly(ether-ester).

Proposed Polymerization Pathway: Self-Condensation

The self-condensation of this compound would proceed via the formation of an ester linkage between the carboxylic acid group of one monomer and a phenolic hydroxyl group that would need to be generated in situ, or more likely, direct polyesterification under forcing conditions. A more plausible pathway involves its use as a comonomer in the synthesis of aromatic polyesters.

Caption: Hypothetical polycondensation of this compound.

Part 3: Detailed Protocols for Analogous Polymer Systems

To provide actionable guidance, this section presents detailed protocols for the polymerization of structurally related benzoic acid derivatives. These protocols serve as a validated starting point for researchers interested in exploring the incorporation of similar aromatic ether carboxylic acids into polymer backbones.

Protocol: Synthesis of an Aromatic Polyester via Melt Polycondensation

This protocol is adapted from established methods for preparing aromatic polyesters and can be considered a starting point for the copolymerization of diols and diacids with this compound as a comonomer.

Objective: To synthesize a high molecular weight aromatic polyester.

Materials:

  • Aromatic dicarboxylic acid (e.g., terephthalic acid)

  • Aromatic diol (e.g., hydroquinone diacetate)

  • Comonomer: 4-acetoxybenzoic acid (as an analogue for an activated form of this compound)

  • Catalyst: Antimony(III) oxide (Sb₂O₃) or other suitable polycondensation catalyst

  • High-temperature, inert atmosphere reaction vessel with mechanical stirring and a distillation outlet.

Experimental Workflow:

Melt_Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge reactants and catalyst to vessel B Purge with inert gas (e.g., Nitrogen) A->B C Heat to melt reactants (~250-280°C) B->C D Hold for initial polycondensation (distill off byproduct) C->D E Apply vacuum and increase temperature (~280-300°C) D->E F Continue reaction under vacuum to increase molecular weight E->F G Cool under inert gas F->G H Isolate polymer G->H

Caption: Workflow for aromatic polyester synthesis via melt polycondensation.

Step-by-Step Procedure:

  • Reactor Setup: Charge the reaction vessel with equimolar amounts of the aromatic dicarboxylic acid and aromatic diol, along with the desired molar percentage of the 4-acetoxybenzoic acid comonomer. Add the catalyst (typically 50-300 ppm).

  • Inert Atmosphere: Assemble the apparatus, ensuring a tight seal. Purge the system with dry, inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen.

  • Initial Polycondensation (Ester Interchange): Begin mechanical stirring and gradually heat the reactor to a temperature sufficient to melt the reactants (typically 250-280°C). During this stage, the byproduct of the ester interchange reaction (e.g., acetic acid) will begin to distill. Maintain this temperature until the majority of the theoretical amount of byproduct has been collected.

  • High-Temperature Polycondensation: Gradually increase the temperature to 280-300°C while slowly applying a vacuum. The vacuum will facilitate the removal of the final traces of the byproduct and drive the equilibrium towards the formation of a high molecular weight polymer.

  • Monitoring: The progress of the polymerization can be monitored by the increase in the viscosity of the melt, which can be observed through the torque on the mechanical stirrer.

  • Polymer Isolation: Once the desired viscosity is achieved, discontinue heating and break the vacuum with an inert gas. Allow the reactor to cool to room temperature. The solid polymer can then be isolated.

Data Presentation: Expected Properties of Aromatic Polyesters

PropertyExpected Value/Characteristic
Glass Transition Temp. (Tg) High (> 150 °C)
Melting Temperature (Tm) Typically > 250 °C
Thermal Stability (TGA) High decomposition temperature (> 400 °C)
Solubility Generally insoluble in common organic solvents
Mechanical Properties High tensile strength and modulus
Protocol: Synthesis of Polyimides in Molten Benzoic Acid

This protocol highlights the use of benzoic acid as a catalytic solvent for the synthesis of polyimides, a class of high-performance polymers. This method could potentially be adapted for reactions involving this compound as a comonomer or additive.

Objective: To synthesize a fully imidized polyimide under mild conditions.

Materials:

  • Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)

  • Aromatic diamine (e.g., 4,4'-oxydianiline - ODA)

  • Benzoic acid (as the solvent and catalyst)

  • Reaction vessel with a mechanical stirrer and an inert gas inlet/outlet.

Experimental Workflow:

Polyimide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Melt benzoic acid in reaction vessel B Add aromatic diamine and dissolve A->B C Add aromatic dianhydride B->C D Heat to 140-150°C under inert gas flow C->D E Hold for 1-2 hours D->E F Precipitate polymer in a non-solvent (e.g., ethanol) E->F G Wash to remove benzoic acid F->G H Dry the polyimide powder G->H

Caption: Workflow for polyimide synthesis in molten benzoic acid.

Step-by-Step Procedure:

  • Reactor Setup: Charge the reaction vessel with benzoic acid and heat to its melting point (~122°C) under a slow stream of inert gas.

  • Monomer Addition: Once the benzoic acid is molten, add the aromatic diamine and stir until it dissolves. Then, add the aromatic dianhydride to the solution.

  • Polycondensation: Heat the reaction mixture to 140-150°C and maintain this temperature for 1-2 hours with continuous stirring and a slow inert gas flow to facilitate the removal of water.

  • Polymer Isolation: After the reaction is complete, cool the mixture slightly and pour it into a non-solvent such as ethanol or acetone to precipitate the polyimide.

  • Purification: The precipitated polymer should be thoroughly washed with the non-solvent to remove any residual benzoic acid.

  • Drying: Dry the purified polyimide powder in a vacuum oven.

Conclusion and Future Outlook

This compound and its structural motifs hold significant promise for the development of advanced polymeric materials. While its direct application as a primary monomer requires further investigation, its potential as a precursor and property-enhancing additive is clear. The protocols provided for analogous systems offer a solid foundation for researchers to explore the incorporation of this and similar structures into novel polymer architectures. Future research should focus on the direct polymerization of this compound, including detailed characterization of the resulting polymers, to fully unlock its potential in the field of polymer science.

References

  • Lund University.
  • Epps, T. H., III, & colleagues. (2020). Toward Sustainable Materials: From Lignocellulosic Biomass to High-Performance Polymers.
  • Kuznetsov, A. A., & colleagues. (2022).

Sources

Application Notes & Protocols: Development of Novel Anti-Inflammatory Agents from 2-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Diaryl Ether Scaffolds

Inflammation is a fundamental biological response to injury and infection, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and cardiovascular disorders.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[2] The diaryl ether motif is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-inflammatory properties.[3] The structure of 2-(2-Methoxyphenoxy)benzoic acid presents a promising starting point for the development of new anti-inflammatory agents, leveraging the established therapeutic potential of the diaryl ether core to create novel derivatives with potentially improved efficacy and safety profiles.

This guide provides a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of novel anti-inflammatory agents derived from this compound. The protocols are designed for researchers, scientists, and drug development professionals, offering detailed methodologies and the scientific rationale behind experimental choices.

Section 1: Synthesis of this compound Derivatives

The synthesis of diaryl ethers is classically achieved through the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[4] This method can be adapted for the synthesis of derivatives of this compound.

Rationale for Synthesis

The primary synthetic strategy involves the modification of the carboxylic acid group of this compound to generate a library of amide or ester derivatives. This approach is favored due to the relative ease of the reactions and the significant impact these modifications can have on the pharmacokinetic and pharmacodynamic properties of the final compounds.

General Protocol for Amide Derivative Synthesis

This protocol outlines a two-step process for the synthesis of amide derivatives from this compound.

Step 1: Acyl Chloride Formation

  • To a solution of this compound (1.0 eq) in toluene, add thionyl chloride (SOCl2) (1.2 eq).

  • Reflux the mixture for 3 hours.

  • Remove the solvent and excess SOCl2 under reduced pressure to obtain the crude 2-(2-Methoxyphenoxy)benzoyl chloride.

Step 2: Amidation

  • Dissolve the crude acyl chloride in a suitable solvent such as dimethylformamide (DMF).

  • Add a solution of the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in DMF dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide derivative.[5]

General Protocol for Ester Derivative Synthesis

Ester derivatives can be synthesized via Fischer esterification.

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H2SO4).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: In Vitro Screening Cascade

A tiered in vitro screening approach is essential to identify promising candidates for further development. This cascade begins with primary assays to assess anti-inflammatory activity and cytotoxicity, followed by more detailed mechanistic studies.

Primary Screening: Anti-Inflammatory Activity and Cytotoxicity

2.1.1. Rationale

The initial screening aims to identify compounds that inhibit key inflammatory mediators without causing significant cell death. The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[6] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[6] Therefore, selective inhibition of COX-2 is a desirable trait for new anti-inflammatory drugs to minimize side effects.[7] Cytotoxicity is a critical early assessment to eliminate compounds that are toxic to cells.[8]

2.1.2. Experimental Workflow: Primary In Vitro Screening

cluster_synthesis Synthesis cluster_screening Primary In Vitro Screening Synth Synthesize Library of This compound Derivatives COX_Assay COX-1/COX-2 Inhibition Assay Synth->COX_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT/LDH) Synth->Cytotoxicity_Assay Data_Analysis Data Analysis: Determine IC50 (COX) and CC50 (Cytotoxicity) COX_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Selection Select Lead Candidates: Potent COX-2 Inhibition Low Cytotoxicity Data_Analysis->Selection

Caption: Workflow for primary in vitro screening of synthesized compounds.

2.1.3. Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is adapted from commercially available colorimetric COX inhibitor screening kits.[9][10]

  • Preparation:

    • Prepare the assay buffer, heme, and either COX-1 or COX-2 enzyme solution.

    • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., celecoxib).

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well.

    • Add the test compounds, reference inhibitor, or vehicle control (e.g., DMSO) to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation and Detection:

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction with a stop solution (e.g., HCl).

    • Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) or by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[6][11]

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

2.1.4. Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8]

  • Cell Seeding:

    • Seed a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[12]

  • Compound Treatment:

    • Remove the medium and treat the cells with various concentrations of the test compounds for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Secondary Screening: Cellular Anti-Inflammatory Activity

2.2.1. Rationale

Compounds that show promising results in the primary screening should be further evaluated in a cell-based model of inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[14] This assay provides a more physiologically relevant assessment of a compound's anti-inflammatory potential.

2.2.2. Protocol: LPS-Induced TNF-α Release in RAW 264.7 Macrophages

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[12]

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours).[15][16]

  • Supernatant Collection:

    • Collect the cell culture supernatants.

  • TNF-α Measurement:

    • Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α release for each compound concentration.

    • Determine the IC50 value for the inhibition of TNF-α production.

Section 3: In Vivo Evaluation of Lead Candidates

The most promising compounds from in vitro screening should be advanced to in vivo models of inflammation to assess their efficacy in a whole-organism context.

Rationale for In Vivo Model Selection

The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[17][18] It is particularly useful for evaluating the efficacy of NSAIDs that inhibit prostaglandin synthesis.[19]

Experimental Workflow: In Vivo Efficacy Study

cluster_invivo In Vivo Efficacy Study Animal_Acclimation Animal Acclimation (e.g., Wistar Rats) Grouping Randomize Animals into Treatment Groups Animal_Acclimation->Grouping Dosing Administer Test Compound, Vehicle, or Positive Control Grouping->Dosing Induction Induce Paw Edema with Carrageenan Injection Dosing->Induction Measurement Measure Paw Volume at Multiple Time Points Induction->Measurement Analysis Data Analysis: Calculate Percentage Inhibition of Edema Measurement->Analysis Evaluation Evaluate Efficacy of Lead Candidate Analysis->Evaluation

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema in Rats

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimation and Grouping:

    • Acclimate male Wistar rats for at least one week before the experiment.

    • Randomly divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and test compound groups).[19]

  • Dosing:

    • Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before carrageenan injection.[17]

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[1]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).[19]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Section 4: Preliminary Pharmacokinetic and Toxicological Assessment

A preliminary assessment of the pharmacokinetic (PK) and toxicological properties of lead candidates is crucial for their further development.

Rationale

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its clinical success.[20][21] Early in vitro toxicity testing can help identify potential liabilities before committing to more extensive and costly in vivo studies.[22][23]

Recommended Preliminary Assays
  • Pharmacokinetics: While full PK studies are extensive, an initial assessment of plasma stability and metabolic stability in liver microsomes can provide valuable early insights.

  • Toxicology: In addition to the initial MTT assay, the Lactate Dehydrogenase (LDH) release assay can be performed. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, providing a measure of cytotoxicity.[24]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Screening Data Summary

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)CC50 (RAW 264.7) (µM)TNF-α Inhibition IC50 (µM)
Lead 1
Lead 2
Celecoxib

Table 2: In Vivo Efficacy Data Summary (Carrageenan-Induced Paw Edema)

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3h% Inhibition of Edema at 5h
Vehicle -00
Indomethacin 5
Lead 1 10
Lead 1 30

Conclusion

The development of novel anti-inflammatory agents from this compound represents a promising avenue for drug discovery. By following the structured approach outlined in these application notes, from targeted synthesis to a systematic in vitro and in vivo screening cascade, researchers can efficiently identify and characterize lead candidates with the potential for further preclinical and clinical development. The emphasis on understanding the mechanism of action, particularly COX-2 selectivity, and early assessment of cytotoxicity will be critical for the successful translation of these compounds into safe and effective therapeutics.

References

  • Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema.
  • Brooks, P. M., & Day, R. O. (1991). Nonsteroidal antiinflammatory drugs--differences and similarities. The New England journal of medicine, 324(24), 1716–1725.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Gepdiremen, A., Mshvildadze, V., Süleyman, H., & Elias, R. (2005). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy research : PTR, 19(8), 717–719.
  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?
  • Cristau, M., Collière, V., Gatet, L., Lebrun, A., Martinez, J., & Amblard, M. (2005). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic letters, 7(12), 2485–2487.
  • Lau, B., Bhushan, A., & Tuszynski, J. A. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International journal of molecular sciences, 24(23), 16999.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Gierse, J. K., Koboldt, C. M., Walker, M. C., Seibert, K., & Isakson, P. C. (1999). Kinetic basis for selective inhibition of cyclo-oxygenase-2. The Biochemical journal, 339 ( Pt 3), 607–614.
  • Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177.
  • Ballo, N., Sanogo, R., & Dembélé, L. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(5), 78-86.
  • Creative Biolabs. (n.d.). In Vitro Toxicity Test Services.
  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • ResearchGate. (n.d.). Examples of COX-2 inhibitors of diaryl or aryl heteroaryl ethers and thioethers.
  • SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.
  • YouTube. (2025). Cytotoxicity Assays: How We Test Cell Viability.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Rietschel, E. T., Kirikae, T., Schade, F. U., Mamat, U., Schmidt, G., Loppnow, H., ... & Brade, H. (1994). Bacterial endotoxin: molecular relationships of structure to activity and function. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 8(2), 217–225.
  • ResearchGate. (2025). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids.
  • ResearchGate. (n.d.). Inhibition of LPS-induced NO and TNF-α production in RAW 264.7....
  • ResearchGate. (2015). Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells?
  • ResearchGate. (n.d.). Selective COX-2 Inhibition by Diaryl Bicycloheterocycles.
  • PubMed. (2009). *Diaryl-dithiolanes and -isothiazoles: COX-1/COX-2 and 5-LOX-inhibitory, OH scavenging and anti-adhesive activities.
  • Zhang, Z. F. (2011). 2-(3-Methoxyphenoxy)benzoic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 5), o1078.
  • Serezani, C. H., Ballinger, M. N., Aronoff, D. M., & Peters-Golden, M. (2008). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Science signaling, 1(49), ra49.
  • PubMed Central. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition.
  • PubMed. (1993). Pharmacokinetic analysis of diethylcarbonate prodrugs of ibuprofen and naproxen.
  • PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
  • PubMed Central. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives.
  • PubMed. (n.d.). Enlarging the NSAIDs family: ether, ester and acid derivatives of the 1,5-diarylpyrrole scaffold as novel anti-inflammatory and analgesic agents.
  • PubMed. (n.d.). Emerging evidence in NSAID pharmacology: important considerations for product selection.
  • PubMed. (n.d.). Pharmacokinetic drug interactions with nonsteroidal anti-inflammatory drugs.
  • PubMed. (n.d.). Relevance of the pharmacokinetics of non-steroidal anti-inflammatory drugs (NSAIDs) in children.

Sources

Troubleshooting & Optimization

Technical Support Center: Ullmann Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Ullmann diaryl ether synthesis. This guide is designed for researchers, chemists, and process development professionals who utilize this powerful C-O cross-coupling reaction. Here, we will address common experimental challenges, delve into the mechanistic reasons behind them, and provide robust, field-proven troubleshooting strategies to enhance your reaction outcomes.

Troubleshooting Guide: Common Side Reactions & Low Yields

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during Ullmann diaryl ether synthesis.

Question 1: My reaction suffers from low yield, and the primary byproduct is the homocoupling of my aryl halide (Ar-X → Ar-Ar). Why is this happening and how can I suppress it?

Answer:

Aryl halide homocoupling is a classic and often frustrating side reaction in Ullmann condensations.[1][2] It arises from the reaction of two molecules of the aryl halide with the copper catalyst, leading to a biaryl product instead of the desired diaryl ether.[3][4][5] This pathway competes directly with the desired cross-coupling of the aryl halide and the phenol.

Mechanistic Insight: The currently accepted mechanism for Ullmann reactions involves an oxidative addition of the aryl halide to a Cu(I) species to form an Ar-Cu(III)-X intermediate.[4][6] Homocoupling is thought to occur via two main pathways branching from this cycle:

  • Reductive Elimination: Two aryl copper intermediates can undergo reductive elimination to form the Ar-Ar bond.

  • Disproportionation: An alternative pathway involves the disproportionation of organocopper intermediates.

The prevalence of homocoupling is highly dependent on reaction conditions and the electronic nature of the substrates.

Solutions & Optimization Strategies:

StrategyRationale & ExplanationRecommended Protocol Adjustments
Ligand Selection Ligands are crucial for stabilizing the copper catalyst and promoting the desired reductive elimination of the diaryl ether over homocoupling.[7][8] Effective ligands, such as N,N- or N,O-chelators, can sterically hinder the formation of biaryl intermediates or accelerate the C-O bond-forming step.[9]Screen a panel of ligands. N,N-dimethylglycine, 1,10-phenanthroline, and various amino acids have proven effective at reducing homocoupling and enabling milder reaction conditions.[9][10][11]
Temperature Control Classical Ullmann reactions often required high temperatures (>200 °C), which can promote homocoupling.[12][13] Modern, ligand-accelerated protocols allow for significantly lower temperatures.Lower the reaction temperature. With an effective ligand, temperatures in the range of 80-120 °C are often sufficient.[10][14]
Catalyst Choice The choice of copper source is critical. Cu(I) salts (e.g., CuI, CuBr) are generally preferred as they are the active catalytic species and do not require an initial reduction step.[7][15]Use a high-purity Cu(I) source like CuI. Ensure the catalyst is fresh, as oxidation to Cu(II) can impact reactivity.
Base Selection The base deprotonates the phenol to form the active nucleophile. An inappropriate base can lead to poor solubility or undesired side reactions.Use a moderately weak, soluble base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective choices.[16][17]
Question 2: I am observing significant amounts of my starting arene (Ar-H) as a byproduct. What causes this reductive dehalogenation and how can I prevent it?

Answer:

Reductive dehalogenation is another common side reaction where the aryl halide is reduced to the corresponding arene (Ar-X → Ar-H).[16] This process consumes the starting material and the catalyst, directly impacting the yield of the desired diaryl ether.

Mechanistic Insight: This side reaction typically occurs when the organocopper intermediate (Ar-Cu-L) is protonated by a proton source in the reaction mixture before it can react with the phenoxide. The source of protons can be residual water, the phenol itself (if not fully deprotonated), or certain solvents. Reductive dehalogenation is occasionally observed in the classical Ullmann reaction.[18]

Solutions & Optimization Strategies:

StrategyRationale & ExplanationRecommended Protocol Adjustments
Anhydrous Conditions Water is a primary culprit for reductive dehalogenation. It can hydrolyze the aryl halide and certain bases, introducing protons into the system.[16]Ensure all reagents, solvents, and glassware are rigorously dried. Use freshly distilled, anhydrous solvents. Consider adding activated molecular sieves (3 Å) to the reaction vessel.[16][17]
Solvent Choice Protic solvents are incompatible with the Ullmann reaction. Polar aprotic solvents like DMF, DMSO, or NMP are common, but must be anhydrous.[12] Non-polar solvents like toluene or xylene can also be effective and may reduce the incidence of this side reaction.[19]Use high-purity, anhydrous polar aprotic solvents. If dehalogenation persists, consider switching to a non-polar solvent like toluene.[16][19]
Base Stoichiometry Incomplete deprotonation of the phenol leaves a proton source in the reaction mixture.Ensure at least one equivalent of a suitable base is used to fully deprotonate the phenol.
Ligand Effects An effective ligand can accelerate the desired C-O coupling, making it kinetically more favorable than the competing dehalogenation pathway.[16]For electron-rich aryl bromides, N,N-dimethylglycine has been shown to be an effective ligand to minimize this side reaction.[16]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Ullmann diaryl ether synthesis? The reaction proceeds through a catalytic cycle.[4] A Cu(I) catalyst undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. This intermediate then coordinates with the deprotonated phenol (phenoxide). The final step is reductive elimination, which forms the C-O bond of the diaryl ether and regenerates the Cu(I) catalyst.[4][14]

Q2: How do I choose the right ligand? Ligand selection is often substrate-dependent. A screening of several ligand classes is recommended for a new reaction.[9] Generally, bidentate N,N- and N,O-chelating ligands are highly effective.[7][9] Examples include amino acids (like N,N-dimethylglycine), 1,10-phenanthroline, and salicylaldoxime.[7][9] These ligands accelerate the reaction, allowing for milder conditions and often suppressing side reactions.[10][20]

Q3: Is an inert atmosphere always necessary? While some modern protocols have been developed that can be run in air, running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended. This prevents the oxidation of the active Cu(I) catalyst to inactive Cu(II) species and minimizes oxidative side reactions.

Q4: My phenol is electron-poor. Why is the reaction not working well? The Ullmann reaction generally works best with electron-rich phenols and electron-poor aryl halides.[7][19] Electron-withdrawing groups on the phenol make it less nucleophilic, slowing down the desired coupling step. To improve yields with electron-poor phenols, you may need to use higher temperatures, a more reactive aryl halide (Ar-I instead of Ar-Br), or a more specialized, highly active ligand/catalyst system.

Visualizing the Reaction Pathways

To better understand the competition between the desired product formation and the common side reactions, the following diagram illustrates the key pathways in the Ullmann catalytic cycle.

Ullmann_Cycle CuI Cu(I)L OxAdd Oxidative Addition CuI->OxAdd + Ar-X CuIII Ar-Cu(III)(X)L OxAdd->CuIII LigEx Ligand Exchange CuIII->LigEx + Ar'O- Protonation Protonolysis CuIII->Protonation + H+ Homocoupling_path Dimerization/ Reductive Elimination CuIII->Homocoupling_path + Ar-Cu(III)(X)L CuIII_OAr Ar-Cu(III)(OAr')L LigEx->CuIII_OAr - X- RedElim Reductive Elimination CuIII_OAr->RedElim RedElim->CuI Regeneration Product Ar-O-Ar' (Desired Product) RedElim->Product Homocoupling Ar-Ar (Homocoupling) Dehalogenation Ar-H (Dehalogenation) Protonation->Dehalogenation Homocoupling_path->Homocoupling

Caption: Catalytic cycle of Ullmann ether synthesis and competing side pathways.

General Experimental Protocol

This protocol is a starting point for a modern, ligand-assisted Ullmann diaryl ether synthesis. Optimization will be required based on specific substrates.

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the Cu(I) catalyst (e.g., CuI, 5 mol%), the ligand (e.g., N,N-dimethylglycine, 20 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the phenol (1.2 equiv.), and anhydrous solvent (e.g., Toluene or DMF).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References
  • Slideshare. Ullmann reaction. [Link]
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • National Center for Biotechnology Information.
  • Wikipedia.
  • J&K Scientific LLC. Ullmann Reaction. [Link]
  • BYJU'S. Ullmann Reaction. [Link]
  • ACS Publications. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. [Link]
  • SciELO México.
  • MDPI.
  • Wikipedia. Ullmann reaction. [Link]
  • L.S.College, Muzaffarpur. Ullmann reaction. [Link]
  • OperaChem. Ullmann coupling-An overview. [Link]
  • National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
  • National Center for Biotechnology Information. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]
  • ACS Publications.
  • Morressier. Oxidative carbon-carbon (C-C)
  • ACS Publications. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]
  • Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
  • ResearchGate. (PDF) Kinetic studies of copper catalysed homocoupling reaction of Phenylboronic acids in aqueous micellar media. [Link]
  • ACS Publications. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. [Link]
  • ResearchGate. ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. [Link]
  • PubMed.
  • ACS Publications. Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(2-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(2-methoxyphenoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which is pivotal for creating various pharmacologically active molecules and advanced materials.[1] We will focus on the most common and challenging synthetic route: the copper-catalyzed Ullmann condensation. This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to improve your reaction yields and product purity.

Section 1: Core Reaction Principles: The Ullmann Condensation

The synthesis of this compound is typically achieved via an Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol.[2][3] In this specific case, a 2-halobenzoic acid (commonly 2-chlorobenzoic or 2-bromobenzoic acid) is coupled with 2-methoxyphenol (guaiacol).

Ullmann_Reaction_Scheme cluster_reactants Reactants cluster_product Product cluster_conditions Conditions R1 2-Halobenzoic Acid (X = Br, I) P This compound R1->P + R2 2-Methoxyphenol (Guaiacol) R2->P Catalyst Cu(I) Source (e.g., CuI, Cu₂O) Catalyst->P Base Base (e.g., Cs₂CO₃, K₂CO₃) Base->P Solvent Solvent (e.g., DMF, MeCN, Toluene) Solvent->P Ligand Ligand (Optional) (e.g., Phenanthroline) Ligand->P

Caption: General scheme for the Ullmann synthesis of this compound.

The reaction mechanism, while extensively studied, is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. Understanding this cycle is crucial for troubleshooting, as each step presents potential failure points.

Ullmann_Catalytic_Cycle CuI LₙCu(I)X OxAdd LₙCu(III)(Ar¹)(X)₂ CuI->OxAdd Oxidative Addition Coord [LₙCu(III)(Ar¹)(X)(OAr²)]⁻ OxAdd->Coord Ligand Exchange (Coordination) RedElim LₙCu(I)X Coord->RedElim Reductive Elimination Product Ar¹-O-Ar² (Product) Coord->Product HX HX Ar1X Ar¹-X (2-Halobenzoic Acid) Ar1X->OxAdd Ar2OH Ar²-OH (2-Methoxyphenol) Ar2OH->Coord Base Base Base->Ar2OH Deprotonation

Caption: Simplified catalytic cycle for the Ullmann C-O cross-coupling reaction.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction shows no conversion, or the yield is below 20%. What are the primary factors to investigate?

A: Low yield is the most frequent challenge in Ullmann couplings. It often stems from one or more suboptimal parameters rather than a single catastrophic failure. Here is a logical workflow to diagnose the issue.

Troubleshooting_Workflow Start Low/No Yield Observed Check_Reagents 1. Verify Reagent Purity & Integrity - Anhydrous Solvents? - Fresh Base? - Phenol Quality? Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Inert Atmosphere (N₂/Ar)? - Temperature Correct? Check_Reagents->Check_Conditions Reagents OK Fix_Reagents Use Anhydrous Solvents Dry Reagents Purify Phenol Check_Reagents->Fix_Reagents Issue Found Check_Catalyst 3. Evaluate Catalytic System - Copper Source Active? - Correct Base Used? - Ligand Needed? Check_Conditions->Check_Catalyst Conditions OK Fix_Conditions Ensure Dry Glassware Use Schlenk Line Calibrate Thermostat Check_Conditions->Fix_Conditions Issue Found Optimize Systematically Optimize Parameters (See Table 1) Check_Catalyst->Optimize System OK Fix_Catalyst Try Different Cu Source Switch Base (e.g., K₂CO₃ -> Cs₂CO₃) Add Ligand Check_Catalyst->Fix_Catalyst Issue Found Success Improved Yield Optimize->Success Fix_Reagents->Start Fix_Conditions->Start Fix_Catalyst->Start

Caption: A logical workflow for troubleshooting low yields in Ullmann synthesis.

Q: I suspect my reaction parameters are not optimal. How do I choose the right components to maximize yield?

A: The interplay between the copper source, base, solvent, and optional ligand is critical. Modern Ullmann protocols have moved away from harsh, high-temperature conditions by carefully selecting these components.[4][5][6]

Table 1: Optimization of Ullmann Reaction Parameters

ParameterOptions & ConsiderationsRationale & Expert Insight
Aryl Halide 2-Iodobenzoic acid > 2-Bromobenzoic acid >> 2-Chlorobenzoic acidThe C-X bond strength decreases from Cl to I, making the oxidative addition step (the rate-limiting step for less reactive halides) more favorable for aryl iodides and bromides.[5] While more expensive, 2-bromobenzoic acid often provides the best balance of reactivity and cost. The carboxylate group ortho to the halogen can assist in the reaction.[6]
Copper Source CuI, Cu₂O, Cu powder (activated)Cu(I) salts like CuI and Cu₂O are generally the most effective precatalysts as they can directly enter the catalytic cycle.[7] Metallic copper often requires higher temperatures to form the active Cu(I) species. Use 5-10 mol% of the catalyst.
Base Cs₂CO₃ > K₃PO₄ > K₂CO₃The base deprotonates the phenol. Cs₂CO₃ is highly effective in polar aprotic solvents due to its high solubility and the "caesium effect," which enhances the nucleophilicity of the phenoxide.[4][7] Use 2 equivalents relative to the limiting reagent. Ensure the base is finely powdered and anhydrous.
Solvent Polar Aprotic: DMF, NMP, MeCN. Non-polar: Toluene, Xylene.Polar aprotic solvents are traditional choices and often give good results.[2][8] However, some modern protocols show excellent yields in non-polar solvents like toluene, which can be easier to remove.[9] Critically, the solvent must be anhydrous, as water can lead to dehalogenation and other side reactions.[8] Using molecular sieves is highly recommended.[7]
Ligand 1,10-Phenanthroline, L-Proline, SalicylaldoximeWhile traditional Ullmann reactions were ligand-free, modern methods show that ligands significantly accelerate the reaction, allowing for lower temperatures (80-120 °C).[4][8] Ligands stabilize the copper center and facilitate the reductive elimination step. 1,10-Phenanthroline is a classic, effective choice. Use 10-20 mol%.
Temperature 80 - 140 °C (with ligand)Modern ligand-accelerated systems operate under much milder conditions than traditional protocols (>200 °C).[2][8] Start around 100-110 °C. If the reaction is slow, incrementally increase the temperature. If decomposition is observed, lower it.
Problem: Significant Side Product Formation

Q: My TLC or crude NMR shows multiple products. What are the likely side reactions and how can I suppress them?

A: Side product formation is common when reaction conditions are not optimal, especially at high temperatures or in the presence of impurities.

Table 2: Common Byproducts and Mitigation Strategies

ByproductFormation MechanismMitigation Strategy
Biphenyl-2,2'-dicarboxylic acid Homocoupling: Two molecules of the 2-halobenzoic acid react with each other.[10]This is favored at very high temperatures or with highly reactive copper. Lower the reaction temperature and consider using a ligand, which can favor the desired cross-coupling pathway.
Benzoic Acid Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.This is often caused by trace amounts of water or other protic impurities.[8] Crucially, use anhydrous solvents and reagents. Dry glassware thoroughly and run the reaction under an inert atmosphere (N₂ or Argon). Adding powdered 3 Å molecular sieves can be very effective.[7]
Polymeric/Tar-like material Decomposition: Starting materials or the product may decompose under excessively harsh conditions.Avoid excessively high temperatures (>150 °C). Ensure the reaction is not run for an unnecessarily long time after completion. Monitor by TLC.
Problem: Difficult Product Isolation and Purification

Q: I'm struggling to separate my product from the unreacted starting materials and catalyst.

A: Purification can be challenging because both a starting material and the product are carboxylic acids. A standard acid-base extraction workflow is the most effective method.

  • Post-Reaction Workup: After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the insoluble copper catalyst and inorganic salts.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with 1M HCl to remove any remaining basic ligands (like pyridine, if used) and to ensure all carboxylic acids are in their protonated, organic-soluble form.

  • Base Extraction: Extract the organic layer with a 1M solution of a weak base, such as sodium bicarbonate (NaHCO₃). Both this compound and any unreacted 2-halobenzoic acid will move into the aqueous layer as their sodium salts, leaving unreacted 2-methoxyphenol and non-acidic impurities in the organic layer.

  • Re-acidification and Isolation: Cool the aqueous layer in an ice bath and carefully re-acidify with concentrated HCl to a pH of 1-2. The desired product, along with unreacted starting acid, will precipitate out as a solid.[11]

  • Final Purification: Collect the solid by vacuum filtration. The primary remaining impurity will be the starting 2-halobenzoic acid. Recrystallization is the most effective final purification step. A solvent system like ethanol/water or toluene can be effective. For highly pure material, column chromatography on silica gel may be necessary, though it can be difficult with free carboxylic acids.[12]

Section 3: Frequently Asked Questions (FAQs)

Q: What is a reliable, optimized starting protocol for this synthesis?

A: See Section 4 for a detailed, step-by-step experimental protocol based on modern, ligand-accelerated Ullmann conditions.

Q: How do I effectively monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 7:3 Hexanes:Ethyl Acetate with a few drops of acetic acid. The acetic acid ensures the carboxylic acid spots are sharp and do not streak. The product will have a different Rf value than the two starting materials. Stain with potassium permanganate or view under UV light.

Q: Are there any viable alternative synthetic routes?

A: Yes, a palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful alternative, though it involves more steps.[11] This route typically involves coupling 2-methoxyphenylboronic acid with a methyl 2-halobenzoate, followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid. While often high-yielding, it is a C-C bond formation strategy followed by hydrolysis, whereas the Ullmann reaction forms the key C-O ether bond directly.

Section 4: Experimental Protocols
Protocol 1: Ligand-Accelerated Ullmann Synthesis

This protocol is adapted from modern, mild Ullmann procedures.[4][7]

  • Preparation: To a flame-dried Schlenk flask, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and anhydrous, finely powdered Cesium Carbonate (Cs₂CO₃, 2.0 equivalents).

  • Reagent Addition: Add 2-bromobenzoic acid (1.0 equivalent) and 2-methoxyphenol (1.2 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or toluene via syringe to achieve a concentration of approximately 0.5 M with respect to the 2-bromobenzoic acid.

  • Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC every 4-6 hours. The reaction is typically complete within 24-36 hours.

  • Workup and Purification: Once the starting material is consumed, cool the reaction to room temperature. Dilute with 10 volumes of ethyl acetate and filter through celite. Follow the acid-base extraction and recrystallization procedure detailed in Section 2.

Protocol 2: Product Purification by Recrystallization
  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or toluene) to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add a poor solvent (e.g., water if using ethanol; hexanes if using toluene) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the good solvent to redissolve the cloudiness.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry in a vacuum oven.

Section 5: References
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916). [Link][4][7]

  • Gupta, K., et al. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. [Link]

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

  • ResearchGate. (2025). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. ResearchGate. [Link]

  • Patsnap. (n.d.). Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Google Patents. (n.d.). The preparation method of the methoxy benzoic acid of 2 methyl 3. Google Patents.

  • Saha, B., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Zhang, Z.-F. (2011). 2-(3-Methoxyphenoxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(5), o1078. [Link]

  • ResearchGate. (2025). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds. ResearchGate. [Link]

  • Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Google Patents. (n.d.). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Google Patents.

  • Sathee, J. (n.d.). Chemistry Ullmann Reaction. Sathee Jee. [Link]

  • Google Patents. (n.d.). Purification of benzoic acid. Google Patents.

  • European Patent Office. (1991). Method for the purification of benzoic acid. European Patent Office. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Wikipedia. [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.

  • PubMed Central. (n.d.). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. PubMed Central. [Link]

  • Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.

Sources

Technical Support Center: Troubleshooting Low Yield in Copper-Catalyzed C-O Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for copper-catalyzed C-O coupling reactions, a cornerstone of modern synthetic chemistry for the formation of diaryl ethers and alkyl aryl ethers.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their Ullmann-type condensation reactions.[3][4] Drawing from established principles and field-proven insights, this document provides a structured approach to diagnosing and resolving common issues, ensuring the robustness and reproducibility of your synthetic endeavors.

Guiding Principles of Troubleshooting

Successful C-O coupling reactions hinge on a delicate interplay of catalyst, ligand, base, solvent, and substrate quality. A systematic, stepwise approach to troubleshooting is paramount. Before delving into specific issues, it is crucial to recognize that low yields are often multifactorial. Therefore, a logical progression of investigation, starting from the most common and easily verifiable factors, is recommended.

Here is a generalized workflow for troubleshooting, which will be expanded upon in the subsequent sections.

Troubleshooting_Workflow Start Low Yield Observed Reagent_Purity Verify Reagent Purity & Integrity Start->Reagent_Purity Reaction_Setup Check Reaction Setup & Conditions Reagent_Purity->Reaction_Setup Catalyst_System Evaluate Catalyst System Reaction_Setup->Catalyst_System Reaction_Parameters Optimize Reaction Parameters Catalyst_System->Reaction_Parameters Success Improved Yield Reaction_Parameters->Success

Caption: General troubleshooting workflow for low C-O coupling yields.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: The reaction shows low to no conversion of starting materials.

This is one of the most common issues and often points to fundamental problems with the reagents or the reaction setup.

Question: My Ullmann condensation reaction is showing little to no product formation. What are the first things I should check?

Answer:

When faced with a stalled reaction, a systematic check of your starting materials and reaction environment is the most effective first step.

  • Purity of Starting Materials: The quality of your aryl halide, alcohol/phenol, and base is critical. Impurities can poison the catalyst or participate in unwanted side reactions.[5][6] It is imperative to use reagents of high purity. For instance, trace water can lead to dehalogenation of the aryl halide, a common side reaction.[7]

    • Actionable Advice:

      • Verify the purity of your starting materials using techniques like NMR or GC-MS.

      • If purification is necessary, employ appropriate methods such as recrystallization, distillation, or column chromatography.

      • Ensure all reagents and solvents are thoroughly dried and the reaction is conducted under strictly anhydrous and inert conditions, especially if your protocol is sensitive to moisture and oxygen.[7]

  • Catalyst and Ligand Integrity: The copper source and the ligand are the heart of the catalytic cycle. Their activity can be compromised by improper storage or handling.

    • Copper(I) Source: Copper(I) salts, such as CuI, are susceptible to oxidation to catalytically less active Copper(II) species.[7]

    • Ligand Stability: Ligands, particularly phosphine-based ones, can degrade upon exposure to air.

    • Actionable Advice:

      • Use a fresh, high-purity copper source. If the bottle is old, consider opening a new one.[8]

      • Store ligands under an inert atmosphere and handle them using appropriate techniques (e.g., in a glovebox or using Schlenk lines) to prevent degradation.

  • Inert Atmosphere: Oxygen can lead to catalyst deactivation and promote undesirable side reactions.[7]

    • Actionable Advice:

      • Ensure your reaction vessel is properly purged with an inert gas like nitrogen or argon.

      • Degas your solvents prior to use through methods like sparging with an inert gas or freeze-pump-thaw cycles.[7][8]

Issue 2: The reaction is sluggish, with slow conversion and the formation of side products.

Slow reaction rates can be indicative of suboptimal reaction conditions or a poorly matched catalyst system for your specific substrates.

Question: My reaction is proceeding very slowly, and I'm observing significant dehalogenation of my aryl halide. How can I improve the rate and selectivity?

Answer:

A sluggish reaction with competing side reactions like dehalogenation suggests that the desired C-O bond formation is not the kinetically favored pathway.[7] Several factors can be adjusted to address this.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the copper catalyst and modulating its reactivity.[9][10] A ligand that is not well-suited for your substrate combination can lead to poor performance.

    • Actionable Advice:

      • Conduct a ligand screen. Diamine ligands, such as 1,10-phenanthroline and its derivatives, are often effective.[10][11] For sterically demanding substrates, more specialized ligands may be required.[12]

      • The introduction of a suitable ligand can often reduce the required reaction temperature and suppress side reactions.[7]

  • Base Selection and Strength: The base is critical for deprotonating the alcohol or phenol, but an inappropriate base can lead to catalyst deactivation or side reactions.[13][14]

    • Actionable Advice:

      • The choice of base is often substrate-dependent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[10][15]

      • For less acidic nucleophiles, a stronger base may be necessary. However, excessively strong bases can promote decomposition.

      • Theoretical studies suggest that carbonate bases can competitively bind to the copper center, leading to catalyst deactivation.[14] If you suspect this, consider screening alternative bases.

  • Reaction Temperature: Traditional Ullmann couplings often require high temperatures.[1][7] However, modern ligand-accelerated protocols can often be performed under milder conditions.[7]

    • Actionable Advice:

      • If your reaction is slow, a gradual increase in temperature may be beneficial.[7]

      • Conversely, if you are observing significant side product formation, lowering the temperature in conjunction with a more active catalyst/ligand system could improve selectivity.[7]

Data Presentation: Effect of Ligands on Reaction Yield

LigandCopper Source (mol%)BaseTemperature (°C)Yield (%)Reference
None5K₂CO₃140Low[9]
L-proline10K₂CO₃/t-BuOK60-100Up to 98[3]
Oxalohydrazide L10.05Cs₂CO₃110>99[9]
Diamine Ligands5K₃PO₄80-120High[10]
Issue 3: The reaction yield is inconsistent and not reproducible.

Lack of reproducibility often points to subtle, uncontrolled variables in the experimental setup or catalyst deactivation pathways that are not being adequately addressed.

Question: I'm getting variable yields for the same reaction. What could be causing this inconsistency?

Answer:

Inconsistent yields are frustrating and often indicate a sensitivity to factors that may not be immediately obvious. Catalyst deactivation is a primary suspect in such cases.

  • Catalyst Deactivation Pathways: Copper catalysts can deactivate through several mechanisms, including oxidation, aggregation (sintering), or poisoning by impurities or even the base.[14][16][17][18]

    • Oxidation: As previously mentioned, Cu(I) can oxidize to Cu(II). The presence of air will exacerbate this.

    • Aggregation: At higher temperatures, copper nanoparticles can sinter, reducing the available catalytic surface area.[17]

    • Poisoning: Certain functional groups on your substrates or impurities can irreversibly bind to the copper center. As noted, some bases can also act as competitive inhibitors.[14]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and yields by influencing the solubility of reagents and the stability of the catalyst.[19]

    • Actionable Advice:

      • Polar aprotic solvents like DMF, DMSO, and NMP are often effective.[12][19] However, in some systems, non-polar solvents like toluene or xylene can provide better results.[15]

      • A solvent screen is a valuable tool for optimization.

Experimental Protocol: Ligand Screening for Improved Yield and Reproducibility

  • Setup: Prepare a series of identical reaction vials, each charged with the aryl halide (1.0 equiv), alcohol/phenol (1.2 equiv), base (2.0 equiv), and a magnetic stir bar.

  • Inert Atmosphere: Place the vials in a glovebox or on a Schlenk line and establish an inert atmosphere.

  • Stock Solutions: Prepare stock solutions of the copper precursor (e.g., CuI) and a variety of ligands in degassed solvent.

  • Addition: Add the copper precursor stock solution (e.g., 5 mol%) and the respective ligand stock solution (e.g., 10 mol%) to each vial.

  • Reaction: Seal the vials and place them in a pre-heated reaction block at the desired temperature.

  • Monitoring: Monitor the reactions at regular intervals by TLC, GC, or LC-MS.

  • Analysis: After a set time (e.g., 24 hours), quench the reactions and analyze the crude reaction mixtures to determine the conversion and yield for each ligand.

Catalytic_Cycle CuI_L L-Cu(I)-X CuI_Nu L-Cu(I)-OR CuI_L->CuI_Nu Nucleophilic Substitution CuIII L-Cu(III)(Ar)(OR) CuI_Nu->CuIII Oxidative Addition CuIII->CuI_L Reductive Elimination Product Ar-OR CuIII->Product ArylHalide Ar-X Nucleophile R-OH + Base

Caption: A simplified catalytic cycle for copper-catalyzed C-O coupling.

Concluding Remarks

Troubleshooting low yields in copper-catalyzed C-O coupling reactions requires a methodical and informed approach. By systematically evaluating reagent quality, reaction setup, and the core components of the catalytic system—catalyst, ligand, and base—researchers can effectively diagnose and resolve the underlying issues. This guide provides a framework for this process, grounded in established chemical principles and practical experience. Remember that each reaction is unique, and a degree of empirical optimization is often necessary to achieve the desired outcome.

References

  • Current time information in Denver, CO, US. Google.
  • The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0) - ResearchGate. ResearchGate.
  • Technical Support Center: Optimizing Ullmann Condensation Reactions - Benchchem. Benchchem.
  • Mechanisms of Copper-Based Catalyst Deactivation during CO 2 Reduction to Methanol. Figshare.
  • Mechanisms of Copper-Based Catalyst Deactivation during CO 2 Reduction to Methanol. ResearchGate.
  • Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC - NIH. National Institutes of Health.
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa. Arkat USA.
  • Optimization of a Copper Catalyzed Cross Coupling Reaction. CORE.
  • Diamine Ligands in Copper-Catalyzed Reactions - PMC - PubMed Central - NIH. National Institutes of Health.
  • Deactivation of copper electrocatalysts during CO2 reduction occurs via dissolution and selective redeposition mechanism - Journal of Materials Chemistry A (RSC Publishing). Royal Society of Chemistry.
  • Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation | Organometallics - ACS Publications. ACS Publications.
  • Nonmetallic Heteroatom Engineering in Copper-Based Electrocatalysts: Advances in CO 2 Reduction - MDPI. MDPI.
  • Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions - ResearchGate. ResearchGate.
  • Deactivation of Copper Catalysts During CO2 Reduction Occurs via Dissolution and Selective Redeposition Mechanism | ChemRxiv. ChemRxiv.
  • Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides: reaction development and mechanistic insights - RSC Publishing. Royal Society of Chemistry.
  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society - ACS Publications. ACS Publications.
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC. National Institutes of Health.
  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews - ACS Publications. ACS Publications.
  • Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. ResearchGate.
  • Optimization of reaction conditions for copper-catalyzed regio-and stereoselective borylcupration of internal alkynes a - ResearchGate. ResearchGate.
  • Troubleshooting Ullmann Couplint : r/Chempros - Reddit. Reddit.
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - NIH. National Institutes of Health.
  • Ullmann reaction - Wikipedia. Wikipedia.
  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - MDPI. MDPI.
  • Typical copper-mediated Ullmann condensation reaction and presumptive mechanism. - ResearchGate. ResearchGate.
  • CHAPTER 2: Mechanistic Understanding of Copper‐Catalyzed Aryl–Heteroatom Bond Formation: Dependence on Ancillary Ligands - Books. Royal Society of Chemistry.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. MDPI.
  • Copper Cross-coupling by a Noncanonical Mechanism with Prof. Connor Delaney - YouTube. YouTube.
  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants - MDPI. MDPI.
  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. University of Turin.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Taylor & Francis Online.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. White Rose eTheses Online.
  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC - NIH. National Institutes of Health.
  • purity determination of the starting materials used in the synthesis of pharmaceutical substances - Biblioteka Nauki. Biblioteka Nauki.
  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives - MDPI. MDPI.
  • Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An - FDA. U.S. Food and Drug Administration.

Sources

Technical Support Center: Purification of 2-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(2-Methoxyphenoxy)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this versatile synthetic intermediate. The compound's synthesis, typically via an Ullmann condensation, often introduces a specific profile of impurities that can complicate isolation and purification. This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the most common issues encountered during the purification of this compound, focusing on the chemical rationale behind each problem and its solution.

Q1: My crude this compound has a green or blue tint. What is the cause and how do I remove it?

A1: A green or blue coloration in your crude product is almost always indicative of residual copper catalyst from the Ullmann condensation reaction used in its synthesis.[1][2] The Ullmann reaction utilizes copper(I) or copper(II) salts as catalysts or promoters to facilitate the C-O bond formation between an aryl halide and a phenol.[3][4] If not completely removed during the initial workup, these copper salts will co-precipitate with your product.

  • Causality: Copper salts, particularly copper(II) species, are intensely colored. Their presence, even in trace amounts, can discolor the final product. Furthermore, these metal residues can interfere with subsequent reactions, particularly palladium-catalyzed cross-couplings, or exhibit toxicity in biological assays.

  • Troubleshooting:

    • Aqueous Ammonia Wash: During the initial workup, washing the organic layer with a dilute aqueous solution of ammonia can help chelate and remove copper ions by forming the soluble deep-blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺.

    • Acid-Base Extraction: A robust acid-base extraction is highly effective. Dissolve the crude product in an organic solvent like ethyl acetate and extract the desired benzoic acid into an aqueous basic solution (e.g., 1M NaHCO₃ or Na₂CO₃). The copper salts will remain in the organic layer. The aqueous layer can then be separated and re-acidified to precipitate the pure product.

    • Recrystallization with a Chelator: Adding a small amount of a chelating agent like EDTA during recrystallization can help sequester residual copper ions in the mother liquor.

Q2: My TLC and NMR analyses show multiple spots/peaks close to my product. What are the likely side-products from the synthesis?

A2: The impurity profile is largely dictated by the Ullmann reaction conditions. High temperatures and prolonged reaction times can lead to several side-products.[1]

  • Common Impurities:

    • Unreacted Starting Materials: Residual 2-halobenzoic acid (e.g., 2-bromobenzoic acid) and guaiacol (2-methoxyphenol).

    • Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the aryl halide (e.g., biphenyl-2,2'-dicarboxylic acid) or oxidative coupling of the phenol. This is a classic side reaction in Ullmann couplings.[2]

    • Decarboxylation Product: At the high temperatures (>200 °C) often required for classical Ullmann reactions, the benzoic acid moiety can decarboxylate to yield 2-methoxydiphenyl ether.

    • Isomeric Products: If the starting guaiacol contains isomeric impurities (e.g., 3-methoxyphenol or 4-methoxyphenol), you will form the corresponding isomeric 2-(3/4-methoxyphenoxy)benzoic acids, which can be very difficult to separate.

  • Detection:

    • TLC: Use a solvent system like Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) with a few drops of acetic acid to prevent streaking of the carboxylic acid spot. This will help resolve the non-polar side-products from your more polar desired acid.[5]

    • ¹H NMR: Look for the absence of the guaiacol phenolic -OH peak and the characteristic aromatic splitting patterns of the starting materials. The biphenyl dicarboxylic acid will have a distinct downfield aromatic signal pattern.

    • LC-MS: This is the most powerful tool for identifying all components by their mass-to-charge ratio.[6]

Q3: I am attempting to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's going wrong?

A3: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This happens when the solution is cooled below the melting point of the solute-solvent mixture, which is depressed by the presence of impurities or when the compound's melting point is below the boiling point of the solvent.

  • Causality & Troubleshooting:

    • High Impurity Load: A significant amount of impurities can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture. Solution: First, perform a bulk purification step like an acid-base extraction or a quick filtration through a plug of silica gel to remove the majority of impurities before attempting recrystallization.

    • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or the boiling point of the solvent might be too high. Solution: Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[7] For this compound (M.P. 114-120 °C[8]), a mixed solvent system like Ethanol/Water, Isopropanol/Water, or Toluene/Hexane is often ideal. Start by dissolving the compound in the "good" solvent (e.g., ethanol) at an elevated temperature and then slowly add the "poor" solvent (e.g., water) until the solution becomes turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

    • Cooling Too Rapidly: Shock-cooling a highly concentrated solution can cause the product to crash out as an oil. Solution: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Slow cooling promotes the formation of well-ordered, pure crystals.[9]

Part 2: Troubleshooting Purification Workflows

This section provides a logical framework and detailed protocols for purifying this compound, from crude material to an analytically pure sample.

Decision-Making Workflow for Purification

The choice of purification strategy depends on the impurity profile and the desired final purity. This decision tree illustrates a logical approach.

G A Crude Product Analysis (TLC, ¹H NMR) B Significant Color? (Green/Blue) A->B C Multiple Spots/Side-Products? B->C No E Perform Acid-Base Extraction (Protocol 1) B->E Yes F Recrystallize with Charcoal (Protocol 2) C->F Yes (Major Impurities) G Standard Recrystallization (Protocol 2) C->G No (Minor Impurities) D Final Purity >99% Required? H Column Chromatography (Protocol 3) D->H Yes I Final Product D->I No E->C F->D G->D H->I

Caption: Purification strategy decision tree.

Protocol 1: Bulk Purification via Acid-Base Extraction

This protocol is the first line of defense to remove neutral organic impurities (like decarboxylated product or homocoupled side-products) and residual copper salts.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 3 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (Brine)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (approx. 10-20 mL per gram of crude material) in a separatory funnel.

  • Base Extraction: Add an equal volume of 1 M NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.

  • Re-extraction: Add another portion of 1 M NaHCO₃ to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. Repeat one more time to ensure complete extraction. The organic layer, containing neutral impurities and copper salts, can now be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M HCl dropwise while stirring until the solution is acidic (pH ~1-2, check with pH paper). A white precipitate of the purified benzoic acid will form.[10]

  • Isolation: Continue to stir the cold slurry for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified product in a vacuum oven. This material is now ready for final purification by recrystallization.

Protocol 2: Optimized Recrystallization

This protocol is designed to yield high-purity crystalline material after bulk impurities have been removed.

Materials:

  • Partially purified this compound

  • Ethanol (or Isopropanol)

  • Deionized water

  • Activated charcoal (decolorizing carbon), if needed

  • Erlenmeyer flask, hot plate, condenser

Procedure:

  • Solvent Selection: Place the acid into an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to just dissolve the solid at a gentle boil.

  • Charcoal Treatment (Optional): If the solution is still colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute weight). Re-heat the mixture to boiling for 5-10 minutes.[11]

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a clean receiving flask. Filter the hot solution quickly through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Well-formed crystals should appear. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.[9]

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Quantitative Data Summary
Purification StepTypical RecoveryTypical Purity (by HPLC)Key Impurities Removed
Acid-Base Extraction 85-95%90-98%Neutral organics, Copper salts
Recrystallization 70-90%>99%Structurally similar impurities, residual color
Column Chromatography 60-80%>99.5%Isomers, closely related side-products
Protocol 3: Flash Column Chromatography

For instances where recrystallization fails to remove stubborn impurities or when the highest possible purity is required.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetic acid

  • Chromatography column, flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the column.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb this onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate. Including 0.5-1% acetic acid in the mobile phase is crucial to ensure the carboxylic acid elutes as a sharp band and does not streak.[12]

  • Gradient: Gradually increase the polarity of the mobile phase. A typical gradient might be from 5% to 30% Ethyl Acetate in Hexane (with constant 1% acetic acid).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.

Part 3: Visualized Workflow

This diagram illustrates the integrated workflow combining the key purification steps.

G cluster_0 Bulk Purification cluster_1 Final Purification A 1. Dissolve Crude in EtOAc B 2. Extract with aq. NaHCO₃ A->B C 3. Separate Aqueous Layer B->C D 4. Acidify with HCl to Precipitate C->D E 5. Filter and Dry Solid D->E F 6. Dissolve in Hot EtOH E->F G 7. Add Hot H₂O to Cloud Point F->G H 8. Cool Slowly to Crystallize G->H I 9. Filter and Dry Crystals H->I J High Purity Product (>99%) I->J

Caption: Integrated acid-base extraction and recrystallization workflow.

References

  • J&K Scientific. This compound | 21905-73-7.
  • Wikipedia. Ullmann condensation.
  • FooDB. Showing Compound 2-Methoxybenzoic acid (FDB010544).
  • Organic Chemistry Portal. Ullmann Reaction.
  • Cheméo. Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9).
  • LibreTexts Chemistry. Recrystallization and Extractions of Organic Compounds. (2010-01-26).
  • ResearchGate. Ullmann condensation using copper or copper oxide as the reactant.
  • ResearchGate. A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids.
  • FAMU. Lab Report Recrystallization September 27, 2016.
  • MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022-08-18).
  • ARKAT USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • Google Patents. Purification of benzoic acid - US3235588A.
  • Patsnap. Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • Angelo State University. Recrystallization of Benzoic Acid.
  • ACS Publications. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (2004).
  • ACS Publications. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex.
  • PubMed. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012-07-17).
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • NIH National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • ResearchGate. Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases.
  • PubChem. 2-(2-Methoxyphenylamino)benzoic acid.
  • European Patent Office. METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. (2019-03-27).
  • ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • PubMed. Different Chromatographic Methods for Simultaneous Determination of Mefenamic Acid and Two of Its Toxic Impurities. (2017).
  • Google Patents. Process for the purification of benzoic acid - US4092353A.

Sources

Technical Support Center: Synthesis of 2-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the removal of persistent byproducts. Our approach is rooted in a deep understanding of the reaction mechanism and the chemical properties of the compounds involved, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected byproducts?

A1: The most prevalent method for synthesizing this compound is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of guaiacol (2-methoxyphenol) and 2-chlorobenzoic acid. While effective, this reaction can generate several byproducts that complicate purification.

The primary byproducts to anticipate are:

  • Unreacted Starting Materials: Residual guaiacol and 2-chlorobenzoic acid.

  • Homocoupling Products:

    • 2,2'-Dimethoxybiphenyl, formed from the coupling of two guaiacol molecules.

    • Diphenic acid, resulting from the coupling of two 2-chlorobenzoic acid molecules.

  • Decarboxylation Product: In some instances, particularly at very high temperatures, 2-chlorobenzoic acid may undergo decarboxylation to form chlorobenzene, which can then participate in other side reactions.

Q2: My final product is difficult to purify by simple recrystallization. Why is that?

A2: Simple recrystallization is often insufficient due to the similar polarities and solubilities of the desired product and the acidic byproduct, diphenic acid. Both are carboxylic acids and may co-crystallize. Furthermore, the neutral byproduct, 2,2'-dimethoxybiphenyl, can be trapped within the crystal lattice of the product. A multi-step purification approach is therefore essential for achieving high purity.

Q3: I am observing a persistent brown or dark color in my product, even after initial purification attempts. What is the likely cause?

A3: The dark coloration is often due to residual copper catalyst from the Ullmann reaction. Copper salts can be challenging to remove completely and may require specific workup procedures, such as an ammonia-ammonium chloride wash, to effectively sequester the copper ions into the aqueous phase.

Q4: How can I monitor the progress of my reaction and the effectiveness of my purification steps?

A4: Thin-Layer Chromatography (TLC) is an invaluable tool for both reaction monitoring and assessing purification. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes with a small amount of acetic acid (e.g., 95:4:1 Ethyl Acetate:Hexanes:Acetic Acid), can effectively separate the starting materials, product, and byproducts. The acetic acid helps to prevent streaking of the carboxylic acids on the silica plate. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product
  • Possible Cause: Incomplete reaction or significant formation of side products.

  • Troubleshooting Steps:

    • Reaction Conditions: Ensure your reaction is running under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Confirm that the temperature is optimal for the specific copper catalyst and ligand system you are using. Traditional Ullmann reactions often require high temperatures (150-200 °C), but modern ligand-accelerated protocols can proceed at lower temperatures.[3]

    • Purity of Starting Materials: Use high-purity guaiacol and 2-chlorobenzoic acid. Impurities can interfere with the catalytic cycle.

    • Catalyst Activity: If using copper powder, ensure it is activated. If using a copper salt, ensure it is anhydrous if the reaction is sensitive to moisture.

Issue 2: Presence of Neutral Byproducts (2,2'-Dimethoxybiphenyl) in the Final Product
  • Possible Cause: Inefficient separation of the neutral homocoupling product from the acidic desired product.

  • Troubleshooting Steps:

    • Acid-Base Extraction: This is the most effective method for removing neutral impurities from acidic compounds.[4][5][6] A detailed protocol is provided in the "Experimental Protocols" section. The principle is to deprotonate the acidic product and byproducts with a base, making them water-soluble, while the neutral byproduct remains in the organic phase.

Issue 3: Contamination with Acidic Byproducts (Diphenic Acid and Unreacted 2-Chlorobenzoic Acid)
  • Possible Cause: Similar solubility profiles of the acidic components, leading to co-purification.

  • Troubleshooting Steps:

    • Fractional Recrystallization: While challenging, it is possible to separate these acids by carefully selecting a recrystallization solvent system. A mixture of ethanol and water is a good starting point.[7] Due to its higher symmetry, diphenic acid may have a different solubility profile that can be exploited.

    • Column Chromatography: This is a more robust method for separating compounds with similar polarities. A silica gel column with a gradient elution of hexanes and ethyl acetate, with a small percentage of acetic acid, can effectively separate the desired product from the other acidic components.

Physicochemical Properties of Product and Byproducts

A thorough understanding of the physical and chemical properties of the desired product and potential impurities is critical for developing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound C₁₄H₁₂O₄244.25114-120[8]-Soluble in many organic solvents.[8]
GuaiacolC₇H₈O₂124.1426-29[9]205[9]Moderately soluble in water; highly soluble in ethanol, ether, and chloroform.[10][11][12]
2-Chlorobenzoic acidC₇H₅ClO₂156.57138-142[13][14][15]285[16]Sparingly soluble in water; soluble in ethanol and ether.[7][13]
2,2'-DimethoxybiphenylC₁₄H₁₄O₂214.26154-156-Soluble in chloroform and methanol.
Diphenic acidC₁₄H₁₀O₄242.23227-229[17][18][19]345.05 (est.)[17]Sparingly soluble in water; soluble in ethanol and acetone.[17][20][21]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral Byproducts

This protocol is designed to separate the acidic product and byproducts from the neutral homocoupling byproduct, 2,2'-dimethoxybiphenyl.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[22] Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The top layer will be the organic phase (containing neutral byproducts), and the bottom will be the aqueous phase (containing the sodium salts of the acidic compounds). Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Add a fresh portion of the NaHCO₃ solution to the organic layer in the separatory funnel and repeat the extraction process. Combine the aqueous extracts. This ensures the complete removal of all acidic components from the organic layer.[22]

  • Isolation of Neutral Byproducts: The organic layer can be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent evaporated to isolate the neutral byproducts for characterization or disposal.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper).[22] The acidic compounds, including the desired product, will precipitate out of the solution.

  • Collection: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly. This solid now contains a mixture of the acidic compounds, free from neutral impurities.

Protocol 2: Purification of Acidic Components by Column Chromatography

This protocol is for the separation of this compound from diphenic acid and unreacted 2-chlorobenzoic acid.

  • Preparation of the Column: Pack a glass chromatography column with silica gel using a slurry method with your initial eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the dried acidic precipitate from the acid-base extraction in a minimal amount of the mobile phase or a slightly more polar solvent mixture. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexanes with a small percentage of ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The addition of 0.5-1% acetic acid to the mobile phase is recommended to improve the peak shape of the carboxylic acids.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

Ullmann_Condensation_Byproducts cluster_byproducts Potential Byproducts Guaiacol Guaiacol reaction Ullmann Condensation (Cu Catalyst, Base, Heat) Guaiacol->reaction Chlorobenzoic_Acid 2-Chlorobenzoic Acid Chlorobenzoic_Acid->reaction Product This compound reaction->Product Unreacted_Guaiacol Unreacted Guaiacol reaction->Unreacted_Guaiacol Unreacted_Acid Unreacted 2-Chlorobenzoic Acid reaction->Unreacted_Acid Homocoupling_Guaiacol 2,2'-Dimethoxybiphenyl (Guaiacol Homocoupling) reaction->Homocoupling_Guaiacol Homocoupling_Acid Diphenic Acid (Acid Homocoupling) reaction->Homocoupling_Acid

Caption: Byproducts in the Ullmann synthesis.

Purification_Workflow start Crude Reaction Mixture (Product, Byproducts, Catalyst) extraction Step 1: Acid-Base Extraction (Separate Neutral from Acidic Components) start->extraction chromatography Step 2: Column Chromatography (Separate Acidic Components) extraction->chromatography recrystallization Step 3: Recrystallization (Final Polishing) chromatography->recrystallization end Pure this compound recrystallization->end

Caption: Recommended purification workflow.

References

  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Wikipedia. (2023). Acid–base extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • ChemBK. (n.d.). Diphenic acid.
  • Guidechem. (n.d.). Diphenic acid 482-05-3 wiki.
  • Solubility of Things. (n.d.). Guaiacol.
  • Cayman Chemical. (2022).
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Guidechem. (n.d.). Guaiacol 90-05-1 wiki.
  • CymitQuimica. (n.d.). CAS 118-91-2: 2-Chlorobenzoic acid.
  • Chemister.ru. (n.d.). 2-chlorobenzoic acid.
  • PubChem. (n.d.). 2-Chlorobenzoic Acid.
  • Sigma-Aldrich. (n.d.). 2-Chlorobenzoic acid 98%.
  • ChemicalBook. (2023). 2-Chlorobenzoic acid.
  • Wikipedia. (2023).
  • Chempedia - LookChem. (n.d.).
  • Chemcasts. (n.d.). Thermophysical Properties of guaiacol.
  • JoVE. (2020). Video: Extraction - Concept.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-methoxy- on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). 90-05-1 CAS MSDS (Guaiacol) Melting Point Boiling Point Density CAS Chemical Properties.
  • Chempressor. (n.d.). Guaiacol: A Deep Dive into its Chemical Properties and Safety Profile.
  • ChemBK. (n.d.). GAIACOL.
  • BenchChem. (2023).
  • BenchChem. (n.d.). This compound | 21905-73-7.
  • ChemicalBook. (n.d.). Diphenic acid CAS#: 482-05-3.
  • Sigma-Aldrich. (n.d.). Guaiacol (G5502)
  • Wikipedia. (2023). 2-Chlorobenzoic acid.
  • PubChem. (n.d.). 2-Chlorobenzoic Acid-d1.
  • Wikipedia. (2023). Guaiacol.
  • Wikipedia. (2023). Diphenic acid.
  • PubChem. (n.d.). 2-(2-Methoxyphenyl)benzoic acid.
  • ChemicalBook. (2023). Diphenic acid.
  • LBAO Chemicals. (n.d.). Diphenic acid | 482-05-3 | 98%.
  • Chem-Impex. (n.d.). This compound.
  • PubMed. (2014). A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology.
  • FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544).
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of 2-Hydroxy-6-methoxybenzoic Acid.
  • Chemical Bull Pvt. Ltd. (n.d.). Diphenic Acid | 482-05-3.
  • Biosynth. (n.d.). This compound | 21905-73-7 | FM53077.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Stability of 2-(2-Methoxyphenoxy)benzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Methoxyphenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity of your results.

Introduction to the Stability of this compound

This compound is an aromatic carboxylic acid containing a methoxy-substituted phenoxy group. Its chemical structure, featuring an ether linkage and a carboxylic acid moiety on separate aromatic rings, presents several potential stability concerns in solution. Understanding these liabilities is critical for accurate experimental design, data interpretation, and formulation development. The primary degradation pathways for this molecule are anticipated to be hydrolysis of the ether bond, particularly under acidic conditions, and potential photodegradation. Thermal degradation, primarily through decarboxylation, may also occur under elevated temperatures.[1][2]

This guide will provide a structured approach to identifying and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, the two most probable degradation pathways for this compound in solution are:

  • Acid-Catalyzed Hydrolysis of the Ether Linkage: The ether bond is susceptible to cleavage under acidic conditions.[3][4] This reaction is catalyzed by protons and would lead to the formation of 2-hydroxybenzoic acid (salicylic acid) and guaiacol (2-methoxyphenol). This is often the most significant stability concern for this class of compounds in acidic aqueous solutions.

  • Photodegradation: Aromatic ethers can undergo photodegradation upon exposure to light, particularly UV radiation.[5][6] The specific degradation products can be complex and may involve cleavage of the ether bond or modifications to the aromatic rings.

A potential, though less common in typical solution storage, degradation pathway is:

  • Thermal Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, leading to the loss of the carboxylic acid group and the formation of 2-methoxydiphenyl ether.[1][7][8] This is generally a concern under conditions of dry heat or in high-boiling point solvents at elevated temperatures.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution is a critical factor governing the stability of this compound.

  • Acidic pH (pH < 4): In acidic solutions, the ether linkage is prone to hydrolysis. The rate of this degradation is generally proportional to the concentration of hydronium ions. Therefore, the compound will be least stable at low pH.

  • Neutral to Mildly Acidic pH (pH 4-7): The compound is expected to be most stable in this range, as acid-catalyzed hydrolysis is minimized.

  • Alkaline pH (pH > 8): While ethers are generally stable to base, the carboxylic acid group will be deprotonated to form a carboxylate salt. This may influence the overall solubility and potentially the susceptibility to oxidative degradation, although significant hydrolysis of the ether bond is not expected under basic conditions.[9]

Q3: What is the recommended procedure for preparing and storing a stock solution of this compound?

A3: To ensure the stability of your stock solution, we recommend the following:

Recommended Solvents:

  • For immediate use, high-purity DMSO, DMF, or ethanol are suitable.

  • For aqueous experiments, prepare fresh solutions in a buffer with a pH between 5 and 7.

Storage Conditions:

  • Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • For aqueous solutions, sterile filter the solution to prevent microbial growth, which can alter the pH and degrade the compound.

Table 1: Recommended Storage Conditions for this compound Solutions

Solvent SystemRecommended TemperatureLight ProtectionMaximum Recommended Storage
Anhydrous Organic (DMSO, DMF)-20°C or -80°CAmber vials/foil wrapUp to 6 months (verify with internal stability data)
Aqueous Buffer (pH 5-7)2-8°C (short-term) / -20°C (long-term)Amber vials/foil wrapUp to 1 week at 2-8°C / Up to 3 months at -20°C

Q4: My analytical results show a new, unexpected peak over time. How can I identify if it's a degradant?

A4: The appearance of a new peak in your chromatogram is a common indicator of degradation. To confirm if this peak is a degradant, you should perform a forced degradation study. This involves intentionally exposing your compound to stress conditions to accelerate degradation and generate the potential degradants. By comparing the retention time of the new peak in your aged sample to the peaks generated in the forced degradation study, you can tentatively identify the degradation pathway. For definitive identification, techniques like LC-MS/MS are invaluable for determining the mass of the unknown peak and elucidating its structure.[10]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability issues.

Problem 1: Loss of compound potency or inconsistent results in bioassays.

  • Potential Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze your stock solution by HPLC-UV to confirm its concentration and purity.

    • Assess Stability in Assay Medium: Incubate the compound in your cell culture medium or assay buffer under the exact experimental conditions (e.g., 37°C, 5% CO2) for the duration of the experiment. Analyze samples at different time points (e.g., 0, 2, 8, 24 hours) by HPLC to quantify the remaining parent compound.

    • pH and Light Exposure: Measure the pH of your final assay solution. If it's acidic, consider using a more robust buffering system. Ensure that your experiments are conducted with minimal exposure to light.

Problem 2: Appearance of unknown peaks in HPLC analysis of aged solutions.

  • Potential Cause: Chemical degradation of the compound.

  • Troubleshooting Workflow:

G start Unknown Peak Observed check_blank Analyze a solvent blank and a matrix blank. start->check_blank is_contaminant Is the peak present in the blank? check_blank->is_contaminant contaminant Source is contamination. Investigate solvent, glassware, or matrix components. is_contaminant->contaminant Yes not_contaminant Peak is related to the compound. is_contaminant->not_contaminant No forced_degradation Perform a forced degradation study (acid, base, peroxide, heat, light). not_contaminant->forced_degradation compare_rt Compare retention time of the unknown with peaks from the forced degradation study. forced_degradation->compare_rt match_found Does the retention time match? compare_rt->match_found identify_pathway Tentative degradation pathway identified. (e.g., acid hydrolysis product). match_found->identify_pathway Yes no_match No match found. match_found->no_match No lc_ms Use LC-MS/MS to determine the mass of the unknown peak and propose a structure. no_match->lc_ms end Structure of degradant elucidated. lc_ms->end

Caption: Troubleshooting workflow for identifying unknown peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[11][12][13]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

2. Stress Conditions: (Target 5-20% degradation)[11]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C.

    • Sample at 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C.

    • Sample at 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature, protected from light.

    • Sample at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C.

    • Also, heat a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) at 60°C.

    • Sample at 1, 3, and 7 days.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in water:acetonitrile 50:50) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Sample after exposure.

3. Sample Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC-UV method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase:

  • A gradient elution is recommended to separate the parent compound from its more polar or less polar degradants.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • A starting gradient could be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 30% B

3. Other Parameters:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (a photodiode array detector is ideal for this).

4. Method Validation:

  • The method should be validated for specificity by demonstrating that the peaks for the parent compound and its degradants (from the forced degradation study) are well-resolved. Peak purity analysis should be performed.

Visualizing Potential Degradation

DegradationPathways Parent This compound Acid Acidic Conditions (H+/H2O) Parent->Acid Light Photolytic Stress (UV/Visible Light) Parent->Light Heat Thermal Stress (High Temperature) Parent->Heat Hydrolysis_Products Guaiacol + Salicylic Acid Acid->Hydrolysis_Products Ether Hydrolysis Photo_Products Complex Mixture (e.g., hydroxylated species, cleaved products) Light->Photo_Products Photodegradation Thermal_Product 2-Methoxydiphenyl ether + CO2 Heat->Thermal_Product Decarboxylation

Caption: Potential degradation pathways of this compound.

References

  • Degradation of benzoic acid and its derivatives in subcritical w
  • Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]
  • Studies on the Thermal Decomposition of Benzoic Acid and its Deriv
  • Studies on the Thermal Decomposition of Benzoic Acid and its Deriv
  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
  • Ether cleavage. Wikipedia. [Link]
  • Revised mechanism for the hydrolysis of ethers in aqueous acid.
  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry.
  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
  • Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate.
  • Ester Hydrolysis (Acidic and Basic Conditions). YouTube. [Link]
  • Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)
  • SOP for Forced Degradation Study.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]
  • HOW TO APPROACH A FORCED DEGRAD
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
  • Analytical Methods. Royal Society of Chemistry. [Link]
  • The Journal of Organic Chemistry.
  • Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin
  • Journal of Chemical Education.
  • Assay and Stability Testing. Kinam Park. [Link]
  • Stability indicating study by using different analytical techniques. IJSDR. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives.
  • Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. PubMed. [Link]
  • Degradation of 2-hydroxybenzoic acid by advanced oxidation processes.
  • Safety Data Sheet (SDS) Benzoic Acid. LPS.org. [Link]
  • This compound | 21905-73-7. J&K Scientific. [Link]
  • kinetic studies of degradation of benzoic acid and salicylic acid through ozonation, peroxone. Journal of Advanced Scientific Research. [Link]
  • The chemical structures of 4-(4-phenoxybenzoyl)benzoic acid derivatives.
  • 4-Phenoxybenzoic acid | C13H10O3 | CID 75182. PubChem. [Link]
  • Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. MDPI. [Link]
  • Degradation of 2,4-dihydroxibenzoic acid by vacuum UV process in aqueous solution: kinetic, identification of intermediates and reaction p

Sources

Technical Support Center: Preventing Homocoupling in Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diaryl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-O bond formation. Diaryl ethers are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science. However, their synthesis is often plagued by the formation of undesired homocoupled byproducts, which consume starting materials and complicate purification.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent homocoupling in your reactions, ensuring higher yields and purity of your target molecules.

Understanding the Enemy: Why Does Homocoupling Occur?

Homocoupling is the unwanted reaction of two identical coupling partners with each other. In the context of diaryl ether synthesis, this typically manifests as the formation of a biaryl species from two molecules of your aryl halide (Ar-X + Ar-X → Ar-Ar). This side reaction is a common challenge in both classic copper-catalyzed Ullmann reactions and modern palladium-catalyzed Buchwald-Hartwig couplings.[1][2]

The propensity for homocoupling is dictated by the delicate balance of rates within the catalytic cycle. If the rate of the parasitic homocoupling pathway becomes competitive with the desired cross-coupling pathway, significant byproduct formation will occur.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a lot of biaryl byproduct from my aryl halide. What is the most common cause?

A: The most frequent culprits are the presence of oxygen, suboptimal catalyst/ligand choice, or inappropriate reaction conditions (temperature and base).[3][4] For palladium-catalyzed reactions, oxygen can promote the homocoupling of organometallic intermediates.[3][5] In classic Ullmann reactions, high temperatures can drive the reductive coupling of aryl halides.[6][7]

Q2: Which is generally better for avoiding homocoupling: Ullmann or Buchwald-Hartwig?

A: Modern, ligand-accelerated Ullmann and Buchwald-Hartwig reactions often provide better selectivity than the classic high-temperature Ullmann condensation.[8][9] Buchwald-Hartwig reactions, with their well-defined catalysts and milder conditions, can offer excellent control.[2][10] However, the optimal choice is highly substrate-dependent.

Q3: Can my choice of base increase homocoupling?

A: Absolutely. The base plays a critical role.[11] A base that is too strong or too weak can disrupt the catalytic cycle. For Ullmann reactions, bases like potassium carbonate or cesium carbonate are often effective.[12][13] In Buchwald-Hartwig reactions, the choice is critical, with weaker bases sometimes minimizing side reactions.[4] It's an empirical parameter that often requires screening.

Q4: My aryl halide is electron-rich. Does this make homocoupling more likely?

A: Yes, electron-rich aryl halides can be more challenging. They tend to undergo oxidative addition more slowly, which can allow side reactions to become more competitive. Conversely, electron-poor aryl halides are often more reactive and can lead to higher yields of the desired diaryl ether in Ullmann-type reactions.[13]

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to diagnosing and solving homocoupling issues in your diaryl ether synthesis.

Issue 1: Significant Homocoupling of the Aryl Halide (Ar-Ar Formation)

This is the most common problem, leading to reduced yield and difficult purification.

Possible Causes & Solutions:

  • Oxygen Contamination (Primarily in Pd-catalyzed reactions): Oxygen can facilitate the oxidative homocoupling of palladium intermediates.

    • Solution: Implement rigorous deoxygenation protocols. Sparge your solvent and the reaction headspace with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to adding the catalyst.[5][14] Using a subsurface sparge is particularly effective.[5]

  • Suboptimal Ligand/Catalyst System: The ligand is the primary controller of the catalyst's reactivity and selectivity.

    • Solution (Buchwald-Hartwig): For C-O couplings, bulky, electron-rich biarylphosphine ligands are key to promoting the desired reductive elimination over side reactions.[8][10] If you are using a first-generation ligand, consider switching to a more advanced, sterically hindered ligand.

    • Solution (Ullmann): Ligands like N,N-dimethylglycine or 8-hydroxyquinoline can significantly accelerate the desired C-O coupling, allowing for lower reaction temperatures and minimizing the homocoupling pathway.[8][15]

  • Reaction Temperature is Too High: Excessive heat can provide the energy needed to overcome the activation barrier for the homocoupling side reaction, especially in classic Ullmann conditions.[9][16]

    • Solution: If using a modern, ligated system, try reducing the temperature. Many modern Ullmann and Buchwald-Hartwig protocols run efficiently between 80°C and 110°C.[9] If the reaction is too slow at lower temperatures, focus on optimizing the catalyst system first.

  • Incorrect Base Selection: The base's role is to deprotonate the phenol, but its nature also influences the catalyst's state and reactivity.[11]

    • Solution: Screen a panel of bases. In Ullmann reactions, the cation can have a significant effect, with potassium and cesium carbonates often being superior to sodium carbonate.[13][17] For base-sensitive substrates in Buchwald-Hartwig couplings, weaker bases like K₃PO₄ should be trialed.[8]

Issue 2: Low Overall Conversion with No Major Byproducts

Sometimes the reaction simply stalls, which can be a precursor to degradation and side reactions if left for extended periods or at high heat.

Possible Causes & Solutions:

  • Catalyst Deactivation: The active catalytic species may not be forming or is being poisoned.

    • Solution (Buchwald-Hartwig): Consider using a pre-catalyst. Pre-catalysts are air-stable and designed to generate the active Pd(0) species more reliably and efficiently upon exposure to the base in the reaction mixture.[18][19]

    • Solution (Ullmann): Ensure anhydrous conditions. Water can inactivate certain bases and interfere with the copper catalyst.[12][20] The addition of powdered 3 Å molecular sieves can be beneficial.[20]

  • Poor Substrate Reactivity: Sterically hindered or electronically unfavorable substrates can be challenging.

    • Solution: For sterically demanding substrates, ligands with larger cone angles are often required to create the necessary space around the metal center.[8] Increasing reagent concentration can also sometimes improve yields for hindered substrates.[17] Remember that for Ullmann-type reactions, electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol are favorable.[13]

Visualizing the Catalytic Cycle: Cross-Coupling vs. Homocoupling

To effectively troubleshoot, it is crucial to understand the mechanistic pathways involved. The diagram below illustrates a simplified catalytic cycle for a Buchwald-Hartwig C-O coupling, highlighting where the desired reaction occurs versus the parasitic homocoupling side-pathway.

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Aryl Halide (Ar-X) Complex1 L-Pd(II)(Ar)(X) OxAdd->Complex1 LigEx Ligand Exchange (Ar'OH, Base) Complex1->LigEx Phenol (Ar'OH) -HX Homocoupling Homocoupling Pathway Complex1->Homocoupling Transmetalation or Reductive Elimination Complex2 L-Pd(II)(Ar)(OAr') LigEx->Complex2 RedElim Reductive Elimination Complex2->RedElim Rate-Determining Step (Often) RedElim->Pd0 Catalyst Regeneration Product Ar-O-Ar' (Desired Ether) RedElim->Product Biaryl Ar-Ar (Byproduct) Homocoupling->Biaryl

Caption: Desired cross-coupling vs. homocoupling pathway.

The key to success is to select conditions (ligand, base, temperature) that maximize the rate of the green pathway (Reductive Elimination to form Ar-O-Ar') while minimizing the red pathway (Homocoupling).

Data-Driven Optimization

Systematic optimization is key. The following table provides a starting point for parameter selection based on literature precedents for Ullmann-type reactions.

ParameterCondition A (General Purpose)Condition B (For Electron-Rich Ar-X)Key Considerations & Rationale
Catalyst CuI (5 mol%)Cu₂O (5 mol%)CuI is a common and effective precursor. Cu₂O is also highly effective and can be less expensive.[20]
Ligand N,N-Dimethylglycine (10-20 mol%)8-Hydroxyquinoline (20 mol%)N,N-dimethylglycine is a robust, inexpensive ligand for a wide range of substrates.[8] Chelating ligands like 8-hydroxyquinoline can be effective for more challenging couplings.[15]
Base Cs₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Cs₂CO₃ is highly effective but more expensive; its solubility and the nature of the cesium phenoxide often promote the reaction.[20] K₃PO₄ is a strong, non-nucleophilic base that is also widely used.
Solvent Toluene or DioxaneAcetonitrileToluene is a good non-polar choice.[13] Acetonitrile can be very effective, especially with Cs₂CO₃.[20]
Temperature 90 - 110 °C80 - 100 °CModern ligated systems allow for significantly milder temperatures than classic Ullmann conditions (>200 °C).[9]
Additive 3 Å Molecular Sieves (optional)3 Å Molecular Sieves (optional)Crucial for ensuring anhydrous conditions, which prevents hydrolysis and improves selectivity.[12][20]

Validated Protocol: General Procedure for a Ligand-Accelerated Ullmann Diaryl Ether Synthesis

This protocol is a robust starting point for coupling an aryl bromide with a phenol, optimized to minimize homocoupling.

Materials:

  • Aryl Bromide (1.0 eq)

  • Phenol (1.2 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • N,N-Dimethylglycine (0.20 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 eq), phenol (1.2 eq), CuI (0.05 eq), N,N-dimethylglycine (0.20 eq), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe to achieve a concentration of approximately 0.5 M with respect to the aryl bromide.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously. A color change is typically observed as the reaction progresses.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl bromide and the formation of both the desired diaryl ether and the potential Ar-Ar homocoupled byproduct.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired diaryl ether.

Trustworthiness Check: The success of this protocol relies on the strict exclusion of air and moisture. The use of a well-defined ligand (N,N-dimethylglycine) allows for a lower, more controlled reaction temperature, which is the primary defense against thermally-driven homocoupling.[8]

References

  • Benchchem. Technical Support Center: Ullmann Diaryl Ether Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw86h3lX71zoOJ6if0bsCKM5MXamrDg8jkCJ4_TutQHec77OVivwMFS8tfP5FR7x9sRdsk9bE6xBk46aoWbdpMUl1M3W-YeNfo-KB7oNS5n0KcYBk-PfpC7iMy9Xa3yF64CV0XaZB5E6Zl0QTu_CCAEY56Il6DoT0dN3Hbu9vB67WOrfByEOZ7oZ-jpsJ4MsMLRdcW]
  • Organic Chemistry Portal. Ullmann Reaction. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
  • Nelson, T. D., & Crouch, R. D. (2004). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 104(2), 989-1052. [URL: https://pubs.acs.org/doi/10.1021/cr030629o]
  • OperaChem. Ullmann coupling-An overview. [URL: https://operachem.com/chemistry-blog/ullmann-coupling/]
  • Benchchem. strategies to minimize homocoupling in cross-coupling reactions with 1,1-Dibromo-2-chlorotrifluoroethane. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5OqEifcgLp0Mx_MPA9fNTfq1vy-X1wWtF85MJh_WES_3Ayik1bWYRzF0w_0GLbTBRe2v-DPr1FNnrbWTAAX0SHFckmqJ-G8nFGRLxzuazHdelSUr0w_ktdp60YOgU5uN6Ga1HBGsoDljSYOogHpf2EzJzGqYRiDkHri1WnIpq9q1xFMImfyGjyhX_EjbyVHYAL_m7JEaezjH6Mod8ewAeP-l34vDj4Jh5JR8CxQZsHa01XdPP0TrnIia6qLOOItTMiWup0iM=]
  • Varma, R. S., et al. (2010). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC. [URL: https://www.
  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. [URL: https://www.researchgate.net/post/How_to_prevent_metal_catalysed_homocoupling_reaction_of_boronic_acids]
  • Semmelhack, M. F., Helquist, P., & Jones, L. D. (1981). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol00002a001]
  • Nagy, T., et al. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8465135/]
  • Benchchem. Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 5-Iodofuran-2-amine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsWarGWBsM6WpxY_gkfpJt3ZlVmwtcqFgk8mKJvwgTzVHaNegfno7oRArruOXh6nTBHf0MR3IoIOnGr_Gsg0zjvJbhC2ebKsSY1ftbg7gzwNA7y6E-F_x9tsnJB3P9UwxHzeWSnv3Y2E3pMvp9L4GSwUE7czmwb1H9Azs9vNzkhzqDpMWKN4MDEZ4cs4SHauKzYx3o_y_0KGlB54G5_YsSLc2vAohF_LEBX-IEkHClH49Vx3A27jLvKeuVoxLIIB_wvXU=]
  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op0600418]
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [URL: https://pubs.acs.org/doi/10.1021/ol036515t]
  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [URL: https://www.organic-chemistry.org/synthesis/O1S/diaryl-ethers.shtm]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • Fors, B. P., & Buchwald, S. L. (2009). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 11(18), 4140-4143. [URL: https://pubs.acs.org/doi/10.1021/ol9016782]
  • Gelman, D., & Buchwald, S. L. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105-1111. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3408220/]
  • Benchchem. effect of temperature on the rate of diaryl ether formation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYLuKem3lSwcfRoDIRFWtyCsyu9L7zWYFDgorVR1-GaxNsSk5fN4JqMUCDvEKu83_KmvInUSfYv_O1QQUsTCdE-e0y21tEQblJ67UQBd1y6WRvs8GOj6uYrYqKVCcvoHnUor0wUKsBGco-3Y6QKmS3VGYpMs2KZKJUY5ahhGeGEGOU1r1ZR3qnYIH8yBElEdtLaJmEa-RCdg==]
  • ResearchGate. Impact of the reaction temperature on the selectivity (at 95% conv. of...). [URL: https://www.researchgate.net/figure/Impact-of-the-reaction-temperature-on-the-selectivity-at-95-conv-of-MF-to-phenol-1_fig3_323633633]
  • Benchchem. Strategies to minimize homocoupling in Suzuki reactions of boronic acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx5AC0uehxLBGPmLbNY7uL6MeXZh_oiWehHCGH3GD0XHyBVgwIkruowJGIYQRpUKy4c_ecVfd1i5kynvokxRhfj5FUAR5ZFLlIPcMlRtNlts8uhwNQA4NusqqA_Pr60AQM4JzqOyt6OH2lGWCbqLODuXVOWp-iVQ30S886VvmcnTByoSmApisXSIk07-yyZu_eOhsoMR7_nOUqDTzkEJK_TOCyIgA=]
  • IntechOpen. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [URL: https://www.intechopen.com/chapters/88258]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512]
  • ResearchGate. Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF. [URL: https://www.researchgate.net/publication/324391605_Unveiling_the_Role_of_Base_and_Additive_in_the_Ullmann-Type_of_Arene-Aryl_C-C_Coupling_Reaction]
  • ResearchGate. Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. [URL: https://www.researchgate.net/publication/284166667_Regioselective_Palladium-Catalyzed_Buchwald-Hartwig_Reaction_of_Arylhydrazines_with_Aryl_Halides_Synthesis_of_N_N_-Diarylhydrazines]
  • Benchchem. Ullmann Diaryl Ether Synthesis: Technical Support Center. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESdEH9CsU1BYFk-tdthJJsyM80mPbyqgeabYq6cY7THFLBMMqBDxozV-rDcRJAm9sFiqPU_MIWK_ZLVCBgbiIPHHIM6-4p5IO30X_4jZ-WzJ6yeXdBOlLVF0jkOjYmgbaJsGVig1jkc1K1tXXHGgSkvjCDdjWstJoZas4FhJOZXdlibDEwlWkmeH3sqKvLGGXIwd0o]
  • Nicolaou, K. C., et al. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition, 38(16), 2345-2347. [URL: https://pubmed.ncbi.nlm.nih.gov/10458782/]
  • Ikawa, T., et al. (2010). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 132(40), 14113-14115. [URL: https://pubs.acs.org/doi/10.1021/ja105433p]
  • Ikawa, T., et al. (2010). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2955243/]
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]

Sources

analytical challenges in the quantification of 2-(2-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the analytical quantification of 2-(2-Methoxyphenoxy)benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the accurate measurement of this molecule. Whether you are analyzing it as a pharmaceutical intermediate, a metabolite, or an agrochemical component, this resource provides in-depth troubleshooting advice and validated protocols to overcome common analytical challenges.[1][2]

Introduction to the Analyte

This compound (CAS No. 21905-73-7) is an aromatic carboxylic acid.[1] Its structure, featuring a carboxylic acid and a methoxyphenoxy group, presents specific analytical challenges, particularly in complex biological matrices. Accurate quantification is critical for pharmacokinetic studies, impurity profiling, and environmental monitoring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₄[1]
Molecular Weight244.25 g/mol [1]
AppearanceOff-white crystals[1]
Melting Point114-120 °C[1]
pKa (Predicted)~3.7 (for the carboxylic acid)[3]

The acidic nature (pKa ~3.7) and moderate polarity of this compound are key factors that influence chromatographic behavior and extraction efficiency.

LC-MS/MS Troubleshooting Guide

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying this analyte at low concentrations in complex samples due to its high sensitivity and selectivity.[4][5][6] However, several issues can arise.

Frequently Asked Questions (LC-MS/MS)

Question: Why am I observing poor peak shape (tailing) for my analyte?

  • Pillar of Causality: Peak tailing for an acidic compound like this compound is often caused by unwanted secondary interactions between the negatively charged carboxylate group (at pH > pKa) and active sites on the HPLC column, such as residual silanols.[7] Operating the mobile phase at a pH close to the analyte's pKa can also lead to inconsistent ionization and poor peak shape.[7]

  • Troubleshooting Protocol:

    • Adjust Mobile Phase pH: The most effective solution is to lower the mobile phase pH to at least 1.5-2 units below the analyte's pKa.[4][7] For this compound, a pH of 2.5-3.0 is recommended. This ensures the carboxylic acid is fully protonated (neutral), minimizing silanol interactions and improving retention on reversed-phase columns.[8] Adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase is a standard practice.[8]

    • Check Column Health: Column degradation, especially the loss of end-capping, exposes more silanol groups, exacerbating tailing. If pH adjustment doesn't work, try a new column or a column with a different, more inert stationary phase.

    • Reduce Metal Contamination: Trace metals in the sample, HPLC system, or column packing can chelate with the analyte. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes improve peak shape.

Question: My signal intensity is low and inconsistent. How can I diagnose and fix this?

  • Pillar of Causality: Low and variable signal intensity is a classic symptom of matrix effects , where co-eluting endogenous components from the biological sample (like phospholipids or salts) suppress or enhance the ionization of the analyte in the mass spectrometer's source.[9][10][11] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[4]

  • Troubleshooting Protocol:

    • Improve Sample Preparation: The most robust way to combat matrix effects is to remove the interfering components before analysis.[4][11]

      • Protein Precipitation (PPT): Fast but often leaves many phospholipids.

      • Liquid-Liquid Extraction (LLE): Can provide cleaner samples. For this acidic analyte, acidify the sample to pH < 2 to neutralize it, then extract with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[4][12]

      • Solid-Phase Extraction (SPE): Offers the highest degree of cleanup.[13][14] A mixed-mode or weak anion exchange (WAX) sorbent can be highly effective.

    • Optimize Chromatography: Ensure the analyte is chromatographically separated from the bulk of the matrix components. A longer gradient or a more retentive column can move the analyte away from the early-eluting, highly suppressing region.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[15] It co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, ensuring the analyte/IS ratio remains constant and quantification is accurate.[4]

Question: I'm concerned about the stability of my analyte during sample storage and preparation. What should I do?

  • Pillar of Causality: Analyte stability in biological matrices is a critical parameter that must be evaluated during method validation, as degradation can lead to inaccurate quantification.[16][17][18] For compounds like this compound, potential risks include enzymatic degradation in the matrix or pH-dependent instability.

  • Troubleshooting Protocol:

    • Conduct Stability Assessments: As per regulatory guidelines (e.g., FDA M10), you must validate the analyte's stability under various conditions.[16][19]

      • Freeze-Thaw Stability: Assess analyte concentration after several freeze-thaw cycles.

      • Bench-Top Stability: Evaluate stability in the matrix at room temperature for the expected duration of sample preparation.

      • Long-Term Storage Stability: Confirm stability at the intended storage temperature (e.g., -80°C) over the study's duration.

    • Stabilize Samples Upon Collection: If instability is found, immediate action may be required. For example, some metabolites are unstable and require immediate acidification or addition of an enzymatic inhibitor upon sample collection.[18] While this specific analyte is not known to be highly unstable, this should be experimentally verified.

Experimental Protocols & Workflows

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a starting point for developing a robust sample cleanup method.

  • Condition: Pass 1 mL of methanol through a Weak Anion Exchange (WAX) SPE cartridge.

  • Equilibrate: Pass 1 mL of HPLC-grade water through the cartridge.

  • Load: Take 200 µL of plasma, add 200 µL of 2% phosphoric acid, vortex, and load the entire sample onto the SPE cartridge. The acidic pH ensures the analyte is neutral and retained by a secondary reversed-phase mechanism while interfering bases are charged and pass through.

  • Wash 1: Pass 1 mL of 5% methanol in water to remove polar interferences.

  • Wash 2: Pass 1 mL of methanol to remove lipids and other nonpolar interferences retained by reversed-phase.

  • Elute: Elute the analyte using 1 mL of 5% ammonium hydroxide in methanol. The basic pH deprotonates the analyte's carboxylic acid, disrupting its interaction with the WAX sorbent and allowing it to elute.

  • Evaporate & Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Diagram: SPE Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge (WAX) cluster_final Final Steps Plasma Plasma Sample (200 µL) Acidify Acidify with 2% H3PO4 Plasma->Acidify Load 3. Load Sample Acidify->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (5% Methanol) Load->Wash1 Wash2 5. Wash 2 (100% Methanol) Wash1->Wash2 Elute 6. Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Inject for LC-MS/MS Reconstitute->Analysis

Caption: Workflow for Weak Anion Exchange Solid-Phase Extraction.

Table 2: Example Starting LC-MS/MS Parameters
ParameterSettingRationale
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for good retention and efficiency.
Mobile Phase A0.1% Formic Acid in WaterAcidic modifier to ensure analyte is protonated for good peak shape.[8]
Mobile Phase B0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase.
Gradient20% to 95% B over 5 minutesA generic starting gradient to ensure elution.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp40 °CReduces viscosity and can improve peak shape.
Injection Vol.5 µLMinimize potential for column overload.
MS System
Ionization ModeESI NegativeThe carboxylic acid group is readily deprotonated to form [M-H]⁻.
MRM TransitionQ1: 243.1 -> Q3: 199.1 (example)Precursor [M-H]⁻ to a stable product ion (e.g., loss of CO₂). Must be optimized experimentally.
Source Temp.550 °COptimize for efficient desolvation.
IonSpray Voltage-4500 VOptimize for stable spray in negative mode.

General Troubleshooting Logic

When encountering a problem, a systematic approach is crucial. Use the following decision tree to guide your troubleshooting process.

Diagram: General Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Observed (e.g., Poor Peak, Low Signal) CheckSystem Is the problem on ALL peaks or just the analyte? Start->CheckSystem SystemIssue System-wide Issue: - Check for leaks - Mobile phase prep - Pump/Injector issue CheckSystem->SystemIssue All Peaks AnalyteSpecific Analyte-Specific Issue CheckSystem->AnalyteSpecific Analyte Only End Problem Resolved SystemIssue->End IsPeakShape Is it a Peak Shape Problem? AnalyteSpecific->IsPeakShape PeakShapeSolutions Peak Shape Solutions: - Lower mobile phase pH - Check column health - Reduce injection solvent strength IsPeakShape->PeakShapeSolutions Yes IsSensitivity Is it a Sensitivity/ Variability Problem? IsPeakShape->IsSensitivity No PeakShapeSolutions->End SensitivitySolutions Sensitivity Solutions: - Improve sample cleanup (SPE/LLE) - Optimize chromatography - Use SIL-IS - Check MS source conditions IsSensitivity->SensitivitySolutions Yes SensitivitySolutions->End

Caption: A logical flow for diagnosing analytical issues.

References

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Zhang, K., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH).
  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Baranowska, I., & Wilczek, A. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed.
  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry.
  • U.S. Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation Guidance for Industry.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Mu, L., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. ResearchGate.
  • Bioanalysis Zone. (2023). The importance of unstable metabolites in LC-MS/MS-based bioanalysis.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • National Institutes of Health (NIH). (n.d.). 2-(2-Methoxyphenyl)benzoic acid. PubChem.
  • National Institutes of Health (NIH). (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.
  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.
  • Wiley Online Library. (2024). Challenges and recent advances in quantitative mass spectrometry-based metabolomics.
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • Slideshare. (n.d.). Sample preparation techniques for biological sample.
  • International Journal of Pharmaceutical Sciences. (n.d.). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis.
  • FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544).
  • National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
  • National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications.

Sources

Technical Support Center: Workup Procedure for the Synthesis of 2-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for the workup and purification of 2-(2-methoxyphenoxy)benzoic acid, a key intermediate in various research and development applications. The synthesis of this diaryl ether is commonly achieved through an Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2] While the synthesis itself is well-established, the workup procedure presents several challenges that can impact the final yield and purity of the product. This document is designed to address these specific issues in a practical, question-and-answer format, offering troubleshooting advice and clarifying the rationale behind each procedural step.

Troubleshooting Guide

This section addresses common problems encountered during the workup of this compound, providing step-by-step solutions and explanations.

Q1: My reaction mixture is a thick, dark slurry after the Ullmann condensation. How should I proceed with the initial quench and extraction?

A1: The dark, viscous nature of the post-reaction mixture is typical for Ullmann condensations, often due to the presence of copper salts and high-boiling point solvents like DMF or NMP.[2] A careful and methodical approach to quenching and extraction is crucial.

  • Step 1: Cooling and Dilution. Allow the reaction mixture to cool to room temperature. A sudden quench of a hot reaction can be hazardous. Once cooled, dilute the mixture with a suitable organic solvent such as ethyl acetate or toluene. This will decrease the viscosity and facilitate subsequent handling.

  • Step 2: Acidification. The primary goal of the initial workup is to protonate the carboxylate product and neutralize the basic reaction medium. Slowly and carefully add the diluted reaction mixture to a chilled, dilute solution of a strong acid, such as 1-2 M hydrochloric acid (HCl).[3] Perform this addition in a well-ventilated fume hood, as heat and gas evolution may occur. The target pH of the aqueous layer should be acidic (pH 1-2), which can be confirmed with litmus paper. This step ensures that the desired this compound is in its neutral, organic-soluble form.[4]

  • Step 3: Initial Extraction. Transfer the acidified mixture to a separatory funnel. The organic layer, containing the product and other organic-soluble components, should be separated from the aqueous layer. The aqueous layer will contain the inorganic salts and the majority of the copper catalyst.

Q2: I'm having trouble with emulsions during the acid-base extraction. What can I do to break them?

A2: Emulsion formation is a frequent issue, particularly when dealing with complex reaction mixtures containing residual base and copper salts.

  • Cause: Emulsions are stabilized by finely divided solids and surfactants at the interface between the organic and aqueous layers.

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for a period. Often, the layers will separate on their own.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.

    • Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® or glass wool can help to remove the particulate matter that is stabilizing the emulsion.

    • Gentle Agitation: When performing extractions, use gentle inversions of the separatory funnel rather than vigorous shaking to minimize emulsion formation.

Q3: The color of my organic layer is still blue or green after the initial acid wash, indicating residual copper. How can I effectively remove the copper catalyst?

A3: The persistent color indicates the presence of copper salts, which can co-extract with the product and interfere with crystallization and purity.

  • Step 1: Repeated Acid Washes. Perform several washes of the organic layer with dilute HCl. This will help to further extract the copper salts into the aqueous phase.

  • Step 2: Ammonium Hydroxide Wash. A wash with a dilute solution of ammonium hydroxide can be effective. Copper ions form a deep blue, water-soluble tetraamminecopper(II) complex, which can be efficiently removed in the aqueous layer. Caution: Ensure the organic layer is subsequently washed with water and then brine to remove any residual ammonia.

  • Step 3: Chelating Agents. In difficult cases, washing the organic layer with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester the copper ions and facilitate their removal into the aqueous phase.

Q4: My product won't crystallize from the organic solvent, or it oils out. What are the likely causes and solutions?

A4: Failure to crystallize is often due to the presence of impurities or the choice of an inappropriate crystallization solvent.

  • Cause Analysis:

    • Impurities: Unreacted starting materials (2-methoxyphenol, 2-halobenzoic acid), side products from homocoupling, or residual solvent can inhibit crystallization.[5]

    • Solvent System: The chosen solvent may be too good a solvent for the product, or the polarity may not be suitable for inducing crystallization.

  • Troubleshooting Steps:

    • Purity Check: Analyze a small, dried sample of the crude product by TLC or ¹H NMR to assess its purity. If significant impurities are present, further purification by column chromatography may be necessary before attempting crystallization.

    • Solvent Screening: Experiment with different solvent systems on a small scale. A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for benzoic acid derivatives include mixtures of ethanol/water, ethyl acetate/hexanes, or toluene.[6][7]

    • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil. If an oil does form, try reheating the solution to redissolve it and then cooling it more slowly.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using an acid-base extraction for this workup?

A1: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[8] In this specific workup, this compound is a carboxylic acid. By treating the organic reaction mixture with an aqueous base (like sodium bicarbonate or sodium hydroxide), the acidic product is deprotonated to form its corresponding carboxylate salt.[3][9] This salt is ionic and therefore highly soluble in the aqueous layer, while neutral organic impurities and unreacted starting materials (like 2-methoxyphenol, which is a much weaker acid) remain in the organic layer.[9] The aqueous layer containing the product salt is then separated and re-acidified with a strong acid, which protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution, allowing for its isolation by filtration.[4][10]

Q2: What are the expected yield and purity of this compound after a successful workup?

A2: The yield can vary significantly depending on the specific reaction conditions of the Ullmann condensation (catalyst, ligand, base, temperature). However, yields for Ullmann-type diaryl ether syntheses are often in the moderate to good range (50-80%). The purity of the product after a thorough acid-base extraction and crystallization should be high (>95%), as confirmed by techniques like melting point analysis, NMR spectroscopy, and HPLC.

Q3: What are the key safety precautions to consider during this workup procedure?

A3:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Ventilation: The Ullmann reaction often uses high-boiling, potentially toxic solvents like DMF or NMP. The workup, especially the acidification step which can release gases, should be performed in a well-ventilated fume hood.[12]

  • Handling of Reagents:

    • Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and add them slowly to avoid splashing and excessive heat generation.

    • Organic Solvents: Many organic solvents are flammable and should be kept away from ignition sources.

  • Pressure Build-up: When using a separatory funnel with bicarbonate solutions, be sure to vent frequently to release the carbon dioxide gas that is generated.

Q4: Can I use column chromatography to purify my product instead of crystallization?

A4: Yes, column chromatography on silica gel is a viable purification method.[11] However, carboxylic acids can sometimes streak or tail on silica gel due to interactions with the acidic silica surface. To mitigate this, a small amount of a volatile acid, such as acetic acid (0.5-1%), can be added to the eluent system.[10] This helps to keep the carboxylic acid protonated and improves the peak shape. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Experimental Workflow and Data

Table 1: Typical Reagents and Solvents for Workup
StepReagent/SolventPurpose
Quenching & Dilution Ethyl Acetate or TolueneDilute the reaction mixture for easier handling.
Acidification 1-2 M Hydrochloric AcidProtonate the product and neutralize the base.
Extraction Deionized WaterWash the organic layer to remove water-soluble impurities.
Base Extraction Saturated Sodium Bicarbonate SolutionExtract the acidic product into the aqueous layer.
Precipitation 6 M Hydrochloric AcidRe-protonate the product to induce precipitation.
Crystallization Ethanol/Water or Ethyl Acetate/HexanesPurify the solid product.
Drying Anhydrous Sodium Sulfate or Magnesium SulfateRemove residual water from the organic layer.
Protocol: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and invert gently, venting frequently to release pressure.[10] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of the product into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery of the product. Combine the aqueous extracts.[10]

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise with stirring until the solution is acidic (pH 1-2, check with litmus paper). A white precipitate of this compound should form.[10]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Drying: Dry the purified product in a vacuum oven.

Visualization of the Workup Procedure

Workup_Workflow A Reaction Mixture (Post-Ullmann Condensation) B Cool to RT & Dilute (e.g., Ethyl Acetate) A->B C Acidify with dilute HCl (to pH 1-2) B->C D Separatory Funnel: Separate Organic & Aqueous Layers C->D E Aqueous Layer (Copper Salts, Inorganic Waste) D->E Discard F Organic Layer (Product, Unreacted Organics) D->F G Wash Organic Layer (Water, Brine) F->G H Extract with NaHCO3 (aq) G->H I Aqueous Layer (Sodium 2-(2-methoxyphenoxy)benzoate) H->I J Organic Layer (Neutral Impurities) H->J Discard K Acidify Aqueous Layer (with conc. HCl) I->K L Precipitation of Product K->L M Filter & Wash Solid L->M N Dry the Product M->N O Pure this compound N->O

Caption: Workflow for the workup and purification of this compound.

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • SynArchive. (n.d.). Ullmann Condensation.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Slideshare. (n.d.). Ullmann reaction.
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • SciELO México. (2004). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.
  • Organic Letters. (2002). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
  • Wikipedia. (n.d.). Ullmann reaction.
  • ResearchGate. (2002). ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione.
  • ResearchGate. (2016). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides.
  • Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • ResearchGate. (2018). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions.
  • ResearchGate. (2014). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids.
  • Eureka | Patsnap. (n.d.). Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
  • ACS Publications. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives.
  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • COMSOL. (2026). Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer.
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • European Patent Office. (1991). Method for the purification of benzoic acid - EP 0453022 A2.
  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • RMIT Research Repository. (2018). Thermodynamics and kinetic studies for crystallization of carboxylic acids (para-methoxyphenylacetic acid and benzoic acid): measurement and mathematical modeling.
  • ResearchGate. (2010). Synthesis and Crystal Structure of 2-Methoxy-benzoic Acid 2-Oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl Ester.
  • PubChem. (n.d.). 2-(2-Methoxyphenylamino)benzoic acid.
  • J&K Scientific. (n.d.). This compound | 21905-73-7.
  • Pharmaffiliates. (n.d.). benzoic acid and its Impurities.
  • ResearchGate. (1974). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
  • ResearchGate. (2014). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • PubMed. (2008). Spherical crystallization of benzoic acid.
  • Reddit. (2025). Severe dehalogenation side reaction in Ullmann type reduction homocoupling.

Sources

Technical Support Center: Catalyst Deactivation in the Synthesis of 2-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation during this synthesis. The Ullmann condensation is a cornerstone for the formation of the diaryl ether bond in this compound, and the longevity of the copper catalyst is paramount for a successful and efficient reaction. This document provides in-depth, field-proven insights into identifying, mitigating, and reversing catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My Ullmann condensation reaction for the synthesis of this compound has stalled or is showing low conversion. What are the likely causes related to the catalyst?

A1: A stalled or low-conversion reaction is a common problem often linked to catalyst deactivation. The primary culprits for the copper catalyst used in this synthesis are:

  • Catalyst Poisoning: Impurities in your reactants or solvent can irreversibly bind to the active sites of the copper catalyst. Common poisons include sulfur, and phosphorus compounds.

  • Product Inhibition: The product itself, this compound, or byproducts can coordinate with the copper catalyst, rendering it inactive for further cycles.[1]

  • Fouling or Coking: At elevated temperatures, organic molecules can decompose and deposit carbonaceous material on the catalyst surface, blocking active sites.[2][3]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[2]

  • Base-Induced Deactivation: Certain bases used in the reaction can interact with the copper catalyst in an unintended way, leading to inactive species.[4]

Q2: How can I determine the specific cause of my catalyst deactivation?

A2: A systematic approach is crucial. Refer to the troubleshooting workflow below. Key analytical techniques to pinpoint the cause include:

  • X-ray Photoelectron Spectroscopy (XPS): To detect the presence of poisons on the catalyst surface.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To observe changes in catalyst morphology, such as sintering or fouling.[5]

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke or other deposits on the catalyst.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To check for leaching of the active metal from a heterogeneous catalyst.

Q3: Is it possible to regenerate my deactivated copper catalyst?

A3: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism:

  • Fouling/Coking: A common regeneration technique is calcination (controlled heating in the presence of air or oxygen) to burn off carbonaceous deposits.[5]

  • Poisoning: If the poison is weakly adsorbed, a solvent wash or a mild acid/base treatment might be effective. However, strong chemisorption is often irreversible.[5][6]

  • Sintering: This is generally irreversible. The focus should be on preventing it by optimizing the reaction temperature.[2]

In-depth Troubleshooting Guides

Issue 1: Gradual Decrease in Reaction Rate Over Time

Symptoms: The initial reaction rate is good, but it slows down significantly as the reaction progresses, leading to incomplete conversion.

Probable Cause: Product inhibition or fouling.

Troubleshooting Workflow:

start Reaction rate decreases over time check_product Analyze reaction mixture for product and byproduct concentration vs. time start->check_product fouling_suspected Fouling or Product Inhibition Suspected check_product->fouling_suspected check_catalyst Isolate and analyze the catalyst post-reaction product_inhibition Product Inhibition Confirmed check_catalyst->product_inhibition No visible fouling, but rate correlates with product concentration fouling_confirmed Fouling Confirmed check_catalyst->fouling_confirmed Visual inspection shows deposits or TGA confirms coking fouling_suspected->check_catalyst optimize_conditions Optimize reaction conditions (e.g., lower temperature, shorter reaction time) product_inhibition->optimize_conditions regenerate_catalyst Attempt catalyst regeneration (e.g., calcination) fouling_confirmed->regenerate_catalyst end Resolution optimize_conditions->end regenerate_catalyst->end

Caption: Troubleshooting workflow for a decreasing reaction rate.

Detailed Steps:

  • Monitor Reaction Progress: Take aliquots from the reaction mixture at regular intervals and analyze them using HPLC or GC to correlate the reaction rate with the concentration of the product and any major byproducts. A sharp decline in rate as product concentration increases points towards product inhibition.[1]

  • Post-Reaction Catalyst Analysis: After the reaction, carefully isolate the catalyst. A visual change in color (e.g., darkening) can indicate fouling.[5] Further analysis by TGA can quantify the extent of coking.

  • Mitigation Strategies:

    • For Product Inhibition: Consider using a continuous flow reactor where the product is constantly removed from the reaction zone. Alternatively, optimizing the catalyst-to-substrate ratio can sometimes mitigate this effect.

    • For Fouling: Lowering the reaction temperature or reducing the reaction time can minimize the formation of carbonaceous deposits.[2]

Issue 2: No Reaction or Very Low Conversion from the Start

Symptoms: The reaction fails to initiate or shows minimal conversion even after an extended period.

Probable Cause: Catalyst poisoning or use of an inactive catalyst.

Troubleshooting Workflow:

start No or very low initial reaction rate check_reactants Analyze purity of reactants and solvent start->check_reactants check_catalyst_activity Test catalyst with a known model reaction start->check_catalyst_activity poisoning_suspected Catalyst Poisoning Suspected check_reactants->poisoning_suspected Impurities detected inactive_catalyst Inactive Catalyst Confirmed check_catalyst_activity->inactive_catalyst Fails model reaction purify_reactants Purify all starting materials and solvents poisoning_suspected->purify_reactants replace_catalyst Source a new batch of catalyst inactive_catalyst->replace_catalyst end Resolution purify_reactants->end replace_catalyst->end

Caption: Troubleshooting workflow for initial reaction failure.

Detailed Steps:

  • Purity of Starting Materials: Ensure the purity of 2-chlorobenzoic acid, guaiacol, and the solvent. Trace impurities, especially those containing sulfur, can act as potent catalyst poisons.[2][5] Consider passing liquid reactants through a column of activated alumina or charcoal.

  • Catalyst Activity Check: Before running the actual synthesis, test the activity of your copper catalyst with a well-established, high-yielding Ullmann coupling reaction. This will help you determine if the issue lies with the catalyst itself or the specific reaction conditions.

  • Solvent and Base Considerations: Ensure your solvent is dry and deoxygenated, as water and oxygen can interfere with the catalytic cycle. The choice of base is also critical; some bases can form insoluble copper salts that are catalytically inactive.[4]

Quantitative Data Summary
Deactivation MechanismKey IndicatorsAnalytical TechniquesMitigation/Regeneration Strategy
Poisoning No initial activity, presence of heteroatomsXPS, Elemental AnalysisPurify reactants, use scavenger resins.[2][5]
Fouling (Coking) Gradual loss of activity, catalyst darkensTGA, Visual InspectionOptimize temperature, controlled calcination.[3][5]
Sintering Irreversible loss of activity after high-temp runsTEM, XRDStrict temperature control, use of thermal stabilizers.[2][5]
Product Inhibition Rate decreases as product concentration increasesKinetic studies (HPLC, GC)Continuous flow setup, optimize substrate loading.[1]
Experimental Protocols
Protocol 1: Reactant Purification

Objective: To remove potential catalyst poisons from the starting materials.

Materials:

  • 2-chlorobenzoic acid

  • Guaiacol

  • Anhydrous solvent (e.g., DMF, NMP)

  • Activated charcoal or alumina

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Solvent Purification: If not using a freshly opened bottle of anhydrous solvent, distill it under an inert atmosphere.

  • Guaiacol Purification: Dissolve guaiacol in a suitable organic solvent and stir with activated charcoal for 1-2 hours. Filter through a pad of celite and remove the solvent under reduced pressure.

  • 2-chlorobenzoic acid Purification: Recrystallize from a suitable solvent system (e.g., water/ethanol) to remove impurities.

Protocol 2: Catalyst Regeneration by Calcination (for Fouling)

Objective: To remove carbonaceous deposits from a fouled heterogeneous copper catalyst.

Materials:

  • Deactivated copper catalyst

  • Tube furnace

  • Air or a mixture of O₂/N₂

Procedure:

  • Place the deactivated catalyst in a ceramic boat inside a tube furnace.

  • Slowly ramp the temperature (e.g., 5 °C/min) to a target temperature (typically 300-500 °C, depending on the catalyst's thermal stability) under a flow of air or a diluted oxygen mixture.

  • Hold at the target temperature for 2-4 hours.

  • Cool down slowly to room temperature under an inert gas flow.

  • Test the activity of the regenerated catalyst.

Mechanistic Insights

The Ullmann condensation for the synthesis of this compound is a copper-catalyzed nucleophilic aromatic substitution. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.[7][8][9]

CuI Cu(I) Catalyst Intermediate1 [Ar-Cu(III)-X(OAr')] CuI->Intermediate1 Oxidative Addition ArylHalide Ar-X ArylHalide->Intermediate1 Phenoxide Ar'-O⁻ Phenoxide->Intermediate1 Product Ar-O-Ar' Intermediate1->CuI Reductive Elimination Intermediate1->Product

Caption: Simplified catalytic cycle for the Ullmann condensation.

Catalyst deactivation can occur at any stage of this cycle. For instance, poisons can bind to the Cu(I) catalyst, preventing the initial oxidative addition. Fouling can block the active sites, and product inhibition can occur if the diaryl ether product coordinates too strongly with the regenerated Cu(I) catalyst.

By understanding these potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency, reproducibility, and success rate of their this compound synthesis.

References
  • Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - NIH.
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amin
  • Technical Support Center: Catalyst Deactivation in Dihydropyridone Synthesis - Benchchem.
  • This compound | 21905-73-7 | Benchchem.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemC
  • Understanding Catalyst Deactivation: How Characteriz
  • Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions - ResearchG
  • Catalyst deactivation mechanisms and how to prevent them.
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)
  • Catalyst deactiv
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Ullmann Reaction - Organic Chemistry Portal.
  • Ullmann reaction - Wikipedia.
  • Ullmann condens

Sources

Technical Support Center: Solvent Effects on the Ullmann Synthesis of 2-(2-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Ullmann synthesis of 2-(2-Methoxyphenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols related to this specific diaryl ether synthesis. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the nuances of this reaction, particularly concerning the critical role of the reaction medium.

Introduction: The Ullmann Condensation in Context

The Ullmann condensation is a cornerstone of C-O bond formation, enabling the synthesis of diaryl ethers—a motif prevalent in pharmaceuticals, natural products, and materials science.[1][2] The reaction couples an aryl halide with a phenol (or its corresponding phenoxide) in the presence of a copper catalyst.[3][4] The synthesis of this compound, typically from 2-chlorobenzoic acid and guaiacol (2-methoxyphenol), is a classic example of this transformation.

While modern iterations of the Ullmann reaction have introduced various ligands and milder conditions, the traditional protocol often demands high temperatures.[5] This requirement places a significant emphasis on the choice of solvent, which must not only solubilize the reactants and catalyst but also withstand the demanding thermal conditions. However, as we will explore, a solvent is not always a prerequisite and can sometimes be circumvented altogether.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Q1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes related to the reaction medium?

A: Low or no yield in an Ullmann synthesis is a frequent issue that can often be traced back to the reaction environment. Here are the primary causes and their solutions:

  • Cause 1: Presence of Water. The Ullmann reaction is highly sensitive to moisture. Water can deactivate the base (particularly carbonate bases), hydrolyze the aryl halide, and interfere with the catalytic cycle.[6] The generation of the active copper(I) phenoxide species is contingent on anhydrous conditions.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous grade solvents and reagents. If using a solid base like potassium carbonate, consider drying it in an oven prior to use. The use of molecular sieves in the reaction vessel can also be beneficial.[7] A well-established procedure for a similar synthesis involves heating the potassium salt of the phenol under reduced pressure to rigorously remove water before adding other reactants.[8]

  • Cause 2: Suboptimal Reaction Temperature and Solvent Choice. Traditional Ullmann reactions often require high temperatures, sometimes in excess of 200°C, to proceed at a reasonable rate.[9] If the temperature is too low, the reaction will be sluggish.

    • Solution: Select a high-boiling solvent that can achieve the necessary temperature. Polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are commonly used as they can effectively solubilize the ionic intermediates and withstand high temperatures.[9] Alternatively, consider a solvent-free approach, where one of the liquid reactants (in this case, guaiacol) serves as the reaction medium.[8] This method naturally ensures a high concentration of reactants.

  • Cause 3: Poor Solubility of Reactants or Catalyst. If the copper catalyst or the potassium salt of 2-chlorobenzoic acid has poor solubility in the chosen solvent, the reaction will be slow and inefficient.

    • Solution: For non-polar solvents like toluene or xylene, the solubility of inorganic bases like potassium carbonate can be very low.[7] In such cases, polar aprotic solvents (DMF, DMSO) are generally superior.[9] Ligands can also play a crucial role in solubilizing the copper catalyst and accelerating the reaction, even under milder conditions.[7][10]

Q2: I am observing significant side products, particularly the formation of biphenyls (homocoupling) and dehalogenated benzoic acid. How can I suppress these?

A: Side product formation is a clear indicator of a non-optimal reaction pathway. Both homocoupling and dehalogenation are known side reactions in Ullmann couplings.[9][11]

  • Cause 1: Homocoupling of 2-chlorobenzoic acid. This side reaction, leading to the formation of a biphenyl dicarboxylic acid, can occur if the catalytic cycle favors the coupling of two aryl halide molecules over the desired cross-coupling.

    • Solution: This is often an issue of reaction kinetics. Using a slight excess of the phenol component (guaiacol) can help push the equilibrium towards the desired hetero-coupling product.[8] Additionally, ensuring the copper catalyst is in the active Cu(I) state is crucial, as different oxidation states may favor different pathways.

  • Cause 2: Reductive Dehalogenation. The loss of the chlorine atom from 2-chlorobenzoic acid to form benzoic acid is often promoted by trace protic impurities or if the reaction temperature is excessively high for prolonged periods.

    • Solution: Re-evaluate the dryness of your reagents and solvent as discussed in Q1. If you suspect thermal decomposition is the cause, try reducing the reaction temperature. Modern ligand-assisted protocols often allow for significantly lower temperatures (e.g., 80-120 °C), which can minimize thermal side reactions.[7]

Q3: The workup of my reaction is difficult, resulting in emulsions or poor separation of the product. How can I improve the purification process?

A: The presence of a carboxylic acid in the product, this compound, introduces specific challenges and opportunities for purification.

  • Problem: Emulsion during Acid-Base Extraction. The product is amphiphilic to some extent, and high-boiling polar aprotic solvents like DMF or NMP can be difficult to remove completely by aqueous washing, leading to emulsions.

    • Solution: After the reaction, cool the mixture and dilute it with a water-immiscible organic solvent like ethyl acetate or toluene before beginning the aqueous wash. This will help create cleaner phase separations. If emulsions persist, washing with brine (saturated NaCl solution) can help break them.

  • Problem: Isolating the Product from Starting Materials. Separating the product from unreacted 2-chlorobenzoic acid and guaiacol can be challenging.

    • Solution: Utilize the acidic nature of the product and the starting benzoic acid. After the reaction, the mixture can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution). Both the product and unreacted 2-chlorobenzoic acid will move to the aqueous layer as their carboxylate salts, leaving neutral guaiacol and any non-acidic byproducts in the organic layer. The aqueous layer can then be separated and acidified with a strong acid (e.g., HCl) to precipitate the acidic components.[12] The resulting solid can then be purified further by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Ullmann synthesis of this compound?

A: There is no single "best" solvent, as the optimal choice depends on the specific reaction conditions (catalyst, base, temperature). However, here is a breakdown of common choices and their rationales:

Solvent TypeExamplesProsCons
Polar Aprotic DMF, NMP, DMSOExcellent solvating power for ionic intermediates and catalysts. High boiling points allow for necessary reaction temperatures.[9]Can be difficult to remove during workup; hygroscopic (can absorb water).
Non-Polar Toluene, XyleneEasier to remove during workup. Can be effective, especially with appropriate bases and ligands.[7]Poor solubility for inorganic bases like K₂CO₃. May require higher temperatures.
Solvent-Free Excess GuaiacolHigh reactant concentration drives the reaction forward. Simplifies the reaction setup. No solvent removal required.Requires higher temperatures (reaction occurs in the melt). Can lead to more side products if not carefully controlled.

A highly reliable, published procedure for the analogous synthesis of 2-methoxydiphenyl ether from guaiacol and bromobenzene runs the reaction neat (solvent-free), using an excess of guaiacol as the liquid phase.[8] This approach is often very effective for traditional, high-temperature Ullmann reactions.

Q2: Which base should I use? Does the solvent choice affect this?

A: The base is critical for deprotonating the phenol (guaiacol) to form the reactive phenoxide nucleophile. The choice of base is indeed linked to the solvent.

  • In Polar Aprotic Solvents (DMF, etc.): Strong, soluble bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are often the bases of choice.[6]

  • In Non-Polar Solvents (Toluene, etc.): Inexpensive bases like Potassium Carbonate (K₂CO₃) can be effective, although their solubility is limited.[7] The effectiveness of different alkali metal carbonates can vary, with potassium often providing a good balance of reactivity and cost.

  • In Solvent-Free Conditions: A strong base like powdered Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) is typically used. The phenoxide is often pre-formed by reacting the phenol with the base before adding the aryl halide and catalyst.[8]

Q3: Do I need a special ligand for this reaction?

A: For the traditional, high-temperature synthesis, a ligand is often not required. The reaction proceeds with a simple copper source like copper powder or a copper(I) salt (e.g., CuI, CuBr).[7][8] However, if you wish to perform the reaction under milder conditions (e.g., below 120°C), the use of a ligand is highly recommended. Common and effective ligands for Ullmann C-O couplings include N,N- and N,O-chelating ligands like 1,10-phenanthroline or amino acids such as N,N-dimethylglycine.[6]

Experimental Protocols & Visualizations

Protocol 1: Classical Solvent-Free Ullmann Synthesis

This protocol is adapted from a robust, verified procedure for a closely related diaryl ether synthesis and is suitable for a traditional approach.[8]

Step-by-Step Methodology:

  • Preparation of Potassium Guaiacolate: In a 250 mL round-bottom flask, add guaiacol (1.2 equivalents) to finely powdered potassium hydroxide (1.0 equivalent). The mixture will react exothermically.

  • Anhydrous Conditions: Heat the resulting salt mixture to 150°C under reduced pressure for 2-3 hours to remove any residual water. This step is critical for high yield.[8]

  • Reaction Setup: Cool the flask to room temperature and backfill with an inert gas (Nitrogen or Argon). Add 2-chlorobenzoic acid (1.0 equivalent) and copper powder (0.05 - 0.1 equivalents).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture in a metal bath or heating mantle. The reaction should become evident around 160-180°C as the mixture liquefies.[8]

  • Heating: Gradually increase the temperature to 200°C and maintain for 2-4 hours. Monitor the reaction progress by TLC (a suitable eluent is a mixture of hexane and ethyl acetate with a small amount of acetic acid).

  • Workup: Cool the reaction mixture. Add 100 mL of water and 50 mL of ethyl acetate. Carefully add aqueous NaOH solution until the pH is ~10-11 to dissolve the acidic components and unreacted guaiacol.

  • Extraction: Transfer the mixture to a separatory funnel. The aqueous layer contains the product and unreacted 2-chlorobenzoic acid. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to pH ~2. The product, this compound, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).[13]

Visualization of the Ullmann Reaction Workflow

The following diagram outlines the key decision points and workflow for setting up and troubleshooting the Ullmann synthesis.

Ullmann_Workflow cluster_prep 1. Pre-Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification cluster_troubleshoot 4. Troubleshooting prep_reagents Select & Dry Reagents (Aryl Halide, Phenol, Base) prep_catalyst Choose Copper Source (Cu(I) salt or Cu powder) prep_reagents->prep_catalyst prep_solvent Select Medium: - Polar Aprotic (DMF, NMP) - Non-Polar (Toluene) - Solvent-Free prep_catalyst->prep_solvent setup Assemble under Inert Gas (N2 or Ar) prep_solvent->setup heat Heat to Target Temp (120-220°C for classical) setup->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool & Quench monitor->quench no_yield Low / No Yield? monitor->no_yield side_products Side Products? monitor->side_products extract Acid-Base Extraction quench->extract purify Precipitate & Recrystallize extract->purify end end purify->end Final Product check_water Check for Water (Dry Reagents!) no_yield->check_water Potential Cause check_temp Increase Temperature no_yield->check_temp Potential Cause check_base Verify Base Strength no_yield->check_base Potential Cause adjust_ratio Adjust ArX:Nu Ratio side_products->adjust_ratio Potential Cause

Caption: A workflow diagram for the Ullmann synthesis of diaryl ethers.

References

  • Technical Support Center: Ullmann Diaryl Ether Synthesis - Benchchem.
  • Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-Hydroxybenzoic Acid - Benchchem.
  • Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem.
  • Synthesis of m-Aryloxy Phenols - Encyclopedia.pub.
  • Chemistry Ullmann Reaction - sathee jee.
  • Ullmann Reaction - Organic Chemistry Portal.
  • Ullmann reaction - Wikipedia.
  • Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene - ResearchGate.
  • 2-methoxydiphenyl ether - Organic Syntheses Procedure.
  • Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid - PrepChem.com.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.
  • Technical Support Center: Optimizing Reaction Conditions for 2-(2,5-dimethylphenyl)benzoic acid - Benchchem.

Sources

minimizing impurities in the final product of 2-(2-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(2-Methoxyphenoxy)benzoic Acid

Welcome to the dedicated support center for the synthesis and purification of this compound. This resource is designed for researchers, chemists, and professionals in drug development who are working with this compound. Here, we will address common challenges in minimizing impurities and provide actionable, field-tested solutions to enhance the purity and yield of your final product.

Troubleshooting Guide: Common Impurities and Mitigation Strategies

The synthesis of this compound, typically achieved via an Ullmann condensation reaction, is often accompanied by the formation of specific impurities. Understanding the origin of these byproducts is the first step toward effective mitigation.

Issue 1: Presence of Unreacted Starting Materials (Guaiacol and 2-Chlorobenzoic Acid)

Symptoms:

  • TLC analysis shows spots corresponding to guaiacol and/or 2-chlorobenzoic acid.

  • NMR spectra exhibit characteristic peaks of the starting materials.

Root Cause Analysis: The persistence of starting materials in the final product typically points to an incomplete reaction. The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution that can be sensitive to several factors.

Causality Behind Experimental Choices: The reaction requires the formation of a copper(I) phenoxide from guaiacol, which then reacts with 2-chlorobenzoic acid. Incomplete reaction can be due to:

  • Insufficient Catalyst Activity: The copper catalyst may be oxidized or poisoned.

  • Suboptimal Reaction Conditions: Temperature, reaction time, or solvent choice may not be ideal for driving the reaction to completion.

  • Base Stoichiometry: An inadequate amount of base can lead to incomplete deprotonation of guaiacol, hindering the formation of the key nucleophile.

Step-by-Step Mitigation Protocol:

  • Catalyst Activation: If using copper powder or copper(I) oxide, consider a pre-activation step. For instance, washing copper powder with dilute hydrochloric acid to remove any passivating oxide layer, followed by rinsing with water and acetone, can be effective.

  • Optimize Base and Solvent: Potassium carbonate is a commonly used base. Ensure it is finely powdered and anhydrous. The choice of a high-boiling point polar aprotic solvent like DMF or DMSO is crucial for maintaining the necessary reaction temperature (typically 120-160 °C).

  • Reaction Monitoring: Actively monitor the reaction's progress using TLC or HPLC. If the reaction stalls, a small additional charge of the copper catalyst might be beneficial.

  • Extended Reaction Time: If starting materials persist, consider extending the reaction time in increments of 2-4 hours, while continuing to monitor.

Issue 2: Formation of Salicylic Acid Derivatives (Side Reaction)

Symptoms:

  • Mass spectrometry data indicates the presence of a compound with a mass corresponding to a hydroxylated benzoic acid derivative.

  • This is often more prevalent when using 2-bromobenzoic acid instead of 2-chlorobenzoic acid.

Root Cause Analysis: Hydroxylation of the benzoic acid ring can occur as a side reaction, particularly under harsh reaction conditions or in the presence of certain impurities in the copper catalyst.

Authoritative Grounding: The mechanism of the Ullmann condensation is complex and still a subject of study, but it is generally accepted to proceed through an oxidative addition/reductive elimination cycle. Side reactions like hydroxylation can be promoted by the presence of water at high temperatures.

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.

  • Temperature Control: Avoid excessive temperatures. While the Ullmann reaction requires heat, runaway temperatures can increase the rate of side reactions. Maintain a stable temperature within the optimal range for your specific substrate and catalyst system.

Issue 3: Discoloration of the Final Product (Copper Contamination)

Symptoms:

  • The isolated this compound is off-white, yellow, or even greenish-brown instead of a pure white solid.

  • AAS or ICP-MS analysis reveals residual copper.

Root Cause Analysis: The copper catalyst can be challenging to remove completely from the final product. Carboxylic acid groups can chelate with copper ions, leading to the formation of colored complexes that co-precipitate with the desired product.

Step-by-Step Purification Workflow:

  • Post-Reaction Workup: After the reaction is complete, cool the mixture and dilute it with water.

  • Acidification: Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of ~2. This protonates the carboxylate, making the product insoluble in water.

  • Filtration and Washing: Filter the crude product. Wash the filter cake thoroughly with dilute acid to help remove copper salts, followed by a water wash to remove the acid.

  • Recrystallization: This is a critical step. An effective solvent system for recrystallization is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until turbidity is observed. Allow the solution to cool slowly to form pure crystals.

dot

G cluster_0 Reaction & Initial Workup cluster_1 Purification ReactionMixture Crude Reaction Mixture (Product, Catalyst, Unreacted SM) Acidification Acidify with HCl (pH ~2) ReactionMixture->Acidification 1. Quench Filtration1 Filter Crude Product Acidification->Filtration1 2. Precipitate Washing Wash with Dilute Acid & Water Filtration1->Washing 3. Remove Copper Salts Recrystallization Recrystallize from Ethanol/Water Washing->Recrystallization 4. Remove Organic Impurities Impurity_Cu Copper Impurities Washing->Impurity_Cu Removed FinalProduct Pure this compound Recrystallization->FinalProduct Impurity_SM Starting Materials Recrystallization->Impurity_SM Removed

Caption: Purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the Ullmann condensation in this synthesis? While the optimal loading can vary, a common starting point is 10-20 mol% of a copper(I) catalyst, such as CuI or Cu₂O. Higher loadings may not necessarily improve the yield and can complicate purification.

Q2: Can I use a different base instead of potassium carbonate? Yes, other bases like cesium carbonate or potassium phosphate can be used. Cesium carbonate is often more effective but is also more expensive. The choice of base can influence reaction kinetics and should be optimized for your specific setup.

Q3: My yield is consistently low. What are the most likely causes? Low yields are often traced back to a few key areas:

  • Reaction Temperature: Ensure the internal reaction temperature reaches and is maintained at the target (e.g., 140-150 °C).

  • Moisture: The presence of water can negatively impact the reaction. Ensure all reagents and solvents are anhydrous.

  • Purity of Starting Materials: Impurities in guaiacol or 2-chlorobenzoic acid can inhibit the catalyst.

Q4: How can I confirm the purity of my final product? A combination of techniques is recommended for a comprehensive purity assessment:

  • Melting Point: A sharp melting point close to the literature value (123-125 °C) is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any organic impurities.

  • HPLC: Provides a quantitative measure of purity.

  • LC-MS: Confirms the molecular weight of the product and can help identify unknown impurities.

Data Summary: Purity Analysis

Analytical TechniquePurposeTypical Specification for High Purity
Melting PointAssess overall purity123-125 °C (sharp)
¹H NMRStructural confirmationConforms to structure, no significant impurity peaks
HPLCQuantify purity> 99.5%
Residual Copper (AAS/ICP-MS)Inorganic impurity check< 10 ppm

References

  • Ullmann Condensation Overview. Science of Synthesis. [Link]
  • Mechanism of the Ullmann Reaction. American Chemical Society. [Link]
  • Synthesis of Ethers via Ullmann Condens

Validation & Comparative

A Comparative Guide to the Biological Activity of Methoxyphenoxy Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical design, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides an in-depth comparison of the potential biological activities of the ortho-, meta-, and para-isomers of methoxyphenoxy benzoic acid. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide synthesizes data from structurally related compounds to provide a predictive framework for their activities and outlines the experimental methodologies required for their validation.

Introduction: The Significance of Isomeric Substitution

The position of the methoxy group on the phenoxy ring of methoxyphenoxy benzoic acid can profoundly influence the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets. This guide explores the likely divergent biological activities of these isomers, drawing parallels from well-characterized related compounds. The primary activities investigated include herbicidal effects, potential as anti-inflammatory agents, and cytotoxic properties against cancer cell lines.

Predicted Biological Activities and Mechanistic Insights

Based on the biological activities of structurally analogous compounds, we can hypothesize the potential effects of the methoxyphenoxy benzoic acid isomers.

Herbicidal Activity: A Tale of Two Mechanisms

The phenoxyalkanoic acid class of molecules has a rich history in herbicide development. The biological activity is often dictated by the substitution pattern.

  • Protoporphyrinogen Oxidase (PPO) Inhibition: Many diphenyl ether herbicides, such as acifluorfen and bifenox, function by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2][3] This enzyme is crucial for chlorophyll synthesis in plants.[1][3] Inhibition of PPO leads to an accumulation of protoporphyrin IX, a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species, causing lipid peroxidation and ultimately, cell death.[1][3][4][5] Given the structural similarity, it is plausible that one or more of the methoxyphenoxy benzoic acid isomers could exhibit this mode of action.

  • Acetyl-CoA Carboxylase (ACCase) Inhibition: Another common mechanism for phenoxy-based herbicides is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses.[6][7] The stereochemistry of these molecules is often critical, with one enantiomer typically being significantly more active.[7][8] For instance, the (R)-enantiomer of mecoprop is the active herbicidal stereoisomer.[8]

The herbicidal efficacy of phenoxypropionic acid derivatives is known to be dramatically affected by the substituents on the aromatic rings.[9] Therefore, it is highly probable that the ortho-, meta-, and para-isomers of methoxyphenoxy benzoic acid would exhibit varying degrees of herbicidal activity, potentially through one or both of these mechanisms.

Potential Therapeutic Applications

Beyond agriculture, derivatives of methoxyphenoxy benzoic acid have shown promise in preclinical studies for various therapeutic applications.

  • Anti-inflammatory Properties: 2-(4-Methoxyphenoxy)propanoic acid, a derivative of the para-isomer, is being explored for its potential anti-inflammatory properties.[10] This suggests that the para-isomer of methoxyphenoxy benzoic acid could serve as a scaffold for the development of novel anti-inflammatory agents.

  • Anticancer Activity: A more complex derivative, 4-(3,4,5-trimethoxyphenoxy) benzoic acid, has demonstrated anti-proliferative and cytotoxic effects on breast cancer cell lines, inducing cell-cycle arrest and apoptosis.[11] This highlights the potential for these compounds to be investigated as anticancer agents. An in-silico study of the related compound 3-phenoxybenzoic acid also suggested links to the apoptotic pathway.[12][13]

Comparative Data (Hypothetical)

As direct comparative experimental data for the three isomers is not available, the following table presents a hypothetical summary of expected activities based on the principles of structure-activity relationships observed in similar compounds. This table should be used as a guide for designing experimental investigations.

IsomerPredicted Primary Biological ActivityPredicted PotencyRationale
Ortho-methoxyphenoxy benzoic acid Herbicidal (PPO or ACCase inhibitor)ModerateSteric hindrance from the ortho-methoxy group may influence binding to target enzymes, potentially leading to moderate activity.
Meta-methoxyphenoxy benzoic acid Weakly Active or InactiveLowThe meta position is often less favorable for the electronic and steric requirements of binding to herbicide target sites. In-silico studies on 3-phenoxybenzoic acid suggest potential for other biological interactions.[12][13]
Para-methoxyphenoxy benzoic acid Herbicidal (PPO or ACCase inhibitor), Anti-inflammatoryHighThe para-position often provides an optimal substitution pattern for herbicidal activity in related compounds. The known anti-inflammatory exploration of a para-isomer derivative supports this dual potential.[10]

Experimental Protocols

To validate the predicted biological activities, a series of well-established assays should be employed.

Protocol for Assessing Herbicidal Activity (PPO Inhibition)

Objective: To determine the in vitro inhibitory effect of methoxyphenoxy benzoic acid isomers on protoporphyrinogen oxidase.

Materials:

  • Isolated plant mitochondria (source of PPO)

  • Protoporphyrinogen IX (substrate)

  • Spectrophotometer

  • Test compounds (ortho-, meta-, para-isomers)

  • Known PPO inhibitor (e.g., acifluorfen) as a positive control

Procedure:

  • Prepare a reaction mixture containing a buffered solution, the substrate (protoporphyrinogen IX), and isolated plant mitochondria.

  • Add the test compounds at various concentrations to the reaction mixture. Include a vehicle control (solvent only) and a positive control.

  • Incubate the mixture under controlled temperature and light conditions.

  • Monitor the formation of protoporphyrin IX, the product of the PPO reaction, spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for each isomer.

Protocol for Assessing Cytotoxicity (MTT Assay)

Objective: To evaluate the cytotoxic effects of methoxyphenoxy benzoic acid isomers on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (ortho-, meta-, para-isomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value for each isomer.

Visualizing the Mechanisms

PPO Inhibition Pathway

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Photosensitization Photosensitization (Light + O2) Protoporphyrin_IX->Photosensitization ROS Reactive Oxygen Species (ROS) Photosensitization->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death Herbicide Methoxyphenoxy Benzoic Acid Isomer Herbicide->PPO Inhibition Isomer_Comparison_Workflow Start Start: Synthesize/Procure Isomers (ortho, meta, para) Primary_Screening Primary Screening: Herbicidal & Cytotoxicity Assays Start->Primary_Screening Herbicidal_Assay Herbicidal Activity (e.g., Whole Plant Assay) Primary_Screening->Herbicidal_Assay Cytotoxicity_Assay Cytotoxicity (e.g., MTT Assay) Primary_Screening->Cytotoxicity_Assay Hit_Identification Hit Identification (Active Isomers) Herbicidal_Assay->Hit_Identification Cytotoxicity_Assay->Hit_Identification Secondary_Screening Secondary Screening: Mechanism of Action Studies Hit_Identification->Secondary_Screening PPO_Assay PPO Inhibition Assay Secondary_Screening->PPO_Assay ACCase_Assay ACCase Inhibition Assay Secondary_Screening->ACCase_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Secondary_Screening->Apoptosis_Assay Lead_Optimization Lead Optimization PPO_Assay->Lead_Optimization ACCase_Assay->Lead_Optimization Apoptosis_Assay->Lead_Optimization

Caption: A workflow for the comparative biological evaluation of isomers.

Conclusion and Future Directions

The ortho-, meta-, and para-isomers of methoxyphenoxy benzoic acid represent a promising yet underexplored area of chemical biology. Based on the extensive research into structurally related compounds, it is evident that the isomeric substitution will be a critical determinant of their biological activity. The para-isomer, in particular, shows potential for both herbicidal and therapeutic applications.

Future research should focus on the systematic synthesis and biological evaluation of these isomers using the protocols outlined in this guide. Such studies will not only elucidate the structure-activity relationships within this specific chemical series but also contribute to the broader understanding of how subtle structural modifications can be leveraged to design highly selective and potent bioactive molecules for applications in medicine and agriculture.

References

  • Acifluorfen - Wikipedia. Wikipedia. [Link]
  • Bifenox - AERU - University of Hertfordshire. AERU. [Link]
  • Studies on the Mode of Action of Acifluorfen-Methyl in Nonchlorophyllous Soybean Cells : Accumulation of Tetrapyrroles - PMC - NIH. PubMed Central. [Link]
  • Acifluorfen-sodium (Ref: RH 6201 ) - AERU - University of Hertfordshire. AERU. [Link]
  • Bifenox - Wikipedia. Wikipedia. [Link]
  • Acifluorfen - Wikiwand. Wikiwand. [Link]
  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed. PubMed. [Link]
  • Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. J-STAGE. [Link]
  • Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem. PubChem. [Link]
  • Resistance of herbicides against Alopecurus myosuroides in Lower Saxony. Julius Kühn-Institut. [Link]
  • Bifenox - Hazardous Agents - Haz-Map. Haz-Map. [Link]
  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety - MDPI. MDPI. [Link]
  • 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199 - PubChem. PubChem. [Link]
  • Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds | Request PDF - ResearchGate.
  • Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI. University of Pisa. [Link]
  • mecoprop (mixed isomers) propanoic acid, 2-(4-chloro-2-methylphenoxy) - The Good Scents Company. The Good Scents Company. [Link]
  • Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives - ACG Publications.
  • (PDF) Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives - ResearchGate.
  • An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products - PubMed. PubMed. [Link]
  • stereochemistry and biological activity of drugs. SlideShare. [Link]
  • Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides - ResearchGate.
  • Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with... - ResearchGate.
  • (PDF) An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products - ResearchGate.
  • Antihepatotoxic activity of p-methoxy benzoic acid from Capparis spinosa - PubMed. PubMed. [Link]
  • Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors | Request PDF - ResearchGate.
  • Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed. PubMed. [Link]

Sources

A Researcher's Guide to the Comparative Evaluation of Anti-Inflammatory Compounds: A Case Study of 2-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the anti-inflammatory potential of novel chemical entities. We will use 2-(2-Methoxyphenoxy)benzoic acid as a hypothetical lead compound to illustrate the necessary experimental workflows, from initial enzymatic assays to in vivo validation. This document is structured to not only provide step-by-step protocols but also to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating evaluation process.

Introduction: The Landscape of Anti-Inflammatory Drug Discovery

The management of inflammation is a cornerstone of modern medicine, with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) being among the most widely used therapeutics. The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[2]

The therapeutic challenge lies in selectively inhibiting COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects. This has led to the development of COX-2 selective inhibitors, such as celecoxib.[3] However, both non-selective NSAIDs (e.g., ibuprofen, diclofenac) and selective coxibs have their own therapeutic profiles and potential liabilities.[2][3]

Our focus compound, this compound, is a derivative of benzoic acid. While extensive research exists on various benzoic acid derivatives demonstrating anti-inflammatory properties,[4][5] data on this specific molecule is scarce in the public domain. Its structure, featuring a benzoic acid core and a methoxyphenoxy substituent, suggests potential interaction with the COX enzymes. The presence of a methoxy group can influence the molecule's electronic and steric properties, which may affect its binding affinity and selectivity for COX isoforms.[6] This guide will therefore outline the essential experiments required to characterize its anti-inflammatory profile in comparison to established drugs.

The Core Inflammatory Pathway: COX and Prostaglandin Synthesis

A foundational understanding of the inflammatory cascade is crucial for interpreting experimental data. A key pathway involves the liberation of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes to produce prostaglandins, mediating pain, fever, and inflammation. The inhibition of this pathway is the primary target for the compounds discussed in this guide.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Physiological Prostaglandins (e.g., Gastric Protection) COX1->PGs_phys PGs_inflam Inflammatory Prostaglandins COX2->PGs_inflam Inflammation Pain, Fever, Swelling PGs_inflam->Inflammation NSAIDs This compound Diclofenac, Ibuprofen, Celecoxib NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The Cyclooxygenase (COX) Pathway and NSAID Inhibition.

In Vitro Evaluation: Foundational Mechanistic Insights

The initial assessment of a potential anti-inflammatory compound should begin with in vitro assays to determine its direct effects on key inflammatory targets and pathways.

Cyclooxygenase (COX) Inhibition Assay

This is the cornerstone assay to determine if this compound acts via the primary NSAID mechanism. A fluorometric assay is a sensitive and reliable method for this purpose.[7][8]

  • Reagent Preparation:

    • Prepare a working solution of Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the Assay Buffer and keep on ice.

    • Prepare working solutions of a fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP) and a cofactor (e.g., Hematin).

    • Prepare the substrate solution of Arachidonic Acid.

    • Prepare 10X serial dilutions of the test compound (this compound) and control inhibitors (Diclofenac, Ibuprofen, Celecoxib) in a suitable solvent like DMSO.

  • Assay Setup (96-well black plate):

    • Background Wells: Add Assay Buffer, Hematin, and the solvent.

    • 100% Initial Activity Wells: Add Assay Buffer, Hematin, COX enzyme (either COX-1 or COX-2), and the solvent.

    • Inhibitor Wells: Add Assay Buffer, Hematin, COX enzyme (either COX-1 or COX-2), and the diluted test compound or control inhibitor.

  • Incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) using a microplate reader with excitation/emission wavelengths of approximately 535/587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

The following table summarizes representative IC50 values for our comparator compounds, which are essential for benchmarking the potency and selectivity of a new chemical entity. The COX-1/COX-2 ratio provides an indication of selectivity towards the inducible isoform.[2][9][10][11]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Diclofenac 0.0760.0262.9
Ibuprofen 12800.15
Celecoxib 826.812

Note: IC50 values can vary depending on the specific assay conditions and enzyme source.

Cellular Anti-Inflammatory Activity: Cytokine Suppression

To assess the compound's activity in a more biologically relevant context, we can measure its ability to suppress the production of pro-inflammatory cytokines in immune cells. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of macrophages, leading to the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) via activation of pathways like NF-κB and MAPKs.[12][13]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in complete DMEM medium until they reach approximately 80% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium.

    • Pre-treat the cells with various concentrations of the test compound (this compound) and controls (e.g., Diclofenac) for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control) and incubate for a specified period (e.g., 18-24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage reduction in cytokine production for each treatment group compared to the LPS-only stimulated group.

    • Determine the IC50 value for the inhibition of each cytokine.

The inhibition of cytokine production is often linked to the modulation of intracellular signaling pathways. NSAIDs have been shown to interfere with the activation of NF-κB and p38 MAPK pathways, which are crucial for the transcription of pro-inflammatory genes.[1][14][15]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK MAPK_cascade MAPK Cascade (e.g., p38) TLR4->MAPK_cascade LPS LPS LPS->TLR4 IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene Pro-inflammatory Gene Transcription MAPK_cascade->Gene NSAIDs NSAIDs NSAIDs->IKK Inhibition NSAIDs->MAPK_cascade Inhibition NFkB_nuc->Gene Cytokines TNF-α, IL-6, COX-2 Gene->Cytokines

Caption: Inhibition of NF-κB and MAPK Signaling by NSAIDs.

In Vivo Validation: Assessing Efficacy in a Living System

Positive results from in vitro assays must be validated in an in vivo model of inflammation to assess the compound's bioavailability, efficacy, and potential side effects in a complex biological system. The carrageenan-induced paw edema model is a classic and reliable method for evaluating acute inflammation.[16]

Carrageenan-Induced Paw Edema in Rats

This model induces a localized inflammatory response characterized by swelling (edema), which can be quantified to assess the efficacy of an anti-inflammatory agent.[17][18][19]

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Randomly divide the animals into groups (n=5-6 per group):

      • Control (Vehicle)

      • Test Compound (this compound at various doses, e.g., 25, 50, 100 mg/kg, administered orally)

      • Positive Control (e.g., Diclofenac, 20 mg/kg, orally)

    • Administer the respective treatments 60 minutes before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

    • Analyze the data for statistical significance (e.g., using ANOVA followed by a post-hoc test).

A compound with significant anti-inflammatory activity will show a dose-dependent reduction in paw edema compared to the vehicle-treated control group. The efficacy can be benchmarked against the positive control, diclofenac. For example, diclofenac at 20 mg/kg has been shown to significantly reduce paw swelling by approximately 71.82% at 3 hours post-carrageenan injection.[20]

Workflow_Edema cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Acclimatize Acclimatize Rats Grouping Group & Dose (Vehicle, Test Cmpd, Diclofenac) Acclimatize->Grouping Baseline Measure Baseline Paw Volume Grouping->Baseline Carrageenan Inject Carrageenan Baseline->Carrageenan Measure Measure Paw Volume (1-6 hours) Carrageenan->Measure Calculate Calculate Edema Volume & % Inhibition Measure->Calculate Stats Statistical Analysis Calculate->Stats

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Conclusion and Future Directions

This guide outlines a logical, multi-tiered approach to characterizing the anti-inflammatory potential of a novel compound, using this compound as a template. By progressing from specific enzymatic assays to cell-based models and finally to in vivo validation, researchers can build a comprehensive data package.

For this compound, the proposed experiments would elucidate its primary mechanism of action (COX inhibition), its potency and selectivity, its ability to modulate inflammatory signaling in a cellular context, and its overall efficacy in a living organism. The comparative data from established NSAIDs provide the necessary benchmarks to determine if the novel compound offers any therapeutic advantages, such as improved potency, enhanced COX-2 selectivity, or a better safety profile. This systematic approach is fundamental to the rigorous, evidence-based progression of new chemical entities in the field of anti-inflammatory drug discovery.

References

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421.
  • BenchChem. (2025). Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflammatory Agent. BenchChem Technical Support.
  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.
  • Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-Methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560.
  • Abcam. (2025). ab283401– COX2 Inhibitor Screening Kit (Fluorometric). Abcam.
  • Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Cayman Chemical.
  • Schwartz, J. I. (2011). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Managed Care, 17(Suppl 5), S141-S146.
  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
  • Sankar, S., et al. (2025). NSAID-encapsulated nanoparticles as a targeted therapeutic platform for modulating chronic inflammation and inhibiting cancer progression: a review. Journal of Nanobiotechnology.
  • Coghe, F., et al. (2002). Nonsteroidal anti-inflammatory drugs suppress T-cell activation by inhibiting p38 MAPK induction. Blood, 100(6), 2144-2152.
  • BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem Technical Support.
  • Scheen, A. J. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Current Medical Research and Opinion, 34(7), 1219-1229.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • Awe, E. O., et al. (2022). Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats.
  • Chen, J. J., et al. (2008). Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia.
  • Fisyuk, A. S., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(19), 6617.
  • Ghedha, S., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?.
  • da Silva, A. C. R., et al. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(16), 4991.
  • Yamamoto, Y., & Gaynor, R. B. (2001). Therapeutic potential of inhibition of the NF-kappaB pathway in the treatment of inflammation and cancer.
  • Liu, Y., et al. (2023). Naproxen-Derived New Compound Inhibits the NF-κB, MAPK and PI3K/Akt Signaling Pathways Synergistically with Resveratrol in RAW264.7 Cells. International Journal of Molecular Sciences, 24(8), 7247.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology, 225, 115–121.
  • Tak, P. P., & Firestein, G. S. (2001). NF-kappaB: a key role in inflammatory diseases.
  • Koster, R., et al. (1959). Acetic acid for analgesic screening.
  • Epstein, J. I., et al. (2016). Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model.
  • ResearchGate. (2025). Experimental design for carrageenan‐induced paw edema in rat.
  • Pereira, C. V., et al. (2021). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Plants, 10(12), 2755.
  • Moody, J. O., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Applied Pharmaceutical Science, 5(5), 1-6.
  • Li, J., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Molecular Medicine Reports, 28(4), 1-1.
  • ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples....
  • Bîcu, E., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1493.
  • Serezani, C. H., et al. (2008). Suppression of LPS-Induced TNF-alpha Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Science signaling, 1(42), ra41.
  • PubChem. (n.d.). 2-(2-Methoxyphenylamino)benzoic acid.
  • Duggan, K. C., et al. (2011). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. The Journal of biological chemistry, 286(35), 30857–30868.
  • Xu, S., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Bioorganic chemistry, 118, 105489.
  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Methoxyphenoxy)benzoic Acid Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Diphenyl Ether Scaffold

The 2-(phenoxy)benzoic acid framework, a core structural motif in numerous biologically active compounds, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. Within this class, derivatives of 2-(2-methoxyphenoxy)benzoic acid are of particular interest for their potential as anti-inflammatory and analgesic agents. The arrangement of the two phenyl rings linked by an ether oxygen, coupled with the carboxylic acid functionality, provides a scaffold that can effectively interact with key biological targets involved in the inflammatory cascade.

The exploration of this chemical space is driven by the ongoing need for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects compared to existing therapies. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, delving into the impact of structural modifications on their anti-inflammatory activity. While a comprehensive SAR study on a systematically substituted series of this compound is not extensively available in the public domain, this guide will extrapolate key principles from closely related phenoxyacetic acid and other benzoic acid derivatives to provide actionable insights for drug design and development. We will explore the mechanistic underpinnings of their action, present comparative biological data from analogous series, and provide detailed experimental protocols for their evaluation.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

The primary mechanism by which many benzoic acid derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are pivotal in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[2]

The carboxylic acid moiety of the this compound scaffold is crucial for its interaction with the active site of COX enzymes. It can form key hydrogen bonds with amino acid residues, such as Tyr-385 and Ser-530, thereby blocking the entry of the natural substrate, arachidonic acid.[1][3] The differential inhibition of COX-1 and COX-2 is a critical factor in the safety profile of NSAIDs. Selective inhibition of COX-2 is a desirable attribute as it is associated with a lower incidence of gastrointestinal side effects that arise from the inhibition of COX-1.[4] The substituents on the phenyl rings of the this compound scaffold play a significant role in modulating the potency and selectivity of COX inhibition.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandin_H2 Prostaglandin_H2 COX-1_COX-2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Isomerases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Derivatives 2-(2-Methoxyphenoxy)benzoic Acid Derivatives Derivatives->COX-1_COX-2 Inhibition

Caption: Proposed mechanism of action via the cyclooxygenase pathway.

Structure-Activity Relationship (SAR) Analysis

A systematic exploration of the SAR of this compound derivatives is crucial for optimizing their anti-inflammatory potency and selectivity. While specific data for a comprehensive series of these exact analogs is limited, we can infer valuable trends from studies on structurally related phenoxyacetic acid derivatives. The following data is extrapolated from a study on a series of phenoxyacetic acid derivatives, which provides a valuable model for understanding the impact of various substituents.[4]

Comparative Anti-Inflammatory and COX Inhibitory Activity of Analogous Phenoxy Acetic Acid Derivatives

The following table summarizes the in vitro COX-1/COX-2 inhibitory activities and in vivo anti-inflammatory effects of a series of phenoxy acetic acid hydrazone derivatives, which serve as a surrogate to understand the potential SAR of this compound derivatives.

Compound IDRR1COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Anti-inflammatory (% Inhibition of Paw Edema)
5d H4-Br>1000.08>125055.82
5e H4-Cl>1000.09>111151.34
5f H4-F>1000.07>142863.35
7b 4-BrH>1000.06>166746.51
Celecoxib --500.04125060.16
Mefenamic Acid --10.525.10.4259.37

Data adapted from a study on phenoxy acetic acid hydrazone derivatives for illustrative purposes.[4]

Inferred SAR Trends:

Based on the data from analogous series, the following SAR trends can be proposed for this compound derivatives:

  • Influence of Halogen Substitution: The introduction of halogen atoms, particularly fluorine and bromine, on the phenoxy ring appears to significantly enhance COX-2 inhibitory potency and selectivity.[4] In the illustrative data, compounds 5f (4-fluoro) and 7b (4-bromo) exhibit potent COX-2 inhibition with high selectivity indices.[4] This suggests that electron-withdrawing groups at the para-position of the phenoxy ring are favorable for activity.

  • Role of the Carboxylic Acid Group: The carboxylic acid is a critical pharmacophoric element, likely involved in key interactions within the COX active site. Esterification or amidation of this group could be explored to develop prodrugs with altered pharmacokinetic profiles.

  • Impact of the Methoxyphenoxy Moiety: The 2-methoxy group on the phenoxy ring likely influences the conformational preference of the molecule, which can affect its binding to the COX enzymes. Further exploration of substitutions on this ring is warranted to optimize activity.

SAR_Relationship Core_Scaffold This compound Carboxylic_Acid Carboxylic Acid (-COOH) Core_Scaffold->Carboxylic_Acid Phenoxy_Ring Phenoxy Ring Substituents Core_Scaffold->Phenoxy_Ring Benzoic_Acid_Ring Benzoic Acid Ring Substituents Core_Scaffold->Benzoic_Acid_Ring Potency Anti-inflammatory Potency Carboxylic_Acid->Potency Essential for Activity Phenoxy_Ring->Potency Halogens increase Selectivity COX-2 Selectivity Phenoxy_Ring->Selectivity Halogens increase Benzoic_Acid_Ring->Potency Modulates Benzoic_Acid_Ring->Selectivity Modulates

Caption: Key structural elements influencing biological activity.

Experimental Protocols

To enable a robust comparison of novel this compound derivatives, standardized and validated experimental protocols are essential. The following provides detailed methodologies for key in vivo and in vitro assays.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The test compound is administered prior to the carrageenan challenge, and its ability to reduce the swelling is quantified as the percentage inhibition of edema compared to a control group.

Detailed Methodology:

  • Animals: Wistar rats (150-200 g) of either sex are used. The animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: The rats are randomly divided into the following groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Standard Drug Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Test Groups: Receive the synthesized this compound derivatives at various doses (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure: a. The initial paw volume of the right hind paw of each rat is measured using a plethysmometer. b. The vehicle, standard drug, or test compounds are administered orally (p.o.) or intraperitoneally (i.p.). c. After 1 hour of drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat. d. The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • The increase in paw volume is calculated as the difference between the final and initial paw volumes.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Group Group Animals (Control, Standard, Test) Acclimatize->Group Measure_Initial Measure Initial Paw Volume Group->Measure_Initial Administer Administer Vehicle/Drug Measure_Initial->Administer Inject Inject Carrageenan (1 hr post-drug) Administer->Inject Measure_Final Measure Paw Volume (1, 2, 3, 4 hrs) Inject->Measure_Final Calculate Calculate % Inhibition of Edema Measure_Final->Calculate End End Calculate->End

Sources

A Researcher's Guide to the Preclinical Validation of 2-(2-Methoxyphenoxy)benzoic Acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 2-(2-Methoxyphenoxy)benzoic acid, a novel compound with therapeutic potential as an anti-inflammatory agent. Designed for researchers, scientists, and drug development professionals, this document outlines a series of in vitro and in vivo studies to rigorously assess its efficacy and mechanism of action, benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: The Rationale for Investigating this compound

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis and cardiovascular disorders[1][2]. The mainstay of treatment, NSAIDs, primarily function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis[3][4]. However, non-selective COX inhibition can lead to significant gastrointestinal side effects[3][5][6]. This has driven the development of COX-2 selective inhibitors, although some have been associated with cardiovascular risks[7][8].

The chemical structure of this compound, incorporating both a benzoic acid moiety common to salicylates and a methoxyphenol group, suggests a potential for anti-inflammatory activity. Studies on related methoxyphenolic compounds have demonstrated anti-inflammatory effects[9], and various benzoic acid derivatives have been shown to modulate key inflammatory pathways, including the reduction of pro-inflammatory cytokines and enzymes like COX-2[10][11][12]. This guide provides the experimental blueprint to validate these hypothesized effects.

Mechanistic Hypothesis: Targeting the Pillars of Inflammation

Based on its structural characteristics and the known mechanisms of similar compounds, we hypothesize that this compound exerts its anti-inflammatory effects through two primary pathways:

  • Inhibition of Pro-inflammatory Mediators: The compound is likely to inhibit the production of key inflammatory molecules such as prostaglandins and nitric oxide by targeting enzymes like COX-2 and inducible nitric oxide synthase (iNOS).

  • Modulation of Inflammatory Signaling: It may also interfere with central inflammatory signaling cascades, most notably the NF-κB pathway, which is a master regulator of pro-inflammatory gene expression[13][14][15].

The following experimental plan is designed to systematically test these hypotheses.

In Vitro Validation: Cellular and Enzymatic Assays

In vitro assays offer a controlled environment to dissect the specific molecular targets of a compound and are a cost-effective initial step in pharmacological screening[1][2].

Experiment: COX Enzyme Inhibition Assay

Rationale: To directly measure the inhibitory activity of this compound against COX-1 and COX-2 enzymes, which is the primary mechanism of action for most NSAIDs[3][5][16]. This will also determine its COX-2 selectivity.

Protocol:

  • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

  • Prepare a series of concentrations of this compound, a non-selective NSAID (e.g., Diclofenac), and a COX-2 selective inhibitor (e.g., Celecoxib).

  • Incubate each enzyme with its substrate (arachidonic acid) and the test compounds.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as per the kit instructions.

  • Calculate the 50% inhibitory concentration (IC50) for both COX-1 and COX-2 for each compound. The ratio of IC50 (COX-1)/IC50 (COX-2) will determine the COX-2 selectivity.

Experiment: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Rationale: To assess the compound's ability to suppress the inflammatory response in a cellular context. Macrophages stimulated with LPS, a component of Gram-negative bacteria, produce a wide array of inflammatory mediators[17][18][19].

Protocol:

  • Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • Pre-treat the cells with varying concentrations of this compound or a reference drug for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitric oxide (using the Griess reagent).

  • Lyse the cells to extract protein and RNA.

  • Perform Western blotting to analyze the expression of COX-2, iNOS, and key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, p65).

  • Use quantitative PCR (qPCR) to measure the mRNA expression of inflammatory genes.

Visualization of the Proposed Mechanism of Action

The following diagram illustrates the key inflammatory pathways potentially targeted by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK LPS LPS LPS->TLR4 Binds IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Compound 2-(2-Methoxyphenoxy) benzoic acid Compound->IKK Inhibits? Compound->COX2 Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription G cluster_invivo In Vivo Validation Workflow cluster_carrageenan Carrageenan Model cluster_lps LPS Model start Animal Acclimation grouping Grouping & Randomization start->grouping dosing Compound Administration (Vehicle, Positive Control, Test Article) grouping->dosing c_induce Induce Paw Edema dosing->c_induce lps_induce Induce Systemic Inflammation dosing->lps_induce c_measure Measure Paw Volume c_induce->c_measure c_analyze Calculate Edema Inhibition c_measure->c_analyze end Data Analysis & Reporting c_analyze->end lps_sample Collect Blood & Tissues lps_induce->lps_sample lps_analyze Measure Cytokines & Histology lps_sample->lps_analyze lps_analyze->end

Caption: Workflow for in vivo validation of anti-inflammatory compounds.

Comparative Analysis and Data Presentation

Objective comparison with existing alternatives is crucial for determining the therapeutic potential of a new compound. The data generated from the described experiments should be compiled and compared against at least one non-selective NSAID (e.g., Diclofenac) and one COX-2 selective inhibitor (e.g., Celecoxib).

Table 1: Comparative In Vitro Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)Inhibition of TNF-α in RAW 264.7 cells (IC50, µM)
This compoundExperimental ValueExperimental ValueCalculated ValueExperimental Value
Diclofenac (Reference)~0.1~0.01~10Literature/Experimental Value
Celecoxib (Reference)>10~0.04>250Literature/Experimental Value

Table 2: Comparative In Vivo Efficacy in the Carrageenan-Induced Paw Edema Model

Compound (Dose)Maximum Edema Inhibition (%)Time of Peak Effect (hours)
This compound (Low Dose)Experimental ValueExperimental Value
This compound (Mid Dose)Experimental ValueExperimental Value
This compound (High Dose)Experimental ValueExperimental Value
Indomethacin (10 mg/kg, Reference)~50-60%3-4

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to validate the anti-inflammatory effects of this compound. The successful completion of these studies will elucidate its mechanism of action, determine its efficacy relative to current standards of care, and provide the critical data necessary to support its advancement into further preclinical development, including toxicology and pharmacokinetic studies. The combination of enzymatic, cellular, and whole-animal models ensures a thorough and reliable assessment of this promising new chemical entity.

References

  • The mechanisms of action of NSAIDs in analgesia. PubMed.
  • Mechanism of action of nonsteroidal anti-inflamm
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • Nonsteroidal Anti-Inflamm
  • NF-κB signaling in inflamm
  • Nonsteroidal anti-inflamm
  • Carrageenan induced Paw Edema Model.
  • NF-κB: At the Borders of Autoimmunity and Inflamm
  • The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.
  • Lipopolysaccharide Inflammation Model: Core Mechanisms, Applic
  • Carrageenan-Induced Paw Edema Model.
  • Modulating Inflammation through the Negative Regul
  • Pain Relief: How NSAIDs Work. WebMD.
  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central.
  • Experimental Models of Acute Lung Injury to Study Inflammation and Pathophysiology: A Narr
  • COX-2 inhibitors compared and contrasted. PubMed.
  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE. WuXi AppTec.
  • Carrageenan-Induced Paw Edema Model.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use.
  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM.
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. IAR J Med Sci.
  • A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • NSAIDs (Ibuprofen) and selective COX-2 inhibitors (Celecoxib). YouTube.
  • Inflammatory cytokines: Key mediators of immune response and inflamm
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. PMC - NIH.
  • Enzyme-Based Anti-Inflammatory Therapeutics for Inflamm
  • List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com.
  • Pro-Inflammatory Cytokines Overview. Thermo Fisher Scientific.
  • Inflamm
  • Inflamm
  • 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflamm
  • Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PubMed.
  • 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed.
  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.

Sources

A Comparative Guide to the Efficacy of 2-(2-Methoxyphenoxy)benzoic Acid in Cyclooxygenase (COX) Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the potential efficacy of 2-(2-Methoxyphenoxy)benzoic acid as a cyclooxygenase (COX) inhibitor. As a novel compound with limited publicly available data, its performance is benchmarked against established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This analysis is grounded in the fundamental principles of COX inhibition, supported by experimental data for reference compounds, and presented with the scientific rigor required for research and development.

The Landscape of COX Inhibition: A Tale of Two Isozymes

The therapeutic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key signaling molecules involved in inflammation, pain, fever, and maintaining gastric mucosal integrity.[1] Two principal isoforms of COX exist:

  • COX-1: A constitutively expressed enzyme with "house-keeping" functions, including the production of prostaglandins that protect the stomach lining.[2]

  • COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation.[2]

The differential inhibition of these two isoforms is a critical determinant of a drug's efficacy and side-effect profile. While inhibition of COX-2 is responsible for the desired anti-inflammatory effects, concurrent inhibition of COX-1 can lead to gastrointestinal complications.[3]

The Promise of this compound: A Structural Perspective

Further research is warranted to synthesize and evaluate the COX inhibitory profile of this compound to ascertain its potency and selectivity.

Gauging Efficacy: A Comparative Analysis with Established NSAIDs

To provide a framework for evaluating the potential of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of well-characterized NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (COX-1 IC50 / COX-2 IC50) is a crucial parameter, with a higher value indicating greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
This compound Data Not AvailableData Not AvailableData Not Available
Celecoxib826.812[5]
Diclofenac0.0760.0262.9[5]
Ibuprofen12800.15[5]
Indomethacin0.00900.310.029[5]
Meloxicam376.16.1[5]
Rofecoxib>10025>4.0[5]

Note: The IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes and are derived from a study using human peripheral monocytes.[5]

The Scientific Rationale: A Step-by-Step Guide to COX Inhibition Assays

To empirically determine the efficacy of a novel compound like this compound, a robust in vitro COX inhibition assay is essential. The following protocol outlines a common and reliable method.

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro COX inhibition assay.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_enzyme Prepare COX-1 and COX-2 Enzymes incubation Incubate Enzyme with Test Compound prep_enzyme->incubation prep_inhibitor Prepare Test Compound Stock Solution (e.g., this compound in DMSO) prep_inhibitor->incubation prep_substrate Prepare Arachidonic Acid Solution reaction Initiate Reaction with Arachidonic Acid prep_substrate->reaction incubation->reaction termination Terminate Reaction reaction->termination detection Quantify Prostaglandin Production (e.g., PGE2 via ELISA or LC-MS/MS) termination->detection analysis Calculate Percent Inhibition and IC50 Values detection->analysis

Caption: Workflow for an in vitro COX inhibition assay.

Detailed Protocol: In Vitro Colorimetric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits and established methodologies.[6]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hemin (cofactor)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents to their final working concentrations in the assay buffer.

  • Assay Plate Setup:

    • 100% Initial Activity Wells: Add 150 µl of assay buffer, 10 µl of hemin, and 10 µl of the appropriate enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Add 150 µl of assay buffer, 10 µl of hemin, 10 µl of the appropriate enzyme, and 10 µl of the test compound at various concentrations.

    • Background Wells: Add 160 µl of assay buffer and 10 µl of hemin.

  • Incubation: Incubate the plate for 5 minutes at 25°C.

  • Reaction Initiation: Add 20 µl of the colorimetric substrate solution to all wells, followed by 20 µl of arachidonic acid solution to initiate the reaction.

  • Measurement: Immediately read the absorbance at a specified wavelength (e.g., 590 nm) every minute for 5 minutes to obtain the reaction rate.

  • Data Analysis:

    • Calculate the initial reaction rates for all wells.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of 100% Initial Activity - Rate of Inhibitor Well) / Rate of 100% Initial Activity] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

The Underlying Mechanism: How COX Inhibitors Work

The majority of non-selective NSAIDs act as competitive inhibitors, reversibly binding to the active site of both COX-1 and COX-2, thereby preventing arachidonic acid from entering.[4] In contrast, some COX-2 selective inhibitors possess a side chain that allows them to bind to a side pocket present in the COX-2 active site but not in COX-1, conferring their selectivity.[3] Aspirin is unique in that it irreversibly inhibits COX enzymes by acetylating a serine residue in the active site.

The following diagram illustrates the prostaglandin synthesis pathway and the points of inhibition by COX-1 and COX-2 inhibitors.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins_Thromboxanes_Physiological Prostaglandins & Thromboxanes (Physiological Functions) Prostaglandin_H2->Prostaglandins_Thromboxanes_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) Prostaglandin_H2->Prostaglandins_Inflammatory Non_Selective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen, Diclofenac) Non_Selective_NSAIDs->COX1 Inhibit Non_Selective_NSAIDs->COX2 Inhibit COX2_Selective_Inhibitors COX-2 Selective Inhibitors (e.g., Celecoxib) COX2_Selective_Inhibitors->COX2 Selectively Inhibit

Caption: Prostaglandin synthesis pathway and COX inhibition.

Concluding Remarks and Future Directions

This guide has provided a comprehensive overview of the principles and methodologies for assessing the efficacy of COX inhibitors, using this compound as a focal point for a hypothetical comparative analysis. While the structural characteristics of this compound suggest potential COX inhibitory activity, the absence of empirical data necessitates experimental investigation.

Future research should focus on the synthesis and subsequent in vitro screening of this compound against both COX-1 and COX-2 to determine its IC50 values and selectivity index. Such studies will be instrumental in elucidating its therapeutic potential and positioning it within the broader landscape of anti-inflammatory drug discovery.

References

  • Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Tomosugi, N. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679–1685.
  • Yuan, C., & Wang, H. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-7.
  • Catella-Lawson, F., McAdam, B., Morrison, B. W., Reilly, M. P., Kapoor, S., & FitzGerald, G. A. (2001). New insights into the use of currently available non-steroidal anti-inflammatory drugs.
  • Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Chan, C. C. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.
  • Hunter, T. S., Robison, C., & Gerbino, P. P. (2015). Emerging evidence in NSAID pharmacology: important considerations for product selection. The American Journal of Managed Care, 21(7 Suppl), s139-s147.
  • Kulmacz, R. J. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 133-146.
  • Warner, T. D., & Mitchell, J. A. (2004). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences, 101(15), 5545-5550.
  • Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes.
  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.3.
  • Ballo, M., Sanogo, R., Guissou, B., Dembele, J., & Traore, A. (2022). In Vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-41.
  • Zhang, Z. F. (2011). 2-(3-Methoxyphenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1078.
  • BenchChem. (2025). Biological activity of 2-(benzylcarbamoyl)benzoic acid derivatives.
  • CN102702138A - Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (2012).
  • Nguyen, T. T. H., Nguyen, T. H., & Le, T. H. (2018). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Letters in Organic Chemistry, 15(10), 844-848.
  • Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines. (n.d.). Sigma-Aldrich.
  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (2009).
  • Heleno, S. A., Martins, A., Queiroz, M. J. R., & Ferreira, I. C. (2015). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 20(5), 7985-8017.
  • Synthesis and biological evaluation of halogenated 2-arylimino-3-ary- thiazolidine-4-ones containing benzoic acid fragments as antibacterial agents. (2013).
  • CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3. (2018).
  • Duggan, K. C., Walters, M. J., Musee, J., Harp, J. M., Kiefer, J. R., Oates, J. A., & Marnett, L. J. (2010). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. The Journal of biological chemistry, 285(45), 34953–34963.
  • Saggiorato, A. D., Fuggiano, L., Carbone, A., Lolli, M. L., & Bertinaria, M. (2021). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 26(16), 4993.
  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls.
  • Effects of anti-cyclooxygenases (COX-1 and COX-2), structure activity relationship, molecular docking and in silico ADMET of some synthesized chalcones. (2021).
  • Hawkey, C. J. (2001). COX-1 and COX-2 inhibitors. Best Practice & Research Clinical Gastroenterology, 15(5), 801-820.
  • COX-1 and COX-2 inhibitors. (2001).

Sources

A Senior Application Scientist's Guide to Differentiating Methoxyphenoxy Benzoic Acid Isomers via Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomer Identification

In the fields of pharmaceutical development, materials science, and synthetic chemistry, the precise identification of constitutional isomers is a critical, non-negotiable step. Molecules sharing the same chemical formula but differing in the arrangement of their atoms can exhibit vastly different chemical, physical, and biological properties. The 2-, 3-, and 4-methoxyphenoxy benzoic acids (C₁₄H₁₂O₄) are a case in point. While commercially available, a comprehensive, directly comparative set of their experimental spectroscopic data is not readily found in published literature.

This guide, therefore, moves beyond a simple data repository. As a Senior Application Scientist, my objective is to provide a framework for reasoned, predictive analysis. We will deconstruct the spectroscopic signatures of these molecules based on first principles and grounded in experimental data from closely related analogue compounds. This document will empower researchers to confidently distinguish between the ortho, meta, and para isomers by explaining the causality behind the expected spectral differences in Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structures and Isomeric Relationship

The core structural difference lies in the point of attachment of the methoxyphenoxy group to the benzoic acid ring. This positional variance dictates the electronic environment of every atom, giving rise to unique spectroscopic fingerprints.

G cluster_0 2-Methoxyphenoxy Benzoic Acid (ortho) cluster_1 3-Methoxyphenoxy Benzoic Acid (meta) cluster_2 4-Methoxyphenoxy Benzoic Acid (para) 2-isomer 3-isomer 4-isomer

Caption: Molecular structures of the ortho, meta, and para isomers.

General Analytical Workflow

A systematic approach is crucial for unambiguous identification. The following workflow outlines a logical sequence of operations from sample receipt to final structural confirmation.

G Sample Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) Sample->NMR_Acq IR_Acq FTIR Data Acquisition (ATR Solid State) Sample->IR_Acq MS_Acq MS Data Acquisition (EI or ESI) Sample->MS_Acq NMR_Proc NMR Spectral Processing (Referencing, Integration) NMR_Acq->NMR_Proc IR_Proc FTIR Spectral Processing (Baseline Correction) IR_Acq->IR_Proc MS_Proc MS Spectral Processing (Peak Identification) MS_Acq->MS_Proc Data_Analysis Comparative Data Analysis (Isomer Differentiation) NMR_Proc->Data_Analysis IR_Proc->Data_Analysis MS_Proc->Data_Analysis Conclusion Structural Confirmation Data_Analysis->Conclusion

Caption: Standard workflow for spectroscopic identification of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shift (δ) and splitting patterns of the aromatic protons are highly sensitive to the electronic effects (both inductive and resonance) imposed by the substituents.

Causality & Predictive Insights
  • The Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10.0-13.0 ppm . Its chemical shift is sensitive to concentration and solvent but will not be a primary differentiator between the isomers.

  • The Methoxy Protons (-OCH₃): These protons will appear as a sharp singlet, integrating to 3H, around 3.7-3.9 ppm . The electronic environment is similar across the isomers, so this peak is not a reliable differentiator.

  • The Aromatic Protons (Ar-H): This is the diagnostic region. The electron-donating nature of the ether oxygen and the electron-withdrawing nature of the carboxylic acid create distinct electronic environments on each aromatic ring. The splitting patterns, arising from proton-proton coupling, provide definitive proof of the substitution pattern.

Predicted ¹H NMR Spectral Data (in CDCl₃, ~400 MHz)
Proton AssignmentPredicted δ (ppm) for 2-isomerPredicted δ (ppm) for 3-isomerPredicted δ (ppm) for 4-isomerPredicted Multiplicity & Notes
-COOH~11.0 - 13.0~11.0 - 13.0~11.0 - 13.0Broad Singlet (br s), 1H. Exchangeable with D₂O.
-OCH₃~3.8~3.8~3.8Singlet (s), 3H.
Benzoic Acid Ring Protons ~6.9 - 8.2~7.1 - 7.8~6.9 (d), ~8.1 (d)2-isomer: 4 distinct protons, complex multiplets. 3-isomer: 4 distinct protons, complex. 4-isomer: Two doublets (d), 2H each, characteristic AA'BB' system due to symmetry.
Phenoxy Ring Protons ~6.9 - 7.4~6.9 - 7.4~6.9 - 7.4Complex multiplets for all isomers. The substitution pattern on this ring is the same for all three target molecules.
Predicted ¹³C NMR Spectral Data

The number of unique carbon signals is a direct reflection of molecular symmetry.

Carbon AssignmentPredicted δ (ppm) for 2-isomerPredicted δ (ppm) for 3-isomerPredicted δ (ppm) for 4-isomerNotes
-C OOH~165-170~165-170~165-170Quaternary carbon, typically lower intensity.
-OC H₃~55-56~55-56~55-56High intensity signal.
Aromatic Carbons (C-Ar)12 signals12 signals6 signalsCrucial differentiator: The para isomer possesses a plane of symmetry, resulting in only 6 unique aromatic carbon signals. The ortho and meta isomers are asymmetric and should display 12 distinct signals.
C -O (Ether Linkage)~145-160~145-160~145-160Two quaternary carbons.
Other Aromatic CH~110-140~110-140~110-140The specific shifts depend on the electronic environment.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR is excellent for confirming the presence of key functional groups but is more subtle in differentiating these specific isomers. The primary differences will appear in the "fingerprint region," particularly in the bands corresponding to C-O stretching and aromatic C-H out-of-plane bending.

Causality & Key Vibrational Modes
  • Carboxylic Acid: The most prominent features will be a very broad O-H stretch from ~2500-3300 cm⁻¹ and a strong, sharp C=O (carbonyl) stretch around 1680-1710 cm⁻¹[1][2]. Conjugation with the aromatic ring lowers this frequency compared to an aliphatic carboxylic acid[3].

  • Aromatic Rings: Look for C=C stretching peaks in the 1450-1600 cm⁻¹ region and aromatic C-H stretches just above 3000 cm⁻¹[4].

  • Ether Linkage: The asymmetric C-O-C stretch of the diaryl ether will produce a strong band around 1200-1250 cm⁻¹. The aryl-alkyl ether (Ar-O-CH₃) will also contribute in this region.

  • Substitution Pattern: The C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ region are diagnostic of the aromatic substitution pattern. The distinct patterns for ortho, meta, and para disubstitution on the benzoic acid ring will be the most likely differentiating feature in the IR spectrum.

Predicted Key FTIR Absorption Bands (Solid, ATR)
Vibrational ModeApproximate Wavenumber (cm⁻¹)AppearanceNotes
O-H Stretch (Carboxylic Acid)2500 - 3300Very Broad, StrongCharacteristic of a hydrogen-bonded dimer.
C-H Stretch (Aromatic)3000 - 3100Sharp, MediumAppears just to the "left" of any aliphatic C-H stretches.
C-H Stretch (Aliphatic, -OCH₃)2850 - 3000Sharp, Medium-WeakShould be visible on the shoulder of the broad O-H band.
C=O Stretch (Carboxylic Acid)1680 - 1710Sharp, Very StrongThe most intense peak in the spectrum.
C=C Stretch (Aromatic)1450 - 1600Multiple Sharp, Med-StrA series of bands confirming the aromatic rings.
C-O Stretch (Ether & Acid)1200 - 1320StrongA complex, strong absorption region resulting from C-O-C ether and C-O acid stretches.
C-H Out-of-Plane Bend (Benzoic Acid Ring) 675 - 900 Strong Key Differentiating Region: The pattern of bands here reflects the 1,2- (ortho), 1,3- (meta), or 1,4- (para) substitution.

Mass Spectrometry (MS): Fragmentation Fingerprints

Under electron ionization (EI), all three isomers will exhibit the same molecular ion (M•⁺) peak at a mass-to-charge ratio (m/z) corresponding to their molecular weight (244.07 g/mol ). Differentiation relies on the relative abundances of the fragment ions, which are influenced by the stability of the radicals and cations formed during fragmentation.

Causality & Predicted Fragmentation Pathways

The molecule has several potential points of cleavage: the carboxylic acid group, the methoxy group, and the ether linkage.

  • Initial Ionization: An electron is ejected, forming the molecular ion, [C₁₄H₁₂O₄]•⁺ at m/z 244 .

  • Loss of Hydroxyl Radical: A common fragmentation for benzoic acids is the loss of •OH, forming a stable acylium ion [M-OH]⁺ at m/z 227 [5].

  • Loss of Carboxyl Radical: Loss of the entire •COOH group is also possible, leading to an [M-COOH]⁺ ion at m/z 199 .

  • Ether Cleavage: The C-O bonds of the ether are prime locations for cleavage. Cleavage can result in ions corresponding to the methoxyphenoxy cation ([C₇H₇O]⁺, m/z 107 ) or the carboxyphenyl cation ([C₇H₅O₂]⁺, m/z 121 ), depending on which side retains the charge. The stability of the resulting fragments may differ slightly based on the isomer, leading to variations in peak intensities.

Predicted Key Ions in EI-MS
m/zProposed Fragment IdentityNotes
244[M]•⁺ (Molecular Ion)Should be clearly visible for all isomers.
227[M - •OH]⁺Loss of a hydroxyl radical from the carboxylic acid. Expected to be a significant peak.
199[M - •COOH]⁺Loss of the carboxyl group.
121[C₇H₅O₂]⁺ (Carboxyphenyl cation)Formed by cleavage of the ether bond. The relative intensity of this peak compared to m/z 107 may provide clues to the isomeric structure, as the stability of the corresponding radical will vary.
107[C₇H₇O]⁺ (Methoxyphenol cation)Formed by cleavage of the ether bond.
77[C₆H₅]⁺ (Phenyl cation)A common fragment from further decomposition of larger aromatic fragments.

Experimental Protocols

The following protocols describe standardized procedures for acquiring high-quality spectroscopic data for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the methoxyphenoxy benzoic acid isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure complete dissolution.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a signal-to-noise ratio >100:1 for the smallest peak of interest. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small, representative amount of the crystalline powder directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Instrumentation: Use a modern FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition: First, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Collection: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: For pure, thermally stable compounds, a direct insertion probe can be used. Alternatively, for mixture analysis or to ensure volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is preferred.

  • Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV to induce reproducible fragmentation.

  • Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio over a scan range of m/z 40-300.

  • Detection: An electron multiplier detector will record the abundance of each ion, generating the mass spectrum.

Conclusion

While a complete set of published experimental data for 2-, 3-, and 4-methoxyphenoxy benzoic acid is elusive, a definitive differentiation is readily achievable through a systematic application of modern spectroscopic techniques.

  • ¹³C NMR provides the most unambiguous initial finding: the 4- (para) isomer will show significantly fewer than 12 aromatic carbon signals due to its molecular symmetry.

  • ¹H NMR serves as the ultimate confirmation. The distinct splitting pattern of the aromatic protons on the benzoic acid ring of the 4- (para) isomer (two doublets) is unmistakable. The complex, unique multiplet patterns of the 2- (ortho) and 3- (meta) isomers will allow for their differentiation from each other and from the para isomer.

  • FTIR and MS act as powerful confirmatory techniques. FTIR will verify the presence of all required functional groups, with the C-H bending region offering clues to the substitution pattern. Mass spectrometry will confirm the molecular weight and provide fragmentation data consistent with the proposed structures.

By understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify these and other complex isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Filo. (2025). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid) in NMR and IR spectroscopy. [Link]
  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]
  • UCL Discovery. (2021).
  • ACS Publications. (2023).
  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • Chemistry LibreTexts. (2023).
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
  • Pharmacy 180. (n.d.).

Sources

In Vitro Efficacy and Safety Profiling: A Comparative Guide to 2-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of 2-(2-Methoxyphenoxy)benzoic acid, a compound of interest for its potential therapeutic applications. Given its structural resemblance to known anti-inflammatory agents, we propose a rigorous testing cascade to elucidate its mechanism of action and establish a preliminary safety profile. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically grounded approach to the initial stages of compound validation.

Introduction: Unveiling the Potential of this compound

This compound is an aromatic carboxylic acid that has been utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical scaffold, featuring a benzoic acid moiety, is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). This structural alert suggests a potential interaction with key inflammatory pathways. This guide outlines a strategic in vitro testing plan to investigate this hypothesis, comparing its performance against established drugs, Celecoxib (a selective COX-2 inhibitor) and Diclofenac (a non-selective COX inhibitor).

The proposed evaluation will focus on two primary inflammation-related targets: the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] Additionally, a preliminary assessment of cytotoxicity is included to establish a therapeutic window.

Efficacy Assessment: Probing the Anti-Inflammatory Mechanism

To comprehensively assess the anti-inflammatory potential of this compound, we will employ two distinct, yet complementary, in vitro assays.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Rationale: The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a well-established therapeutic strategy.[4] This assay will determine if this compound can directly inhibit COX-2 activity.

Comparator Compounds:

  • Celecoxib: A highly selective COX-2 inhibitor, serving as a positive control.[5]

  • Diclofenac: A non-selective COX inhibitor, for comparative profiling.[6]

Experimental Protocol: Colorimetric COX-2 Inhibitor Screening Assay [1][4]

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Prepare stock solutions of human recombinant COX-2 enzyme, Hematin, and the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Prepare 10 mM stock solutions of this compound, Celecoxib, and Diclofenac in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 160 µL of reaction buffer, 10 µL of Heme, and 10 µL of the test compound at various concentrations.

    • Add 10 µL of diluted human recombinant COX-2 enzyme solution.

    • Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.[2]

    • Initiate the reaction by adding 10 µL of Arachidonic Acid (substrate).

    • Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration required for 50% inhibition).

Expected Data Presentation:

CompoundCOX-2 IC50 (µM)
This compoundTo be determined
Celecoxib~0.04[5]
Diclofenac~0.63[6]

Experimental Workflow: COX-2 Inhibition Assay

COX2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrates, Compounds) plate Prepare 96-well Plate reagents->plate add_reagents Add Buffer, Heme, and Test Compound plate->add_reagents add_enzyme Add COX-2 Enzyme add_reagents->add_enzyme incubate_inhibitor Incubate (10 min, 37°C) add_enzyme->incubate_inhibitor add_substrate Add Arachidonic Acid incubate_inhibitor->add_substrate read_absorbance Kinetic Read at 590 nm add_substrate->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro COX-2 inhibition assay.

NF-κB Signaling Pathway Activation Assay

Rationale: The NF-κB signaling pathway is a critical regulator of inflammatory gene expression.[7][8] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. This assay will determine if this compound can suppress NF-κB activation in a cellular context.

Comparator Compound:

  • Diclofenac: Known to inhibit NF-κB activation.

Experimental Protocol: Luciferase Reporter Assay in RAW 264.7 Macrophages [9][10]

  • Cell Culture and Transfection:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Assay Procedure:

    • Seed the transfected cells into a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound or Diclofenac for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NF-κB activation.[10]

    • Incubate for 6 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[11]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

    • Calculate the percentage of inhibition of LPS-induced NF-κB activation for each compound concentration.

    • Determine the IC50 value for NF-κB inhibition.

Expected Data Presentation:

CompoundNF-κB Inhibition IC50 (µM)
This compoundTo be determined
DiclofenacTo be determined (literature values vary)

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Inflammatory Gene Expression Nucleus->Genes Induces

Caption: Simplified diagram of the LPS-induced NF-kB signaling pathway.

Safety Assessment: Preliminary Cytotoxicity Evaluation

Rationale: Early assessment of cytotoxicity is crucial to determine if the observed efficacy occurs at concentrations that are not generally toxic to cells.[7] The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which is an indicator of cell viability.[12][13]

Experimental Protocol: MTT Cytotoxicity Assay [14][15]

  • Cell Culture:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with a range of concentrations of this compound, Celecoxib, and Diclofenac for 24 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC50 value (the concentration that reduces cell viability by 50%).

Expected Data Presentation:

CompoundCC50 in RAW 264.7 cells (µM)
This compoundTo be determined
Celecoxib>100 (varies by cell line)
Diclofenac>100 (varies by cell line)

Conclusion and Future Directions

This guide outlines a foundational in vitro testing strategy to characterize the anti-inflammatory potential and preliminary safety of this compound. The proposed experiments will provide crucial data on its ability to inhibit COX-2 and the NF-κB signaling pathway, benchmarked against established drugs. The cytotoxicity data will provide an initial assessment of its therapeutic index.

Positive results from these assays would warrant further investigation, including:

  • COX-1 Inhibition Assay: To determine the selectivity of the compound for COX-2 over COX-1.

  • Cytokine Profiling: To measure the effect of the compound on the production of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.

  • In Vitro ADME Studies: To assess its metabolic stability and potential for drug-drug interactions.

By following this structured and comparative approach, researchers can efficiently generate the robust data necessary to make informed decisions about the future development of this compound as a potential therapeutic agent.

References

  • Naik, A. (2026). In Vitro Assessment of Cytolysins' Production by Cytotoxicity Assays. In: Springer Protocols. [Link]
  • Bowdish Lab. (2012, July 11). NF-KBLUCIFERASE ASSAY. [Link]
  • National Institutes of Health. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]
  • Oxford Academic. (n.d.). 1.3 In vitro and in vivo testing of new compounds. [Link]
  • PubMed Central. (n.d.).
  • Taylor & Francis Online. (2012, July 16). Deployment of In Silico and In Vitro Safety Assays in Early-Stage Drug Discovery. [Link]
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
  • ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme.... [Link]
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]
  • PubMed Central. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]
  • PubMed Central. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.
  • YouTube. (2023, April 5). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals (May 2021). [Link]
  • The Pharma Innovation Journal. (2016, July 6). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]
  • Brieflands. (n.d.).
  • MDPI. (n.d.). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. [Link]
  • ResearchGate. (n.d.). Lipopolysaccharide (LPS) stimulated RAW 264.7 macrophages expressed.... [Link]
  • Biomolecules & Therapeutics. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. [Link]
  • Journal of Clinical and Diagnostic Research. (2022, December 1).
  • ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS.... [Link]
  • PubMed Central. (n.d.).
  • Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. [Link]
  • International Journal of Pharmaceutical Sciences and Drug Research. (2020, September 30).
  • PubMed Central. (2023, September 6).
  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]
  • YouTube. (2023, August 18). functional in vitro assays for drug discovery. [Link]
  • Taylor & Francis Online. (n.d.). Comparison of conventional and advanced in vitro models in the toxicity testing of nanoparticles. [Link]

Sources

A Comparative Guide to the Biological Evaluation of Novel Anti-Inflammatory Agents Derived from 2-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Dual COX/LOX Inhibition

The inflammatory cascade is primarily driven by the metabolism of arachidonic acid via two key enzymatic pathways: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1][2]

  • The COX Pathway: Produces prostaglandins (PGs), which mediate inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is upregulated during inflammation.[3][4]

  • The LOX Pathway: Produces leukotrienes (LTs), which are potent pro-inflammatory mediators involved in recruiting inflammatory cells and can be gastrotoxic.[3][5]

Traditional NSAIDs inhibit COX enzymes. However, selective COX-2 inhibitors or non-selective NSAIDs can lead to a metabolic shunting of arachidonic acid towards the 5-LOX pathway, increasing the production of potentially harmful leukotrienes.[3][5][6] This phenomenon is hypothesized to contribute to the gastrointestinal side effects associated with long-term NSAID use.[5]

The strategic advantage of dual COX/LOX inhibitors, such as Licofelone and its derivatives, is the simultaneous blockade of both pathways.[2][7][8] This approach not only prevents the production of inflammatory prostaglandins but also mitigates the overproduction of leukotrienes, offering the potential for a more potent anti-inflammatory effect with an improved gastrointestinal safety profile.[2][4][5]

The Benchmark: Licofelone

Licofelone, with its 2-(2-methoxyphenoxy)benzoic acid core, serves as the primary benchmark for newly developed analogues. It is a potent, competitive inhibitor of both COX and 5-LOX.[3][7] Preclinical and clinical studies have demonstrated its analgesic and anti-inflammatory properties, showing comparable efficacy to traditional NSAIDs like naproxen in treating osteoarthritis, but with a significantly better gastrointestinal safety profile.[5][9] Although it has not received final regulatory approval, its extensive characterization provides a solid foundation for comparative analysis.[10]

Comparative Analysis of Novel Derivatives

The development of new compounds from the this compound scaffold focuses on modifying peripheral chemical moieties to optimize potency, selectivity, and pharmacokinetic properties. While specific, direct comparative data on a wide range of novel derivatives is proprietary and often unpublished, we can analyze representative data based on published studies of similar compound classes.

For this guide, we will compare the benchmark, Licofelone , with a hypothetical novel derivative, Compound X , and a standard NSAID, Celecoxib (a selective COX-2 inhibitor).

Table 1: Comparative In Vitro Inhibitory Potency (IC50)

CompoundCOX-1 (μM)COX-2 (μM)5-LOX (μM)COX-2/COX-1 Selectivity Ratio
Licofelone 0.210.150.180.71
Compound X (Hypothetical) 0.550.080.250.15
Celecoxib >100.04>50<0.004

Data for Licofelone is synthesized from published values.[11] Data for Compound X is hypothetical for illustrative purposes. Data for Celecoxib is representative of a selective COX-2 inhibitor.

Interpretation of Data:

  • Licofelone demonstrates balanced, potent inhibition of COX-1, COX-2, and 5-LOX, consistent with its classification as a dual inhibitor.[11]

  • Compound X represents a successful modification, showing significantly improved selectivity for COX-2 over COX-1 while retaining potent 5-LOX inhibition. This profile is theoretically superior, as it may reduce COX-1 related side effects (e.g., gastric issues) even further while maintaining the benefits of dual pathway blockade.

  • Celecoxib is highly selective for COX-2 and has no meaningful activity against 5-LOX. This highlights the fundamental mechanistic difference between dual inhibitors and selective NSAIDs.

Key Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and validated assays are critical. Below are detailed protocols for the primary in vitro and in vivo evaluations.

In Vitro Enzyme Inhibition Assays

The primary goal is to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). This is the cornerstone of initial screening.

Workflow for In Vitro Evaluation

Caption: General workflow for in vitro enzyme inhibition screening.

A. Protocol for Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay which measures the peroxidase activity of COX.

  • Reagents & Materials : Human recombinant COX-1 or COX-2 enzyme, assay buffer, heme, arachidonic acid (substrate), colorimetric substrate (e.g., TMPD), test compounds, and a known inhibitor (e.g., Celecoxib) as a positive control.

  • Preparation : Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be <1%.

  • Reaction Setup : In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the diluted test compound or control.

  • Enzyme Addition : Add 10 µL of COX-1 or COX-2 enzyme to each well.

  • Initiation : Initiate the reaction by adding 10 µL of arachidonic acid.

  • Incubation : Incubate the plate for 5 minutes at 37°C.

  • Detection : Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.

  • Calculation : Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

B. Protocol for 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol utilizes a fluorometric screening kit.[12]

  • Reagents & Materials : Human 5-LOX enzyme, 5-LOX substrate, test compounds, and a known 5-LOX inhibitor (e.g., Zileuton) as a positive control.[12]

  • Reaction Setup : In a 96-well plate, add the 5-LOX enzyme and the test compound at various concentrations.

  • Initiation : Add the 5-LOX substrate to initiate the reaction.

  • Incubation : Incubate at room temperature for 10-30 minutes, protected from light.

  • Detection : Measure the fluorescence using an excitation/emission wavelength of 500/536 nm.[12]

  • Calculation : Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.

In Vivo Anti-Inflammatory Activity

The Carrageenan-Induced Paw Edema Model in rats is a universally accepted and highly reproducible assay for evaluating acute anti-inflammatory activity.[13][14][15] Carrageenan, a polysaccharide, induces a biphasic inflammatory response, allowing for the assessment of drug effects on different phases of inflammation.[13]

A. Protocol for Carrageenan-Induced Paw Edema

  • Animals : Male Wistar rats (150-200g) are typically used.[14] Animals should be acclimatized for at least one week before the experiment.

  • Grouping (n=6 per group) :

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral gavage)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III: Test Compound (e.g., Compound X, at various doses, p.o.)

  • Procedure :

    • Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally (p.o.) one hour before inducing inflammation.[13][16]

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[13][14][17]

    • Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13][14]

  • Data Analysis :

    • Calculate the edema (increase in paw volume) at each time point: Edema (mL) = Vₜ - V₀ .[13]

    • Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Table 2: Comparative In Vivo Anti-Inflammatory Activity

Treatment Group (Dose)Mean Paw Edema at 3h (mL)% Inhibition of Edema
Vehicle Control0.85 ± 0.06-
Licofelone (20 mg/kg) 0.38 ± 0.0455.3%
Compound X (20 mg/kg) 0.31 ± 0.0563.5%
Celecoxib (20 mg/kg) 0.45 ± 0.0747.1%

Data is hypothetical and for illustrative purposes. The 3-hour time point is often near the peak of the inflammatory response.[13]

Interpretation of Data: The hypothetical data shows that Compound X provides a greater reduction in paw edema compared to both Licofelone and Celecoxib at the same dose, indicating superior in vivo anti-inflammatory efficacy in this acute model.

Mechanism of Action: The Arachidonic Acid Cascade

A key aspect of these compounds is their intervention in the arachidonic acid (AA) cascade. When a cell is stimulated by trauma or inflammatory signals, phospholipase A2 releases AA from the cell membrane. AA then serves as a substrate for the COX and LOX pathways. Dual inhibitors block both branches of this cascade.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGs) COX->PGs LTs Leukotrienes (LTs) LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation GI_Toxicity GI Toxicity, Bronchoconstriction LTs->GI_Toxicity Inhibitor Dual COX/LOX Inhibitor (e.g., Licofelone) Inhibitor->COX Inhibits Inhibitor->LOX Inhibits

Caption: The arachidonic acid cascade and points of dual inhibition.

Conclusion and Future Directions

Novel compounds derived from the this compound scaffold represent a promising strategy in the development of next-generation anti-inflammatory agents. By targeting both the COX and 5-LOX pathways, these molecules have the potential to offer enhanced efficacy and a superior safety profile compared to traditional NSAIDs. The comparative biological evaluation, utilizing robust in vitro enzymatic assays and validated in vivo models like the carrageenan-induced paw edema test, is essential for identifying lead candidates. Future research should focus on optimizing COX-2 selectivity while retaining potent 5-LOX inhibition, conducting comprehensive pharmacokinetic and toxicology studies, and ultimately, advancing the most promising candidates into clinical trials.

References

  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem. (URL: )
  • Activity and potential role of licofelone in the management of osteoarthritis - PMC - NIH. (URL: [Link])
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchG
  • Carrageenan Induced Paw Edema (R
  • Investigations on cytotoxicity and anti-inflammatory potency of licofelone deriv
  • Chemistry and Pharmaceutical Perspectives of Licofelone Drug | Open Access Journals. (URL: [Link])
  • Carrageenan induced Paw Edema Model - Cre
  • Licofelone – Knowledge and References - Taylor & Francis. (URL: [Link])
  • Licofelone - Wikipedia. (URL: [Link])
  • Licofelone - Novel Analgesic and Anti-Inflammatory Agent for Osteoarthritis. (URL: [Link])
  • 2.2. Carrageenan-Induced Paw Edema - Bio-protocol. (URL: [Link])
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchG
  • In vitro assays for cyclooxygenase activity and inhibitor characteriz
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth - MDPI. (URL: [Link])
  • Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents - Universiti Kebangsaan Malaysia. (URL: [Link])
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC - NIH. (URL: [Link])
  • Dual acting COX/LOX nonsteroidal anti-inflammatory drugs versus traditional CoX-2 inhibitors. (URL: [Link])
  • Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed comput
  • Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflamm
  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - NIH. (URL: [Link])
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC - NIH. (URL: [Link])
  • Concept of dual COX-1/2 and 5-LOX inhibition.
  • Licofelone- Novel Analgesic and Anti-In.ammatory Agent for Osteoarthritis - Journal of Young Pharmacists. (URL: [Link])
  • A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflamm
  • Licofelone--a novel analgesic and anti-inflamm
  • Hemidesmus indicus (l)-derived 2-hydroxy-4-methoxy benzoic acid attenuates dna damage and autophagy in sk-mel28 cells via p-erk pathway | Pharmacognosy Magazine. (URL: [Link])
  • Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI. (URL: [Link])
  • Evaluation of 2-(2-thiophenecarboxy)benzoic acid and related active metabolites in biological samples - PubMed. (URL: [Link])

Sources

A Comparative Guide to Catalysts for the Synthesis of 2-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(2-methoxyphenoxy)benzoic acid, a key intermediate in the production of pharmaceuticals such as Carvedilol, relies on the efficient formation of a diaryl ether bond. The choice of catalyst for this transformation is a critical decision, directly impacting reaction efficiency, cost, and environmental footprint. This guide provides a comparative analysis of the primary catalytic systems employed for this synthesis, with a focus on the well-established copper-catalyzed Ullmann condensation and modern palladium-catalyzed approaches.

At a Glance: Copper vs. Palladium Catalysis

The formation of the diaryl ether linkage in this compound is typically achieved through the coupling of a 2-halobenzoic acid (commonly 2-chlorobenzoic acid) and guaiacol. While both copper and palladium catalysts can facilitate this reaction, they operate under different mechanistic pathways and present distinct advantages and disadvantages.

Catalyst SystemTypical CatalystLigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Copper-Catalyzed CuI, Cu₂O, Cu powderOften ligand-free, but ligands like phenanthroline or amino acids can be beneficialK₂CO₃, Cs₂CO₃Pyridine, DMF, NMP120-2006-2465-85
Palladium-Catalyzed Pd(OAc)₂, Pd₂(dba)₃Phosphine-based (e.g., PPh₃, BINAP) or N-heterocyclic carbenes (NHCs)Cs₂CO₃, K₃PO₄Toluene, Dioxane80-1202-12>90

Note: The data presented is a synthesis of typical conditions and reported yields for Ullmann-type diaryl ether syntheses. Specific results for this compound may vary.

The Workhorse: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation, first reported over a century ago, remains a widely used method for the synthesis of diaryl ethers due to the low cost and ready availability of copper catalysts.[1] The reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.

Mechanistic Considerations

The classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] Modern modifications, however, have led to milder and more efficient catalytic processes. The generally accepted mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) species. The use of ligands can stabilize the copper catalyst and facilitate the reductive elimination step, often allowing for lower reaction temperatures and catalyst loadings.

Caption: Generalized catalytic cycle of the Ullmann condensation.

Experimental Protocol: A Representative Copper-Catalyzed Synthesis

The following protocol is a representative example for the synthesis of a diaryl ether via the Ullmann condensation and can be adapted for the synthesis of this compound.

Materials:

  • 2-Chlorobenzoic acid

  • Guaiacol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Pyridine, anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1 equivalent), guaiacol (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine as the solvent.

  • Heat the reaction mixture to reflux (approximately 115°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous mixture with hydrochloric acid (HCl) to a pH of approximately 2 to precipitate the product.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The High-Performer: Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative to the Ullmann condensation for the formation of C-O bonds.[2] These reactions, often referred to as Buchwald-Hartwig aminations for C-N bonds, can be adapted for diaryl ether synthesis and typically offer higher yields and milder reaction conditions compared to their copper-catalyzed counterparts. However, the higher cost of palladium catalysts and the often-required specialized ligands can be a significant drawback for large-scale industrial applications.

Mechanistic Insights

The catalytic cycle for palladium-catalyzed diaryl ether synthesis is believed to proceed through a series of well-defined steps. Initially, a Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the phenoxide, followed by reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. The choice of ligand is crucial in this cycle, as it influences the rate of both the oxidative addition and reductive elimination steps.

Caption: Simplified catalytic cycle for palladium-catalyzed diaryl ether synthesis.

Comparative Analysis and Future Outlook

Cost and Scalability: For large-scale industrial synthesis, the cost of the catalyst is a primary consideration. Copper catalysts are significantly more economical than palladium catalysts.[3] This cost advantage often outweighs the potentially higher yields and milder conditions of palladium-catalyzed reactions, making the Ullmann condensation a more attractive option for bulk production.

Efficiency and Selectivity: Palladium catalysts generally exhibit higher turnover numbers and frequencies, leading to faster reaction times and lower catalyst loadings.[2] They can also offer greater functional group tolerance and selectivity, which is particularly important in the synthesis of complex molecules.

Environmental and Safety Considerations: The harsh reaction conditions of the classical Ullmann condensation, including high temperatures and the use of high-boiling polar solvents like pyridine or DMF, raise environmental and safety concerns. Modern developments in both copper and palladium catalysis are focused on the use of greener solvents, lower reaction temperatures, and more benign reagents. The development of ligand-free copper-catalyzed systems is a particularly promising area of research.[4]

The choice between a copper-catalyzed Ullmann condensation and a palladium-catalyzed approach for the synthesis of this compound depends on a careful evaluation of the specific requirements of the synthesis. For large-scale production where cost is a major driver, the Ullmann condensation remains a viable and economically advantageous method. For smaller-scale syntheses, or when higher yields, milder conditions, and greater functional group tolerance are required, palladium catalysts offer a superior, albeit more expensive, alternative. The ongoing development of more active and robust catalysts for both metals will continue to refine and improve the synthesis of this important pharmaceutical intermediate.

References

  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 2009, 48(38), 6954-6971.
  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 2003, 42(44), 5400-5449.
  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002, 102(5), 1359-1470.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008, 47(34), 6338-6361.
  • Sperotto, E.; van Klink, G. P. M.; van Koten, G.; de Vries, J. G. The Copper-Catalyzed Ullmann Reaction: A Mechanistic Perspective. Dalton Transactions, 2011, 40(39), 9946-9957.
  • Process for the preparation of 2-arylthiobenzoic acids. European Patent EP0299329B1, filed July 6, 1988, and issued August 19, 1992.
  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. ChemSusChem, 2021, 14(1), 225-231.
  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Aryl Ethers. In Modern Arylation Methods; Beller, M., Ed.; Wiley-VCH: Weinheim, Germany, 2008; pp 107-168.
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2011, (vii), 254-267.
  • Synthesis of Benzoic and Tetralonecarboxylic Acid Esters from Phenols by Palladium-Catalyzed Alkoxy/Aryloxy Carbonyl
  • Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.
  • 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid. Acta Crystallographica Section E, 2011, 67(12), o3327.
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Journal of Chemical and Pharmaceutical Research, 2018, 10(7), 134-138.
  • Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Organic Syntheses, 1947, 27, 54.
  • A Facile Ugi/Ullmann Cascade Reaction to Access Fused Indazolo-Quinoxaline Derivatives with Potent Anticancer Activity. Molecules, 2024, 29(2), 481.
  • Ullmann, F.; Sponagel, P. Ueber die Phenylirung von Phenolen. Berichte der deutschen chemischen Gesellschaft, 1905, 38(2), 2211-2212.
  • Process for the preparation of carvedilol. European Patent EP1741700B1, filed April 18, 2005, and issued July 23, 2008.
  • A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 2011, 3(6), 28-32.
  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 2011, 3(6), 33-45.
  • BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW.
  • Novel design and synthesis of modified structure of carvedilol. Current Medicinal Chemistry, 2011, 18(26), 4025-4030.
  • Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. Beilstein Journal of Organic Chemistry, 2025, 21, 839-844.
  • Palladium-catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem decarboxylation/C-H Activation. Journal of the American Chemical Society, 2009, 131(12), 4194-4195.
  • Palladium-Catalyzed Benzodiazepines Synthesis.
  • Optimizing Ullmann Coupling Reactions. BenchChem Technical Support. 2025.
  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Procedia Chemistry, 2014, 10, 239-245.
  • Synthesis of m-Aryloxy Phenols. Encyclopedia, 2023, 3(1), 373-385.
  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry, 2017.
  • Optimization of Ullmann-type reaction conditions.
  • Palladium-catalyzed synthesis of benzo[d]isoxazole by C–H activation/[4 + 1] annulation. Organic & Biomolecular Chemistry, 2016, 14(2), 463-466.
  • Palladium-Catalyzed Synthesis of Benzo-Fused Cycloheptanones. The Journal of Organic Chemistry, 2020, 85(1), 433-443.
  • Asymmetric synthesis of chiral cycloalkenone derivatives via palladium catalysis. Chemical Science, 2014, 5(2), 646-650.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • 2-chlorobenzoic acid. The Royal Society of Chemistry, 2012.
  • This compound. Biosynth. Accessed January 10, 2026.
  • 2-(4-Methoxyphenoxy)benzoic acid. J&K Scientific. Accessed January 10, 2026.
  • 4-({4-[(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid. Molport. Accessed January 10, 2026.
  • Preparation method of methoxybenzoic acid. Chinese Patent CN104151157A, filed August 26, 2014, and issued November 19, 2014.
  • Preparation of 2-methoxyalkanoic acids. Canadian Patent CA1191861A, filed March 25, 1982, and issued August 13, 1985.
  • The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. Chinese Patent CN106946685A, filed February 28, 2017, and issued July 14, 2017.
  • Method of synthesis of 2-methoxy-5-chlorobenzoic acid. Russian Patent RU2030387C1, filed January 19, 1993, and issued March 10, 1995.
  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Chinese Patent CN102408605A, filed November 22, 2011, and issued April 11, 2012.
  • Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study. Frontiers in Chemistry, 2022, 10, 983584.
  • «Green-Ligand» in Metallodrugs Design—Cu(II) Complex with Phytic Acid: Synthetic Approach, EPR-Spectroscopy, and Antimycobacterial Activity. International Journal of Molecular Sciences, 2025, 26(1), 1.
  • Synthesis, Structure, DNA/BSA Binding, DNA Cleaving, Cytotoxic and SOD Mimetic Activities of Copper(II) Complexes Derived from Methoxybenzylamine Schiff Base Ligands. Molecules, 2021, 26(21), 6439.
  • thiazol-5-yldiazenyl) benzenylidene) amino) benzoic acid] (MThBABA) in Extractive Spectrophotometric Determination of Copper (II). International Journal of Science and Research Archive, 2024, 11(1), 1145-1153.
  • A ligand-enabled, copper(ii)-catalyzed, highly selective and efficient synthesis of 2E-alkenylfurans from ynenones. Organic Chemistry Frontiers, 2019, 6(18), 3256-3261.
  • N-Heterocyclic Carbene Modified Palladium Catalysts for the Direct Synthesis of Hydrogen Peroxide. Journal of the American Chemical Society, 2022, 144(34), 15431-15436.
  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 2024, 29(15), 3422.
  • Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. Chemistry – A European Journal, 2020, 26(50), 11475-11481.
  • Chemical Synthesis and Process Optimization of Industrial Chemistry. Industrial Chemistry: Open Access, 2023, 9(2).

Sources

A Comparative Guide to Validating the Mechanism of Action of 2-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides an in-depth, technical framework for validating the biological activities of 2-(2-Methoxyphenoxy)benzoic acid. While primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, its structural features—a benzoic acid moiety linked to a methoxyphenoxy group—suggest potential intrinsic bioactivity, particularly in the realms of anti-inflammatory and antioxidant action.[1][2][3] This document moves beyond theoretical postulation to outline a comprehensive experimental workflow, enabling researchers to elucidate and verify its mechanistic underpinnings.

Hypothesized Mechanisms of Action

Based on its chemical structure and the known activities of related compounds, two primary mechanisms of action are proposed for this compound:

  • Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals. The methoxy and carboxylic acid groups on the phenyl rings of this compound may contribute to its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[4][5] A potential mechanism involves oxidative dimerization in aqueous solutions, which leads to the formation of a 2-methoxyphenoxy radical, suggesting its participation in redox reactions.[6]

  • Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition: Benzoic acid and its derivatives have been studied for their anti-inflammatory properties, which can be mediated through the inhibition of cyclooxygenase (COX) enzymes.[7] The 2-methoxyphenol substructure, in particular, has been associated with COX-2 inhibition.[8] By inhibiting COX enzymes, the compound would block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

This guide will now detail the experimental protocols to rigorously test these hypotheses and compare the performance of this compound with established reference compounds.

Part 1: Validation of Antioxidant Activity

To quantify the antioxidant potential of this compound, two widely accepted in vitro assays will be employed: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Experimental Workflow: Antioxidant Assays

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound and reference standards (Trolox, Ascorbic Acid) Serial_Dilution Perform serial dilutions of test compound and standards Compound_Prep->Serial_Dilution Reagent_Prep Prepare DPPH and ABTS radical solutions Incubation Incubate dilutions with radical solutions Reagent_Prep->Incubation Serial_Dilution->Incubation Measurement Measure absorbance changes spectrophotometrically Incubation->Measurement Inhibition_Calc Calculate percentage inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 values from dose-response curves Inhibition_Calc->IC50_Calc Comparison Compare IC50 values to reference standards IC50_Calc->Comparison

Caption: Workflow for determining antioxidant capacity.

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from established methods for assessing antioxidant activity.[9][10]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 1 mg/mL stock solution of a reference antioxidant, such as Trolox or Ascorbic Acid, in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound and reference standards (e.g., 10, 25, 50, 100, 200 µg/mL) prepared by serial dilution from the stock solution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the percentage inhibition against the concentration of the test compound and reference standards to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Data Presentation: Expected Antioxidant Activity

The following table illustrates how the experimental data would be presented. The values for this compound are hypothetical, based on the expected activity of a phenolic compound, for illustrative purposes.

CompoundAssayIC50 (µg/mL)
This compoundDPPH75
This compoundABTS60
Trolox (Reference)DPPH15
Trolox (Reference)ABTS10
Ascorbic Acid (Reference)DPPH8
Ascorbic Acid (Reference)ABTS5

*Hypothetical values for illustrative purposes.

Part 2: Validation of COX Inhibition

To investigate the potential anti-inflammatory mechanism, the inhibitory effect of this compound on COX-1 and COX-2 enzymes will be evaluated using a commercially available inhibitor screening assay kit or a well-established ELISA-based method.[11][12][13] This will determine the compound's potency and selectivity.

Signaling Pathway: Prostaglandin Synthesis

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PLA2 Phospholipase A2 COX1_COX2 COX-1 / COX-2 Peroxidase Peroxidase Compound 2-(2-Methoxyphenoxy) benzoic acid Compound->COX1_COX2 Inhibition NSAIDs NSAIDs (e.g., Celecoxib) NSAIDs->COX1_COX2 Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by COX inhibitors.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is a generalized procedure based on commercially available kits.[14]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme and other kit components (assay buffer, probe, cofactor) as per the manufacturer's instructions. Keep the enzyme on ice.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of a reference COX-2 inhibitor, such as Celecoxib, in DMSO.

  • Assay Procedure:

    • In a 96-well white opaque microplate, prepare the following wells:

      • Enzyme Control (EC): Add assay buffer.

      • Inhibitor Control (IC): Add the reference inhibitor (e.g., Celecoxib).

      • Sample (S): Add serial dilutions of this compound to achieve final concentrations ranging from nanomolar to micromolar.

    • Add the reconstituted COX-2 enzyme to all wells except the blank.

    • Prepare a reaction mix containing the assay buffer, COX probe, and cofactor, and add it to all wells.

    • Initiate the reaction by adding a solution of arachidonic acid to all wells.

    • Immediately begin measuring the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and reference inhibitor relative to the enzyme control.

    • Plot the percentage inhibition against the log of the inhibitor concentration to determine the IC50 value.

Data Presentation: Expected COX Inhibition Profile

The following table illustrates the expected data presentation for the COX inhibition assays. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
This compound~50~15~3.3
Celecoxib (Reference)>1000.04>2500
Ibuprofen (Reference)133440.04

*Hypothetical values for illustrative purposes, suggesting moderate potency and slight selectivity for COX-2.

Conclusion

This guide provides a robust framework for the experimental validation of the hypothesized mechanisms of action for this compound. By systematically evaluating its antioxidant capacity and its inhibitory effects on COX enzymes, researchers can generate the quantitative data necessary to build a comprehensive profile of its biological activity. The provided protocols and data presentation formats offer a clear pathway for these investigations. The comparative analysis against well-characterized reference compounds is crucial for contextualizing the potency and selectivity of this compound, thereby providing a solid foundation for further research and development in the pharmaceutical and agrochemical sectors.

References

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Figueroa-López, K. J., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Zarrow, E. H., & Marnett, L. J. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1812–1819.
  • El-Abassy, R. M., et al. (2020). Five Methods for Measuring Total Antioxidant Capacity. YouTube.
  • Pękal, A., & Pyrzynska, K. (2014). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 19(9), 14843–14857.
  • E3S Web of Conferences. (2020). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca.
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 469–475.
  • Zheng, Y.-Z., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.
  • Miao, Y., et al. (2021). Hemidesmus indicus (l)-derived 2-hydroxy-4-methoxy benzoic acid attenuates dna damage and autophagy in sk-mel28 cells via p-erk pathway. Pharmacognosy Magazine, 17(75), 522.
  • Al-Asmari, A. K., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research, 66(9), 753–763.
  • ResearchGate. (2020). (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
  • Sádlo, J., et al. (1990). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. Journal of the American Chemical Society, 112(25), 9401–9406.
  • Preprints.org. (2022). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • Wang, S., et al. (2018). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Bioorganic & Medicinal Chemistry Letters, 28(15), 2577–2581.
  • PubChem. (n.d.). 2-(2-Methoxyphenylamino)benzoic acid.
  • J&K Scientific. (n.d.). This compound.
  • Amazon S3. (n.d.). New Thioureides of 2-(4-methylphenoxymethyl) benzoic Acid with Antimicrobial Activity.
  • Dracea, O., et al. (2008). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Romanian Archives of Microbiology and Immunology, 67(3-4), 92–97.
  • Kettle, A. J., et al. (1997). Inhibition of myeloperoxidase by benzoic acid hydrazides. Biochemical Journal, 321(Pt 2), 503–508.
  • ResearchGate. (n.d.). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity.
  • MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • PubChem. (n.d.). 2-(3-Methoxyphenoxy)benzoic acid.
  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ICONTECH International Journal. (2021). In vitro antioxidant properties of 2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid.
  • National Center for Biotechnology Information. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.
  • Frontiers. (2020). Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae.

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-(2-Methoxyphenoxy)benzoic Acid: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of the primary synthetic routes to 2-(2-Methoxyphenoxy)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] We will dissect two cornerstone methodologies in modern organic synthesis: the venerable Ullmann Condensation and the versatile Buchwald-Hartwig C-O Cross-Coupling. This document moves beyond mere protocols to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. Through detailed experimental workflows, quantitative data comparison, and expert insights, this guide serves as a critical resource for researchers, chemists, and process development professionals aiming to optimize the synthesis of this valuable diaryl ether.

Introduction: The Significance of the Diaryl Ether Moiety

The diaryl ether linkage is a privileged scaffold found in numerous biologically active compounds, including pharmaceuticals, natural products, and herbicides.[3][4] this compound, in particular, serves as a crucial building block for more complex molecules, such as xanthone dicarboxylic acids, which are investigated for their role in modulating inflammatory responses.[5][6]

The central challenge in synthesizing this molecule lies in the formation of the C-O bond between two aryl rings—a transformation that is often kinetically and thermodynamically demanding. Historically, this has been the domain of the Ullmann condensation, a copper-catalyzed reaction that, in its classic form, suffered from harsh conditions and limited scope.[3][7] The advent of palladium-catalyzed cross-coupling reactions, pioneered by Buchwald and Hartwig, has provided a powerful and often milder alternative.[8][9] This guide will benchmark these two synthetic titans head-to-head for the specific synthesis of our target molecule.

Strategic Overview: Copper vs. Palladium Catalysis

The choice between a copper-catalyzed Ullmann-type reaction and a palladium-catalyzed Buchwald-Hartwig coupling is not merely a matter of swapping one metal for another. It represents a fundamental choice in catalytic strategy, each with distinct mechanisms, operational requirements, and cost implications.

Method A: The Ullmann Condensation - A Renaissance for Copper

The Ullmann reaction, discovered over a century ago, involves the copper-promoted coupling of an aryl halide with an alcohol or phenol.[7][10] Traditional protocols were often criticized for requiring high temperatures (>200 °C) and stoichiometric amounts of copper, limiting their utility.[3][11] However, modern advancements have revitalized the Ullmann condensation. The introduction of soluble copper catalysts, specialized ligands, and carefully chosen bases allows the reaction to proceed under significantly milder conditions with catalytic amounts of copper.[3][4][12]

The generally accepted mechanism for modern Ullmann ether synthesis involves the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide to form a transient Cu(III) complex, which subsequently performs a reductive elimination to forge the C-O bond and regenerate the active Cu(I) catalyst.[13]

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Phenoxide Copper(I) Phenoxide [Cu(I)-OAr'] CuI->Phenoxide + Ar'-OH + Base Phenol Guaiacol (Ar'-OH) Phenol->Phenoxide Base Base (e.g., K₂CO₃) Base->Phenoxide CuIII Cu(III) Intermediate [Ar-Cu(III)-OAr'] Phenoxide->CuIII + Ar-X (Oxidative Addition) ArylHalide 2-Chlorobenzoic Acid (Ar-X) ArylHalide->CuIII CuIII->CuI Reductive Elimination Product Product (Ar-O-Ar') CuIII->Product

Caption: Catalytic cycle for the modern Ullmann C-O coupling reaction.

Method B: The Buchwald-Hartwig C-O Coupling - Precision and Scope

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling that has revolutionized C-N bond formation and has been effectively adapted for C-O bond formation.[8][14] Its primary advantage lies in its remarkable functional group tolerance and generally milder reaction conditions compared to classical Ullmann protocols.[15] The reaction typically employs a palladium(0) source, a bulky, electron-rich phosphine ligand, and a base.[14]

The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the phenol. A base facilitates deprotonation of the phenol, leading to a palladium-phenoxide complex. The final, crucial step is reductive elimination, which forms the desired diaryl ether product and regenerates the active Pd(0) catalyst.[14][16]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Catalyst PdII_Complex Pd(II) Oxidative Addition Complex [L₂Pd(Ar)(X)] Pd0->PdII_Complex Oxidative Addition ArylHalide Aryl Halide (Ar-X) ArylHalide->PdII_Complex PdII_Phenoxide Pd(II) Phenoxide Complex [L₂Pd(Ar)(OAr')] PdII_Complex->PdII_Phenoxide + Ar'-OH + Base Phenol Phenol (Ar'-OH) Phenol->PdII_Phenoxide Base Base (e.g., NaOt-Bu) Base->PdII_Phenoxide PdII_Phenoxide->Pd0 Reductive Elimination Product Product (Ar-O-Ar') PdII_Phenoxide->Product

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Performance Benchmarking: A Head-to-Head Comparison

The choice of synthesis route is a multi-faceted decision. The following table provides a comparative summary based on data from seminal literature and practical laboratory experience.

ParameterMethod A: Ullmann CondensationMethod B: Buchwald-Hartwig CouplingJustification & Expert Insights
Typical Yield 60-90%75-95%Buchwald-Hartwig reactions often exhibit higher yields and cleaner conversions due to the high efficiency of the catalyst system.[4][14]
Reaction Temp. 100 - 150 °C80 - 110 °CModern Ullmann reactions are milder than their predecessors but often still require slightly higher temperatures than Pd-catalyzed systems.[3][7][14]
Catalyst System CuI, Cu Powder, or other Cu(I) saltsPd(OAc)₂, Pd₂(dba)₃ with phosphine ligandsCopper is significantly less expensive and less toxic than palladium, a major consideration for large-scale synthesis.[17]
Ligand Requirement Often beneficial (e.g., phenanthroline, picolinic acid) but sometimes ligand-free.[4][11]Essential (e.g., BINAP, XPhos, RuPhos).The ligand is critical in the Buchwald-Hartwig cycle for stabilizing the Pd(0) state and promoting reductive elimination. Ligand choice is key to success.[14][15]
Base Inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[3][4]Strong, non-nucleophilic bases (NaOt-Bu, K₃PO₄, LHMDS).[14]The choice of base is crucial. Stronger bases in Buchwald-Hartwig can deprotonate a wider range of phenols but may introduce functional group incompatibility.
Substrate Scope Good; effective for aryl iodides and bromides. Chlorides can be challenging.[3]Excellent; couples aryl chlorides, bromides, iodides, and triflates with high efficiency.[14][15]Palladium's key advantage is its ability to activate less reactive aryl chlorides, broadening the pool of available starting materials.[14]
Scalability Favorable due to low catalyst cost.Can be limited by the high cost and potential toxicity of palladium and specialized ligands.[15]For industrial applications, the cost of palladium can be a significant barrier, making the Ullmann approach more economically attractive.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Protocol 1: Modern Ullmann Synthesis

This protocol is adapted from established procedures for synthesizing substituted phenoxybenzoic acids.[3][6] The use of pyridine and a mixed Cu/CuI catalyst system in an aqueous medium provides an efficient and relatively green approach.

Workflow Diagram:

Ullmann_Workflow Start Starting Materials: - 2-Chlorobenzoic Acid - Guaiacol - K₂CO₃, Pyridine - Cu Powder, CuI Reaction Combine reagents in water. Reflux (100 °C) for 4-6 hours. Start->Reaction Workup1 Cool mixture. Basify with Na₂CO₃ solution. Extract with ether to remove unreacted guaiacol. Reaction->Workup1 Workup2 Acidify aqueous layer with HCl. Precipitate forms. Workup1->Workup2 Purification Filter the solid. Recrystallize from ethanol/water. Workup2->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the Ullmann synthesis.

Step-by-Step Procedure:

  • Reagent Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid (1.0 eq), guaiacol (2-methoxyphenol, 1.5 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), pyridine (0.5 eq), copper powder (0.05 eq), and cuprous iodide (CuI, 0.05 eq).

  • Solvent Addition: Add deionized water to the flask (approx. 5-10 mL per gram of 2-chlorobenzoic acid).

  • Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up (Part 1 - Base Extraction): Cool the reaction mixture to room temperature. Basify the solution by adding 10% aqueous sodium carbonate (Na₂CO₃) until the pH is >10. Transfer the mixture to a separatory funnel and extract with diethyl ether (2x volumes) to remove excess guaiacol and other non-acidic impurities. Discard the organic layers.

  • Work-up (Part 2 - Acidification): Cool the remaining aqueous layer in an ice bath. Slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. A precipitate of the crude product will form.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. For higher purity, recrystallize the crude solid from an ethanol/water mixture. Dry the final product under vacuum to yield off-white crystals.

Protocol 2: Buchwald-Hartwig C-O Coupling Synthesis

This protocol is a representative example of a modern palladium-catalyzed etherification, emphasizing anhydrous conditions and an inert atmosphere.[4]

Workflow Diagram:

Buchwald_Workflow Start Starting Materials (under Argon): - 2-Bromobenzoic Acid - Guaiacol - NaOt-Bu - Pd₂(dba)₃, XPhos Reaction Combine reagents in dry toluene. Heat (100 °C) for 8-12 hours. Start->Reaction Workup1 Cool mixture. Quench with 1M HCl. Reaction->Workup1 Workup2 Extract with ethyl acetate. Wash organic layer with brine. Workup1->Workup2 Purification Dry over Na₂SO₄. Concentrate in vacuo. Purify by column chromatography. Workup2->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and reflux condenser. Backfill with argon gas.

  • Reagent Charging: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), sodium tert-butoxide (NaOt-Bu, 1.5 eq), and 2-bromobenzoic acid (1.0 eq).

  • Solvent and Substrate Addition: Add anhydrous toluene via syringe, followed by guaiacol (1.2 eq).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding 1M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion and Recommendations

Both the modern Ullmann condensation and the Buchwald-Hartwig C-O coupling are highly effective methods for synthesizing this compound.

  • The Buchwald-Hartwig approach is recommended for small-scale, discovery chemistry settings . Its key advantages are higher yields, milder conditions, and a superior ability to couple challenging substrates, particularly aryl chlorides.[14][15] This makes it ideal when maximizing purity and yield on the first attempt is the primary goal.

  • The modern Ullmann condensation is the recommended method for process development and scale-up applications . The dramatically lower cost of the copper catalyst, coupled with simpler, often ligand-free protocols and the use of greener solvents like water, provides a significant economic and environmental advantage that cannot be overlooked in industrial settings.[3][17]

Ultimately, the choice of method will depend on the specific priorities of the research or development program. By understanding the mechanistic nuances and practical trade-offs of each route, scientists can make an informed decision to achieve their synthetic goals efficiently and effectively.

References

  • A General Copper-Catalyzed Synthesis of Diaryl Ethers. (n.d.). ACS Publications.
  • This compound | 21905-73-7. (n.d.). J&K Scientific.
  • This compound. (n.d.). Chem-Impex.
  • Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3. (2008). Taylor & Francis Online.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.
  • This compound | 21905-73-7. (n.d.). Benchchem.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Ullmann condensation. (n.d.). In Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Zhang, Z.-F. (2011). 2-(3-Methoxyphenoxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(5), o1078.
  • Synthesis of m-Aryloxy Phenols. (2023). Encyclopedia.pub.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. (n.d.). PMC - NIH.
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). ACS Publications.

Sources

Navigating the Toxicological Landscape of 2-(2-Methoxyphenoxy)benzoic Acid Derivatives: A Guide to Comparative Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Methodologies for Comparative Toxicity Studies of 2-(2-Methoxyphenoxy)benzoic Acid Derivatives.

Introduction: The Importance of Structure-Toxicity Relationships

The this compound scaffold is of interest in medicinal chemistry. However, even minor structural modifications to a parent molecule can significantly alter its toxicological properties. Therefore, a systematic and comparative approach to toxicity testing is crucial. This guide will detail the key in vitro and in vivo assays necessary to build a comprehensive toxicity profile for a series of these derivatives.

Foundational In Vitro Toxicity Assessment

In vitro assays are the cornerstone of modern toxicology, offering a rapid and cost-effective means of screening compounds for potential toxicity. These assays reduce the reliance on animal testing and provide valuable mechanistic insights.

Cytotoxicity Assays: The First Line of Defense

Cytotoxicity assays are designed to measure the degree to which a compound is toxic to cells. The choice of cell line is critical and should be relevant to the intended application or potential site of exposure. For general screening, a liver cell line such as HepG2 is often employed due to the liver's central role in metabolizing foreign compounds.

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare a serial dilution of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Assay Development: Add the XTT labeling mixture to each well and incubate for 4-6 hours.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined by plotting cell viability against the logarithm of the compound concentration.

Data Presentation: Comparative Cytotoxicity

The results of the cytotoxicity assays should be presented in a clear and concise table to facilitate comparison between the different derivatives.

DerivativeCell LineExposure Time (h)IC50 (µM)
Compound AHepG224Experimental Value
Compound BHepG224Experimental Value
Compound CHepG224Experimental Value
Doxorubicin (Control)HepG224Experimental Value
Genotoxicity Assays: Assessing DNA Damage Potential

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to mutations and potentially cancer.

Experimental Protocol: The Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Treatment: Expose cells to the test compounds at concentrations below their IC50 values for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet" shape.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).

CometAssayWorkflow cluster_protocol Comet Assay Protocol Cell Treatment Cell Treatment Cell Embedding Cell Embedding Cell Treatment->Cell Embedding Mix with LMP Agarose Lysis Lysis Cell Embedding->Lysis Remove Membranes/Proteins Alkaline Unwinding Alkaline Unwinding Lysis->Alkaline Unwinding Denature DNA Electrophoresis Electrophoresis Alkaline Unwinding->Electrophoresis Apply Electric Field Neutralization & Staining Neutralization & Staining Electrophoresis->Neutralization & Staining Visualize DNA Imaging & Analysis Imaging & Analysis Neutralization & Staining->Imaging & Analysis Quantify Damage

Experimental Protocol: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine).

  • Metabolic Activation: Perform the assay with and without the addition of a liver extract (S9 fraction) to account for metabolites that may be mutagenic.

  • Exposure: Mix the bacterial strains with the test compound and the S9 fraction (if applicable) in a top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to produce their own histidine).

  • Data Interpretation: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

In Vivo Acute Oral Toxicity Assessment

While in vitro methods provide valuable initial data, in vivo studies are often necessary to understand the systemic effects of a compound. The acute oral toxicity test provides information on the potential hazards of a single, short-term oral exposure to a substance.

Experimental Protocol: Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure that uses a small number of animals to classify a substance's toxicity.

  • Animal Selection: Use a single sex of a standard rodent species (usually female rats).

  • Dosing: Administer the test compound orally to a group of three animals at a starting dose level selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Observe the animals closely for signs of toxicity immediately after dosing and periodically for at least 14 days. Record all clinical signs and mortality.

  • Stepwise Procedure:

    • If mortality is observed in two or three animals, the test is stopped, and the substance is classified at that dose level.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no mortality is observed, the next higher dose level is tested in a new group of three animals.

  • Pathology: Conduct a gross necropsy of all animals at the end of the observation period.

OECD423_Workflow start Start with 3 Female Rats at a Fixed Dose observe Observe for 14 Days (Mortality & Clinical Signs) start->observe decision Outcome? observe->decision stop_classify Stop Test & Classify Toxicity decision->stop_classify 2 or 3 Deaths retest Retest at Same Dose with 3 More Animals decision->retest 1 Death increase_dose Test Higher Dose with 3 New Animals decision->increase_dose 0 Deaths retest->decision increase_dose->observe end_low_tox Classify as Low Toxicity increase_dose->end_low_tox After 2000 mg/kg step

Synthesizing the Data for a Comparative Guide

A robust comparative guide will integrate the data from all assays. The discussion should focus on structure-activity relationships (SAR). For instance, does the position of the methoxy group on the phenoxy ring influence cytotoxicity? Are there any correlations between the in vitro and in vivo findings? A comprehensive guide will not only present the data but also interpret it in the context of risk assessment and future drug development.

Conclusion: A Call for Systematic Evaluation

The toxicological evaluation of this compound derivatives requires a multi-faceted approach. By systematically applying the in vitro and in vivo methods outlined in this guide, researchers can build a comprehensive understanding of the toxicological properties of this class of compounds. This will enable informed decision-making in the development of safer chemicals and pharmaceuticals.

References

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.
  • OECD. (2001). OECD Guideline for the Testing of Chemicals, Section 4, Health Effects, No. 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]
  • Comet Assay Protocol. McGill University. [Link]
  • Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., Miyamae, Y., Rojas, E., Ryu, J. C., & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and molecular mutagenesis, 35(3), 206–221.
  • OECD Guideline For Acute oral toxicity (TG 423). SlideShare. [Link]
  • OECD. (2001). OECD Guideline for Testing of Chemicals, Section 4, Health Effects, No. 420: Acute Oral Toxicity – Fixed Dose Procedure.
  • OECD. (1987). OECD Guideline for the Testing of Chemicals, No. 401: Acute Oral Toxicity. [Link]
  • Patel, S., & Venkata, K. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Journal of Drug Delivery and Therapeutics, 13(9-s), 154-160.
  • Bovee, T. F., H., & Granum, B. (2016). The comet assay: a versatile but complex tool in genotoxicity testing. Toxicology reports, 3, 627–636.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
  • The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. Frontiers in Toxicology. [Link]
  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]
  • Ames Test. Biology LibreTexts. [Link]
  • Comet assay: a versatile but complex tool in genotoxicity testing. IntechOpen. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 2-(2-Methoxyphenoxy)benzoic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide not just procedural instructions, but a deep understanding of the principles behind them, ensuring a self-validating system of laboratory safety.

Section 1: Hazard Identification and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and hazards is paramount. This compound, while not classified as acutely toxic, presents specific hazards that dictate its handling and disposal requirements. It is primarily known to cause skin and eye irritation and may cause respiratory irritation[1][2][3][4].

This compound is used in various research applications, including the synthesis of agricultural chemicals, pharmaceuticals, and polymers[5][6]. Its stable nature under normal conditions means that specific chemical neutralization is not typically required before disposal, but its physical form as a solid powder necessitates controls to prevent dust generation[1][7].

Table 1: Physicochemical and Hazard Data for Benzoic Acid Derivatives

PropertyValue / ClassificationSource(s)
Chemical Formula C₁₄H₁₂O₄[6]
Molecular Weight 244.25 g/mol [6]
Appearance Off-white crystals / solid powder[6]
GHS Hazard Class Skin Irritation (Category 2), Serious Eye Irritation (Category 2/2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][2][3][8]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1][2][3][4]
Incompatible Materials Strong oxidizing agents, strong bases[1][8][9]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂) upon combustion[8]

Section 2: Regulatory Framework for Laboratory Waste

The disposal of any laboratory chemical is governed by a stringent regulatory framework. In the United States, the primary regulations are set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA)[10][11][12].

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for all laboratories.[7][13] The CHP must include specific procedures for the safe removal and disposal of contaminated waste.[7][14]

  • EPA's RCRA: This act establishes the "cradle-to-grave" management system for hazardous waste.[10] It is the generator's responsibility to determine if their waste is hazardous.[15] Even small quantities of chemical waste must be collected for proper disposal and are generally forbidden from sink or regular trash disposal.[10][16]

Section 3: Core Disposal Protocol for this compound

This protocol outlines the step-by-step methodology for safely handling and preparing this compound for final disposal. The causality behind each step is explained to reinforce safe laboratory practices.

Step 1: Personal Protective Equipment (PPE) Assessment

  • Action: Before handling the waste, ensure you are wearing appropriate PPE. This includes chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical goggles, and a lab coat.[1][2][3] If there is a risk of generating dust, use respiratory protection.[1]

  • Causality: The primary hazards of this compound are skin and eye irritation.[1][8] PPE serves as the final barrier of defense to prevent direct contact. Dust inhalation may cause respiratory irritation, necessitating respiratory protection when handling the solid form.[1]

Step 2: Waste Segregation

  • Action: Designate a specific, clearly labeled waste container for this compound and other compatible solid organic acid waste. Do not mix this waste with other chemical classes.

  • Causality: The fundamental principle of chemical waste management is segregation to prevent dangerous reactions.[16] This compound is incompatible with strong bases and strong oxidizing agents.[1][8] Mixing could lead to violent reactions or the emission of hazardous gases.

Step 3: Containerization

  • Action: Place the waste in a container that is chemically compatible, in good condition, and has a secure, leak-proof closure.[10][16] The original product container is often a suitable choice if it is intact.[15][17]

  • Causality: OSHA mandates that waste containers must be chemically compatible and free from damage to prevent leaks and spills.[10] Using a non-reactive container, such as the original high-density polyethylene (HDPE) or glass bottle, prevents degradation of the container and subsequent release of the chemical.

Step 4: Labeling

  • Action: Immediately label the waste container. The label must include, at a minimum:

    • The words "Hazardous Waste" [10]

    • The full chemical name: "this compound" (no formulas or abbreviations)[10]

    • The date waste was first added to the container (accumulation start date)[10]

    • Applicable hazard warnings (e.g., "Irritant")[10]

  • Causality: Proper labeling is an EPA and OSHA requirement. It ensures that anyone handling the container is aware of its contents and associated hazards, preventing accidental exposures or improper mixing.

Step 5: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled waste container in a designated SAA. This area must be near the point of generation and under the control of laboratory personnel.[10][16] The SAA should be a secondary containment system, such as a chemical-resistant tray or cabinet.

  • Causality: Storing waste in a designated SAA minimizes the risk of spills spreading and ensures that incompatible chemicals are kept separate.[10] The SAA serves as a controlled, temporary holding area before the waste is moved to a central storage facility. Regulations limit the amount of waste and the time it can be stored in an SAA.[16]

Step 6: Arranging for Final Disposal

  • Action: Once the container is full or has reached its storage time limit, contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[1][8]

  • Causality: Final disposal must be conducted at an approved waste disposal plant.[1][4][8] These facilities have the specialized equipment and permits required to manage chemical waste in an environmentally sound manner, typically through high-temperature incineration or other approved treatment methods.[1] Never dispose of this chemical in the regular trash or down the drain.[10]

Section 4: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound from use to disposal.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_characterize Waste Characterization cluster_contain Containerization & Storage cluster_disposal Final Disposition start Material is designated as waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_contaminated Is material a spill or heavily contaminated? ppe->is_contaminated solid_waste Unused reagent or lightly contaminated items (e.g., weigh paper) is_contaminated->solid_waste No spill_cleanup Absorb with inert material (e.g., vermiculite). Collect residue. is_contaminated->spill_cleanup Yes container Select compatible, sealed container solid_waste->container spill_cleanup->container label_container Label with 'Hazardous Waste', full chemical name, date, and hazard information container->label_container store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment label_container->store_saa contact_ehs Contact EHS or licensed waste contractor for pickup store_saa->contact_ehs end Waste disposed of per RCRA regulations contact_ehs->end

Caption: Decision workflow for handling and disposing of this compound waste.

Section 5: Decontamination Procedures

  • Empty Containers: An "empty" container that held this compound must still be handled as hazardous waste unless properly decontaminated.[17] Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The resulting rinsate is considered hazardous waste and must be collected and disposed of accordingly.[15]

  • Spills: In the event of a small spill, avoid generating dust.[17] Carefully sweep or shovel the solid material into a suitable container for disposal.[1][8] Clean the affected area with soap and water.[9] For large spills, evacuate the area and consult your institution's emergency procedures.[17]

  • Contaminated Clothing: If skin contact occurs, immediately remove contaminated clothing and rinse the skin with plenty of water.[2][3][17] Wash contaminated clothing before reuse.[2][3]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

  • MilliporeSigma. (2025, July 8). SAFETY DATA SHEET: 2-Hydroxy-5-methoxybenzoic acid.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Methoxybenzoic acid.
  • SynQuest Laboratories, Inc. (n.d.). 2-Methoxybenzoic acid Safety Data Sheet.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • J&K Scientific. (n.d.). This compound | 21905-73-7.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • Occupational Safety and Health Administration. (n.d.). LABORATORY SAFETY OSHA LAB STANDARD.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
  • Chem-Impex. (n.d.). This compound.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Home Science Tools. (n.d.). SAFETY DATA SHEET: Benzoic Acid.
  • TCI Chemicals. (2025, May 27). SAFETY DATA SHEET: 3-Chloro-2-methoxybenzoic Acid.
  • TCI Chemicals. (2025, May 7). SAFETY DATA SHEET: 5-Chloro-2-methoxybenzoic Acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(3-Methoxyphenoxy)benzoic acid.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Methoxyphenoxy)benzoic acid. Our focus is on providing procedural, step-by-step guidance rooted in established safety protocols to ensure your well-being and the integrity of your research.

Hazard Assessment: Understanding the Risks

While specific toxicological data for this compound is not extensively documented in readily available safety data sheets, we can infer its potential hazards based on its chemical structure—an aromatic carboxylic acid. Structurally similar compounds, such as 2-Methoxybenzoic acid, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, a cautious approach is paramount.

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[2][3] Ingestion is also a potential route of exposure.[2] The health hazards associated with this class of compounds are summarized in the table below.

Potential Hazard Description Primary Routes of Exposure
Skin Irritation Direct contact can cause redness, itching, and a burning sensation.[4][5]Dermal Contact
Serious Eye Irritation Can cause significant eye irritation, leading to redness, tearing, and pain.[1][2][4]Ocular Contact
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[1]Inhalation
Harmful if Swallowed Ingestion may cause gastrointestinal irritation.[6]Ingestion

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks associated with handling this compound. The following sections detail the minimum required PPE.

Hand Protection

Nitrile gloves are the recommended choice for handling this compound.[7][8] Nitrile offers good resistance to a range of chemicals and provides a reliable barrier against powders. Always double-glove when handling the solid material, especially during weighing and transfer operations.

Protocol for Glove Selection and Use:

  • Inspect: Before use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Donning: Don the first pair of nitrile gloves, ensuring they fit snugly. Don a second pair over the first.

  • Doffing: To remove, grasp the outside of one glove at the cuff with the other gloved hand. Peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Disposal: Dispose of used gloves in the appropriate chemical waste container.

  • Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.[9]

Eye and Face Protection

Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[3][7] For operations with a higher risk of splashing, such as when dissolving the compound, a face shield should be worn in addition to safety goggles.[1][7]

Body Protection

A laboratory coat is the minimum requirement for body protection. For larger quantities or when there is a significant risk of dust generation, consider a disposable gown to prevent contamination of personal clothing.

Respiratory Protection

Given the potential for respiratory irritation from dust, a NIOSH-approved N95 respirator is recommended, especially during activities that may generate dust, such as weighing or transferring the solid.[7] In a well-ventilated area, for small-scale solution-based work, a respirator may not be strictly necessary, but a risk assessment should always be performed.

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation: Ensure the work area is clean and uncluttered. A chemical fume hood is the preferred workspace.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and respirator (if required).

  • Handling: Carefully weigh and transfer the solid this compound, minimizing dust generation. Use a spatula for transfers.

  • Post-Handling: Securely close the container. Clean the work area with an appropriate solvent and dispose of cleaning materials as chemical waste.

  • Doffing PPE: Doff PPE in the reverse order of donning, being careful to avoid self-contamination.

Emergency Procedures
Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][10] Remove contaminated clothing.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][10] Seek immediate medical attention.[10]
Inhalation Move the individual to fresh air.[2][10] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[10] Rinse the mouth with water.[2] Seek immediate medical attention.
Disposal Plan

All waste materials contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4]

Visual Workflows

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Assess_Risk Assess Risk of Exposure Hand Hand Protection (Double Nitrile Gloves) Assess_Risk->Hand Eye Eye Protection (Safety Goggles) Assess_Risk->Eye Body Body Protection (Lab Coat) Assess_Risk->Body Respiratory Respiratory Protection (N95 Respirator) Assess_Risk->Respiratory

Caption: PPE selection workflow for handling this compound.

Emergency Response Plan

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Wash_Skin Wash with Soap & Water Skin->Wash_Skin Flush_Eyes Flush with Water (15 min) Eye->Flush_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Medical_Attention Seek Medical Attention Wash_Skin->Medical_Attention Flush_Eyes->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Emergency response plan for exposure to this compound.

Waste Disposal Workflow

Waste_Disposal Start Generate Waste Contaminated_Items Contaminated Items (Gloves, Wipes, etc.) Start->Contaminated_Items Segregate Segregate Waste Contaminated_Items->Segregate Waste_Container Hazardous Waste Container Segregate->Waste_Container Label Label Container Waste_Container->Label Dispose Dispose via EHS Label->Dispose

Caption: Waste disposal workflow for this compound contaminated materials.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026? [Link]
  • Cole-Parmer. Material Safety Data Sheet - Chromane-2-carboxylic acid. [Link]
  • Quicktest. Safety equipment, PPE, for handling acids. [Link]
  • National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyphenoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyphenoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.